3-(2-Methylpiperidin-1-yl)propan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9-5-2-3-7-11(9)8-4-6-10/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYTNPNFKPFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306410 | |
| Record name | 1-(3-Aminopropyl)-2-pipecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25560-00-3 | |
| Record name | 1-(3-Aminopropyl)-2-pipecoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25560-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Aminopropyl)-2-pipecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine (CAS No. 25560-00-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methylpiperidin-1-yl)propan-1-amine is a bifunctional organic molecule featuring a saturated heterocyclic 2-methylpiperidine moiety and a primary aliphatic amine connected by a propyl linker. As a member of the piperidine class, it holds significant interest in medicinal chemistry. Piperidine scaffolds are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] The structural combination of a tertiary amine within the piperidine ring and a terminal primary amine offers multiple points for chemical modification, making it a versatile building block in the synthesis of more complex molecules and compound libraries for drug discovery.[3][4]
This technical guide provides an in-depth exploration of this compound, covering its chemical identity, a detailed synthesis protocol with mechanistic insights, its applications in research and development, and essential safety and handling information.
Chemical Identity and Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 25560-00-3 | [5][6] |
| Molecular Formula | C₉H₂₀N₂ | [5] |
| Molecular Weight | 156.27 g/mol | [5] |
| Appearance | Liquid | [5] |
| InChI Key | YYAYTNPNFKPFNG-UHFFFAOYSA-N | [5] |
| Classification | Primary Amine, Tertiary Amine, 6-Membered Heterocycle | [5] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a two-step process: a Michael addition of 2-methylpiperidine to acrylonitrile, followed by the reduction of the resulting nitrile to a primary amine. This synthetic route is both efficient and scalable.
Step 1: Michael Addition of 2-Methylpiperidine to Acrylonitrile
In this step, the secondary amine of 2-methylpiperidine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile in a conjugate addition reaction. This reaction is often carried out without a catalyst, although a base can be used to enhance the nucleophilicity of the amine.
Mechanism of Michael Addition
The lone pair of electrons on the nitrogen atom of 2-methylpiperidine initiates a nucleophilic attack on the β-carbon of the carbon-carbon double bond in acrylonitrile. This is facilitated by the electron-withdrawing nature of the nitrile group. The attack results in the formation of a carbanion intermediate, which is stabilized by resonance with the nitrile group. This intermediate then abstracts a proton from the protonated amine or the solvent to yield the 3-(2-methylpiperidin-1-yl)propanenitrile product.
Caption: Workflow for the Michael Addition of 2-Methylpiperidine to Acrylonitrile.
Step 2: Reduction of 3-(2-Methylpiperidin-1-yl)propanenitrile
The nitrile group of the intermediate is then reduced to a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.[7]
Mechanism of Catalytic Nitrile Reduction
The catalytic hydrogenation of a nitrile to a primary amine involves the addition of two equivalents of hydrogen gas across the carbon-nitrogen triple bond. The reaction proceeds via an imine intermediate. The nitrile adsorbs onto the surface of the metal catalyst (e.g., Raney Nickel or Palladium), where the triple bond is weakened. Stepwise addition of hydrogen atoms first leads to the formation of an imine, which is then further hydrogenated to the primary amine. To suppress the formation of secondary amine byproducts, the reaction is often carried out in the presence of ammonia or a basic medium, which shifts the equilibrium away from the condensation of the product amine with the intermediate imine.
Caption: Pathway for the Catalytic Reduction of a Nitrile to a Primary Amine.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
2-Methylpiperidine
-
Acrylonitrile
-
Methanol (MeOH)
-
Raney Nickel (catalyst)
-
Anhydrous Ammonia
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpiperidine (1.0 equiv.) in methanol.
-
Slowly add acrylonitrile (1.1 equiv.) to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the methanol under reduced pressure to obtain the crude 3-(2-methylpiperidin-1-yl)propanenitrile. The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Set up a high-pressure hydrogenation apparatus.
-
In the reaction vessel, dissolve the crude 3-(2-methylpiperidin-1-yl)propanenitrile (1.0 equiv.) in methanol saturated with anhydrous ammonia.
-
Carefully add Raney Nickel (catalyst, ~5-10 wt%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the uptake of hydrogen.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet with solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Applications in Research and Development
The structural features of this compound make it a valuable building block in drug discovery, particularly for therapies targeting the Central Nervous System (CNS).[2]
Scaffold for CNS Drug Candidates: The piperidine ring is a common motif in CNS-active drugs due to its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[8] The basic nitrogen of the piperidine can form a salt, enhancing aqueous solubility, which is a critical attribute for CNS drugs.[8] The 2-methyl group introduces a chiral center and provides steric bulk, which can be exploited to achieve selective binding to biological targets. The flexible aminopropyl chain allows for the introduction of various pharmacophores to interact with specific receptors or enzymes.
Building Block for Combinatorial Chemistry: The presence of a primary amine allows for a wide range of chemical transformations, including amidation, reductive amination, and sulfonylation. This enables the rapid synthesis of a diverse library of compounds for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery.[3]
Safety and Handling
This compound, as an aliphatic amine, requires careful handling to minimize exposure and ensure laboratory safety.
General Hazards of Aliphatic Amines:
-
Corrosive: Aliphatic amines can cause severe skin burns and eye damage upon contact.[9][10]
-
Irritant: Inhalation of vapors can cause irritation to the nose, throat, and respiratory tract.[9][11]
-
Flammable: Many aliphatic amines are flammable liquids.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[12]
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a respirator with an appropriate cartridge for organic vapors/amines.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]
-
Keep containers tightly closed.
-
Ground and bond containers when transferring material to prevent static discharge.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Conclusion
This compound, with its distinct structural features, is a valuable and versatile building block for medicinal chemists and researchers. Its synthesis is straightforward, and its bifunctional nature provides a platform for the creation of diverse molecular architectures. The prevalence of the piperidine scaffold in CNS-active compounds highlights the potential of this molecule in the development of novel therapeutics. Adherence to strict safety protocols is paramount when handling this and other aliphatic amines to ensure a safe research environment.
References
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Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (n.d.). Retrieved from [Link]
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What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.). Retrieved from [Link]
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TEST KIT Instructions Aliphatic Amines. SKC Ltd. (n.d.). Retrieved from [Link]
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Amines | RPS. (n.d.). Retrieved from [Link]
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Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and... - ResearchGate. (n.d.). Retrieved from [Link]
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Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (n.d.). Retrieved from [Link]
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The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (n.d.). Retrieved from [Link]
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Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (n.d.). Retrieved from [Link]
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Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - MDPI. (n.d.). Retrieved from [Link]
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The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed. (n.d.). Retrieved from [Link]
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Drug Development for Central Nervous System Diseases Using In Vitro Blood-brain Barrier Models and Drug Repositioning - ResearchGate. (n.d.). Retrieved from [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved from [Link]
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Prodrug Approaches for CNS Delivery - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
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1 Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery Andres R. Gomez - ChemRxiv. (n.d.). Retrieved from [Link]
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3-(2-Methylpiperidin-1-yl)propan-1-amine physical properties
An In-depth Technical Guide to the Physical Properties of 3-(2-Methylpiperidin-1-yl)propan-1-amine
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No: 25560-00-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with established principles of chemical theory to offer a robust profile of the compound. It covers fundamental identifiers, physical state, and detailed spectroscopic characteristics. Furthermore, it includes a detailed experimental protocol for the determination of boiling point under reduced pressure, a critical parameter for the purification and handling of amine compounds.
Introduction and Compound Profile
This compound is a bifunctional organic molecule featuring both a primary and a tertiary amine.[1] The structure consists of a propane-1-amine chain attached to the nitrogen atom of a 2-methylpiperidine ring. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and synthetic organic chemistry. The presence of a primary amine offers a reactive site for a wide range of chemical transformations, such as amidation, alkylation, and Schiff base formation, while the tertiary amine within the piperidine ring provides a basic site that can influence the molecule's solubility, crystal packing, and interaction with biological targets. Understanding its physical properties is paramount for its effective use in synthesis, purification, and formulation.
Core Chemical and Physical Properties
The fundamental physical and chemical identifiers for this compound have been consolidated from various chemical suppliers and databases. While it is confirmed to be a liquid at standard temperature and pressure, specific experimental values for properties like boiling point, density, and solubility are not widely published, necessitating empirical determination for specific applications.[1]
| Property | Value | Source(s) |
| CAS Number | 25560-00-3 | [1][2] |
| Molecular Formula | C₉H₂₀N₂ | [1][2] |
| Molecular Weight | 156.27 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI Key | YYAYTNPNFKPFNG-UHFFFAOYSA-N | [1][2] |
| SMILES | NCCCN1C(C)CCCC1 | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectroscopic Characterization Profile
A comprehensive understanding of a compound's spectral signature is crucial for its identification and quality control. While specific spectra for this compound are not publicly available, we can predict the characteristic features based on its molecular structure and established spectroscopic principles for amines.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by features characteristic of its primary amine and alkyl groups.
-
N-H Stretching: The primary amine (-NH₂) group is expected to show a distinctive pair of medium-intensity bands in the 3500-3300 cm⁻¹ region.[4] One band corresponds to the asymmetric stretching mode (higher frequency) and the other to the symmetric stretching mode (lower frequency).[3]
-
C-H Stretching: Strong absorptions between 3000 and 2850 cm⁻¹ will be present, arising from the C-H stretching vibrations of the piperidine ring and the propyl chain.
-
N-H Bending: A characteristic scissoring absorption for the primary amine is expected between 1650 and 1550 cm⁻¹.[3]
-
C-N Stretching: The C-N stretching vibrations for both the tertiary amine (piperidine) and the primary amine will appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will show a complex set of signals.
-
N-H Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet in the region of 0.5-5.0 ppm.[3] Its chemical shift is highly dependent on solvent and concentration. This signal will disappear upon the addition of D₂O, which is a key confirmatory test.[3]
-
Aliphatic Protons (C-H):
-
Protons on carbons adjacent to a nitrogen atom are deshielded and will appear downfield. The protons of the -CH₂- group attached to the primary amine and the protons on the carbons adjacent to the tertiary nitrogen in the piperidine ring are expected in the 2.3-3.0 ppm range.[3]
-
The remaining methylene (-CH₂-) and methine (-CH-) protons of the piperidine ring and propyl chain will resonate further upfield, likely between 1.0 and 2.0 ppm.
-
The methyl (-CH₃) group on the piperidine ring will appear as a doublet, likely in the 0.8-1.2 ppm region, due to coupling with the adjacent methine proton.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each of the nine carbon atoms in the molecule.
-
Carbons bonded to Nitrogen: Carbons directly attached to a nitrogen atom are deshielded and typically appear in the 10-65 ppm range.[3] We would expect to see signals for the three carbons of the propyl chain and the two carbons of the piperidine ring adjacent to the tertiary nitrogen in this region.
-
Other Aliphatic Carbons: The remaining carbons of the piperidine ring and the methyl carbon will appear at higher field (further upfield) in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The compound has a molecular formula of C₉H₂₀N₂. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even-numbered molecular weight.[4] Therefore, the molecular ion peak (M⁺) is expected at m/z = 156.
-
Alpha (α) Cleavage: Alkylamines characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. This results in the formation of a stable, nitrogen-containing cation. For this compound, several α-cleavage pathways are possible, which would lead to characteristic fragment ions in the mass spectrum.
Experimental Protocol: Boiling Point Determination at Reduced Pressure
Rationale: Many high-molecular-weight amines are prone to decomposition or oxidation at the high temperatures required for boiling at atmospheric pressure. Determining the boiling point under reduced pressure (vacuum distillation) is a standard, non-destructive method for characterizing such liquids. This protocol provides a self-validating system for obtaining a reliable boiling point.
Materials and Equipment:
-
Round-bottom flask (e.g., 25 mL)
-
Claisen distillation head
-
Thermometer with adapter
-
Liebig condenser
-
Receiving flask
-
Vacuum pump with trap
-
Manometer (for pressure measurement)
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Sample of this compound
Procedure:
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.
-
Position the thermometer bulb just below the side arm of the Claisen head to accurately measure the temperature of the vapor that is distilling.
-
-
Sample Charging:
-
Add the amine sample to the round-bottom flask (approximately 1/2 to 2/3 full).
-
-
System Evacuation:
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. The system pressure should drop to a stable value, which must be recorded from the manometer. A typical starting pressure for this type of compound would be in the range of 1-10 mmHg.
-
-
Heating and Distillation:
-
Begin heating the sample gently while stirring.
-
Observe the sample for the onset of boiling. As the vapor rises, the thermometer reading will increase and then stabilize.
-
Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point at the recorded pressure.
-
-
Shutdown:
-
Once the measurement is complete, remove the heating mantle and allow the system to cool.
-
Crucially, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump to prevent oil from being sucked back into the system.
-
Workflow Diagram:
Caption: Workflow for determining boiling point under reduced pressure.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE) is mandatory when handling this compound.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Personal Protective Equipment:
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[7]
Conclusion
This compound is a liquid diamine with significant potential as a synthetic intermediate. This guide has consolidated its core identifiers and provided a predicted spectroscopic profile to aid in its characterization. The included experimental protocol for boiling point determination offers a practical methodology for obtaining critical physical data necessary for purification and handling. Adherence to strict safety protocols is essential when working with this corrosive compound.
References
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3-(4-Methylpiperidin-1-yl)propan-1-amine - PubChem. [Link]
-
Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and... - ResearchGate. [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]
-
24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. [Link]
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- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
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- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3-(2-Methylpiperidin-1-yl)propan-1-amine, a versatile diamine building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, and characterization, alongside a discussion of its prospective applications.
Introduction: The Significance of Substituted Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for introducing diverse functionalities. The incorporation of a methyl group at the 2-position of the piperidine ring, as seen in this compound, introduces a chiral center and steric bulk, which can be crucial for achieving specific and potent interactions with biological targets. This guide focuses on the synthesis and characterization of this specific diamine, highlighting its potential as a valuable tool for chemical innovation.
Chemical Structure and Properties
This compound is a diamine featuring a tertiary amine within the 2-methylpiperidine ring and a primary amine at the terminus of a propyl chain. This bifunctional nature makes it a valuable synthon for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25560-00-3 | |
| Molecular Formula | C₉H₂₀N₂ | |
| Molecular Weight | 156.27 g/mol | |
| Appearance | Liquid | |
| SMILES | NCCCN1C(C)CCCC1 | |
| InChI Key | YYAYTNPNFKPFNG-UHFFFAOYSA-N |
Below is a 2D representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis Methodology
A robust and efficient two-step synthesis of this compound can be achieved through the cyanoethylation of 2-methylpiperidine followed by the reduction of the resulting nitrile. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of each step.
Step 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile
The first step involves a Michael addition of 2-methylpiperidine to acrylonitrile. This reaction, known as cyanoethylation, is typically base-catalyzed, although the inherent basicity of the secondary amine can often suffice.[1]
Caption: Workflow for the synthesis of the nitrile intermediate.
Experimental Protocol: Cyanoethylation of 2-Methylpiperidine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpiperidine (1.0 equiv.) and a suitable solvent such as methanol.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equiv.) to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-(2-Methylpiperidin-1-yl)propanenitrile as a colorless oil.
Step 2: Reduction of 3-(2-Methylpiperidin-1-yl)propanenitrile to this compound
The second step involves the reduction of the nitrile functional group to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[2]
Experimental Protocol: Reduction of the Nitrile Intermediate
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Nitrile: Dissolve 3-(2-Methylpiperidin-1-yl)propanenitrile (1.0 equiv.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or GC. After completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Work-up and Purification: Filter the resulting solid aluminum salts and wash them thoroughly with ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.
Characterization and Analytical Profile
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperidine ring (a doublet), the protons of the piperidine ring, the propyl chain protons, and the primary amine protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, providing further confirmation of the structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Piperidine-CH₃ | ~1.1 (d) | ~19 |
| Piperidine Ring CH₂ | 1.2-1.8 (m) | 24, 26, 35 |
| Piperidine Ring CH | ~2.3-2.9 (m) | 55, 61 |
| N-CH₂-CH₂-CH₂-NH₂ | ~2.4-2.6 (t) | ~53 |
| N-CH₂-CH₂-CH₂-NH₂ | ~1.6-1.8 (m) | ~30 |
| N-CH₂-CH₂-CH₂-NH₂ | ~2.7-2.9 (t) | ~42 |
| -NH₂ | ~1.5 (br s) | - |
Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions are:
-
N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹.[3]
-
C-H stretch (aliphatic): Strong absorptions in the 3000-2850 cm⁻¹ region.
-
N-H bend (primary amine): A band around 1650-1580 cm⁻¹.[3]
-
C-N stretch: In the 1250-1020 cm⁻¹ region.[3]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 156. The fragmentation pattern can provide additional structural information.
Potential Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of two distinct amine functionalities allows for selective chemical modifications.
As a Scaffold in Medicinal Chemistry
The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, while the tertiary amine within the piperidine ring can influence the overall physicochemical properties of the molecule. This scaffold has been explored in the development of various therapeutic agents. For instance, derivatives of similar structures have been investigated for their potential as:
-
Antidepressants: Arylpropylamine derivatives are known to interact with monoamine transporters.[4]
-
Antipsychotics: Piperazine and piperidine derivatives are common in the design of multi-target antipsychotic drugs.
-
Antifungal and Antibacterial Agents: The piperidine motif is present in numerous antimicrobial compounds.
Role in Signaling Pathways
While specific biological data for this compound is not extensively published, its structural motifs are found in compounds that modulate various signaling pathways. For example, piperidine-containing molecules have been designed to target G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission. Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound and its derivatives.
Caption: Potential research and development pathways.
Conclusion
This compound represents a structurally interesting and synthetically accessible building block for the development of novel chemical entities. Its unique combination of a chiral, substituted piperidine ring and a reactive primary amine makes it an attractive starting material for creating diverse libraries of compounds for screening in drug discovery and materials science. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile molecule. Further investigation into its biological activities and applications is highly encouraged and promises to yield exciting new discoveries.
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An In-depth Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-(2-Methylpiperidin-1-yl)propan-1-amine, a key chemical intermediate with significant potential in research and development, particularly within the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, characterization, and safe handling.
Core Molecular Attributes
This compound is a bifunctional organic molecule featuring a tertiary amine integrated within a piperidine ring and a primary amine at the terminus of a propyl chain. This unique structural arrangement imparts a specific set of chemical properties that make it a valuable building block in organic synthesis.
Physicochemical Properties
A thorough understanding of the fundamental properties of a molecule is critical for its effective application in experimental design. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 156.273 g/mol | [1] |
| Molecular Formula | C₉H₂₀N₂ | [1] |
| CAS Number | 25560-00-3 | [1] |
| Appearance | Liquid | [1] |
| InChI Key | YYAYTNPNFKPFNG-UHFFFAOYSA-N | [1] |
These fundamental parameters are the cornerstone for stoichiometric calculations in synthesis, analytical characterization, and formulation development. The presence of two basic nitrogen atoms suggests that this compound will exhibit alkaline properties and can form salts with various acids.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several synthetic strategies. A highly efficient and widely applicable method is the reductive amination of an appropriate aldehyde with a secondary amine, followed by the reduction of a nitrile.[2][3][4] This approach is favored for its high yield, operational simplicity, and amenability to scale-up.
Proposed Synthetic Pathway: Reductive Amination and Nitrile Reduction
A plausible and efficient synthesis involves a two-step process starting from 2-methylpiperidine and acrylonitrile.
-
Michael Addition: 2-Methylpiperidine is reacted with acrylonitrile in a Michael addition reaction. The nucleophilic secondary amine attacks the β-carbon of the acrylonitrile. This reaction is typically carried out in a protic solvent like methanol and proceeds readily at room temperature.
-
Nitrile Reduction: The resulting 3-(2-methylpiperidin-1-yl)propanenitrile is then reduced to the corresponding primary amine. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent is commonly employed for this transformation.
Diagram of the proposed synthetic workflow:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A General Guideline
The following protocol is a generalized procedure based on established methods for similar transformations.[5] Optimization of reaction conditions (temperature, concentration, reaction time) may be necessary to achieve maximum yield and purity.
Step 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile
-
To a solution of 2-methylpiperidine (1.0 equiv.) in methanol, add acrylonitrile (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude 3-(2-methylpiperidin-1-yl)propanenitrile. Purification can be achieved by vacuum distillation.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of Lithium Aluminum Hydride (4.0 equiv.) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3-(2-methylpiperidin-1-yl)propanenitrile (1.0 equiv.) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation.
Comprehensive Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperidine ring, the methylene protons of the propyl chain, and the protons on the piperidine ring. The chemical shifts will be influenced by the proximity to the nitrogen atoms.
¹³C NMR: The carbon NMR spectrum will provide evidence for the nine distinct carbon environments in the molecule. The chemical shifts of the carbons adjacent to the nitrogen atoms will be downfield due to the deshielding effect of the nitrogen.[6]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the primary amine (typically in the range of 3300-3500 cm⁻¹ as two distinct peaks for the symmetric and asymmetric stretching vibrations). C-H stretching vibrations for the alkyl groups will be observed around 2850-2950 cm⁻¹. The absence of a nitrile peak (around 2250 cm⁻¹) is a key indicator of a successful reduction in the final step.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 156. The fragmentation pattern will likely involve the cleavage of the propyl chain and the piperidine ring, providing further structural information.
Applications in Research and Drug Development
The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs.[7][8] this compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.
As a Synthetic Intermediate
The primary amine functionality allows for a variety of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides.
-
Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.
-
Further alkylation or arylation: To generate more complex amine derivatives.
These reactions enable the incorporation of the 2-methylpiperidine-propyl moiety into larger molecular frameworks, which is a common strategy in the design of novel therapeutic agents.
Potential Pharmacological Relevance
Derivatives of substituted piperidines have shown a broad range of pharmacological activities, including but not limited to:
-
Central Nervous System (CNS) agents: The piperidine motif is present in many drugs targeting CNS disorders.[8]
-
Antimicrobial agents: Piperidine derivatives have been investigated for their antibacterial and antifungal properties.
-
Anticancer agents: The piperidine ring is a key structural feature in several anticancer drugs.[8]
The specific substitution pattern of this compound makes it an interesting candidate for the development of new chemical entities in these and other therapeutic areas.
Safety and Handling Protocols
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. This compound, like many amines, should be handled with care due to its potential corrosive and flammable nature.
Hazard Identification
Based on data for similar compounds, this compound is expected to be corrosive and may cause severe skin burns and eye damage.[9] It may also be harmful if inhaled or swallowed and is likely a flammable liquid.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling larger quantities or in poorly ventilated areas, a face shield and respiratory protection may be necessary.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.
-
Spill Response: In case of a spill, evacuate the area and wear appropriate PPE for cleanup. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
This compound is a valuable chemical entity with a well-defined molecular structure and predictable chemical reactivity. Its synthesis via a robust and scalable route, combined with its utility as a versatile building block, positions it as a compound of significant interest for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, will enable its effective and safe utilization in the laboratory and beyond.
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Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved January 11, 2026, from [Link]
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SpectraBase. (n.d.). 3-Piperidinamine, 1-(2-methylpropyl)-. Retrieved January 11, 2026, from [Link]
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SpectraBase. (n.d.). 3-Piperidinamine, 1-(2-methylpropyl)-. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and.... Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved January 11, 2026, from [Link]
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MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 11, 2026, from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 11, 2026, from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved January 11, 2026, from [Link]
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MySkinRecipes. (n.d.). 3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved January 11, 2026, from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]
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PubMed. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 11, 2026, from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 11, 2026, from [Link]
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Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-methylpiperidin-1-yl)propan-1-amine, a key building block in medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and provides a detailed, field-proven synthetic protocol. Furthermore, it explores the compound's significant role as an intermediate in the development of novel therapeutics, particularly in the context of neurological disorders. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction and Chemical Identity
This compound, also known by its synonym 1-(3-Aminopropyl)-2-pipecoline, is a disubstituted piperidine derivative that has garnered interest in the pharmaceutical industry. Its structure, featuring a chiral 2-methylpiperidine ring linked to a primary aminopropyl chain, offers a versatile scaffold for the synthesis of more complex bioactive molecules. The presence of both a secondary amine within the piperidine ring and a primary amine at the terminus of the propyl chain provides multiple points for chemical modification, making it an attractive starting material for combinatorial chemistry and lead optimization.
IUPAC Name: this compound
Synonyms: 1-(3-Aminopropyl)-2-pipecoline, N-(3-Aminopropyl)-2-pipecoline
CAS Number: 25560-00-3
Molecular Formula: C₉H₂₀N₂
Molecular Weight: 156.27 g/mol [1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in subsequent reactions and formulations. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 96-97 °C at 15 mmHg | [3] |
| Density | 0.889 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4765 | [3] |
| Purity | ≥98% (by GC) | [4] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process involving a Michael addition of 2-methylpiperidine to acrylonitrile, followed by the reduction of the resulting nitrile. This method is advantageous due to the ready availability of the starting materials and the generally high yields of each step.
Synthesis Workflow
The overall synthetic workflow is depicted in the diagram below.
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A Comprehensive Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methylpiperidin-1-yl)propan-1-amine, a substituted piperidine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a chiral methyl-substituted piperidine ring with a primary amine terminus, make it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This compound is known by several synonyms in scientific literature and chemical catalogs.
The formal IUPAC name for this compound is This compound .
A comprehensive list of its identifiers and common synonyms is provided in the table below for clear reference.
| Identifier Type | Value |
| CAS Number | 25560-00-3[1][2] |
| Molecular Formula | C₉H₂₀N₂[2] |
| Molecular Weight | 156.27 g/mol [1] |
| InChI Key | YYAYTNPNFKPFNG-UHFFFAOYSA-N[2] |
| Synonym | N-(3-Aminopropyl)-2-pipecoline[1] |
| Synonym | 1-(3-Aminopropyl)-2-methylpiperidine[3] |
| Synonym | 2-Methyl-1-piperidinepropanamine[1] |
| Synonym | 3-(2-Methyl-1-piperidyl)propylamine |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis and biological assays.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 96-97 °C at 15 mmHg | [1] |
| Density | 0.889 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4765 | [1] |
| Purity | Typically >98% (GC) | [2] |
Synthesis of this compound
While a specific, detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and plausible synthetic route can be inferred from standard organic chemistry principles and methods for the synthesis of similar N-substituted piperidines. A representative two-step synthesis is outlined below.
Representative Synthetic Workflow
Experimental Protocol (Representative)
Step 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile (Michael Addition)
-
To a stirred solution of 2-methylpiperidine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a strong base (e.g., sodium hydroxide).
-
Cool the mixture in an ice bath.
-
Slowly add acrylonitrile (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Remove the solvent under reduced pressure.
-
Extract the crude product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-(2-methylpiperidin-1-yl)propanenitrile.
-
The crude product may be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound (Nitrile Reduction)
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(2-methylpiperidin-1-yl)propanenitrile (1.0 eq) in the same solvent dropwise at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature or reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation.
Method B: Catalytic Hydrogenation
-
Dissolve 3-(2-methylpiperidin-1-yl)propanenitrile (1.0 eq) in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to prevent the formation of secondary amines.
-
Add a catalytic amount of Raney Nickel or another suitable hydrogenation catalyst.
-
Hydrogenate the mixture in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of Celite and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation.
Applications in Research and Drug Discovery
This compound serves as a critical intermediate in the synthesis of a variety of compounds with significant biological activities. Its utility spans several therapeutic areas and analytical applications.
Synthesis of Anti-HIV Agents
A notable application of this compound is in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1][4] Specifically, it has been used in the creation of piperidinylethyl thiourea derivatives.[4] Research has shown that the methyl substitution at the 2-position of the piperidine ring can enhance anti-HIV activity compared to substitution at other positions.[4]
Development of Receptor Antagonists
The aminopiperidine scaffold is a common feature in ligands for various G-protein coupled receptors. This compound is a valuable starting material for the synthesis of antagonists for receptors such as:
-
5-HT₃A Receptor Antagonists: Used in the development of quinazolindione derivatives that act as antagonists for the serotonin 5-HT₃A receptor, which are of interest for treating nausea and vomiting, particularly in the context of chemotherapy.[5]
-
Melanocortin-4 Receptor (MC4R) Antagonists: This compound is utilized in the synthesis of antagonists for the MC4R, a target for the treatment of cachexia (wasting syndrome) associated with chronic diseases like cancer.[6]
Pharmaceutical Development for Neurological Disorders
The unique structure of this compound makes it a suitable building block for creating molecules that can interact with the central nervous system. It serves as a key intermediate in the synthesis of various pharmaceuticals targeting neurological disorders.[3][7] Its incorporation into larger molecules can influence properties such as blood-brain barrier penetration and receptor binding affinity.
Analytical Chemistry: HPLC Internal Standard
In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), internal standards are crucial for accurate quantification. This compound has been successfully employed as an internal standard for the determination of arginine, agmatine, and their metabolites by HPLC.[1] Its chemical properties and chromatographic behavior make it a reliable reference compound in complex biological matrices.
Protocol Outline for Use as an HPLC Internal Standard:
-
Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a specific concentration.
-
Sample Preparation: To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise volume of the internal standard stock solution.
-
Extraction: Perform the necessary sample extraction procedure (e.g., protein precipitation, solid-phase extraction) to isolate the analytes of interest and the internal standard.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: The concentration of the analytes of interest is determined by comparing the ratio of their peak areas to the peak area of the internal standard with a calibration curve prepared with known concentrations of the analytes and the same constant concentration of the internal standard.
Other Synthetic Applications
The versatility of this compound extends to its use as a reactant in the synthesis of:
-
Photostable near-infrared cyanine dyes. [5]
-
Brain penetrant aminoalkyl benzoimidazoles. [5]
-
Selective nitric oxide formation inhibitors. [5]
-
Agrochemical formulations to enhance the efficacy of pesticides and herbicides.[7]
-
Specialty polymers as a building block to create materials with enhanced properties.[7]
Biological Activity
Currently, there is limited publicly available data on the intrinsic biological activity of this compound itself. Its primary significance in the life sciences lies in its role as a precursor to more complex molecules with defined pharmacological profiles. The biological activities observed are therefore attributed to the final compounds synthesized using this amine as a starting material. For instance, while piperidone compounds have been shown to exhibit tumor-selective cytotoxicity, these are structurally distinct from the topic compound.[8]
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its well-defined chemical identity, coupled with its utility as a versatile building block, has facilitated the synthesis of a range of molecules with promising therapeutic potential, most notably in the areas of anti-HIV and receptor antagonist research. While further investigation into its own biological activity may be warranted, its established role as a key synthetic precursor solidifies its importance for researchers and scientists dedicated to the advancement of novel therapeutics.
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A Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine for the Research Scientist
An In-depth Resource on Commercial Availability, Synthesis, and Quality Control for Drug Development Professionals
Introduction
3-(2-Methylpiperidin-1-yl)propan-1-amine, with CAS Number 20419-57-6, is a diamine building block that is gaining traction in medicinal chemistry and drug discovery. Its structure, featuring a chiral 2-methylpiperidine moiety linked to a primary aminopropyl chain, offers a versatile scaffold for the synthesis of novel therapeutic agents. The presence of both a secondary and a primary amine provides multiple points for chemical modification, making it a valuable intermediate in the construction of complex molecules, including potential applications as PROTAC linkers and in the development of kinase inhibitors.[1][2] This guide provides a comprehensive overview of its commercial availability, outlines a robust synthetic route based on established chemical principles, and details analytical methodologies for ensuring its quality and purity in a research setting.
I. Commercial Availability and Procurement
For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. This compound is commercially available from a number of specialized chemical suppliers. When procuring this reagent, it is essential to consider purity, available quantities, and lead times. Below is a comparative table of prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Fluorochem | 10-F239564 | 98% | 25g |
| Ambeed | A25560003 | >98% | 1g, 5g, 25g |
| BLD Pharm | BD50447 | 98%+ | 1g, 5g, 25g |
| CymitQuimica | CYM086432 | 98% | 25g |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
II. Synthesis of this compound: A Field-Proven Approach
While numerous synthetic strategies can be envisioned for the preparation of this compound, a highly efficient and scalable two-step approach involves the Michael addition of 2-methylpiperidine to acrylonitrile, followed by the reduction of the resulting nitrile. This methodology is well-documented for similar piperidine derivatives and offers a reliable route for laboratory-scale synthesis.[3][4]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile
This step involves the conjugate addition of the secondary amine, 2-methylpiperidine, to the electron-deficient alkene of acrylonitrile. The reaction is typically carried out without a catalyst, although a mild base can be employed if necessary.[3][4]
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperidine (1.0 eq).
-
Dissolve the 2-methylpiperidine in methanol.
-
Add acrylonitrile (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the methanol under reduced pressure to yield the crude 3-(2-methylpiperidin-1-yl)propanenitrile, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of this compound
The reduction of the nitrile intermediate to the primary amine is a crucial step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[3]
-
In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (4.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude 3-(2-methylpiperidin-1-yl)propanenitrile from Step 1 in anhydrous diethyl ether.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).
-
Filter the resulting solid aluminum salts and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the final product as a liquid.[5]
III. Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for its successful application in research and development. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and purity assessment.
-
¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the methyl group on the piperidine ring, the methylene protons of the piperidine ring and the propyl chain, and the protons of the primary amine group. The integration of these signals should be consistent with the molecular structure.
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, showing the expected number of signals corresponding to the unique carbon atoms in the molecule.
A clean NMR spectrum, free from significant impurity signals, is a primary indicator of high purity.[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the amine in a suitable solvent (e.g., dichloromethane or methanol).
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
-
The resulting chromatogram will indicate the purity of the sample, while the mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound.[9]
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore, direct UV detection of aliphatic amines like this compound by HPLC is challenging. Therefore, pre-column derivatization is often necessary to introduce a UV-active or fluorescent tag.[10][11]
Protocol using Dansyl Chloride Derivatization:
-
Derivatization:
-
Prepare a solution of the amine in a suitable buffer (e.g., sodium bicarbonate, pH 9).
-
Add a solution of dansyl chloride in acetone.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 1 hour).
-
Quench the reaction with a solution of a primary amine (e.g., proline).
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like trifluoroacetic acid) is often effective.
-
Detection: UV detection at the appropriate wavelength for the dansyl derivative (e.g., 254 nm) or fluorescence detection for higher sensitivity.
-
This method allows for the quantitative analysis of the amine and the detection of any impurities that also react with the derivatizing agent.[12][13]
IV. Safety and Handling
This compound, like many aliphatic amines, should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and may cause skin and eye irritation or burns.[14][15][16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
V. Conclusion
This compound is a readily accessible and synthetically versatile building block with significant potential in drug discovery. By understanding its commercial availability, employing robust synthetic methodologies, and implementing rigorous quality control procedures, researchers can confidently incorporate this valuable intermediate into their research programs, paving the way for the development of novel therapeutics.
References
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Gouseti, O., et al. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. 2024. [Link]
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Reigosa, M.J., et al. Polyamines determination by TLC and HPLC. Handbook of Plant Ecophysiology Techniques. 2001. [Link]
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Larrow, J. F., & Jacobsen, E. N. Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. 2004. [Link]
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Capot Chemical Co., Ltd. MSDS of 3-aMino-1-methyl-piperidin-2-one. [Link]
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Dana Bioscience. 2-Methyl-3-(piperidin-1-yl)propan-1-amine 1g. [Link]
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Jenner, G. Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Chemical Papers. 2013. [Link]
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Kim, H. J., et al. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research. 2011. [Link]
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Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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PubMed. Reactions of nitrophenide and halonitrophenide ions with acrylonitrile and alkyl acrylates in the gas phase: addition to the carbonyl group versus Michael addition. [Link]
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Lead Sciences. 3-(Piperidin-1-yl)propanenitrile. [Link]
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Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
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ResearchGate. Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. [Link]
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PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine. [Link]
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ResearchGate. N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. [Link]
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PubChem. 3-(4-Methylpiperidin-2-yl)propan-1-amine. [Link]
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El-Emary, T. I. The reaction of 2-(2-benzimidazoly1)acetonitrile with 3-(2-hydroxyaryl )propenones. Journal of the Chinese Chemical Society. 1999. [Link]
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Purity Specifications for 3-(2-Methylpiperidin-1-yl)propan-1-amine: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity specifications for 3-(2-Methylpiperidin-1-yl)propan-1-amine, a key building block in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the critical quality attributes, analytical methodologies, and impurity profiling necessary to ensure the quality and consistency of this important intermediate.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
The purity of starting materials and intermediates is a cornerstone of safe and effective drug development. For a molecule such as this compound, which contains both a secondary amine within a piperidine ring and a primary amine, a thorough understanding of its purity profile is paramount. Impurities can arise from the synthetic route, degradation, or storage and can potentially impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a framework for establishing robust purity specifications for this versatile intermediate.
While specific regulatory monographs for this compound are not publicly available, a combination of general principles for amine-containing compounds, knowledge of its synthetic pathways, and established analytical techniques can be used to define a comprehensive quality control strategy. Commercial suppliers often indicate a purity of 98% or higher for this compound, which serves as a baseline for further characterization[1].
Physicochemical Properties and Identification
A foundational aspect of purity assessment is the confirmation of the material's identity and basic physical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂ | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| CAS Number | 25560-00-3 | [1] |
Identification of this compound should be performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a powerful tool for unequivocal identification. The spectra should be consistent with the expected chemical shifts and coupling patterns for the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H and C-N functional groups present in the molecule.
Analytical Methodologies for Purity and Impurity Determination
Due to the chemical nature of this compound, specific analytical challenges, such as peak tailing in chromatography, must be addressed. A combination of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is recommended for a comprehensive assessment of purity and impurities.
Gas Chromatography (GC) for Volatile Impurities and Assay
GC with a Flame Ionization Detector (FID) is a suitable technique for the assay of this compound and for the detection of volatile and semi-volatile impurities. Given the basic nature of the analyte, a specific column and optimized conditions are necessary to achieve good peak shape and resolution.
Caption: Workflow for the GC analysis of this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or isopropanol) to a final concentration of approximately 1 mg/mL.
-
GC System and Conditions:
-
Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase or a specialized amine-specific column (e.g., Agilent CP-Volamine), is recommended to minimize peak tailing[2].
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Temperature Program: Start at a low initial temperature (e.g., 60 °C) and ramp up to a final temperature of approximately 240 °C. The exact program should be optimized to achieve good separation of the main peak from any impurities.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated using the area percent method.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Assay
Reverse-phase HPLC with UV detection is a powerful tool for separating non-volatile impurities and can also be used for assay determination. Due to the lack of a strong chromophore in this compound, derivatization is often necessary to enhance UV detection[3][4][5].
Caption: Workflow for HPLC analysis of this compound with a derivatization step.
-
Derivatization Reagent Preparation: Prepare a solution of benzoyl chloride in a suitable aprotic solvent (e.g., acetonitrile).
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Add the benzoyl chloride solution and a weak base (e.g., triethylamine) to catalyze the reaction.
-
Allow the reaction to proceed at a controlled temperature to form the benzoyl derivative of the primary amine. Benzoyl chloride can selectively react with the primary amine under controlled conditions[3].
-
-
HPLC System and Conditions:
-
Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol)[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: At a wavelength appropriate for the benzoyl chromophore (e.g., 254 nm)[3].
-
-
Injection: Inject the derivatized sample solution.
-
Data Analysis: Calculate the purity based on the area percent of the main peak relative to all other peaks.
Impurity Profiling: Understanding Potential Contaminants
A robust purity specification requires a thorough understanding of potential impurities. These can be broadly categorized into process-related impurities and degradation products.
Potential Process-Related Impurities
The synthesis of this compound typically involves the reaction of 2-methylpiperidine with a three-carbon synthon containing a precursor to the amine group. A likely synthetic route involves the cyanoethylation of 2-methylpiperidine followed by reduction of the nitrile.
Caption: Potential impurity formation pathways in the synthesis of this compound.
| Impurity | Potential Source | Analytical Method for Detection |
| 2-Methylpiperidine | Unreacted starting material | GC-FID |
| Acrylonitrile/Polyacrylonitrile | Unreacted starting material/polymerization | GC-FID (for monomer) |
| 3-(2-Methylpiperidin-1-yl)propanenitrile | Incomplete reduction of the intermediate | GC-FID, HPLC-UV (after derivatization) |
| Bis-[3-(2-Methylpiperidin-1-yl)propyl]amine | Over-alkylation of the product amine | HPLC-UV (after derivatization) |
| Solvents | Residual solvents from synthesis and purification | GC-FID (headspace) |
Potential Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under stress conditions such as heat, light, acid, base, and oxidation[5][6][7][8]. The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to N-oxide formation or ring-opening products[9].
| Degradation Product | Stress Condition | Analytical Method for Detection |
| This compound N-oxide | Oxidation (e.g., H₂O₂) | HPLC-MS |
| Ring-opened products | Strong oxidation | HPLC-MS |
| Nitrosamine derivatives | Presence of nitrosating agents (e.g., nitrites) under acidic conditions | LC-MS/MS |
Given the presence of a secondary amine functionality within the piperidine ring, the potential for nitrosamine impurity formation is a critical consideration and must be carefully evaluated in line with regulatory guidelines[1][9][10][11][12].
Purity Specifications and Acceptance Criteria
Based on the analytical methods and impurity profiling, a set of specifications can be established.
| Test | Method | Acceptance Criteria |
| Assay | GC-FID or HPLC-UV (with derivatization) | ≥ 98.0% |
| Identification | NMR, MS, IR | Conforms to structure |
| Individual Unspecified Impurity | GC-FID and HPLC-UV | ≤ 0.10% |
| Total Impurities | GC-FID and HPLC-UV | ≤ 2.0% |
| Water Content | Karl Fischer Titration | Report value |
| Residual Solvents | GC-FID (headspace) | As per ICH Q3C guidelines |
| Nitrosamine Impurities | LC-MS/MS | Below the acceptable intake (AI) limit as per regulatory guidance |
Conclusion
Establishing comprehensive purity specifications for this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide provides a framework for the analytical methodologies, impurity profiling, and acceptance criteria necessary for this purpose. By implementing a robust quality control strategy based on these principles, researchers and drug development professionals can ensure the consistency and reliability of this important pharmaceutical intermediate.
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Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). EDREX. [Link]
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HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Fengxi Ceshi. [Link]
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Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. (n.d.). ResearchGate. [Link]
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Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). ACS Publications. [Link]
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Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Cgmp.com. [Link]
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Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. (2019). ResearchGate. [Link]
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Detection and Quantitation of Process-Related Impurities. (2023). BioProcess International. [Link]
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Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and... (n.d.). ResearchGate. [Link]
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Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). MDPI. [Link]
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HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. (n.d.). PubMed. [Link]
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A Simple HPLC–UV Approach for Rapid Enantioseparation of Cathinones, Pyrovalerones and Other Novel Psychoactive Substances on a 2.5-µm Cellulose Tris-(3,5-dimethylphenyl-carbamate) Column. (n.d.). ResearchGate. [Link]
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Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. (2018). MDPI. [Link]
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Synthesis and Impurity Profiling of MDMA Prepared From Commonly Available Starting Materials. (n.d.). Scribd. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-(2-Methylpiperidin-1-yl)propan-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 3-(2-Methylpiperidin-1-yl)propan-1-amine (CAS No. 20560-53-8). As a bifunctional molecule containing both primary and tertiary amine moieties, this compound requires careful management to mitigate its inherent risks. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the safety principles involved.
Compound Identification and Chemical Profile
This compound is a clear, colorless liquid with a characteristic fishy or ammonia-like amine odor.[1] Its structure, featuring a piperidine ring and a primary amine, makes it a valuable building block in pharmaceutical synthesis. However, these same functional groups are responsible for its hazardous properties. All work with this compound should be confined to laboratory use.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 20560-53-8 | Ambeed[3] |
| Molecular Formula | C₉H₂₀N₂ | CymitQuimica[2] |
| Molecular Weight | 156.27 g/mol | CymitQuimica[2] |
| Appearance | Clear, colorless liquid | Chemtron Supply Corp.[1] |
| Odor | Fishy, amine-like | Chemtron Supply Corp.[1] |
Hazard Analysis and GHS Classification
This compound is classified as hazardous under OSHA criteria and presents multiple significant risks.[1] The primary hazards are its corrosive nature and potential for causing severe tissue damage upon contact. Aliphatic amines, as a class, can cause respiratory distress, irritation, and corrosive injury to the mouth, throat, and stomach if ingested.[4]
Table 2: GHS Hazard Statements and Classifications
| Hazard Class | GHS Code | Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | Chemtron Supply Corp.[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | Chemtron Supply Corp.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | Chemtron Supply Corp.[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | Chemtron Supply Corp.[1] |
| Flammable Liquid | H226 | Flammable liquid and vapor | Chemtron Supply Corp.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H370 | Causes damage to organs (gastrointestinal system by ingestion) | Chemtron Supply Corp.[1] |
The combination of these hazards necessitates stringent controls. The H314 classification, in particular, indicates that the substance can cause irreversible damage to skin and eyes upon contact.
Exposure Controls and Personal Protective Equipment (PPE)
Before beginning any experiment, laboratory personnel must consult the Safety Data Sheet (SDS) and perform a thorough risk assessment.[5][6] Engineering controls are the first and most critical line of defense.
3.1 Engineering Controls All manipulations of this compound must be conducted within a properly functioning chemical fume hood to control inhalation exposure.[6][7] General laboratory ventilation is insufficient for providing adequate protection.[6] An emergency eyewash station and safety shower must be immediately accessible in the work area.[6]
3.2 Personal Protective Equipment (PPE) The selection of PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this substance:
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[8] Due to the severe corrosive nature of the compound, a full-face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant splash risk.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[5] Nitrile gloves are commonly used, but it is crucial to check the manufacturer's glove compatibility data for resistance to aliphatic amines. Always inspect gloves for tears or punctures before and during use.[7][9] Double-gloving is recommended for enhanced protection.[6]
-
Skin and Body Protection: A flame-resistant lab coat is required.[8] When handling larger volumes, a chemically impervious apron and rubber boots should also be used.[1] Contaminated work clothing must not be allowed out of the laboratory and should be washed before reuse.[1]
-
Respiratory Protection: If engineering controls are insufficient or during an emergency, a full-face respirator with an appropriate cartridge for organic vapors/amines should be used.[5][8] Respirator use requires prior medical evaluation, training, and fit-testing.[7]
Standard Operating Procedure for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow provides a framework for handling this compound in a research setting.
4.1 Experimental Protocol: Weighing and Dispensing
-
Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including sealed containers for transfer, pipettes, and waste receptacles.
-
Don PPE: Put on all required PPE as detailed in Section 3.2.
-
Chemical Retrieval: Transport the chemical in a secondary container from its storage location to the fume hood.
-
Dispensing: Perform all transfers and dispensing of the liquid inside the fume hood. Keep the primary container tightly closed when not in use.[10] Take measures to prevent the buildup of electrostatic charge.[10]
-
Weighing: If weighing is required, tare a sealed container on a balance outside the hood. Transfer the approximate amount of liquid inside the hood into the container, seal it, decontaminate the exterior, and then perform the final, accurate weighing outside the hood. This prevents contamination of the balance.
-
Post-Handling: Tightly reseal the main container, ensuring it is kept upright.[10] Decontaminate all surfaces and equipment within the fume hood.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[9]
Emergency Procedures
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.
5.1 Spill Response
-
Minor Spill (inside fume hood): Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite). Place the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable cleaning agent.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and the laboratory supervisor. If the spill is large or volatile, evacuate the entire lab and call emergency services. Prevent the spill from entering drains.
5.2 First Aid Measures The speed of response is critical to minimizing injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
6.1 Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and strong oxidizing agents.[1][5] Keep containers tightly closed and store them in their original packaging.[1] The storage area should be secured and accessible only to authorized personnel.
6.2 Waste Disposal Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.[10]
By understanding the specific hazards of this compound and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this valuable compound while minimizing risk to themselves and their colleagues.
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Safety Data Sheet. Chemtron Supply Corporation. [Link]
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What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
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3-(4-Methylpiperidin-1-yl)propan-1-amine. PubChem, National Center for Biotechnology Information. [Link]
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Rules for the Safe Handling of Chemicals in the Laboratory. University of New Hampshire. [Link]
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Chemical Safety. Missouri S&T Environmental Health and Safety. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. Centers for Disease Control and Prevention. [Link]
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Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Cole-Parmer. [Link]
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A Technical Guide to the Biological Activities of 3-(2-Methylpiperidin-1-yl)propan-1-amine Derivatives: Synthesis, Potential Applications, and Future Directions
An In-Depth Technical Guide Topic: Biological Activity of 3-(2-Methylpiperidin-1-yl)propan-1-amine Derivatives Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] This guide focuses on a specific, yet underexplored, class of these compounds: derivatives of this compound. The introduction of a methyl group at the C2 position of the piperidine ring imparts chirality and conformational rigidity, which can significantly influence binding affinity and selectivity for biological targets.[2][3] Coupled with a flexible propan-1-amine side chain, this scaffold presents a compelling template for novel drug discovery. This document synthesizes information from analogous structures to postulate the potential biological activities of these derivatives, provides detailed synthetic and screening protocols to facilitate their investigation, and outlines future directions for research and development in this area.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The six-membered nitrogen-containing heterocycle known as piperidine is a cornerstone of modern drug design.[1] Its prevalence in a vast array of biologically active molecules stems from its ability to serve as a versatile pharmacophore, influencing properties such as basicity, lipophilicity, and the spatial orientation of substituents. The introduction of specific substituents onto the piperidine core allows for the fine-tuning of a compound's structure-activity relationship (SAR).
The focus of this guide, the this compound scaffold, possesses two key structural features:
-
The 2-Methylpiperidine Ring: The presence of a methyl group at the C2 position introduces a chiral center. The stereochemistry at this position can profoundly impact biological activity, as different enantiomers may exhibit varied affinities and functional effects at target receptors or enzymes.[3] This substituent can also enhance aqueous solubility, a critical parameter for drug development.[2]
-
The 3-(Propan-1-amine) Side Chain: This flexible three-carbon chain terminating in a primary amine provides a crucial point for interaction with biological targets through hydrogen bonding or salt bridge formation. It also serves as a versatile linker to which other functional groups or pharmacophores can be attached, enabling the creation of extensive derivative libraries.
While direct research on this specific derivative class is nascent, the extensive literature on related piperidine compounds allows us to extrapolate and propose several promising avenues of biological activity.
Synthetic Strategies
A robust and efficient synthetic route is paramount for exploring the biological potential of a new chemical series. The synthesis of the core scaffold can be accomplished via a two-step process involving a Michael addition followed by a chemical reduction.
Protocol: Synthesis of this compound
This protocol outlines a plausible and scalable method adapted from established procedures for similar structures.[4]
Rationale: The synthesis begins with a nucleophilic conjugate addition (Michael addition) of 2-methylpiperidine to acrylonitrile. This reaction is favored by the electron-withdrawing nature of the nitrile group. The subsequent reduction of the nitrile to a primary amine is a standard transformation, for which Lithium Aluminium Hydride (LiAlH₄) is a powerful and effective reducing agent.
Step-by-Step Methodology:
-
Step 1: Michael Addition
-
To a solution of 2-methylpiperidine (1.0 equiv.) in methanol (MeOH), add acrylonitrile (1.1 equiv.) dropwise at room temperature (rt).
-
Stir the reaction mixture for 24 hours at rt.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the intermediate, 3-(2-methylpiperidin-1-yl)propanenitrile, which can be used in the next step without further purification.
-
-
Step 2: Nitrile Reduction
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suspend Lithium Aluminium Hydride (LiAlH₄, 4.0 equiv.) in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and an inert gas inlet.
-
Dissolve the crude 3-(2-methylpiperidin-1-yl)propanenitrile (1.0 equiv.) from Step 1 in anhydrous diethyl ether.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension while cooling the flask in an ice bath.
-
After the addition is complete, allow the mixture to warm to rt and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the final product, this compound, by vacuum distillation or column chromatography.
-
Diagram: Synthetic Workflow
Caption: Two-step synthesis of the core scaffold.
Postulated Biological Activities & Structure-Activity Relationships (SAR)
Based on the activities of structurally related compounds, derivatives of this compound are hypothesized to possess potential in several therapeutic areas.
Neuroactive Potential
The piperidine scaffold is a common feature in centrally acting agents. Specifically, substituted methylpiperidines have shown activity as inhibitors of neurotransmitter transporters.
-
Glycine Transporter 1 (GlyT-1) Inhibition: Derivatives of 2-methylpiperidine have been identified as inhibitors of GlyT-1, a transporter that regulates glycine levels at the synapse.[5] Inhibition of GlyT-1 can enhance N-methyl-D-aspartate (NMDA) receptor function, a therapeutic strategy for treating cognitive deficits in schizophrenia.[5]
-
Choline Transport Inhibition: 4-methylpiperidine analogs have been shown to be competitive and reversible inhibitors of the high-affinity choline uptake system (SDHACU).[6]
-
Serotonin (5-HT) Receptor Modulation: The stereochemistry of the methyl group on the piperidine ring has been shown to be a critical determinant of affinity and functional activity at 5-HT₁ₐ receptors and the serotonin transporter (5-HTT).[3]
| Related Compound Series | Target | Key Activity Data (IC₅₀ / Kᵢ) | Reference |
| (S)-((S)-1-methylpiperidine-2-yl) derivatives | Glycine Transporter 1 (GlyT-1) | IC₅₀ = 9.0 ± 2.0 nM | [5] |
| 4-Methylpiperidine analogs of hemicholinium-3 | High-Affinity Choline Uptake | Kᵢ = 18 to 26 µM | [6] |
| 1-Aryloxy-3-(2-methylpiperidinyl)propan-2-ols | 5-HT₁ₐ Receptor / 5-HTT | Kᵢ values in low nM range | [3] |
digraph "Neurotransmitter_Transporter_Inhibition" { graph [fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=T, penwidth=2];Compound [label="3-(2-Methylpiperidin-1-yl)\npropan-1-amine Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transporter [label="Synaptic Transporter\n(e.g., GlyT-1)", shape=cylinder, height=1.5]; Synapse [label="Synaptic Cleft\n(Increased Neurotransmitter)"]; Neuron [label="Postsynaptic Neuron"];
Compound -> Transporter [label="Inhibits"]; Transporter -> Synapse [label=" Blocks Reuptake of \n Neurotransmitter ", style=dashed, fontcolor="#5F6368", color="#5F6368"]; Synapse -> Neuron [label=" Enhanced Signaling ", color="#34A853"]; }
Caption: Hypothetical mechanism of neuroactivity.
Anticancer Potential
Piperidine derivatives have demonstrated significant promise as anticancer agents by targeting a variety of molecular mechanisms.[1]
-
Enzyme Inhibition: The scaffold has been successfully used to develop potent inhibitors of enzymes crucial for cancer cell proliferation, such as Farnesyltransferase (FTase) and the protein kinase Akt1.[1][7]
-
Cytotoxicity: Various derivatives have shown direct cytotoxic effects against a range of human cancer cell lines, including those of the colon, ovary, and breast.[1][8] The mechanism often involves the induction of apoptosis and cell cycle arrest.[8]
| Compound/Series | Target/Cell Line | Key Structural Features | IC₅₀ (µM) | Reference |
| Furan-pyrazole piperidine derivatives | Akt1 / OVCAR-8 (Ovarian) | Furan-pyrazole moiety | 0.1 - 15.8 | [1] |
| Piperidine derivative (Compound 8) | Farnesyltransferase (FTase) | Piperidine core | 0.0037 (3.7 nM) | [7] |
| Indole-aryl amide (Compound 5) | PC3 (Prostate) / J6 (Jurkat) | Indolylacetic acid nucleus | 0.39 / 0.37 | [8] |
| Adamantyl-piperazine derivative (Compound 7) | Melanoma (A375) | Adamantane core | ~ 5 µM | [9] |
Antimicrobial Properties
The basic nitrogen of the piperidine ring is a common feature in many antimicrobial agents, where it is thought to interact with negatively charged components of microbial cell membranes or enzymes.
-
Antibacterial Activity: Piperidine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[10]
-
Antifungal Activity: Certain compounds have also displayed efficacy against fungal pathogens like Candida albicans and Penicillium notatum.[10]
| Compound/Series | Organism | Activity (MIC) | Reference |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (3) | P. aeruginosa MDR1 | 10 µg/mL | [10] |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (3) | S. aureus MDR | 100 µg/mL | [10] |
| Piperidinothiosemicarbazone (9) | M. tuberculosis (resistant strain) | 0.5 µg/mL | [11] |
| 1,3-bis(aryloxy)propan-2-amines | S. aureus / S. pyogenes | 2.5–10 μg/ml | [12] |
Framework for Experimental Validation
To rigorously test the hypothesized biological activities, a systematic screening approach is necessary. The following protocols provide a self-validating framework for initial in vitro evaluation.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116, PC-3) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of the compound solutions to the wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for susceptibility testing.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet largely untapped, area for drug discovery. Based on robust evidence from structurally related piperidine derivatives, this chemical class holds significant potential for development as novel neuroactive, anticancer, and antimicrobial agents.
Future research should focus on:
-
Stereoselective Synthesis: Developing methods to synthesize and separate the (R)- and (S)-enantiomers of the 2-methylpiperidine core to conduct detailed stereochemical SAR studies.[3]
-
Library Development: Systematically modifying the terminal primary amine of the propan-1-amine side chain to create a library of amides, sulfonamides, and other derivatives to explore a wider chemical space.
-
Broad Biological Screening: Testing these new derivatives against a diverse panel of biological targets, including G-protein coupled receptors, ion channels, kinases, and a wide range of microbial pathogens.
References
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. (2025). Benchchem.
- Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase.
- Chen, et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1).
- Structure–activity relationship of piperidine derivatives with anticancer activity.
- Piperine and Derivatives: Trends in Structure-Activity Rel
- Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and...
- SAR of 2-methylpiperidine: effects of ring stereochemistry.
- 1-[11C]methylpiperidine-2-yl)(thiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide ([11C]SA1)
- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025).
- Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport. PubMed.
- Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Deriv
- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.
- Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. NIH.
- Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
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The 3-(2-Methylpiperidin-1-yl)propan-1-amine Scaffold: A Versatile Core for CNS-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its inherent structural and physicochemical properties often impart favorable pharmacokinetic profiles, including the ability to cross the blood-brain barrier.[1][2] This guide delves into the untapped potential of a specific, yet underexplored, piperidine-containing scaffold: 3-(2-Methylpiperidin-1-yl)propan-1-amine . While direct therapeutic applications of this core structure are not yet clinically established, a comprehensive analysis of its constituent moieties—the 2-methylpiperidine ring and the 3-aminopropyl linker—along with data from structurally related compounds, reveals a compelling rationale for its investigation in the discovery of novel CNS-active agents. This document will provide a scientific rationale for exploring this scaffold, detail potential synthetic strategies for derivatization, outline key biological targets and relevant screening protocols, and present a forward-looking perspective on its therapeutic possibilities.
Deconstructing the Scaffold: A Rationale for Therapeutic Potential
The therapeutic promise of the this compound scaffold can be understood by examining its two key structural components: the 2-methylpiperidine moiety and the 3-aminopropyl linker.
The 2-Methylpiperidine Moiety: A Key to CNS Activity
The 2-methylpiperidine unit is a recurring motif in compounds designed to interact with CNS targets. The presence and stereochemistry of the methyl group can significantly influence binding affinity, selectivity, and metabolic stability.[3] This strategic substitution can provide a valuable vector for exploring the chemical space around a binding pocket and can sterically hinder enzymatic degradation, potentially prolonging the compound's half-life.[1]
The 3-Aminopropyl Linker: A Versatile Tool for Pharmacological Modulation
The 3-aminopropyl linker is a flexible and commonly employed component in medicinal chemistry. Its primary role is to connect the core piperidine scaffold to other pharmacophoric elements.[4] The length and flexibility of this three-carbon chain can be optimized to achieve the ideal orientation for target engagement. Furthermore, the primary amine provides a convenient handle for a wide array of chemical modifications, allowing for the introduction of diverse functional groups to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity.[4][5]
Potential Therapeutic Arenas and Key Biological Targets
Based on the known pharmacology of related piperidine-containing molecules, the this compound scaffold is a promising starting point for the development of therapeutics in several key areas.
Central Nervous System Disorders
The strong precedent for piperidine derivatives in CNS drug discovery suggests this as the most fertile ground for investigation.[2][6]
-
Serotonin Receptors and Transporters: A significant body of research has focused on piperidine derivatives as modulators of the serotonergic system.[7][8] Specifically, compounds bearing a substituted piperidine ring have shown activity as selective serotonin reuptake inhibitors (SSRIs) and as ligands for various serotonin receptor subtypes (e.g., 5-HT2A).[8][9] Derivatives of the this compound scaffold could be designed to probe these targets for the treatment of depression, anxiety disorders, and other psychiatric conditions.
-
Dopamine Receptors: The piperidine scaffold is also present in numerous dopamine receptor antagonists and agonists, which are crucial for the treatment of psychosis and Parkinson's disease.
-
Sigma Receptors: These receptors are implicated in a range of neurological functions and are considered targets for the treatment of neurodegenerative diseases and psychiatric disorders.
Inflammation and Pain
Certain piperidine-containing compounds have demonstrated anti-inflammatory and analgesic properties.[10] By modifying the this compound scaffold, it may be possible to develop novel agents that modulate inflammatory pathways or interact with pain-related targets such as opioid receptors.[11]
Oncology
The piperidine moiety is found in a number of anticancer agents.[1] Derivatives of the target scaffold could be explored for their potential to inhibit cancer cell proliferation or to modulate signaling pathways involved in tumorigenesis.
A summary of potential biological targets is presented in the table below:
| Therapeutic Area | Potential Biological Targets | Rationale |
| CNS Disorders | Serotonin Transporter (SERT), 5-HT2A/2C Receptors, Dopamine D2/3 Receptors, Sigma-1 Receptor | The piperidine scaffold is a well-established pharmacophore for CNS-active drugs.[2][6] |
| Inflammation | Pro-inflammatory Cytokine Pathways, Cyclooxygenase (COX) Enzymes | Certain piperidine derivatives have shown anti-inflammatory activity.[10] |
| Pain | Opioid Receptors (μ, δ, κ) | The piperidine core is present in many synthetic opioids.[11] |
| Oncology | Kinases, Cell Cycle Proteins | The piperidine ring is a feature of some approved and investigational anticancer drugs.[1] |
Synthetic Pathways for Scaffold Derivatization
The chemical tractability of the this compound scaffold allows for the generation of diverse chemical libraries. The primary amine serves as a key functional group for derivatization.
General Synthetic Workflow
A general workflow for the synthesis and evaluation of derivatives of the this compound scaffold is depicted below:
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Key Derivatization Reactions
-
Amide Coupling: The primary amine can be readily acylated with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. This allows for the introduction of a wide range of substituents.
-
Reductive Amination: Reaction of the primary amine with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield secondary or tertiary amines, respectively. This is a powerful method for introducing diverse alkyl and aryl groups.
-
Sulfonylation: Treatment with sulfonyl chlorides will afford sulfonamides, which can act as hydrogen bond donors and acceptors and can influence the electronic properties of the molecule.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates will produce ureas and thioureas, respectively. These functional groups are often found in bioactive molecules due to their ability to form strong hydrogen bonds.
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the biological activity of novel derivatives of the this compound scaffold, focusing on key CNS targets.
G Protein-Coupled Receptor (GPCR) Binding Assay (Radioligand Competition)
This protocol is designed to determine the binding affinity of a test compound for a specific GPCR.[12]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-ligand)
-
Test compounds (derivatives of the scaffold)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter (SERT).[13]
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human SERT, or commercially available JAR cells.[13]
-
[³H]-Serotonin
-
Test compounds
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Plate the SERT-expressing cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle for a specified time at 37°C.
-
Initiate the uptake reaction by adding [³H]-serotonin to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and quantify the amount of [³H]-serotonin taken up by the cells using a scintillation counter.
-
Determine the IC50 value for the inhibition of serotonin reuptake.
Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the this compound scaffold will be crucial for elucidating the structure-activity relationships and for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Key Areas for SAR Exploration
Caption: Key points for structure-activity relationship (SAR) studies on the this compound scaffold.
-
Stereochemistry of the 2-Methyl Group: The synthesis and evaluation of both the (R)- and (S)-enantiomers of the scaffold are of high importance, as stereochemistry can dramatically impact biological activity.
-
Substitution on the Piperidine Ring: The introduction of additional substituents on the piperidine ring can be explored to probe for additional binding interactions and to modulate physicochemical properties.
-
Modification of the Linker: The length and rigidity of the 3-aminopropyl linker can be altered. For example, introducing conformational constraints could improve binding affinity and selectivity.
-
Derivatization of the Primary Amine: As previously discussed, a wide variety of functional groups can be introduced at this position to interact with different regions of the target's binding pocket.
Conclusion
The this compound scaffold represents a promising, yet underexplored, starting point for the discovery of novel therapeutics, particularly for CNS disorders. Its constituent parts have a strong precedent in medicinal chemistry for imparting favorable biological and pharmacokinetic properties. By leveraging the synthetic tractability of this scaffold and employing the biological evaluation strategies outlined in this guide, researchers can systematically explore its therapeutic potential. The insights gained from such studies will not only advance our understanding of the structure-activity relationships of this chemical class but may also lead to the identification of new drug candidates with improved efficacy and safety profiles for a range of challenging diseases.
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ClinPGx. (n.d.). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. [Link]
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Kostenis, E. (2015). G Protein-Coupled Receptors in Drug Discovery: Methods and Protocols. Frederick National Lab for Cancer Research. [Link]
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Kuhar, M. J., & Pilotte, N. S. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Protocols, 1(1), 10. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (3-Aminopropyl)silanetriol in Pharmaceutical Research and Development. [Link]
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PubChem. (n.d.). 2-Methylpiperidine. [Link]
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van Rijn, R. M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]
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Voronkov, M. G., & Baryshok, V. P. (2020). 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. Molecules, 25(22), 5348. [Link]
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Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. [Link]
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Zhang, M., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols, 4(4), 102651. [Link]
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The Strategic Integration of 3-(2-Methylpiperidin-1-yl)propan-1-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, prized for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] Within this privileged class of heterocycles, 3-(2-Methylpiperidin-1-yl)propan-1-amine emerges as a particularly intriguing building block. Its unique structural features—a chiral 2-methyl-substituted piperidine ring linked to a flexible aminopropyl chain—offer a compelling combination of steric influence, basicity, and synthetic versatility. This in-depth technical guide explores the synthesis, strategic application, and structure-activity relationship (SAR) considerations of this compound, providing a comprehensive resource for its effective utilization in drug discovery and development programs.
Introduction: The Rationale for Employing this compound
The enduring prevalence of the piperidine motif in clinically successful drugs underscores its value in medicinal chemistry.[1][3] The introduction of a methyl group at the 2-position of the piperidine ring, as seen in this compound, imparts several key advantages:
-
Stereochemical Control and Target Interaction: The chiral center at the 2-position allows for the exploration of stereospecific interactions with biological targets. This can lead to improved potency, selectivity, and a better side-effect profile.
-
Modulation of Physicochemical Properties: The methyl group can influence the lipophilicity and basicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. This strategic modification can be crucial for optimizing drug-like characteristics.
-
Conformational Restriction: The presence of the methyl group can restrict the conformational flexibility of the piperidine ring, potentially locking the molecule into a bioactive conformation and enhancing binding affinity.
-
Synthetic Handle for Diversification: The primary amine of the propanamine side chain serves as a versatile nucleophile, readily participating in a wide range of chemical transformations for the construction of diverse compound libraries.
This guide will delve into the practical aspects of working with this building block, from its synthesis to its incorporation into potential therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 25560-00-3 | [4] |
| Molecular Formula | C₉H₂₀N₂ | [4] |
| Molecular Weight | 156.27 g/mol | [4] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥98% | [4] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a reliable two-step sequence involving a Michael addition followed by a reduction.
Sources
Spectroscopic data (NMR, IR, MS) of 3-(2-Methylpiperidin-1-yl)propan-1-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Methylpiperidin-1-yl)propan-1-amine
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound (CAS: 25560-00-3), a key building block in pharmaceutical and chemical research. While publicly available, complete spectral datasets for this specific molecule are scarce, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but scientifically grounded analysis. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and interpretive insights for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to ensure technical accuracy and trustworthiness.
Introduction: The Molecule and Its Significance
This compound is a bifunctional organic molecule featuring a primary aliphatic amine and a tertiary amine integrated within a substituted piperidine ring. Its molecular formula is C₉H₂₀N₂ and it has a molecular weight of 156.27 g/mol .[1] The presence of both primary and tertiary amine functionalities makes it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Accurate structural confirmation and purity assessment are paramount in any research or development workflow. Spectroscopic techniques provide the necessary tools for this validation. This guide outlines the predicted spectral characteristics that serve as a fingerprint for this molecule, ensuring its unambiguous identification.
Infrared (IR) Spectroscopy: Mapping Functional Groups
Infrared spectroscopy probes the vibrational modes of a molecule, providing direct evidence of its functional groups. For this compound, the spectrum is expected to be dominated by absorptions from N-H bonds of the primary amine and the C-H and C-N bonds of the aliphatic structure.
Predicted IR Spectral Data
The primary amine group is the most diagnostic feature. It is expected to produce two distinct N-H stretching bands, a characteristic feature that distinguishes it from secondary amines (one band) and tertiary amines (no bands in this region).[2] The C-N stretching of both the tertiary piperidine amine and the primary amine will also be present in the fingerprint region.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Comments |
| 3380 - 3300 | N-H Asymmetric Stretch | Medium | The first of two characteristic peaks for a primary amine (R-NH₂).[3] |
| 3310 - 3250 | N-H Symmetric Stretch | Medium | The second of the two characteristic peaks for a primary amine.[3] |
| 2960 - 2850 | C-H Aliphatic Stretch | Strong | Overlapping signals from the piperidine ring and propyl chain methyl and methylene groups. |
| 1650 - 1580 | N-H Scissoring (Bend) | Medium to Strong | This primary amine bending vibration is a key confirmatory peak.[2] |
| 1250 - 1020 | C-N Aliphatic Stretch | Medium to Weak | A complex region containing contributions from both the C-NH₂ and the piperidine C-N bonds.[2] |
| 910 - 665 | N-H Wag | Strong, Broad | A broad absorption characteristic of primary amines.[2] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for liquid samples due to its simplicity and minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: Perform a background scan with the clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, establishing a baseline.[4]
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.[5]
-
Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum. A typical acquisition involves 16 to 32 scans at a resolution of 4 cm⁻¹.[6]
-
Cleaning: After analysis, thoroughly clean the ATR crystal by wiping away the sample and cleaning with an appropriate solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment and connectivity of each hydrogen and carbon atom.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to be complex due to the molecule's asymmetry and the presence of multiple diastereotopic protons. Protons on carbons adjacent to the nitrogen atoms will be deshielded, appearing at higher chemical shifts (downfield).[7]
| Predicted Shift (δ, ppm) | # of Protons (Integration) | Predicted Multiplicity | Assignment (Atom Label) | Rationale & Comments |
| ~2.9 - 2.7 | 1H | m | H-2 | Chiral center, complex multiplet. |
| ~2.8 - 2.6 | 2H | t | H-1' | Adjacent to primary amine and a CH₂ group. |
| ~2.6 - 2.4 | 2H | m | H-3' | Protons α to the piperidine nitrogen. |
| ~2.3 - 2.1 | 2H | br s | -NH₂ | Exchangeable protons; signal may be broad and integration variable. |
| ~2.0 - 1.2 | 8H | m | H-3, H-4, H-5, H-6, H-2' | Overlapping multiplets from the piperidine ring and the central propyl chain methylene group. |
| ~1.1 - 0.9 | 3H | d | -CH₃ | Methyl group coupled to the single proton at the C-2 position. |
Note: Diastereotopic protons on the piperidine ring may exhibit further splitting, leading to more complex multiplets than indicated.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The molecule has 9 carbon atoms. Due to its asymmetry, all 9 carbons are chemically distinct and should produce 9 unique signals in the broadband-decoupled ¹³C NMR spectrum.
| Predicted Shift (δ, ppm) | Assignment (Atom Label) | Rationale & Comments |
| ~60 - 55 | C-2 | Carbon of the chiral center, α to nitrogen. |
| ~58 - 53 | C-6 | Piperidine carbon α to nitrogen. |
| ~55 - 50 | C-3' | Propyl chain carbon α to piperidine nitrogen. |
| ~45 - 40 | C-1' | Propyl chain carbon α to primary amine nitrogen.[8] |
| ~35 - 25 | C-3, C-4, C-5, C-2' | Overlapping signals from the remaining piperidine and propyl chain carbons. |
| ~20 - 15 | -CH₃ | Methyl group carbon. |
Experimental Protocol: NMR Sample Preparation and Acquisition
High-quality data depends on careful sample preparation.[9]
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity. For referencing, the solvent should contain Tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
-
Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with more scans is required.
-
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through analysis of its fragmentation patterns.
Predicted Mass Spectral Data
According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound (C₉H₂₀N₂) has two nitrogen atoms, and its molecular weight of 156.27 Da is consistent with this rule.[4] The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond adjacent to the C-N bond breaks, forming a stable, resonance-stabilized iminium cation.[10] This process is often so favorable that the molecular ion peak may be weak or absent in Electron Ionization (EI) spectra.[11]
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway | Rationale & Comments |
| 156 | [C₉H₂₀N₂]⁺˙ | Molecular Ion (M⁺˙) | May be weak or absent in EI-MS. |
| 141 | [M - CH₃]⁺ | α-cleavage at C-2 | Loss of the methyl group from the piperidine ring. A highly favorable fragmentation. |
| 113 | [C₇H₁₅N]⁺ | α-cleavage of propyl chain | Loss of the •CH₂CH₂NH₂ radical from the piperidine nitrogen. |
| 98 | [C₆H₁₂N]⁺ | α-cleavage at C-2 and C-6 | Loss of the propyl-amine side chain, leading to the 2-methylpiperidine iminium ion. This is often the base peak.[10] |
| 44 | [CH₂CH₂NH₂]⁺ | Cleavage of the N-C₃' bond | Formation of the aminopropyl cation. |
| 30 | [CH₂NH₂]⁺ | α-cleavage at C-1' | Cleavage of the C-C bond adjacent to the primary amine. A very common fragment for primary amines.[4] |
Visualization: Predicted Fragmentation Pathway
The following diagram illustrates the two primary alpha-cleavage pathways initiated by ionization at the tertiary piperidine nitrogen.
Caption: Primary α-cleavage fragmentation pathways for the molecular ion of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like aliphatic amines.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Column Selection: Use a column designed for the analysis of volatile amines, which is typically a wax-type or base-deactivated column to prevent peak tailing caused by the basic nature of the analyte.[12][13]
-
GC Method Parameters:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C to ensure elution of the analyte.
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 25 to 300 to ensure detection of low-mass fragments and the parent ion.
-
-
Data Analysis: The resulting chromatogram will show a peak at a specific retention time for the analyte. The mass spectrum corresponding to this peak can then be analyzed and compared against the predicted fragmentation pattern and spectral libraries.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and structural verification of this compound. The predicted data, derived from established chemical principles, serves as a reliable reference for researchers. The key identifiers are:
-
IR: Twin N-H stretching peaks (~3350 cm⁻¹) and a strong N-H bending peak (~1600 cm⁻¹).
-
¹H NMR: A characteristic doublet for the C-2 methyl group (~1.0 ppm) and distinct multiplets for protons alpha to the two different nitrogen atoms.
-
¹³C NMR: Nine distinct carbon signals, confirming the molecule's asymmetry.
-
MS: An even molecular weight (156 Da) and a characteristic base peak at m/z 98 resulting from alpha-cleavage.
By coupling these predictive insights with the detailed experimental protocols provided, scientists can confidently characterize this versatile chemical building block, ensuring the integrity and success of their research and development endeavors.
References
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 11, 2026, from [Link]
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Cunha, S. C., Faria, M. A., & Fernandes, J. O. (2005). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 53(26), 9875–9881. [Link]
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Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties of Amines. Retrieved January 11, 2026, from [Link]
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Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved January 11, 2026, from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 11, 2026, from [Link]
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Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved January 11, 2026, from [Link]
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University of Alberta. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved January 11, 2026, from [Link]
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Webster, T. A. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved January 11, 2026, from [Link]
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Dias, H. J., de Melo, N. I., Crotti, A. E. M., et al. (2018). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Rapid Communications in Mass Spectrometry, 32(15), 1277-1286. [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 11, 2026, from [Link]
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de Souza, G. E., de Castro, R. J., & Crotti, A. E. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277-1286. [Link]
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Northern Illinois University. (n.d.). Sample preparation for FT-IR. Department of Chemistry and Biochemistry. Retrieved January 11, 2026, from [Link]
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TETRAHEDRON CHEMISTRY CLASSES. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2025, December 17). SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. Retrieved January 11, 2026, from [Link]
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da Silva, F. M., et al. (2014). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(1), 10-18. [Link]
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ResearchGate. (2025, August 7). Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. Retrieved January 11, 2026, from [Link]
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Giraudeau, P., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 293. [Link]
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ResearchGate. (2025, October 30). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Retrieved January 11, 2026, from [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved January 11, 2026, from [Link]
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Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 11, 2026, from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]
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Organic Chemistry Tutor. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Retrieved January 11, 2026, from [Link]
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Basic reactivity of 3-(2-Methylpiperidin-1-yl)propan-1-amine
An In-depth Technical Guide to the Core Reactivity of 3-(2-Methylpiperidin-1-yl)propan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the fundamental reactivity of this compound (CAS No: 25560-00-3). This diamine presents a unique chemical personality, featuring both a highly accessible primary amine and a sterically hindered tertiary amine within the same structure. This duality governs its reaction pathways, enabling selective functionalization critical for applications in medicinal chemistry and materials science. We will dissect the distinct reactivity profiles of each nitrogen center, offering field-proven insights into controlling chemoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in complex synthetic applications.
Introduction: A Molecule of Duality
This compound is a bifunctional organic compound that has garnered interest as a versatile scaffold in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1] The piperidine motif is a well-established "privileged scaffold" in medicinal chemistry, known for enhancing the druggability and pharmacokinetic properties of therapeutic agents.[1][2]
The core of this molecule's utility lies in the differential reactivity of its two nitrogen atoms:
-
A Primary Aliphatic Amine (-NH₂): Located at the terminus of a flexible propyl chain, this group is a potent nucleophile and a moderately strong base, open to a wide array of classical amine reactions.
-
A Tertiary Piperidine Amine: Integrated into a heterocyclic ring system, this nitrogen's reactivity is profoundly influenced by the adjacent methyl group at the C2 position. This substitution introduces significant steric hindrance, modulating its nucleophilic character while largely preserving its basicity.
Understanding the interplay between these two centers is paramount for designing rational synthetic strategies that selectively target one amine over the other. This guide will explore the causality behind these selective transformations and provide practical, validated protocols.
Physicochemical Profile and Basicity
A foundational understanding of the molecule's physical properties and basicity is essential for predicting its behavior in a reaction environment.
| Property | Value | Source |
| CAS Number | 25560-00-3 | [3][4] |
| Molecular Formula | C₉H₂₀N₂ | [3][5] |
| Molecular Weight | 156.27 g/mol | [3][5] |
| Appearance | Liquid | [3] |
| pKa (Conjugate Acid) | Primary Amine (pKaH₁): ~10.6Tertiary Amine (pKaH₂): ~11.0 | Estimated based on typical values[6][7] |
The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH).[6] Both nitrogen atoms in the structure are effective proton acceptors. The primary amine's conjugate acid is expected to have a pKa around 10.6, typical for primary alkylamines.[7] The tertiary amine within the piperidine ring is slightly more basic, with an estimated pKaH around 11, similar to piperidine itself.[6] This subtle difference in basicity can be exploited for selective protonation and deprotonation under carefully controlled pH conditions, forming a key principle in directing its reactivity.
Core Reactivity Analysis: A Tale of Two Nitrogens
The synthetic utility of this compound stems from the orthogonal reactivity of its two amine functionalities.
Figure 1: Reactivity map of the dual amine centers.
The Primary Aminopropyl Moiety: The Workhorse Nucleophile
The unhindered primary amine is the principal site for nucleophilic attack. Its accessibility and reactivity make it the default target for a majority of electrophiles under standard conditions.
-
Acylation: This is the most selective reaction for the primary amine. It reacts readily with acyl chlorides and acid anhydrides to form stable amide bonds.[8][9][10] The tertiary amine does not undergo acylation because it lacks a proton to be removed after the initial nucleophilic addition, preventing the formation of a stable amide product.[8] This dramatic difference in reactivity is the most powerful tool for selective modification.
-
Reductive Amination: The primary amine reacts with aldehydes and ketones to form an intermediate imine (Schiff base), which can be subsequently reduced to a secondary amine.[8][11] This two-step or one-pot process is a cornerstone of amine functionalization. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it is selective for the protonated imine intermediate over the starting carbonyl compound.
-
Alkylation: While the primary amine can be alkylated by alkyl halides, this reaction is often difficult to control.[9] Over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction.[9][12] Achieving mono-alkylation typically requires careful control of stoichiometry and reaction conditions.
The 2-Methylpiperidine Moiety: The Hindered Base
The reactivity of the tertiary nitrogen is dominated by two factors: its inherent basicity and the steric shield provided by the 2-methyl group.
-
Basicity and Salt Formation: The lone pair on the tertiary nitrogen is readily available for protonation, making it an excellent acid scavenger. It will react vigorously with strong acids to form the corresponding ammonium salt.[9][11][12]
-
Nucleophilicity vs. Basicity: Steric hindrance dramatically reduces nucleophilicity without a proportional decrease in basicity.[13][14] Protons (H⁺) are small enough to access the lone pair, so basicity is maintained. However, larger electrophiles (like acyl chlorides or bulky alkyl halides) are sterically blocked by the methyl group, preventing effective nucleophilic attack. This principle is exemplified by non-nucleophilic bases like 2,2,6,6-tetramethylpiperidine (TMP).[13] While not as hindered as TMP, the 2-methyl group on our subject molecule imparts a significant non-nucleophilic character.
-
Quaternization: Despite the steric hindrance, the tertiary amine can be alkylated to form a quaternary ammonium salt, but this typically requires more forcing conditions (e.g., reactive alkylating agents like methyl iodide and elevated temperatures) compared to a non-hindered tertiary amine.[12]
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, providing clear causality for each step.
Protocol 1: Selective N-Acylation of the Primary Amine
This protocol leverages the differential reactivity of the two amines to selectively form an amide at the primary position.
Figure 2: Workflow for selective N-acylation.
Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This step is critical to moderate the reaction rate and prevent potential side reactions.
-
Addition of Electrophile: Add the desired acyl chloride or anhydride (1.05 eq) dropwise to the cooled solution over 5-10 minutes. The slight excess ensures full consumption of the starting amine.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography.
Protocol 2: Reductive Amination with an Aldehyde
This protocol demonstrates the formation of a new C-N bond at the primary amine via an imine intermediate.
Methodology:
-
Imine Formation: To a solution of this compound (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH), add the desired aldehyde (1.0 eq) and acetic acid (0.1 eq, as a catalyst). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the same flask, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that will preferentially reduce the protonated imine over the aldehyde, minimizing side reactions like the reduction of the starting aldehyde to an alcohol.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by LC-MS.
-
Workup and Purification: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Safety and Handling
This compound is a corrosive substance that requires careful handling in a well-ventilated chemical fume hood.[15]
-
Hazards: Causes severe skin burns and eye damage.[4][16] Harmful if inhaled or in contact with skin.[15][16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[15]
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents, with which it can react vigorously.[15]
-
Handling: Keep the container tightly closed.[15] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[16]
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is defined by the electronic and steric disparity between its two nitrogen centers. The primary amine serves as a robust and predictable nucleophile, readily undergoing acylation and reductive amination. In contrast, the 2-methyl-substituted tertiary amine acts primarily as a sterically hindered base, with its nucleophilic character significantly attenuated. By understanding and exploiting these intrinsic properties, chemists can achieve a high degree of chemoselectivity, enabling the efficient construction of complex, high-value molecules for drug discovery and beyond.
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Methodological & Application
Application Notes & Protocols: Leveraging 3-(2-Methylpiperidin-1-yl)propan-1-amine in the Synthesis of Bioactive Compounds
Abstract
This technical guide provides an in-depth exploration of 3-(2-Methylpiperidin-1-yl)propan-1-amine, a versatile bifunctional building block, for its application in the synthesis of novel bioactive compounds. We delve into the molecule's unique structural attributes and reactivity profile, which make it a valuable scaffold in medicinal chemistry and drug discovery programs.[1][2] This document furnishes detailed, field-proven protocols for two of the most fundamental transformations in pharmaceutical synthesis—amide bond formation and reductive amination—offering researchers a practical framework for implementation. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to empower scientists to adapt and troubleshoot these methods effectively.
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, the selection of appropriate chemical building blocks is a critical determinant of success. This compound emerges as a scaffold of significant interest due to its combination of strategically important functional groups.
-
Primary Amine Handle: The terminal primary amine (-NH₂) serves as a versatile nucleophile, providing a direct and reliable point for molecular elaboration. It is readily functionalized through robust and well-understood reactions, most notably acylation to form amides or alkylation via carbonyl condensation.
-
Piperidine Moiety: The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in clinically approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS).[2] Its presence can favorably modulate physicochemical properties such as lipophilicity and aqueous solubility, which are crucial for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Asymmetric Center & Steric Influence: The methyl group at the 2-position of the piperidine ring introduces a chiral center. While often supplied as a racemate, this feature opens the door for diastereoselective syntheses and allows for the exploration of stereochemistry-dependent interactions with biological targets. Furthermore, the methyl group provides steric bulk that can influence the conformation of the piperidine ring and its binding orientation within a target protein.
This guide will focus on harnessing the reactivity of the primary amine to construct more complex molecular architectures with therapeutic potential.
Physicochemical Properties & Reactivity Profile
A comprehensive understanding of the starting material is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂ | [3] |
| Molecular Weight | 156.27 g/mol | [3] |
| Appearance | Liquid | [3] |
| Key Functional Groups | Primary Amine, Tertiary Amine | [3] |
| Structural Features | 6-membered Heterocycle, Chiral Center | [3] |
The molecule's reactivity is dominated by the unhindered primary amine, which readily participates in nucleophilic additions and substitutions. The tertiary amine within the piperidine ring is significantly more basic but sterically hindered, making it an unlikely participant in bond-forming reactions under standard conditions, though it remains a key contributor to the molecule's overall acid-base properties.
Core Synthetic Application I: Amide Bond Formation
The amide bond is one of the most prevalent linkages in pharmaceuticals, valued for its high metabolic stability and hydrogen bonding capabilities.[4] The reaction of this compound with a carboxylic acid is a cornerstone application.
Mechanistic Rationale for Reagent Selection
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated." Modern peptide coupling reagents accomplish this efficiently under mild conditions.[4][5]
-
Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate can be prone to racemization if the acid has a chiral alpha-carbon. To mitigate this and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) are often included to form a more stable active ester.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered the gold standard for difficult couplings, including those involving sterically hindered substrates or electron-deficient amines.[6][7] HATU reacts with the carboxylic acid to form a highly activated acyl-uronium species that is less prone to racemization and reacts rapidly with the amine, often leading to higher yields and cleaner reactions.[8]
For this protocol, we select HATU to showcase a robust and highly efficient method applicable to a broad range of substrates.
Workflow for Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Detailed Protocol: Synthesis of a Hypothetical Arylamide
Objective: To synthesize N-(3-(2-methylpiperidin-1-yl)propyl)-4-chlorobenzamide from 4-chlorobenzoic acid.
Materials:
-
4-Chlorobenzoic acid
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Saturated aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-chlorobenzoic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF (to make a ~0.2 M solution based on the acid).
-
Activation: Stir the mixture at room temperature. Add DIPEA (3.0 eq) dropwise. The solution may change color. Allow the activation to proceed for 10-15 minutes. Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the reaction forward.[5]
-
Amine Addition: Add this compound (1.1 eq) to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. Causality Note: The water quench removes the water-soluble DMF and excess reagents. The product is expected to be more soluble in the organic layer.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous LiCl (to further remove DMF), deionized water, and finally, brine. The LiCl wash is a highly effective technique for removing residual DMF from organic extracts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Core Synthetic Application II: Reductive Amination
Reductive amination is a powerful and highly versatile method for forming carbon-nitrogen bonds, converting a carbonyl compound (aldehyde or ketone) and an amine into a more substituted amine.[9][10]
Mechanistic Rationale for Reagent Selection
The reaction proceeds in two stages: (1) nucleophilic attack of the amine on the carbonyl to form a hemiaminal, which then dehydrates to an imine (or iminium ion); (2) reduction of the C=N double bond to a C-N single bond.[11]
-
Choice of Reducing Agent: The key is to use a reducing agent that is selective for the imine/iminium ion in the presence of the starting carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose. It is a milder and less basic reducing agent than sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), reducing the likelihood of side reactions and allowing for a convenient one-pot procedure where all reagents can be mixed together.[11] The reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate imine formation.[10]
Workflow for Reductive Amination
Caption: General workflow for one-pot reductive amination.
Detailed Protocol: Synthesis of a Hypothetical Secondary Amine
Objective: To synthesize N-cyclohexyl-3-(2-methylpiperidin-1-yl)propan-1-amine from cyclohexanone.
Materials:
-
Cyclohexanone
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. Safety Note: The addition may cause gas evolution. Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the disappearance of the imine intermediate and the formation of the product by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase twice more with DCM.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often a basic amine, which can streak on standard silica gel. It is recommended to purify the material via flash column chromatography on silica gel pre-treated with a solvent system containing a small amount of base (e.g., 1-2% triethylamine or ammonium hydroxide in a DCM/Methanol eluent) to obtain the pure secondary amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Safety and Handling
This compound, like many aliphatic amines, should be handled with care. Based on data for similar compounds, it may cause skin irritation and serious eye damage.[12] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound is a potent and adaptable building block for the synthesis of diverse and complex molecules. Its dual functionality allows for straightforward incorporation into scaffolds via robust reactions like amide coupling and reductive amination. The protocols detailed herein provide a solid, mechanistically-grounded foundation for researchers to utilize this reagent in the pursuit of novel bioactive compounds, enabling the systematic exploration of chemical space in drug discovery endeavors.
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Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 524-528. Retrieved from [Link][6]
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Semantic Scholar. (2015). Synthesis of potentially bioactive compounds and tools for biological studies. Retrieved from [Link][14]
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AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link][7]
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PubChem. (n.d.). 3-(4-Methylpiperidin-2-yl)propan-1-amine. Retrieved from [Link][15]
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ResearchGate. (2022). Recent progress in reductive amination reaction. Retrieved from [Link][9]
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Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (While not directly cited, this is a foundational review. A related article is available from NIH): [Link][8]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link][10]
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Chen, Y., et al. (2020). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. Chemical Communications, 56(84), 12806-12809. Retrieved from [Link][16]
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de la Torre, M. C., & Sierra, M. A. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(7), 1707. Retrieved from [Link][17]
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Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 226. Retrieved from [Link][18]
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de la Figuera, N., et al. (2015). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 10(7), e0131628. Retrieved from [Link][11]
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D'Souza, R. (2021). Medicinal Chemistry of Drugs – Pharmaceutical Chemistry of Molecular Therapeutics. eCampusOntario. Retrieved from [Link][1]
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Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114752. Retrieved from [Link][2]
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Application Notes and Protocols: Reductive Amination with 3-(2-Methylpiperidin-1-yl)propan-1-amine
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most robust and widely utilized methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] Its prevalence, particularly in pharmaceutical and medicinal chemistry, stems from its high efficiency, operational simplicity, and broad functional group tolerance.[2][3] This reaction allows for the conversion of aldehydes or ketones into primary, secondary, or tertiary amines in a controlled, often one-pot, procedure.[2][4]
This guide focuses on the application of 3-(2-methylpiperidin-1-yl)propan-1-amine, a versatile bifunctional building block. This molecule features a primary amine, which serves as the reactive handle for the reductive amination, and a sterically defined 2-methylpiperidine moiety. Incorporating this specific fragment is often a key strategy in drug development to modulate properties such as lipophilicity, basicity, and receptor binding interactions. Understanding the nuances of performing reductive amination with this substrate is therefore critical for researchers aiming to synthesize novel chemical entities with tailored pharmacological profiles.
Mechanistic Underpinnings: A Two-Step, One-Pot Transformation
The success of a reductive amination hinges on the selective reduction of an in situ-formed imine or iminium ion intermediate over the starting carbonyl compound.[1][5][6][7] The process can be dissected into two distinct, yet concurrent, mechanistic steps:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (this compound) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[8] Under the typically neutral to mildly acidic reaction conditions, this intermediate rapidly dehydrates to yield an imine.
-
Hydride Reduction: The imine is subsequently protonated to form a highly electrophilic iminium ion.[8][9] It is this charged species that is preferentially and rapidly reduced by a mild hydride-donating reagent. The choice of reducing agent is paramount, as it must possess the kinetic selectivity to reduce the C=N⁺ bond much faster than the C=O bond of the starting material.[10]
Caption: General mechanism of reductive amination.
Critical Decision Point: Selecting the Optimal Reducing Agent
The outcome of a reductive amination is critically dependent on the choice of the hydride source. While numerous reagents exist, sodium triacetoxyborohydride and sodium cyanoborohydride are the most common, each with distinct advantages and operational considerations.
| Reagent | Formula | Common Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Aprotic (DCM, DCE, THF)[10][11] | Excellent selectivity; mild; tolerates a wide range of functional groups; non-toxic byproducts.[8][10] | Moisture sensitive; not compatible with protic solvents like methanol.[11][12] |
| Sodium Cyanoborohydride | NaBH₃CN | Protic (Methanol, Ethanol)[12] | Effective and selective, especially at controlled acidic pH (4-5).[1][9] | Highly toxic ; generates cyanide waste upon workup, requiring extreme care and specialized disposal protocols.[4][5] |
| Sodium Borohydride | NaBH₄ | Protic (Methanol, Ethanol) | Inexpensive; readily available. | Less selective; can readily reduce the starting aldehyde/ketone, leading to alcohol byproducts.[1][7][9] Requires careful sequencing (pre-formation of imine).[11] |
Expert Recommendation: For general applications, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior safety profile, high selectivity, and operational simplicity, obviating the need for strict pH control.[8][10]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the reductive amination of a model ketone (cyclohexanone) with this compound.
Caption: Standard workflow for one-pot reductive amination.
Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its safety, reliability, and broad applicability.
Materials and Reagents:
-
Cyclohexanone
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask under ambient atmosphere, add cyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM, to make a ~0.2 M solution).
-
Add this compound (1.05 eq) to the solution and stir for 20-30 minutes at room temperature. This allows for the initial formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture. Note: For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added prior to the STAB to facilitate iminium ion formation.[10]
-
Seal the flask and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any unreacted reagent and acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by silica gel column chromatography. To prevent streaking of the basic amine product on the acidic silica, it is advisable to use an eluent system containing a small amount of triethylamine (e.g., 0.5-1% in a hexane/ethyl acetate gradient).
Protocol 2: Classic Method Using Sodium Cyanoborohydride
This protocol is effective but requires stringent safety measures due to the high toxicity of the reagent.
Materials and Reagents:
-
Cyclohexanone
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
!! CAUTION: NaBH₃CN is highly toxic. Handle only in a certified chemical fume hood. Avoid contact with acids, which liberates highly toxic HCN gas. All glassware and waste must be decontaminated. !!
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and this compound (1.1 eq) in methanol (to make a ~0.2 M solution).
-
Stir the solution and carefully add glacial acetic acid dropwise to adjust the pH to approximately 5-6 (check with pH paper). This step is crucial for efficient iminium ion formation.[1]
-
Once the pH is adjusted, add sodium cyanoborohydride (1.2 eq) portion-wise.
-
Seal the flask and stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully and slowly add saturated aqueous NaHCO₃ solution to the reaction mixture in the fume hood until gas evolution ceases. This will neutralize the acid and quench the reagent under basic conditions.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify via silica gel column chromatography as described in Protocol 1.
-
Waste Disposal: All aqueous waste and contaminated materials must be treated as cyanide waste. Decontaminate by stirring with an excess of aqueous sodium hypochlorite (bleach) for several hours in a fume hood before neutralizing and disposing according to institutional guidelines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is stalled or incomplete | 1. Inefficient imine/iminium formation (especially with hindered ketones).2. Deactivation of STAB by moisture.3. Incorrect pH for NaBH₃CN protocol. | 1. Add a catalytic amount of acetic acid (0.1-0.2 eq) to the reaction mixture.2. Ensure use of anhydrous solvents and reagents.3. Re-check and adjust pH to 5-6 for the NaBH₃CN method. |
| Significant alcohol byproduct formed | The reducing agent is reducing the starting carbonyl. This is most common with NaBH₄. | Switch to the more selective NaBH(OAc)₃. If using NaBH₄, allow the amine and carbonyl to stir together for 1-2 hours before adding the reducing agent. |
| Product streaks badly on TLC/column | The basic amine product is interacting strongly with the acidic silica gel. | Add 0.5-1% triethylamine to the eluent system for both TLC and column chromatography to neutralize active sites on the silica. |
| Difficulty isolating product from non-polar impurities | Product and impurities have similar polarities. | Perform an acid-base extraction during workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with 1M HCl. The amine product will move to the aqueous layer as its hydrochloride salt. Wash the organic layer to remove impurities. Basify the aqueous layer with NaOH and re-extract the purified amine back into an organic solvent.[13][14] |
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Sodium Cyanoborohydride. (n.d.). Common Organic Chemistry. [Link]
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Sodium cyanoborohydride. (n.d.). Wikipedia. [Link]
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Reductive amination. (n.d.). Wikipedia. [Link]
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Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. [Link]
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Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]
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Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (1996). ACS Publications. [Link]
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Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]
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Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2017). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 94(10), 1549-1552. [Link]
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Reductive Amination - Common Conditions. (n.d.). organic-reaction.com. [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2023). Reddit. [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2023). Reddit. [Link]
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Z-Kom. (2006). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. ResearchGate. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). MDPI. [Link]
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Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. [Link]
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An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
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Protecting Group Strategies for 3-(2-Methylpiperidin-1-yl)propan-1-amine: An In-Depth Technical Guide
Introduction: Navigating the Selective Protection of a Versatile Diamine
In the landscape of pharmaceutical and materials science, diamines are foundational building blocks. The molecule 3-(2-Methylpiperidin-1-yl)propan-1-amine, with its distinct primary and secondary amine functionalities, presents a common yet critical challenge in multi-step organic synthesis: the need for selective protection. Achieving chemoselectivity between two amine groups of differing reactivity and steric environments is paramount for the successful construction of more complex molecular architectures. This guide provides a comprehensive overview of protecting group strategies tailored to this compound, moving beyond a simple recitation of protocols to explain the underlying principles that govern the choice of protecting groups and reaction conditions.
The inherent nucleophilicity and basicity of amines necessitate their temporary masking to prevent undesired side reactions.[1][2] The choice of a suitable protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal.[3] For a molecule like this compound, the primary amine is generally more reactive and less sterically hindered than the secondary amine within the 2-methylpiperidine ring.[1] This difference in reactivity forms the basis for achieving selective protection.
This document will explore three widely-used and robust carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into strategies for the selective protection of the primary amine, the secondary amine, and orthogonal protection of both, enabling the stepwise functionalization of this versatile diamine.
Understanding the Reactivity Landscape: Primary vs. Secondary Amines
The selective protection of this compound hinges on the differential reactivity of its two amine groups.
-
Primary Amine (-NH₂): This group is more accessible and generally more nucleophilic than the secondary amine, making it the more reactive site for many electrophilic reagents.[1]
-
Secondary Amine (-NH-): The secondary amine is part of a piperidine ring and is further encumbered by the presence of a methyl group at the 2-position. This steric hindrance significantly reduces its reactivity towards bulky electrophiles.[4]
This inherent difference in reactivity allows for a degree of selective protection under carefully controlled conditions.
Visualizing the Protection Strategy
Sources
Application Notes & Protocols: Diastereoselective Synthesis Using Chiral 3-(2-Methylpiperidin-1-yl)propan-1-amine
Prepared by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of chiral 3-(2-methylpiperidin-1-yl)propan-1-amine as an organocatalyst in diastereoselective synthesis. The focus is on the asymmetric conjugate addition of aldehydes to nitroalkenes, a powerful carbon-carbon bond-forming reaction. This guide elucidates the underlying principles of enamine catalysis, provides a step-by-step experimental protocol, and offers insights into reaction optimization and analysis.[1][2][3] The methodologies described herein are designed to be robust and reproducible, enabling the synthesis of valuable, optically enriched compounds.
Introduction: The Role of Chiral Diamines in Asymmetric Catalysis
Chiral amines have emerged as powerful tools in modern organic synthesis, acting as organocatalysts to produce chiral molecules with high stereoselectivity.[3][4] Unlike metal-based catalysts, organocatalysts are often less sensitive to air and moisture, more environmentally benign, and can mimic enzymatic reaction pathways.[5] Chiral diamines, particularly those possessing both primary and tertiary or secondary amine functionalities, are a versatile class of these catalysts.[5][6]
The molecule at the core of this guide, this compound, is a chiral diamine featuring a primary amine for catalytic turnover and a chiral secondary/tertiary amine embedded within a piperidine ring. The stereocenter at the 2-position of the piperidine ring is crucial for inducing asymmetry in the reaction's transition state, effectively directing the approach of reactants to favor the formation of one diastereomer over the other.
This guide will focus on its application in the Michael addition reaction, a cornerstone of C-C bond formation.[7][8] Specifically, we will explore the addition of a pro-chiral aldehyde to a nitroalkene, catalyzed by the chiral diamine, to generate a product with two new stereocenters.
Core Concept: Enamine Catalysis and Diastereoselection
The catalytic power of chiral primary and secondary amines in reactions involving carbonyl compounds lies in their ability to form nucleophilic enamine intermediates.[1][9][10] This activation strategy, known as enamine catalysis, transiently converts an electrophilic carbonyl compound into a more reactive, enamine form.[1]
Mechanism of Action:
-
Enamine Formation: The primary amine of the catalyst condenses with an aldehyde (or ketone) to reversibly form a chiral enamine intermediate. This step is often facilitated by a mild acid co-catalyst to promote dehydration.[8]
-
Nucleophilic Attack: The generated enamine is a soft nucleophile that can attack an electrophile, such as the β-carbon of a nitroalkene (a Michael acceptor).[2] The stereochemistry of the chiral catalyst dictates the facial selectivity of this attack. The bulky 2-methylpiperidine group effectively shields one face of the enamine, forcing the electrophile to approach from the less hindered side.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction mixture to release the final product and regenerate the chiral amine catalyst, thus completing the catalytic cycle.[9]
The diastereoselectivity of the reaction arises from the controlled formation of the C-C bond in a sterically defined environment created by the catalyst.
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Application Notes and Protocols: The Strategic Use of 3-(2-Methylpiperidin-1-yl)propan-1-amine in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: Navigating Chemical Space with Multicomponent Reactions
In the landscape of modern drug discovery and organic synthesis, the efficient construction of complex molecular architectures is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy, enabling the synthesis of diverse compound libraries from simple starting materials in a single, atom-economical step.[1][2] This approach is particularly valuable in the quest for novel therapeutic agents, where the exploration of vast chemical space is essential for identifying lead compounds.[3][4] This guide focuses on the versatile application of a unique building block, 3-(2-Methylpiperidin-1-yl)propan-1-amine , in the realm of MCRs, providing detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical and chemical sciences.
The structure of this compound presents a compelling scaffold for MCRs. It features a primary amine, which serves as a reactive handle for transformations such as the Ugi and Mannich reactions, and a sterically hindered tertiary amine within the 2-methylpiperidine moiety. This steric hindrance can influence the stereochemical outcome of reactions and the conformational properties of the resulting products, making it an attractive component for generating unique, three-dimensional molecular frameworks.
The Ugi Four-Component Reaction (U-4CR): Crafting Peptidomimetic Scaffolds
The Ugi reaction is a cornerstone of MCRs, renowned for its ability to generate complex, peptide-like structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5][6] The incorporation of this compound into the Ugi reaction introduces a unique structural motif that can be pivotal for modulating the pharmacological properties of the resulting compounds.
Mechanistic Considerations
The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[5] The initial step involves the formation of an imine from the aldehyde and the primary amine of this compound. This is followed by the addition of the isocyanide and the carboxylic acid to form an α-adduct, which then undergoes the Mumm rearrangement to yield the final α-acylamino amide product.[5][6] The steric bulk of the 2-methylpiperidine group can influence the rate of imine formation and the subsequent nucleophilic attack, potentially leading to diastereoselectivity in the final product when chiral components are used.
Diagram 1: Generalized Ugi Reaction Workflow
Caption: A streamlined workflow for the Ugi four-component reaction.
Experimental Protocol: Ugi Synthesis of a Novel Peptidomimetic
This protocol describes the synthesis of a model Ugi product using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide.
Materials:
-
This compound (1.0 mmol, 156.3 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Acetic acid (1.0 mmol, 60.1 mg, 57 µL)
-
tert-Butyl isocyanide (1.0 mmol, 83.1 mg, 114 µL)
-
Methanol (5 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and methanol (5 mL). Stir the solution at room temperature.
-
Add benzaldehyde (1.0 mmol) to the solution and stir for 10 minutes to facilitate imine formation.
-
Sequentially add acetic acid (1.0 mmol) and tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.
Data Presentation:
| Component | Molar Ratio | Expected Product Attributes |
| Benzaldehyde | 1.0 | Aromatic moiety for potential π-stacking interactions. |
| Acetic Acid | 1.0 | Simple acyl group, can be varied for library synthesis. |
| t-Butyl Isocyanide | 1.0 | Bulky alkyl group influencing product conformation. |
| This compound | 1.0 | Introduces a unique, sterically hindered basic center. |
Rationale for Experimental Choices:
-
Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the reactants and intermediates.[5]
-
Stoichiometry: An equimolar ratio of reactants is typically employed for optimal conversion.
-
Work-up: The aqueous work-up with sodium bicarbonate is to neutralize any remaining acetic acid and remove water-soluble byproducts.
The Mannich Reaction: Building β-Amino Carbonyl Compounds
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, also known as a Mannich base.[7][8] It involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound.[7][9] The use of this compound in the Mannich reaction can lead to the formation of novel structures with potential applications as pharmaceutical intermediates or bioactive molecules.
Mechanistic Pathway
The reaction initiates with the formation of an Eschenmoser's salt-like iminium ion from the aldehyde and the primary amine of our target molecule.[7][8] The enolizable carbonyl compound then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the final β-amino carbonyl product.[7] The presence of the 2-methylpiperidine group can again play a role in directing the stereochemical outcome of the reaction.
Diagram 2: The Mannich Reaction Mechanism
Caption: Key steps in the formation of a Mannich base.
Experimental Protocol: Synthesis of a Novel Mannich Base
This protocol outlines the synthesis of a Mannich base from this compound, formaldehyde, and acetophenone.
Materials:
-
This compound (1.0 mmol, 156.3 mg)
-
Formaldehyde (37% aqueous solution, 1.2 mmol, 97 µL)
-
Acetophenone (1.0 mmol, 120.1 mg, 118 µL)
-
Hydrochloric acid (catalytic amount)
-
Ethanol (10 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol), formaldehyde (1.2 mmol), and ethanol (10 mL).
-
Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature for 30 minutes.
-
Add acetophenone (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dissolve the residue in diethyl ether (25 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel (e.g., using a mobile phase of ethyl acetate/hexanes) to isolate the Mannich base.
Rationale for Experimental Choices:
-
Catalyst: The Mannich reaction is often acid-catalyzed to promote the formation of the electrophilic iminium ion.[7]
-
Reflux: Heating is frequently required to drive the condensation reaction to completion.
-
Substrate Choice: Formaldehyde is a highly reactive aldehyde commonly used in Mannich reactions. Acetophenone provides the necessary enolizable ketone component.
Conclusion and Future Outlook
The strategic use of this compound in multicomponent reactions opens up new avenues for the synthesis of diverse and structurally complex molecules. The protocols provided herein for the Ugi and Mannich reactions serve as a robust starting point for researchers to explore the chemical space around this versatile building block. The unique steric and electronic properties of the 2-methylpiperidine moiety are poised to deliver novel compounds with interesting biological activities, thereby accelerating the drug discovery process. Further exploration of other MCRs, such as the Passerini and Strecker reactions, with this amine is highly encouraged.
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Balalaie, S., et al. (2017). Synthesis of various N-heterocycles using the four-component Ugi reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Organic Chemistry Portal. [Link]
-
University of Illinois Urbana-Champaign. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Chemistry | Illinois. [Link]
-
Wikipedia. (n.d.). Ugi reaction. Wikipedia. [Link]
-
Request PDF. (n.d.). Some synthetic limitations in the use of sterically hindered amines in the Ugi reaction. ResearchGate. [Link]
-
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-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and... ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. Chemistry LibreTexts. [Link]
-
ACS Publications. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. [Link]
-
Macmillan Group. (2013). 1,2-Diamines: Synthesis and Utility. Macmillan Group. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. ResearchGate. [Link]
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Pandeya, S. N., et al. (n.d.). Combinatorial chemistry: A novel method in drug discovery and its application. ResearchGate. [Link]
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Houben-Weyl. (n.d.). Synthesis of B-Sheet Peptides Incorporating Templates. Thieme. [Link]
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Houben-Weyl. (n.d.). Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]
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NIH. (n.d.). Combinatorial Chemistry in Drug Discovery. PMC. [Link]
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Transactions of the National Academy of Science and Technology. (n.d.). Combinatorial Chemistry: Concepts, Strategies and Applications. transactions nast phl. [Link]
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Wiley Online Library. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Wiley Online Library. [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]
-
MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
Beilstein Journals. (n.d.). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journals. [Link]
-
University of Sheffield. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Sheffield. [Link]
-
ScienceDirect. (n.d.). Green combinatorial chemistry in medicinal science. ScienceDirect. [Link]
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Application Note: A Multi-faceted Approach to the Comprehensive Characterization of 3-(2-Methylpiperidin-1-yl)propan-1-amine
Introduction
3-(2-Methylpiperidin-1-yl)propan-1-amine, a diamine with the chemical formula C9H20N2 and a molecular weight of 156.27 g/mol , is a versatile building block in pharmaceutical and chemical synthesis.[1][2] Its structure, featuring both a primary and a tertiary amine, as well as a chiral center at the 2-position of the piperidine ring, necessitates a robust and multi-faceted analytical approach to ensure identity, purity, and quality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound.
The quality control of such pharmaceutical intermediates is paramount to ensure the safety and efficacy of the final drug product.[3][4] Impurity profiling, in particular, is a critical aspect of this process, as even small amounts of impurities can have a significant impact on the final product's properties.[5][6][7] This guide will detail protocols for chromatographic and spectroscopic techniques, providing the necessary framework for robust quality assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C9H20N2 | [1][2] |
| Molecular Weight | 156.273 g/mol | [1] |
| CAS Number | 25560-00-3 | [1] |
| Appearance | Liquid | [1] |
Analytical Workflow for Comprehensive Characterization
A multi-step analytical workflow is recommended to ensure a thorough characterization of this compound. This workflow is designed to confirm the identity, quantify the purity, and identify potential impurities.
Caption: A comprehensive analytical workflow for this compound.
Chromatographic Methods for Purity and Impurity Determination
Chromatographic techniques are indispensable for separating and quantifying the target compound and its potential impurities.[8]
High-Performance Liquid Chromatography (HPLC)
Due to the presence of amine functionalities, which can interact with the stationary phase, a well-chosen HPLC method is crucial. Since the analyte lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended for sensitive detection.[9] Alternatively, derivatization with a UV-active agent can be employed.[10]
Protocol: HPLC-UV with Pre-column Derivatization
This protocol outlines a reverse-phase HPLC method with pre-column derivatization using dansyl chloride, a common reagent for primary and secondary amines.
1. Reagents and Materials:
-
This compound reference standard and sample
-
Dansyl chloride
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate buffer (pH 9)
2. Derivatization Procedure:
-
Prepare a 1 mg/mL solution of the amine in ACN.
-
Prepare a 3 mg/mL solution of dansyl chloride in ACN.
-
In a vial, mix 100 µL of the amine solution with 200 µL of the dansyl chloride solution and 700 µL of the sodium bicarbonate buffer.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature. The sample is now ready for injection.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.
-
Identify and quantify impurities based on their relative retention times and peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and other volatile impurities.[11][12]
Protocol: GC-MS for Impurity Profiling
1. Sample Preparation:
-
Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
-
If necessary, derivatize the amine with a suitable agent (e.g., trifluoroacetic anhydride) to improve volatility and peak shape.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-450 m/z |
3. Data Analysis:
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the identity and elucidating the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Signals corresponding to the protons on the piperidine ring, including the methyl group.
-
Signals for the propyl chain protons.
-
A broad singlet for the primary amine protons (NH2), which may exchange with D2O.
Expected ¹³C NMR Spectral Features:
-
Distinct signals for each of the nine carbon atoms in the molecule.
Protocol: NMR Analysis
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl3 or D2O).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data and assign the signals to the corresponding protons and carbons in the molecule.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values calculated from the molecular formula.
Protocol: CHN Analysis
-
Accurately weigh 2-3 mg of the sample into a tin capsule.
-
Analyze the sample using a CHN elemental analyzer.
-
Compare the experimental percentages of C, H, and N to the theoretical values.
Theoretical Elemental Composition:
| Element | Theoretical % |
| Carbon (C) | 69.17 |
| Hydrogen (H) | 12.90 |
| Nitrogen (N) | 17.93 |
Validation of Analytical Methods
All analytical methods used for the characterization of pharmaceutical products must be validated to ensure they are suitable for their intended purpose.[14][15] Method validation demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.[4][9] The International Council for Harmonisation (ICH) guidelines provide a framework for analytical method validation.[3]
Caption: Key parameters for analytical method validation according to ICH guidelines.
Conclusion
The comprehensive characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols outlined in this application note provide a robust framework for confirming the identity, determining the purity, and identifying potential impurities in this important chemical intermediate. Adherence to these methods and proper validation will ensure the generation of reliable and accurate data, which is essential for quality control in research, development, and manufacturing environments.
References
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. Available at: [Link]
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Validation of Analytical Methods for Pharmaceutical Analysis. Available at: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]
-
3-Piperidinamine, 1-(2-methylpropyl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC - NIH. Available at: [Link]
-
3-(4-Methylpiperidin-1-yl)propan-1-amine - PubChem. Available at: [Link]
-
Analytical Methods - OPUS. Available at: [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. Available at: [Link]
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multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. Available at: [Link]
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A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control. Available at: [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]
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impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives - ijrpr. Available at: [Link]
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(PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. - ResearchGate. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. Available at: [Link]
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3-(Piperidin-1-yl)propan-1-amine - India Fine Chemicals. Available at: [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(2-Methylpiperidin-1-yl)propan-1-amine Derivatives
Abstract
This application note provides a detailed guide for the purification of 3-(2-Methylpiperidin-1-yl)propan-1-amine and its derivatives using High-Performance Liquid Chromatography (HPLC). The inherent basicity and potential for chirality in these molecules present unique challenges that necessitate a carefully designed purification strategy. This document outlines protocols for both achiral and chiral separations, emphasizing the rationale behind methodological choices to ensure robust and reproducible results. We will explore various chromatographic techniques, including Reverse-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC), providing researchers, scientists, and drug development professionals with the necessary tools to achieve high-purity compounds for their research needs.
Introduction: The Chromatographic Challenge of Piperidine Derivatives
This compound is a bifunctional molecule containing both a secondary amine within the piperidine ring and a primary amine at the terminus of the propyl chain.[1] This structure imparts a basic character, making it susceptible to strong interactions with the stationary phase in HPLC, which can lead to poor peak shape and resolution. Furthermore, the presence of a chiral center at the 2-position of the piperidine ring means that enantiomeric separation may be required, a critical consideration in pharmaceutical development where enantiomers can exhibit different pharmacological activities.[2]
The successful purification of these derivatives hinges on a systematic approach to method development. Key considerations include the selection of an appropriate stationary phase, mobile phase composition, and pH control to manage the ionization state of the amine groups.[3][4] This guide will walk through the decision-making process for developing a tailored purification method.
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound derivatives is the foundation for effective method development.
-
Basicity and pKa: The presence of two amine functionalities makes these compounds basic. The pKa values of the primary and secondary amines will dictate their ionization state at a given pH. Controlling the pH of the mobile phase is therefore crucial to modulate retention and improve peak shape.[3][5][6]
-
Polarity: The combination of the aliphatic piperidine ring and the amino-propyl chain results in a polar molecule. This polarity influences the choice between reverse-phase and normal-phase or HILIC chromatography.[7][8]
-
Chirality: The 2-methylpiperidine moiety introduces a stereocenter, leading to the existence of enantiomers. For applications in drug development, the separation and isolation of individual enantiomers are often mandatory.[2][9][10]
-
UV Absorbance: The lack of a strong chromophore in the basic structure can make detection by UV-Vis challenging, especially at low concentrations.[11] Derivatization or the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) may be necessary.[12]
Strategic Approach to Purification
The purification strategy can be conceptualized as a decision tree, starting with the desired outcome (achiral or chiral separation) and branching into specific chromatographic techniques.
Figure 1: Decision workflow for selecting a purification strategy.
Achiral Purification Protocols
For applications where the separation of enantiomers is not required, several robust achiral purification methods can be employed.
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a workhorse technique for the purification of moderately polar small molecules.[13] The primary challenge with basic compounds like our target molecule is mitigating interactions with residual silanols on the silica-based stationary phase, which can cause peak tailing.
Protocol 1: RP-HPLC with pH Control
-
Objective: To achieve good peak shape and resolution by suppressing the ionization of the amine groups.
-
Rationale: By increasing the pH of the mobile phase, the amine functional groups are deprotonated, reducing their interaction with the stationary phase and improving peak symmetry.[6] Modern hybrid or polymer-based C18 columns are stable at higher pH values and are recommended.[11]
-
Instrumentation and Columns:
-
Mobile Phase:
-
A: Water with 10 mM ammonium bicarbonate, adjusted to pH 10 with ammonium hydroxide.
-
B: Acetonitrile or Methanol.
-
-
Protocol Steps:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase composition.
-
Equilibrate the column with 95% A and 5% B for at least 10 column volumes.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% B over 30 minutes.
-
Monitor the elution profile and collect fractions corresponding to the target peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Table 1: Typical RP-HPLC Parameters
| Parameter | Value | Rationale |
| Column | High pH Stable C18, 5 µm | Tolerates basic mobile phases, essential for good peak shape of amines.[6] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10 | Suppresses ionization of amines, reducing peak tailing.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase. |
| Flow Rate | Dependent on column dimensions | Scalable for preparative purification.[16] |
| Detection | UV (210-220 nm) or ELSD/MS | Low wavelength UV for compounds lacking strong chromophores; ELSD/MS for universal detection.[11] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar derivatives that are poorly retained in RP-HPLC, HILIC is an excellent alternative.[7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Protocol 2: HILIC Purification
-
Objective: To retain and separate highly polar amine derivatives.
-
Rationale: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and analytes partition between this layer and the bulk organic mobile phase. This provides good retention for polar compounds.
-
Instrumentation and Columns:
-
Mobile Phase:
-
A: Acetonitrile with 0.1% formic acid or acetic acid.
-
B: Water with 0.1% formic acid or acetic acid.
-
-
Protocol Steps:
-
Dissolve the sample in the initial mobile phase composition (high organic content).
-
Equilibrate the column with 95% A and 5% B.
-
Inject the sample.
-
Run a gradient increasing the percentage of B.
-
Collect and analyze fractions as described in Protocol 1.
-
Figure 2: General workflow for HILIC purification.
Chiral Separation Protocols
The separation of enantiomers is a critical step in the development of chiral drug candidates.[2] Both chiral HPLC and SFC are powerful techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral separation using a chiral stationary phase (CSP) is the most common approach in HPLC.[10] Polysaccharide-based CSPs are particularly versatile for separating a wide range of chiral compounds, including piperidine derivatives.[2]
Protocol 3: Chiral HPLC Separation
-
Objective: To resolve and isolate the enantiomers of this compound derivatives.
-
Rationale: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) provide a chiral environment where enantiomers can have different interaction energies, leading to their separation. The use of acidic or basic additives in the mobile phase can significantly improve resolution.[20]
-
Instrumentation and Columns:
-
HPLC System: As in Protocol 1, with a high-resolution fraction collector.
-
Column: A polysaccharide-based CSP (e.g., Daicel CHIRALPAK series, Phenomenex Lux series).
-
-
Mobile Phase (Normal Phase Conditions):
-
A mixture of hexane/isopropanol or hexane/ethanol.
-
Additives: 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA) to improve peak shape.
-
-
Protocol Steps:
-
Screen different polysaccharide-based CSPs and mobile phase compositions at an analytical scale to find the optimal separation conditions.
-
Once a suitable method is identified, scale up to a preparative column.
-
Dissolve the racemic mixture in the mobile phase.
-
Inject the sample and run the separation isocratically.
-
Collect the separated enantiomeric peaks.
-
Confirm the enantiomeric purity of the collected fractions using the analytical chiral method.
-
Supercritical Fluid Chromatography (SFC)
SFC is increasingly recognized as a powerful "green" alternative to normal-phase HPLC for both achiral and chiral separations.[21][22] It offers advantages such as faster separations, reduced solvent consumption, and easier fraction processing.
Protocol 4: Chiral SFC Separation
-
Objective: To achieve rapid and efficient separation of enantiomers using SFC.
-
Rationale: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster analysis times.[22] The addition of a small amount of an organic modifier (e.g., methanol) and an additive is often necessary for good selectivity and peak shape, especially for basic compounds.[23]
-
Instrumentation and Columns:
-
SFC System: A preparative SFC system.
-
Column: The same polysaccharide-based CSPs used in chiral HPLC are often effective in SFC.[24]
-
-
Mobile Phase:
-
Supercritical CO2 and a modifier (e.g., methanol).
-
Additive: A basic additive like diethylamine is often required to improve the peak shape of amines.[23]
-
-
Protocol Steps:
-
Develop a separation method at the analytical scale by screening different CSPs and modifier/additive combinations.
-
Transfer the method to a preparative SFC system.
-
Dissolve the sample in the modifier or a suitable solvent.
-
Inject the sample and perform the isocratic separation.
-
Collect the fractions. The CO2 evaporates, leaving the purified compound in the modifier, which simplifies downstream processing.
-
Table 2: Comparison of Chiral Separation Techniques
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO2 |
| Speed | Slower | Faster[21] |
| Solvent Consumption | High | Low |
| Fraction Processing | Requires evaporation of large solvent volumes | Simpler, as CO2 evaporates |
| Cost | Higher operational cost | Lower operational cost |
| Environmental Impact | Higher | Lower ("Green" chemistry) |
Conclusion
The successful HPLC purification of this compound derivatives is readily achievable with a systematic and well-informed approach. The choice of chromatographic technique—be it reverse-phase, HILIC, or SFC—should be guided by the specific properties of the derivative and the ultimate goal of the purification, whether it be bulk achiral material or resolved enantiomers. By carefully considering factors such as stationary phase chemistry, mobile phase pH, and the use of additives, researchers can develop robust and efficient purification protocols to obtain high-purity compounds essential for advancing their scientific and drug development endeavors.
References
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- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
- Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector. PubMed.
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate.
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
- RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
- How does an acid pH affect reversed-phase chromatography separations?. Biotage.
- HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
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- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate.
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC.
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF.
- Hydrophilic interaction chromatography and its applications in the separation of basic drugs.
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck.
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
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- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Request PDF - ResearchGate.
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- Reverse-phase HPLC analysis and purification of small molecules. PubMed.
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Scale-up synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine
An Application Guide for the Scale-Up Synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine
Introduction: Strategic Importance and Synthesis Overview
This compound is a key substituted diamine that serves as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its structure, featuring a chiral 2-methylpiperidine moiety and a primary amine terminus, makes it a valuable intermediate for active pharmaceutical ingredients (APIs). The piperidine ring is one of the most prevalent N-heterocycles in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as solubility and metabolic stability.[1]
This document provides a comprehensive guide to a robust and scalable two-step synthesis of this compound. The chosen synthetic strategy is designed for efficiency, safety, and adaptability from laboratory to pilot-plant scale. The pathway involves an initial Michael addition followed by a high-pressure catalytic hydrogenation. This route is favored for its use of readily available starting materials and its avoidance of complex or difficult-to-handle reagents, which is a critical consideration for industrial applications.
Part 1: Synthesis of Intermediate: 3-(2-Methylpiperidin-1-yl)propanenitrile
Principle and Rationale
The first step is a conjugate addition, specifically a Michael reaction. The secondary amine, 2-methylpiperidine, acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This reaction is highly efficient for forming the crucial carbon-nitrogen bond and extending the carbon chain. The reaction proceeds readily, often without the need for a catalyst, although mild heating may be employed to ensure completion. Its high atom economy and typically clean reaction profile make it an excellent choice for the initial step in a scale-up campaign.
Detailed Experimental Protocol (Laboratory Scale)
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Role |
| 2-Methylpiperidine | 99.17 | 100.0 g | 1.008 | Reactant |
| Acrylonitrile | 53.06 | 56.2 g (70.6 mL) | 1.059 | Reactant |
| Methanol | 32.04 | 200 mL | - | Solvent |
Procedure:
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel fitted with a nitrogen inlet.
-
Charging Reagents: Charge the flask with 2-methylpiperidine and 200 mL of methanol. Begin stirring to ensure the contents are homogenous.
-
Controlled Addition: Place the acrylonitrile into the dropping funnel. Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Reaction Execution: Add the acrylonitrile dropwise to the stirred solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and careful control is crucial to prevent runaway and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until the starting 2-methylpiperidine is consumed.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting crude oil, 3-(2-Methylpiperidin-1-yl)propanenitrile, can be purified by vacuum distillation. However, for many applications, the crude product is of sufficient purity to be carried directly into the next step, which is advantageous for large-scale operations.[2]
-
Scale-Up Considerations for the Michael Addition
-
Thermal Management: The primary challenge is managing the exothermicity of the reaction. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory. The rate of acrylonitrile addition is the primary means of controlling the heat output.
-
Acrylonitrile Handling: Acrylonitrile is a toxic and flammable lachrymator. All transfers and the reaction itself must be conducted in a well-ventilated area (e.g., a fume hood or an appropriately engineered closed system) with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Mixing: Ensure sufficient agitation to maintain homogeneity and efficient heat transfer to the reactor walls. Baffles within the reactor can prevent vortexing and improve mixing.
Part 2: Scale-Up Synthesis of this compound
Principle and Rationale: Catalytic Hydrogenation
The conversion of the nitrile intermediate to the target primary amine is achieved via catalytic hydrogenation. This is a classic and highly effective transformation in industrial chemistry.[3] The reaction involves the reduction of the carbon-nitrogen triple bond using molecular hydrogen in the presence of a metal catalyst.
Raney Cobalt or Raney Nickel are often the catalysts of choice for nitrile reduction due to their high activity and selectivity.[2] The reaction is typically performed in a solvent like methanol or ethanol, and the addition of ammonia is a common practice to suppress the formation of secondary amine byproducts, which can arise from the reaction of the newly formed primary amine with the intermediate imine.
Detailed Experimental Protocol (Pilot Scale)
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Role |
| 3-(2-Methylpiperidin-1-yl)propanenitrile | 152.25 | 1.0 kg | 6.57 | Reactant |
| Methanol | 32.04 | 5.0 L | - | Solvent |
| Anhydrous Ammonia | 17.03 | ~250 g (in MeOH) | ~14.7 | Byproduct Suppressant |
| Raney Cobalt (slurry in water) | - | 100 g (wet basis) | - | Catalyst |
| Hydrogen Gas | 2.02 | As required | - | Reducing Agent |
Procedure:
-
Reactor Preparation: Use a high-pressure stainless steel autoclave (hydrogenator) equipped with a gas inlet, pressure gauge, thermocouple, rupture disc, and a high-torque agitator (e.g., a gas-entrainment impeller). Ensure the reactor is clean, dry, and has passed a pressure test.
-
Inerting: Purge the reactor multiple times with nitrogen to remove all oxygen.
-
Catalyst Loading: Under a nitrogen atmosphere, carefully charge the Raney Cobalt slurry to the reactor. Caution: Raney catalysts are pyrophoric and can ignite if allowed to dry in air. They must be handled as a wet slurry at all times.
-
Substrate Loading: Charge the solution of the nitrile intermediate in methanolic ammonia to the reactor.
-
Sealing and Purging: Seal the reactor. Purge again with nitrogen to remove any air introduced during loading, followed by several purges with low-pressure hydrogen.
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 10-15 bar).[2]
-
Begin agitation, ensuring good mixing of the three phases (gas, liquid, solid).
-
Heat the reactor to the target temperature (e.g., 40-50 °C).[2] The reaction is highly exothermic; the heating may only be required to initiate the reaction, after which the cooling system will be needed to maintain the set temperature.
-
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure from the reservoir. The reaction is complete when hydrogen uptake ceases. This typically takes 4-6 hours.[2]
-
Shutdown and Catalyst Removal:
-
Cool the reactor to ambient temperature.
-
Carefully vent the excess hydrogen and purge the reactor multiple times with nitrogen.
-
Discharge the reactor contents through a filtration system (e.g., a filter press or a contained filter funnel) to remove the catalyst. The filtration must be performed under a nitrogen blanket to prevent the pyrophoric catalyst from contacting air. The filter cake should be washed with a small amount of methanol and must not be allowed to dry.
-
-
Product Isolation:
-
The filtrate, containing the product, solvent, and ammonia, is transferred to a distillation apparatus.
-
Remove the ammonia and methanol by distillation at atmospheric pressure.
-
The final product, this compound, is purified by vacuum distillation.
-
Critical Scale-Up Challenges in Catalytic Hydrogenation
Scaling up a triphasic catalytic hydrogenation is complex and requires careful engineering considerations to ensure safety, efficiency, and reproducibility.[4]
-
Mass Transfer: The rate of reaction is often limited not by intrinsic kinetics but by the rate at which hydrogen can move from the gas phase to the liquid phase and then to the surface of the solid catalyst.[4][5] Inadequate agitation will starve the catalyst of hydrogen, leading to drastically increased reaction times and potentially promoting side reactions.
-
Heat Transfer: Hydrogenations are highly exothermic. A failure to remove this heat effectively can lead to a rapid increase in temperature and pressure, a dangerous condition known as thermal runaway.[4] The reactor's cooling capacity is a critical limiting factor for the production rate.
-
Catalyst Handling: As mentioned, the pyrophoric nature of Raney catalysts presents a significant fire risk. All procedures for handling, charging, and filtering the catalyst must be rigorously designed and followed to prevent exposure to air.
Analytical Characterization of Final Product
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow liquid |
| Purity | GC (Area %) | ≥ 98.0% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Water Content | Karl Fischer | ≤ 0.5% |
Safety, Health, and Environmental (SHE) Considerations
Professional execution of this synthesis requires a strict adherence to safety protocols. A thorough hazard analysis should be conducted before any scale-up operation.
-
Chemical Hazards:
-
2-Methylpiperidine: Flammable liquid, corrosive, causes severe skin burns and eye damage.
-
Acrylonitrile: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.
-
Raney Cobalt/Nickel: Pyrophoric solid. May cause an allergic skin reaction and is suspected of causing cancer.
-
Hydrogen: Extremely flammable gas. Forms explosive mixtures with air.
-
This compound (Product): Assumed to be corrosive and toxic based on similar structures. A full safety data sheet (SDS) should be developed.[6][7]
-
-
Process Hazards:
-
High Pressure: The hydrogenation step operates at elevated pressures, requiring certified pressure vessels and safety relief systems.
-
Exothermic Reactions: Both steps are exothermic and require robust temperature control.
-
Flammability: The use of flammable solvents and hydrogen gas necessitates explosion-proof equipment and strict control of ignition sources.
-
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. For handling highly toxic materials like acrylonitrile or during pressure operations, enhanced respiratory protection may be required.
-
Waste Management: All waste streams, including spent catalyst, aqueous washes, and solvent cuts, must be disposed of in accordance with local environmental regulations. Spent Raney catalyst must be kept wet and stored in a designated, labeled container for specialized disposal.
References
-
Giang, K. C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6438. [Link]
-
Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. [Link]
-
Yazdanpanah, N., & Tal, M. (2025). Multiscale catalytic hydrogenation reaction kinetic study and scale-up for industrial manufacturing. American Chemical Society. [Link]
-
METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. [Link]
-
Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]
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Application Notes & Protocols: Synthesis of Novel CXCR4 Ligands from 3-(2-Methylpiperidin-1-yl)propan-1-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and pharmacological evaluation of a novel library of potential G protein-coupled receptor (GPCR) ligands derived from the versatile building block, 3-(2-methylpiperidin-1-yl)propan-1-amine. The primary focus of this application note is the generation of antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a GPCR implicated in a variety of pathological conditions, including cancer metastasis and HIV-1 entry into host cells.[1] We present two robust synthetic strategies centered on the functionalization of the primary amine of the starting material: amide coupling and reductive amination. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided, alongside methodologies for assessing the biological activity of the synthesized compounds at the CXCR4 receptor. This guide is intended to empower researchers to efficiently generate and evaluate novel chemical entities targeting this important therapeutic target.
Introduction: The Strategic Importance of the 2-Methylpiperidine Scaffold in GPCR Ligand Design
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, frequently incorporated into the structures of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[2] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with the binding pockets of biological targets. The 2-methylpiperidine core, in particular, offers a chiral center that can be exploited to enhance binding affinity and selectivity. The starting material, this compound, provides a strategic entry point for the development of novel GPCR ligands. The primary amine serves as a versatile handle for the introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space to identify potent and selective modulators of GPCR activity.
The CXCR4 receptor, a class A GPCR, and its endogenous ligand, CXCL12, play a pivotal role in cell migration, proliferation, and survival.[1] The dysregulation of the CXCR4/CXCL12 signaling axis has been linked to the progression of numerous diseases.[1] Consequently, the development of small-molecule antagonists that can block this interaction is an area of intense therapeutic research.[1] This application note will focus on the synthesis of novel CXCR4 antagonists utilizing the this compound scaffold.
Synthetic Strategy: A Dual Approach to Library Generation
To maximize the chemical diversity of the synthesized library, we propose two parallel synthetic strategies commencing from this compound. Both methods are well-established, high-yielding, and amenable to a wide range of substrates.
-
Strategy A: Amide Bond Formation. This approach involves the coupling of the primary amine with a diverse panel of carboxylic acids. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions within receptor binding sites.
-
Strategy B: Reductive Amination. This strategy entails the reaction of the primary amine with a variety of aldehydes and ketones, followed by in-situ reduction of the resulting imine or enamine to form a secondary amine. This method provides access to more flexible linkers compared to the rigid amide bond.
Visualizing the Synthetic Workflow
Caption: Dual synthetic strategies for library generation.
Detailed Experimental Protocols: Synthesis and Characterization
General Considerations
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates with visualization by UV light and/or appropriate staining reagents.
Protocol for Strategy A: Amide Coupling
This protocol describes a general procedure for the synthesis of an amide derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol) and HOBt (1.2 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).[3]
Protocol for Strategy B: Reductive Amination
This protocol details a general method for the synthesis of a secondary amine via reductive amination using sodium triacetoxyborohydride.[4]
Materials:
-
This compound
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 mmol) in anhydrous DCM or DCE (10 mL), add this compound (1.1 mmol).
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 mmol) can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM containing 1% triethylamine to prevent product protonation on the silica).[3]
Purification and Characterization
Purification:
-
Column Chromatography: As described in the protocols above, column chromatography is the primary method for purification.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For compounds that are difficult to separate by column chromatography or for achieving high purity, reversed-phase preparative HPLC can be employed.[5][6]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized compounds.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized molecules and confirm their elemental composition.[9]
-
Purity Analysis: The purity of the final compounds should be determined by analytical HPLC, with a target purity of ≥95% for biological testing.[10]
Pharmacological Evaluation: Assessing CXCR4 Antagonism
The synthesized compounds will be evaluated for their ability to act as antagonists at the CXCR4 receptor through a series of in vitro assays.
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates intracellular signaling cascades, primarily through Gαi proteins.[11][12] This leads to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC), which in turn results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of calcium from intracellular stores, a key downstream signaling event.[12]
Caption: Simplified CXCR4 signaling pathway leading to calcium mobilization.
Radioligand Binding Assay
This assay determines the affinity of the synthesized compounds for the CXCR4 receptor by measuring their ability to compete with the binding of a radiolabeled CXCR4 antagonist.[13][14]
Materials:
-
Membrane preparations from cells expressing human CXCR4 (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled CXCR4 antagonist (e.g., [¹²⁵I]-SDF-1α or a suitable small-molecule antagonist)
-
Synthesized test compounds
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled known CXCR4 antagonist like AMD3100)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the CXCR4-expressing cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the unlabeled antagonist.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of the synthesized compounds to inhibit the CXCL12-induced increase in intracellular calcium concentration.[15][16]
Materials:
-
Cells expressing human CXCR4 (e.g., U87 glioblastoma cells)[15]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
CXCL12
-
Synthesized test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Seed the CXCR4-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compounds to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using the plate reader.
-
Inject a solution of CXCL12 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Immediately monitor the change in fluorescence over time.
-
The antagonistic activity of the test compounds is determined by their ability to reduce the CXCL12-induced fluorescence signal. Calculate the IC₅₀ value for each compound.
Data Analysis and Interpretation
The data from the binding and functional assays should be analyzed using a suitable software package (e.g., GraphPad Prism) to generate dose-response curves and calculate IC₅₀, Ki, and other relevant pharmacological parameters.
| Parameter | Assay | Description |
| Ki | Radioligand Binding | The inhibition constant, representing the affinity of the compound for the receptor. |
| IC₅₀ | Radioligand Binding | The concentration of the compound that inhibits 50% of specific radioligand binding. |
| IC₅₀ | Calcium Mobilization | The concentration of the compound that inhibits 50% of the CXCL12-induced calcium response. |
Conclusion and Future Directions
The synthetic and pharmacological protocols detailed in this application note provide a robust framework for the discovery of novel GPCR ligands, specifically CXCR4 antagonists, from the readily available starting material this compound. The dual synthetic approach allows for the creation of a chemically diverse library of compounds, increasing the probability of identifying potent and selective hits. The subsequent biological evaluation cascade provides a clear path for characterizing the activity of these new chemical entities. Future work could involve expanding the diversity of the building blocks used in both the amide coupling and reductive amination reactions, as well as conducting structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the most promising lead compounds.
References
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Abeomics. (n.d.). CXCR4 Pathway. Retrieved from [Link]
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Bio-Rad. (n.d.). Chemotaxis - CXCR4 signaling pathway. Retrieved from [Link]
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QIAGEN GeneGlobe. (n.d.). CXCR4 Signaling. Retrieved from [Link]
- Nagasawa, T. (2020). The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Cell and Developmental Biology, 8, 582-593.
- Bähn, S., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal, 23(45), 10808-10813.
- Våbenø, J., et al. (2014). Design, synthesis, and biological evaluation of scaffold-based tripeptidomimetic antagonists for CXC chemokine receptor 4 (CXCR4). Bioorganic & Medicinal Chemistry, 22(17), 4843-4853.
-
Askin, D. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Princen, K., et al. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments, (132), e56971.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Duncton, M. A. J. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5643-5655.
-
LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
- Gopishetty, S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(1), 47-50.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
- Nguyen, H. H., et al. (2018). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters, 9(10), 1019-1024.
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
ResearchGate. (2019). Can HPLC be used instead of column chromatography for the purification and isolation of an organic drug molecule?. Retrieved from [Link]
-
Edubirdie. (2019). Column Chromatography and HPLC. Retrieved from [Link]
- Kim, H. Y., et al. (2020). Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. European Journal of Medicinal Chemistry, 201, 112479.
-
Methods in Molecular Biology. (2017). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Agilent. (2022). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. Retrieved from [Link]
- Demmer, O., et al. (2023). Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications. Journal of Medicinal Chemistry, 66(13), 8847-8862.
-
AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Retrieved from [Link]
-
Woodruff, M. (2016). The use of High Performance Liquid Chromatography (HPLC) columns in Biomolecule analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]
- Lapa, C., et al. (2016). Chemokine Receptor CXCR4 Radioligand Targeted Therapy Using 177Lutetium-pentixather for Pulmonary Neuroendocrine Cancers. Theranostics, 6(11), 1849-1857.
- Zhang, Y., et al. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs.
- Chen, B., & Michiels, P. J. (2018). NMR Characterization of RNA Small Molecule Interactions. Molecules, 23(10), 2575.
-
Bruker. (n.d.). NMR, MS and SPR for Protein - Ligand Analysis. Retrieved from [Link]
-
mediaTUM. (2011). CYCLIC PENTAPEPTIDE-BASED CXCR4 LIGANDS FOR VARIOUS APPLICATIONS WITHIN CANCEROUS MALIGNANCIES. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Methods in Molecular Biology. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Retrieved from [Link]
-
ResearchGate. (n.d.). Calcium mobilization following CXCR4 activation with different forms of.... Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Antimicrobial Agents Utilizing 3-(2-Methylpiperidin-1-yl)propan-1-amine
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new chemical entities that can overcome existing resistance mechanisms.[1] The piperidine moiety is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to engage in crucial interactions with biological targets.[2] This document provides a detailed guide on the utilization of 3-(2-methylpiperidin-1-yl)propan-1-amine, a versatile building block, in the synthesis of novel antimicrobial agents. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships that underpin the design of these potential therapeutics.
Core Concept: Leveraging the Aminopropyl Sidechain for Bioactive Derivatization
The chemical structure of this compound offers a strategic advantage for synthetic diversification. It possesses a terminal primary amine that serves as a reactive handle for the introduction of various pharmacophores, while the 2-methylpiperidine moiety can influence the compound's lipophilicity, steric profile, and interaction with bacterial targets. Two primary synthetic strategies are particularly effective: the formation of Schiff bases and the synthesis of N-acyl amides.
1. Schiff Base Formation: The condensation of the primary amine with substituted aldehydes, particularly those bearing phenolic hydroxyl groups (e.g., salicylaldehydes), yields Schiff bases (imines). This reaction is a robust and efficient method for introducing aromatic systems that are known to contribute to antimicrobial activity.[3][4] The resulting imine bond and the appended aromatic ring can participate in hydrogen bonding and π-stacking interactions with bacterial enzymes or structural components.
2. N-Acyl Amide Synthesis: Acylation of the primary amine with carboxylic acids or their activated derivatives (e.g., acid chlorides) creates a stable amide linkage.[5] This approach allows for the incorporation of a wide array of functionalities, from simple alkyl chains to complex heterocyclic rings, enabling fine-tuning of the molecule's electronic and steric properties to optimize antimicrobial potency.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative – (E)-2-(((3-(2-methylpiperidin-1-yl)propyl)imino)methyl)-4-nitrophenol
This protocol details the synthesis of a representative Schiff base from this compound and 4-nitrosalicylaldehyde. The nitro group is incorporated as it is a common substituent in antimicrobial compounds, often enhancing their activity.
Rationale: The condensation reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The reaction is often carried out in a solvent like ethanol or methanol, which can be easily removed, and at reflux to drive the reaction to completion.[3]
Materials:
-
This compound (98% purity)
-
4-Nitrosalicylaldehyde (98% purity)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 4-nitrosalicylaldehyde (5.98 mmol) in 30 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add 0.94 g (5.98 mmol) of this compound dropwise at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC using a suitable solvent system (e.g., ethyl acetate/hexane, 7:3 v/v).
-
Product Isolation: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the pure Schiff base.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Evaluation of Antimicrobial Activity using Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)
This protocol describes a standard method for determining the MIC of the synthesized compounds against various bacterial strains.
Rationale: The broth microdilution method is a widely used technique to quantify the in vitro antimicrobial activity of a compound. It determines the lowest concentration of the agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
Synthesized antimicrobial compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the synthesized compound in DMSO at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Inoculate a fresh colony of the test bacterium into MHB and incubate at 37 °C until it reaches the logarithmic phase of growth. Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls: Include a positive control (wells with bacteria and a standard antibiotic like Ciprofloxacin) and a negative control (wells with bacteria and no antimicrobial agent) on each plate. A sterility control (wells with MHB only) should also be included.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation and Visualization
Table 1: Physicochemical and Antimicrobial Activity Data of a Representative Schiff Base Derivative
| Compound ID | Molecular Formula | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SB-1 | C₁₆H₂₃N₃O₃ | 85 | 16 | 32 |
| Ciprofloxacin | - | - | 1 | 0.5 |
SB-1: (E)-2-(((3-(2-methylpiperidin-1-yl)propyl)imino)methyl)-4-nitrophenol
Diagrams
Caption: Synthetic workflow for the preparation of a Schiff base antimicrobial agent.
Caption: Conceptual diagram of the structure-activity relationship (SAR) logic.
References
-
Aftab, M., et al. (2022). Synthesis, characterization and biological evaluation of three new schiff bases derived from amino. Semantic Scholar. [Link]
- Anonymous. (n.d.). Synthesis of some Amide derivatives and their Biological activity.
-
IRJET. (2021). Synthesis, Characterized and Biological Evaluation of some Novel Schiff Bases. International Research Journal of Engineering and Technology. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]
-
Kamboj, S., et al. (2023). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC. [Link]
-
Al-Shemary, R. K., et al. (2022). Synthesis and biological evaluation of some new Schiff bases and their Cu(II) and Mg(ІІ) complexes. ResearchGate. [Link]
-
Chaudhary, P., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Anonymous. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]
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Kriushnapriya, S., et al. (2012). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]
-
Anonymous. (1992). N-acyl 3-alkylidenyl- and 3-alkyl azetidin-2-ones: a new class of monocyclic beta-lactam antibacterial agents. 1. Structure-activity relationships of 3-isopropylidene and 3-isopropyl analogs. The Journal of Antibiotics. [Link]
-
Ali, A., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. MDPI. [Link]
-
Anonymous. (1998). [Synthesis, modifications, and antimicrobial activity of the methylpiperazinyl amides of triterpenic acids]. PubMed. [Link]
-
Lombrea, A., et al. (2023). Synthesis, Modification, and Antimicrobial Activity of the N-Methylpiperazinyl Amides of Triterpenic Acids. ResearchGate. [Link]
-
Shawky, A. M., et al. (2002). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules. [Link]
-
Şenkardeş, S., et al. (2016). Synthesis, prediction of molecular properties and antimicrobial activity of some 3-acylhydrazones derived from N-(arylsulfonyl)methionine. ResearchGate. [Link]
-
Kamboj, S., et al. (2023). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC. [Link]
-
Geronikaki, A., et al. (2018). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. ResearchGate. [Link]
-
Anonymous. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Semantic Scholar. [Link]
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Application Notes and Protocols: Leveraging 3-(2-Methylpiperidin-1-yl)propan-1-amine in the Synthesis of Novel Anticancer Compounds
Introduction: The Strategic Importance of the 2-Methylpiperidine Moiety in Anticancer Drug Design
The piperidine scaffold is a privileged heterocyclic motif frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] Within the vast landscape of medicinal chemistry, the strategic introduction of specific piperidine derivatives can significantly influence the potency, selectivity, and pharmacokinetic profile of a drug candidate. 3-(2-Methylpiperidin-1-yl)propan-1-amine, with its distinct structural features—a chiral 2-methylpiperidine ring and a primary amine terminus—presents a versatile building block for the synthesis of novel anticancer compounds. The methyl substitution on the piperidine ring can introduce conformational rigidity and modulate binding affinity, while the primary amine provides a reactive handle for diverse chemical modifications.
This guide provides a comprehensive overview and detailed protocols for the application of this compound in the synthesis of potential anticancer agents, with a focus on the generation of novel tamoxifen analogues and other bioactive molecules. We will delve into the rationale behind synthetic strategies, provide step-by-step experimental procedures, and discuss the potential mechanisms of action of the resulting compounds.
Part 1: Synthesis of Novel Anticancer Agents
The primary amine of this compound is a key functional group that allows for its incorporation into larger molecular scaffolds through various chemical reactions. Two common and effective strategies are amide bond formation and reductive amination.
Synthesis of Tamoxifen Analogues via Amide Coupling
Tamoxifen is a well-established selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor (ER)-positive breast cancer.[3] The side chain of tamoxifen is crucial for its antiestrogenic activity.[3] By replacing the dimethylamino group with the 2-methylpiperidine moiety via an amide linkage, we can explore new structure-activity relationships (SAR) that may lead to compounds with improved efficacy or a different pharmacological profile.[4]
Protocol 1: Amide Coupling of a Tamoxifen Carboxylic Acid Precursor with this compound
This protocol describes the synthesis of a novel tamoxifen analogue where the native side chain is replaced with a 3-(2-methylpiperidin-1-yl)propyl amide group.
Experimental Workflow:
Figure 1: Workflow for the synthesis of a tamoxifen analogue via amide coupling.
Materials:
-
4-(1-(4-(2-carboxyethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol (Tamoxifen carboxylic acid precursor)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tamoxifen carboxylic acid precursor (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and DCC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the activation of the carboxylic acid.[5]
-
-
Amide Coupling:
-
In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DMF.
-
Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to afford the pure tamoxifen analogue.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF is crucial as DCC is sensitive to moisture, which would lead to the formation of unwanted byproducts.
-
Coupling Reagents: DCC is a common and effective coupling agent for forming amide bonds. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.[5]
-
Inert Atmosphere: An inert atmosphere prevents the oxidation of sensitive reagents and intermediates.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are necessary to remove any unreacted starting materials, HOBt, and other water-soluble impurities.
Synthesis of Novel Bioactive Amines via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[6] This one-pot reaction involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine.[7] This approach can be used to synthesize a diverse library of compounds for anticancer screening.
Protocol 2: Reductive Amination of a Bioactive Aldehyde with this compound
This protocol describes a general procedure for the synthesis of a novel secondary amine by reacting a bioactive aldehyde with this compound.
Experimental Workflow:
Figure 2: Workflow for the synthesis of a novel secondary amine via reductive amination.
Materials:
-
Bioactive aldehyde (e.g., a derivative of a known anticancer agent)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
DCM/Methanol solvent system
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve the bioactive aldehyde (1.0 eq) and this compound (1.1 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Be cautious as hydrogen gas will be evolved.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between DCM and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of methanol in DCM.
-
Causality Behind Experimental Choices:
-
Acid Catalyst: The catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent that effectively reduces the imine intermediate without affecting most other functional groups.
-
One-Pot Procedure: This method is efficient as it avoids the isolation of the intermediate imine, which can be unstable.
Part 2: Biological Evaluation and Mechanism of Action
The novel compounds synthesized using this compound should be evaluated for their anticancer activity in vitro. A common preliminary assay is the MTT assay, which measures the metabolic activity of cells and can be used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
In Vitro Anticancer Activity
The following table summarizes the reported IC₅₀ values for some tamoxifen analogues and other piperidine-containing compounds against various cancer cell lines. While these compounds do not specifically contain the this compound moiety, they provide a benchmark for the potential activity of the newly synthesized derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tamoxifen Analogue 10 | MCF-7 (Breast) | 0.070 | [8] |
| Tamoxifen Analogue 11 | MCF-7 (Breast) | 0.042 | [8] |
| Tamoxifen Analogue 12 | MCF-7 (Breast) | 0.077 | [8] |
| Piperazine Amide 3 | MDA-MB-231 (Breast) | 11.3 | [9] |
| Piperidinyl-indole 3h | HUH7 (Liver), MCF7 (Breast) | Lower than 5-fluorouracil | [10] |
Proposed Mechanism of Action
The anticancer activity of the newly synthesized compounds can be attributed to several potential mechanisms, primarily influenced by the core scaffold to which the this compound moiety is attached.
For Tamoxifen Analogues:
The primary mechanism of action for tamoxifen and its analogues is the competitive inhibition of the estrogen receptor (ER).[4][11]
Figure 3: Proposed mechanism of action for tamoxifen analogues.
In ER-positive breast cancer cells, estrogen binds to the ER, leading to a conformational change, dimerization, and translocation to the nucleus. The ER-estrogen complex then binds to estrogen response elements (EREs) on the DNA, promoting the transcription of genes involved in cell proliferation. Tamoxifen analogues, containing the bulky 3-(2-methylpiperidin-1-yl)propyl side chain, also bind to the ER. However, this binding induces a different conformational change that prevents the recruitment of coactivators and blocks the transcriptional activity of the receptor, thereby inhibiting cancer cell growth.[3]
For Other Bioactive Compounds:
Piperidine-containing compounds have been shown to exert their anticancer effects through various other mechanisms, including:
-
Induction of Apoptosis: Many anticancer agents trigger programmed cell death, or apoptosis. This can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[1]
-
Cell Cycle Arrest: Compounds can arrest the cell cycle at different phases (e.g., G1, S, or G2/M), preventing cancer cells from dividing and proliferating.[1]
-
Inhibition of Topoisomerases: Topoisomerases are enzymes that are essential for DNA replication and transcription. Their inhibition can lead to DNA damage and cell death.[11]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel anticancer compounds. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this unique chemical entity. Through systematic derivatization and thorough biological evaluation, it is possible to develop new therapeutic agents with improved efficacy and selectivity against various forms of cancer.
References
- Arun, V., et al. (2018). The piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) was synthesized from Tamoxifen (TAM). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- Al-Amiery, A. A., et al. (2023). New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies. Journal of Biomolecular Structure and Dynamics, 41(22), 12798-12807.
- Barry, N. P., & Sadler, P. J. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51740.
- Grainger, D. J., & Jordan, V. C. (1990). Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity. Molecular pharmacology, 38(4), 527-534.
- Leventis, P. A., et al. (2017).
- Abdel-fattah, M. M., et al. (2022). Synthesis of most active anticancer agent amide derivatives of imidazopyridine. Results in Chemistry, 4, 100343.
- Christodoulou, M. S., et al. (2013). Synthesis and biological evaluation of novel tamoxifen analogues. Bioorganic & medicinal chemistry, 21(14), 4120-4131.
- Tandon, N., et al. (2021). Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. ChemistrySelect, 6(30), 7599-7618.
- Ahmad, I., & Shagufta. (2017). Tamoxifen a pioneering drug: An update on the therapeutic potential of tamoxifen derivatives. European Journal of Medicinal Chemistry, 142, 144-167.
- Hussein, A. S., et al. (2015). Synthesis of some anticancer agent conjugated to aminoacids through amide bond with expected biological activity. Der Pharma Chemica, 7(10), 282-291.
- Fodor, K., et al. (2007). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Tetrahedron, 63(35), 8674-8679.
- Jaouen, G., et al. (2004). Synthesis and Structure-Activity Relationships of Ferrocenyl Tamoxifen Derivatives with Modified Side Chains. Chemistry-A European Journal, 10(7), 1703-1716.
- Nagy, V., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2841.
- Basu, B., et al. (2003).
- Sagar, B. K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
- Popadyuk, I., et al. (2020).
- Montagner, D., et al. (2023). Exploring the Anticancer Activity of Tamoxifen-Based Metal Complexes Targeting Mitochondria. Inorganic Chemistry, 62(34), 13656-13668.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Yadav, P., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Godfrey, Jr., J. D., & Vedage, G. A. (2007). U.S.
- Singh, G., et al. (2021). Design, synthesis, anticancer activity and docking studies of theophylline containing 1,2,3-triazoles with variant amide derivatives. RSC advances, 11(52), 32838-32851.
- Koksal, M., et al. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittel-Forschung, 62(8), 389-394.
- Tang, S., et al. (2016). Synthesis and Tumor Cytotoxicity of Novel Amide Derivatives of β-Hederin. Molecules, 21(10), 1346.
- Maddela, S., et al. (2016). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Journal of Heterocyclic Chemistry, 53(6), 1930-1937.
- El-Gohary, N. S., & Shaaban, M. R. (2020). Design, Synthesis, and Cytotoxic Activity of Some Novel N-(Substituted) Benzamide Derivatives Bearing Coumarin and 1-Azocoumarin Moieties. African Journal of Pure and Applied Chemistry, 14(3), 108-120.
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Application Note: Comprehensive NMR Characterization of 3-(2-Methylpiperidin-1-yl)propan-1-amine and its N-Alkylated and N-Acylated Derivatives
Introduction
Derivatives of 2-methylpiperidine are significant scaffolds in medicinal chemistry and drug development, valued for their pharmacokinetic and pharmacodynamic properties. The precise structural characterization of these molecules and their reaction products is paramount for ensuring the quality, efficacy, and safety of potential drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of the chemical structures of these compounds in solution. This application note provides a detailed guide to the NMR characterization of 3-(2-Methylpiperidin-1-yl)propan-1-amine and its common reaction products, specifically focusing on N-alkylation and N-acylation derivatives. We will delve into the interpretation of 1D and 2D NMR spectra, supported by established principles of chemical shifts and spin-spin coupling, and provide robust protocols for data acquisition and analysis.
Characterization of the Starting Material: this compound
A thorough understanding of the NMR spectrum of the starting material is the foundation for characterizing its reaction products. The structure of this compound presents a unique set of NMR signals corresponding to the 2-methylpiperidine ring and the n-propylamine side chain.
Caption: Molecular structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Data:
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. For the 2-methylpiperidine ring, the protons and carbons will exhibit characteristic shifts influenced by the nitrogen atom and the methyl substituent. The propan-1-amine chain will show signals typical of an aliphatic amine.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine Ring | ||
| C2'-H | ~2.4 - 2.6 (m) | ~55 - 58 |
| C3'-H | ~1.4 - 1.6 (m) | ~25 - 28 |
| C4'-H | ~1.2 - 1.4 (m) | ~24 - 27 |
| C5'-H | ~1.4 - 1.6 (m) | ~25 - 28 |
| C6'-H | ~2.8 - 3.0 (m, axial), ~2.2 - 2.4 (m, equatorial) | ~46 - 49 |
| 2'-CH₃ | ~1.0 - 1.2 (d) | ~18 - 21 |
| Propan-1-amine Chain | ||
| C1-H₂ | ~2.3 - 2.5 (t) | ~55 - 58 |
| C2-H₂ | ~1.6 - 1.8 (quint) | ~28 - 31 |
| C3-H₂ | ~2.7 - 2.9 (t) | ~40 - 43 |
| NH₂ | Broad singlet, variable | - |
Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.
Characterization of N-Acylated Product: N-[3-(2-Methylpiperidin-1-yl)propyl]acetamide
N-acylation of the primary amine group results in the formation of an amide. This transformation induces significant changes in the NMR spectrum, particularly for the protons and carbons of the propanamine moiety.
Caption: Molecular structure of N-[3-(2-Methylpiperidin-1-yl)propyl]acetamide.
Expected Spectral Changes Upon N-Acylation:
-
¹H NMR: The C3-H₂ protons, now adjacent to the amide nitrogen, will shift downfield to approximately 3.1-3.3 ppm and will likely show coupling to the amide N-H proton. The amide N-H proton itself will appear as a broad triplet around 5.5-8.5 ppm. A new singlet for the acetyl methyl group will appear around 1.9-2.1 ppm.
-
¹³C NMR: The C3 carbon will be deshielded due to the adjacent electron-withdrawing carbonyl group, shifting its resonance downfield. A new signal for the carbonyl carbon will be observed in the range of 170-175 ppm, and the acetyl methyl carbon will appear around 22-25 ppm.
Table 2: Predicted ¹H and ¹³C NMR Data for N-[3-(2-Methylpiperidin-1-yl)propyl]acetamide
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine Ring | (Similar to starting material) | (Similar to starting material) |
| Propyl Chain | ||
| C1-H₂ | ~2.3 - 2.5 (t) | ~55 - 58 |
| C2-H₂ | ~1.7 - 1.9 (quint) | ~26 - 29 |
| C3-H₂ | ~3.1 - 3.3 (q) | ~38 - 41 |
| N-Acetyl Group | ||
| NH | ~5.5 - 8.5 (broad t) | - |
| C=O | - | ~170 - 175 |
| CH₃ | ~1.9 - 2.1 (s) | ~22 - 25 |
Characterization of N-Alkylated Product: N-Ethyl-3-(2-methylpiperidin-1-yl)propan-1-amine
N-alkylation of the primary amine with an ethyl group will result in a secondary amine. The introduction of the ethyl group will lead to characteristic changes in the NMR spectrum.
Caption: Molecular structure of N-Ethyl-3-(2-methylpiperidin-1-yl)propan-1-amine.
Expected Spectral Changes Upon N-Alkylation:
-
¹H NMR: The C3-H₂ protons will shift slightly upfield compared to the starting material due to the presence of the electron-donating ethyl group. New signals corresponding to the N-ethyl group will appear: a quartet around 2.5-2.7 ppm for the methylene protons and a triplet around 1.0-1.2 ppm for the methyl protons. The NH proton will be a broad singlet.
-
¹³C NMR: The C3 carbon will experience a slight upfield shift. New signals for the ethyl group will be observed, with the methylene carbon around 45-48 ppm and the methyl carbon around 14-17 ppm.
Table 3: Predicted ¹H and ¹³C NMR Data for N-Ethyl-3-(2-methylpiperidin-1-yl)propan-1-amine
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine Ring | (Similar to starting material) | (Similar to starting material) |
| Propyl Chain | ||
| C1-H₂ | ~2.3 - 2.5 (t) | ~55 - 58 |
| C2-H₂ | ~1.6 - 1.8 (quint) | ~29 - 32 |
| C3-H₂ | ~2.5 - 2.7 (t) | ~48 - 51 |
| N-Ethyl Group | ||
| NH | Broad singlet, variable | - |
| CH₂ | ~2.5 - 2.7 (q) | ~45 - 48 |
| CH₃ | ~1.0 - 1.2 (t) | ~14 - 17 |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for this class of compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS). For routine characterization, the residual solvent peak can be used as a reference.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: 1D and 2D NMR Data Acquisition
The following parameters are suggested for a 400 MHz NMR spectrometer and can be adapted for other field strengths.
Caption: General workflow for NMR-based structure elucidation.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C{¹H} NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks.
-
Pulse Program: A standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Data Points: 1024 in F2 and 256 in F1.
-
Number of Scans per Increment: 2-4.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon correlations.
-
Pulse Program: A standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems.
-
Pulse Program: A standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Long-Range Coupling Constant: Optimized for ~8 Hz.
-
Data Analysis and Interpretation
A systematic approach is key to elucidating the structure from the acquired NMR data:
-
¹H NMR Analysis:
-
Identify the number of distinct proton signals.
-
Determine the integration of each signal to find the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.
-
Assign signals to specific protons based on their chemical shifts and coupling patterns.
-
-
¹³C NMR Analysis:
-
Identify the number of distinct carbon signals, which corresponds to the number of unique carbon environments.
-
Use DEPT (Distortionless Enhancement by Polarization Transfer) or an edited HSQC to determine the type of each carbon (CH₃, CH₂, CH, or quaternary).
-
-
2D NMR Analysis:
-
COSY: Trace the cross-peaks to connect coupled protons within the same spin system (e.g., within the piperidine ring or the propyl chain).
-
HSQC: Correlate each proton signal with its directly attached carbon signal, confirming assignments from the 1D spectra.
-
HMBC: Use the long-range correlations to piece together the molecular fragments. For instance, a correlation from the C1-H₂ protons of the propyl chain to the C2' and C6' carbons of the piperidine ring would confirm the connectivity between these two moieties.
-
Conclusion
This application note provides a comprehensive framework for the NMR characterization of this compound and its N-acylated and N-alkylated derivatives. By combining 1D and 2D NMR experiments and applying a systematic approach to data analysis, researchers can confidently elucidate the structures of these and related compounds. The provided protocols and predicted spectral data serve as a valuable resource for scientists and professionals in the field of drug discovery and development, ensuring the integrity and quality of their synthesized molecules.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2007).
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of 3-(2-Methylpiperidin-1-yl)propan-1-amine and its Analogs
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the analysis of 3-(2-Methylpiperidin-1-yl)propan-1-amine, a key building block in pharmaceutical synthesis, using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS). We delve into the foundational principles governing the ionization and fragmentation of this bifunctional amine, offering detailed, field-proven protocols for sample preparation, instrument setup, and method validation. The causality behind experimental choices is explained to empower researchers to adapt these methods for related derivatives. This document is designed to serve as a practical and authoritative resource, ensuring scientific integrity through self-validating protocols and adherence to established analytical standards.
Introduction: The Analytical Imperative
In modern drug development, piperidine moieties are prevalent scaffolds due to their favorable pharmacological properties.[1][2] this compound represents a versatile synthetic intermediate, incorporating both a secondary cyclic amine and a primary alkylamine. Its derivatives are of significant interest in medicinal chemistry. Consequently, the ability to unambiguously identify and accurately quantify these compounds is critical for process optimization, impurity profiling, and metabolic studies.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive analytical tool for this purpose, offering unparalleled sensitivity and selectivity.[3][4] This application note specifically leverages the power of a hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. This instrumentation provides the capacity for both precise quantification and high-resolution, accurate-mass (HRAM) measurements, which are indispensable for confident structural elucidation of novel derivatives and metabolites.[5][6][7]
Foundational Chemistry: Ionization and Fragmentation Behavior
A deep understanding of the analyte's behavior within the mass spectrometer is paramount for robust method development. The structure of this compound possesses two basic nitrogen centers, making it an ideal candidate for positive-mode Electrospray Ionization (ESI).[1][8]
Ionization Causality: ESI is a soft ionization technique that transfers solution-phase ions into the gas phase with minimal fragmentation.[8][9] For our target analyte, the acidic mobile phase (containing formic acid) ensures that the amine groups are protonated in solution. These protonated molecules, [M+H]⁺, are then readily desolvated and detected by the mass spectrometer. The basicity of the nitrogen atoms makes positive mode ESI the logical and most sensitive choice.[10][11]
Predictive Fragmentation Logic: Tandem mass spectrometry (MS/MS) relies on the controlled fragmentation of a selected precursor ion—in this case, the protonated molecule—through Collision-Induced Dissociation (CID).[12][13] The resulting fragment ions serve as a structural fingerprint. For piperidine-containing compounds, fragmentation is not random; it follows predictable chemical pathways.[1][2][14]
Key anticipated fragmentation pathways for protonated this compound (C₉H₂₀N₂, Exact Mass: 156.1626) include:
-
α-Cleavage: The dominant fragmentation mechanism for amines involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable iminium ion.[1]
-
Ring Fission: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[1]
-
Side-Chain Losses: Cleavage can occur along the propan-1-amine side chain, including the characteristic neutral loss of ammonia (NH₃, 17.0265 Da) from the primary amine terminus.[15]
Experimental Design & Protocols
A successful analysis hinges on a meticulously planned workflow, from sample preparation to data acquisition. The following protocols are designed to be robust and self-validating, incorporating quality control checks at critical stages.
Protocol 1: Sample & Standard Preparation
The integrity of the final data is directly dependent on the accuracy of this initial step. All solutions should be prepared using high-purity solvents (LC-MS grade) and calibrated pipettes.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 Methanol:Water in a Class A volumetric flask.
-
Working Standard Solutions: Perform serial dilutions from the stock solution to prepare a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL. The diluent should be the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid) to ensure chromatographic compatibility.[16]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) from the stock solution, independent of the calibration standards.[17] This is a critical step for validating the method's accuracy and precision.[18][19]
-
Test Sample Preparation: Dilute the test sample (e.g., from a reaction mixture or biological matrix) with the diluent to fall within the linear range of the calibration curve. If the matrix is complex, a simple protein precipitation or solid-phase extraction (SPE) may be necessary.[20][21]
Protocol 2: LC-Q-TOF-MS Analysis
This protocol is optimized for a standard C18 stationary phase, which provides excellent retention for protonated amines. The Q-TOF instrument allows for an initial full scan to find the precursor, followed by a targeted MS/MS experiment for fragmentation analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 2.7 µm | Standard reverse-phase chemistry for retaining polar analytes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid ensures analyte protonation for good peak shape and ESI efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 8 min | A standard gradient to elute compounds of varying polarity.[16] |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small volume to prevent peak distortion. |
Table 2: Q-TOF Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Optimal for basic compounds like amines.[3] |
| Capillary Voltage | 3.5 kV | Standard voltage to achieve stable electrospray. |
| Source Temp. | 120 °C | Assists in solvent evaporation. |
| Desolvation Temp. | 350 °C | Ensures complete desolvation of ions entering the mass analyzer. |
| MS1 Scan Range | m/z 50 - 500 | Broad enough to detect the precursor ion and potential low-mass impurities. |
| MS/MS Acquisition | Targeted MS/MS or Auto-MS/MS | Select the [M+H]⁺ ion (m/z 157.17) for fragmentation. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell.[12] |
| Collision Energy | Ramped 10 - 40 eV | Ramping the energy ensures capture of both low-energy (stable) and high-energy fragments. |
Protocol 3: Method Validation Framework
To ensure the trustworthiness of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[18][19][22][23] The objective is to demonstrate that the procedure is fit for its intended purpose.[19][24]
Table 3: Key Validation Parameters and Typical Acceptance Criteria
| Performance Characteristic | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | No significant interference at the analyte's retention time in blank samples. |
| Linearity & Range | To confirm a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To measure the closeness of results to the true value. | % Recovery of QC samples within 85-115% (or tighter, e.g., 90-110%). |
| Precision | To assess the degree of scatter between measurements. | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio ≥ 10, with acceptable accuracy and precision. |
| Robustness | To measure the method's resilience to small, deliberate changes. | Insignificant changes in results with varied parameters (e.g., flow rate ±5%). |
Data Interpretation and Expected Results
Upon analysis, the data should be processed to confirm both the identity and quantity of the target analyte.
-
Identity Confirmation: The primary confirmation comes from matching the accurate mass of the precursor ion ([M+H]⁺) to its theoretical value (157.1700 for C₉H₂₁N₂⁺). A mass error of <5 ppm provides high confidence. Further confirmation is achieved by matching the observed fragment ions in the MS/MS spectrum to the proposed fragmentation pattern (Figure 1).
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.
Table 4: Expected High-Resolution Mass Data
| Ion Species | Formula | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Proposed Identity |
| Precursor | [C₉H₂₀N₂ + H]⁺ | 157.1700 | 157.1703 | 1.9 | Protonated Molecule |
| Fragment 1 | [C₆H₁₂N]⁺ | 98.0964 | 98.0966 | 2.0 | 2-Methylpiperidine fragment |
| Fragment 2 | [C₉H₁₈N]⁺ | 140.1434 | 140.1431 | -2.1 | Product of NH₃ loss |
| Fragment 3 | [C₈H₁₈N₂]⁺ | 142.1492 | 142.1495 | 2.1 | Product of CH₃ loss |
Conclusion
This application note provides a scientifically grounded and practical approach to the mass spectrometry analysis of this compound. By combining a robust LC method with the high-resolution capabilities of Q-TOF-MS, researchers can achieve confident structural confirmation and accurate quantification. The detailed protocols and explanations of the underlying chemical principles offer a solid foundation for method development and validation, ensuring the generation of trustworthy and high-quality data essential for advancing drug discovery and development programs.
References
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- Koolen, H. H. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society, 29(8), 1759-1767.
- National Genomics Data Center. (n.d.). An introduction to quadrupole-time-of-flight mass spectrometry. CNCB-NGDC.
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- AMSbiopharma. (2025).
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- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 3-(2-Methylpiperidin-1-yl)propan-1-amine Analogs as Sigma Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a wide range of biological targets, particularly within the central nervous system (CNS).[1][2] Within this class, the 3-(2-methylpiperidin-1-yl)propan-1-amine core represents a promising framework for developing modulators of sigma receptors.
Sigma receptors, classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER).[3][4] They are implicated in a host of pathophysiological processes, including neurodegenerative diseases, psychiatric disorders, neuropathic pain, and cancer, making them attractive therapeutic targets.[3][4][5] The σ1R, in particular, functions as a ligand-operated chaperone that modulates calcium signaling, ion channel function, and cellular stress responses through its interactions with proteins like the ER chaperone BiP (Binding Immunoglobulin Protein).[3][6]
This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on this compound analogs. We will delve into the strategic design and synthesis of analog libraries, present detailed protocols for robust in vitro pharmacological evaluation, and offer insights into interpreting the resulting data to build a coherent SAR model. The methodologies described herein are designed to be self-validating, providing researchers with the tools to identify novel, potent, and selective sigma receptor ligands for therapeutic development.
Part I: Analog Design Strategy and Chemical Synthesis
The foundation of any successful SAR study is a well-designed library of analogs that systematically probes the chemical space around a core scaffold. For the this compound framework, modifications can be strategically introduced at three key positions to investigate their impact on receptor affinity, selectivity, and functional activity.
Rationale for Analog Diversification:
-
The 2-Methylpiperidine Ring: This region is critical for establishing key interactions within the receptor binding pocket.
-
Stereochemistry: The methyl group at the C2 position creates a chiral center. Separating and testing the (R)- and (S)-enantiomers is crucial, as stereochemistry often dictates binding affinity and efficacy.[7]
-
Substitution: Exploring different alkyl groups (e.g., ethyl, propyl) or functional groups at the C2 position can probe the steric and electronic tolerances of the binding site.
-
Ring Conformation: Introducing other substituents on the piperidine ring can influence its conformational preference (chair, boat, twist-boat), which can impact how the molecule is presented to the receptor.
-
-
The Propan-1-amine Linker: The length and flexibility of this linker are paramount for correctly positioning the piperidine head and the terminal amine group.
-
Chain Length: Synthesizing analogs with shorter (ethyl) or longer (butyl, pentyl) chains will determine the optimal distance between the two nitrogen atoms for receptor engagement.
-
Rigidity: Introducing conformational constraints, such as double bonds or cyclopropane rings within the linker, can lock the molecule into a more active conformation, potentially increasing affinity and selectivity.
-
-
The Terminal Amine: This group often serves as a key hydrogen-bonding moiety or a point for further extension into other regions of the binding pocket.
-
Substitution: Modifying the primary amine to secondary or tertiary amines (e.g., N-methyl, N,N-dimethyl) or amides can alter its basicity and hydrogen-bonding capacity.[8]
-
Incorporation into Heterocycles: Replacing the terminal amine with various aromatic or non-aromatic heterocycles can explore additional binding interactions and significantly modulate the compound's physicochemical properties.
-
The following workflow provides a high-level overview of the process for systematic SAR exploration.
Caption: High-level workflow for SAR studies.
Protocol 1: General Synthesis of this compound
This protocol describes a standard two-step synthesis involving cyanoethylation of 2-methylpiperidine followed by reduction of the nitrile. This is a robust and widely applicable method for generating the core scaffold.
Objective: To synthesize the parent compound this compound.
Materials:
-
2-Methylpiperidine
-
Acrylonitrile
-
Methanol (MeOH)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
Step 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile
-
In a 250 mL round-bottom flask, dissolve 2-methylpiperidine (1.0 eq) in methanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add acrylonitrile (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C. Causality: This exothermic Michael addition is controlled at low temperatures to prevent polymerization of acrylonitrile and ensure selective mono-alkylation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil, 3-(2-methylpiperidin-1-yl)propanenitrile, can often be used in the next step without further purification. If necessary, purify by vacuum distillation.
Step 2: Reduction to this compound
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Set up a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend LiAlH₄ (4.0 eq) in anhydrous diethyl ether in the flask and cool to 0 °C.
-
Dissolve the crude nitrile from Step 1 (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. Causality: The slow addition controls the highly exothermic reaction between the hydride and the nitrile.
-
After the addition is complete, stir the reaction at room temperature for 12-24 hours or until TLC indicates the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by slowly and sequentially adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure, known as the Fieser workup, produces a granular precipitate that is easy to filter.
-
Stir the resulting mixture for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the final product, this compound, by vacuum distillation to obtain a colorless liquid.[9]
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part II: In Vitro Pharmacological Evaluation
Once a library of analogs has been synthesized, the next critical phase is to determine their pharmacological profile. This begins with assessing their binding affinity for the target receptors, followed by functional assays to classify their activity.
Primary Target Engagement: Sigma Receptor Binding
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[10] These assays rely on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound. The result is expressed as the inhibitor constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates higher binding affinity.
Protocol 2: Competitive Radioligand Binding Assay for Sigma-1 Receptors (σ1R)
Objective: To determine the binding affinity (Kᵢ) of test compounds for the σ1R.
Materials:
-
Receptor Source: Guinea pig liver or brain membrane homogenates are a rich natural source of σ1R.[11] Alternatively, membranes from HEK293 or CHO cells stably expressing the human σ1R can be used for species-specific data.[12]
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol). This is a selective and high-affinity radioligand for σ1R.[6][11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration). Haloperidol is a high-affinity σ1R ligand used to occupy all specific binding sites.[6]
-
Test Compounds: Stock solutions prepared in DMSO (e.g., 10 mM), with serial dilutions in assay buffer.
-
Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).
-
Filter Mats: Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI). Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, reducing non-specific binding of the radioligand and improving the signal-to-noise ratio.[13]
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 min at 4°C). Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a standard method like the BCA assay.[13]
-
Assay Setup (96-well plate): Prepare triplicate wells for each condition in a final volume of 250 µL.
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-(+)-pentazocine + 150 µL Membrane Homogenate.
-
Non-specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL [³H]-(+)-pentazocine + 150 µL Membrane Homogenate.
-
Competition: 50 µL Test Compound (at various concentrations) + 50 µL [³H]-(+)-pentazocine + 150 µL Membrane Homogenate.
-
-
Incubation: Add the [³H]-(+)-pentazocine (final concentration ~2-3 nM, approximating its Kₔ) to all wells to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[13]
-
Termination and Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-soaked filter mat using the cell harvester. Immediately wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl) to separate bound from free radioligand.[13]
-
Counting: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
For competition wells, calculate the % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_TB - DPM_NSB)]).
-
Plot % Inhibition versus the log concentration of the test compound. Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand used and Kₔ is its dissociation constant for the receptor.[13]
Protocol 3: Competitive Radioligand Binding Assay for Sigma-2 Receptors (σ2R)
Objective: To determine the binding affinity (Kᵢ) of test compounds for the σ2R.
This protocol is similar to the σ1R assay but uses a different radioligand and a masking agent to isolate σ2R binding.
Key Differences from Protocol 2:
-
Receptor Source: Rat liver membrane homogenates are a good source for σ2R.[14]
-
Radioligand: [³H]-Di-o-tolylguanidine ([³H]-DTG) (specific activity ~40-60 Ci/mmol). DTG binds to both σ1 and σ2 sites.[11]
-
Masking Agent: Unlabeled (+)-pentazocine (e.g., 300 nM final concentration) is added to all wells to saturate and "mask" the σ1R sites, ensuring that [³H]-DTG binding occurs only at the σ2R.[11]
-
Non-specific Binding (NSB) Determinator: Haloperidol (10 µM) or unlabeled DTG (10 µM).
The procedure for incubation, filtration, and data analysis follows the same principles as outlined in Protocol 2.
Functional Activity Assessment
Determining whether a high-affinity ligand acts as an agonist (activator) or antagonist (blocker) is essential. Unlike classical GPCRs, σ1R functional assays are less direct and often measure downstream consequences of receptor modulation.
Protocol 4: σ1R Functional Assay using Calcium Mobilization
Rationale: σ1R activation is known to modulate intracellular calcium ([Ca²⁺]i) signaling, often by potentiating Ca²⁺ release from the ER via the IP₃ receptor.[3][15] This protocol measures changes in [Ca²⁺]i in response to compound treatment.
Objective: To functionally characterize high-affinity ligands as potential σ1R agonists or antagonists.
Materials:
-
Cell Line: A cell line endogenously expressing σ1R (e.g., SH-SY5Y neuroblastoma) or a cell line engineered to overexpress σ1R.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Positive Control Agonist: PRE-084 or (+)-pentazocine.[15]
-
Positive Control Antagonist: NE-100.[15]
-
Stimulant: A substance to induce calcium release (e.g., a muscarinic agonist like carbachol, if the cells express the appropriate receptor, or an ER stressor like thapsigargin).
-
Fluorescent Plate Reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells in black-walled, clear-bottom 96-well plates and grow to ~90% confluency.
-
Dye Loading: Wash cells with assay buffer and incubate them with the calcium indicator dye solution (e.g., 2 µM Fluo-4 AM) at 37°C for 45-60 minutes. Causality: The 'AM' ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent indicator in the cytoplasm.
-
Baseline Reading: Place the plate in the fluorescent reader and measure the baseline fluorescence for 1-2 minutes.
-
Agonist Mode:
-
Inject the test compound at various concentrations into the wells.
-
Continue to monitor fluorescence for 5-10 minutes. An increase in fluorescence indicates agonist activity, signifying a compound-induced rise in [Ca²⁺]i.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound for 15-20 minutes.
-
Inject a fixed, sub-maximal concentration of a known σ1R agonist (e.g., PRE-084).
-
Monitor fluorescence. A reduction or blockade of the agonist-induced fluorescence peak indicates antagonist activity.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F_max - F_baseline).
-
For agonists, plot ΔF versus log[compound] to determine EC₅₀ and E_max.
-
For antagonists, plot the response to the fixed agonist versus log[antagonist] to determine the IC₅₀.
-
Part III: Structure-Activity Relationship (SAR) Analysis
The culmination of the synthetic and testing phases is the careful analysis of the data to build a predictive SAR model. This involves correlating specific structural modifications with changes in biological activity.
Data Presentation: All quantitative data should be summarized in a clear, well-structured table for easy comparison.
Table 1: SAR Summary of this compound Analogs
| Cmpd | R¹ (Piperidine) | Linker (n) | R² (Terminal Amine) | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity (σ₂/σ₁) | Functional Activity (EC₅₀/IC₅₀, nM) |
| 1 | (rac)-2-Me | 3 | -NH₂ | Data | Data | Data | Data |
| 2 | (S)-2-Me | 3 | -NH₂ | Data | Data | Data | Data |
| 3 | (R)-2-Me | 3 | -NH₂ | Data | Data | Data | Data |
| 4 | (rac)-2-Me | 2 | -NH₂ | Data | Data | Data | Data |
| 5 | (rac)-2-Me | 4 | -NH₂ | Data | Data | Data | Data |
| 6 | (rac)-2-Me | 3 | -NHMe | Data | Data | Data | Data |
| 7 | (rac)-2-Me | 3 | -NMe₂ | Data | Data | Data | Data |
| 8 | (rac)-2-Me | 3 | -N(CO)Me | Data | Data | Data | Data |
Interpreting the SAR:
By analyzing the data in Table 1, key relationships can be deduced. For example:
-
Stereochemistry is Critical: A comparison between compounds 2 and 3 will reveal if one enantiomer is significantly more potent than the other, suggesting a specific stereochemical requirement for optimal receptor fit.
-
Linker Length is Optimal: Comparing compounds 1 , 4 , and 5 will demonstrate if the three-carbon linker is ideal. A significant drop in affinity for the two- or four-carbon linker analogs would confirm this.
-
Terminal Amine Basicity and H-Bonding: Comparing the primary amine (1 ), secondary amine (6 ), tertiary amine (7 ), and amide (8 ) will show how changes in basicity and the ability to act as a hydrogen bond donor/acceptor affect affinity. A loss of activity for the non-basic amide (8 ) might suggest a critical ionic or hydrogen-bond interaction is required at this position.
The following diagram visually summarizes potential key SAR findings.
Caption: Visual summary of hypothetical SAR findings.
Part IV: Preliminary In Vivo Evaluation
Promising lead compounds identified through in vitro screening should be advanced to in vivo models to assess their therapeutic potential and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. Given the role of σ1R in modulating neuronal excitability, an anticonvulsant model is a relevant proof-of-concept experiment.[16]
Protocol 5: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
Objective: To evaluate the in vivo efficacy of a lead compound in a model of generalized seizures.
Rationale: The non-competitive GABAₐ receptor antagonist PTZ induces clonic-tonic seizures. σ1R ligands have been shown to modulate the threshold for these seizures, with antagonists often displaying anticonvulsant properties and agonists sometimes being pro-convulsant.[16]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lead compound, vehicle (e.g., saline, 0.5% methylcellulose)
-
Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline)
-
Syringes and needles for administration (e.g., intraperitoneal, i.p.)
-
Observation chambers and stopwatch
Procedure:
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Acclimation: Acclimate animals to the facility and handling for at least one week prior to the experiment.
-
Dosing: Randomly assign mice to treatment groups (e.g., Vehicle, Compound at 1, 3, 10 mg/kg). Administer the test compound or vehicle via the chosen route (e.g., i.p.) at a set time before PTZ challenge (e.g., 30 minutes).
-
PTZ Challenge: Administer a convulsant dose of PTZ (s.c. or i.p.). The specific dose should be predetermined in the lab to reliably induce seizures in >95% of vehicle-treated animals.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Key endpoints include:
-
Latency to the first myoclonic jerk.
-
Latency to generalized clonic-tonic seizure.
-
Seizure Severity Score (e.g., using the Racine scale).
-
Mortality .
-
-
Data Analysis: Compare the latencies and severity scores between the vehicle and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test or Kruskal-Wallis test). A significant increase in seizure latency or a decrease in severity indicates potential anticonvulsant activity.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to conducting SAR studies on this compound analogs targeting sigma receptors. By combining rational analog design, efficient synthesis, and a hierarchical cascade of in vitro and in vivo assays, researchers can effectively map the structural requirements for high-affinity binding and functional modulation of these important therapeutic targets.
The SAR data generated through these protocols will provide a clear roadmap for lead optimization. Future efforts should focus on refining the lead compounds to improve potency, enhance selectivity (e.g., σ1 vs σ2, or vs other CNS receptors), and optimize pharmacokinetic properties (ADME/Tox). The ultimate goal is the development of novel chemical entities with therapeutic potential for treating a range of challenging CNS and oncological disorders.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][10]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link][13]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link][17]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link][18]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1–1.29.19. Retrieved from [Link][11]
-
Razmli, A., et al. (2020). The activity of selective sigma-1 receptor ligands in seizure models in vivo. ResearchGate. Retrieved from [Link][16]
-
Wheeler, K. T., et al. (2000). An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones. Molecular pharmacology, 58(4), 749–758. Retrieved from [Link][12]
-
SIGMA-1 EUROPE. (2025, June). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Retrieved from [Link][19]
-
Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 64(3), 249–255. Retrieved from [Link][14]
-
Reiner, B., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Retrieved from [Link][3]
-
Agha, H., & McCurdy, C. R. (2021). In Vitro and in Vivo Sigma 1 Receptor Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 12(2), 154-177. Retrieved from [Link][5]
-
Agha, H., & McCurdy, C. R. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC medicinal chemistry, 12(2), 154–177. Retrieved from [Link][4]
-
Brimson, J. M., et al. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British journal of pharmacology, 164(2b), 619–630. Retrieved from [Link][20]
-
Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1888. Retrieved from [Link][6]
-
Micheli, F., et al. (2007). SAR of 2-methylpiperidine: effects of ring stereochemistry. ResearchGate. Retrieved from [Link][7]
-
Stark, H., et al. (2017). Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and... ResearchGate. Retrieved from [Link]
-
Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(19), 6290. Retrieved from [Link][1]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 280, 116892. Retrieved from [Link][2]
-
Sharma, R., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link][8]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging [mdpi.com]
- 4. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
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- 19. sigma1europe.eu [sigma1europe.eu]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 3-(2-Methylpiperidin-1-yl)propan-1-amine
Welcome to the technical support center for 3-(2-Methylpiperidin-1-yl)propan-1-amine (CAS 25560-00-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this versatile diamine and optimize its use in various synthetic applications. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring you can achieve the highest possible reaction yields and product purity.
Introduction to this compound
This compound is a diamine featuring both a primary and a tertiary amine, making it a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure presents a unique combination of reactivity and steric hindrance. The primary amine offers a reactive site for a variety of transformations, while the tertiary amine, part of a 2-methylpiperidine ring, introduces steric bulk that can influence reaction outcomes and provides a basic site that can be involved in catalysis or salt formation. This dual functionality allows for its use in the synthesis of complex molecules, including potential therapeutic agents.
Troubleshooting Guides
Reaction 1: Amide Coupling (N-Acylation)
Amide bond formation is a cornerstone of many synthetic endeavors. When using this compound, the primary amine is the intended site of acylation. However, challenges can arise, leading to low yields or impure products.
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting amine.
-
The isolated yield of the desired amide is consistently below expectations.
Causality and Optimization:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inadequate Activation of Carboxylic Acid | The direct reaction between a carboxylic acid and an amine is generally slow due to the formation of a non-reactive ammonium carboxylate salt.[2] The carboxylic acid must be converted to a more electrophilic species. | Protocol 1: Enhanced Carboxylic Acid Activation. 1. Utilize a high-potency coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[2] 2. Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM. 3. Add the coupling reagent (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq). 4. Stir the mixture for 15-30 minutes at room temperature to pre-activate the acid before adding the this compound (1.05 eq). |
| Steric Hindrance from the 2-Methylpiperidine Group | The bulky 2-methylpiperidine moiety can sterically hinder the approach of the activated carboxylic acid to the primary amine, slowing down the reaction rate. | Protocol 2: Overcoming Steric Hindrance. 1. Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) to provide more kinetic energy for the reactants to overcome the activation barrier. 2. Extend the reaction time, monitoring progress by TLC or LC-MS until the starting amine is consumed. 3. Consider using a less sterically demanding coupling reagent if issues persist. |
| Suboptimal Solvent Choice | The solvent plays a crucial role in solvating the reactants and intermediates. A poor solvent can lead to low solubility and reduced reaction rates. | Solvent Optimization: While DMF and DCM are common choices, consider exploring other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile (ACN), which may offer better solubility for your specific substrates. |
Experimental Workflow for Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Symptoms:
-
Mass spectrometry reveals the presence of a product with a mass corresponding to the addition of two acyl groups.
-
Complex mixture of products observed by TLC or NMR.
Causality and Optimization:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Over-acylation | While the tertiary amine is significantly less nucleophilic than the primary amine, under harsh conditions or with highly reactive acylating agents (e.g., acyl chlorides), some reaction at the tertiary amine to form a quaternary acylammonium salt might occur, which could then lead to side products. However, the more likely scenario is the acylation of the newly formed amide's nitrogen, especially if it can be deprotonated. | Controlled Addition: 1. Add the activated carboxylic acid or acyl chloride solution dropwise to the solution of the diamine at a reduced temperature (e.g., 0 °C). 2. Use a slight excess of the amine (1.05-1.1 eq) relative to the acylating agent to ensure the more reactive primary amine is consumed first. |
| Reaction with the Tertiary Amine | The tertiary amine can act as a base, potentially interfering with the desired reaction by deprotonating the activated carboxylic acid or the product amide, leading to side reactions. | pH Control and Stoichiometry: 1. Ensure the use of a non-nucleophilic base like DIEA to scavenge the acid byproduct without competing in the acylation. 2. Careful control of stoichiometry is crucial. Avoid a large excess of the acylating agent. |
Reaction 2: Reductive Amination
In reductive amination, the primary amine of this compound reacts with an aldehyde or ketone to form an imine, which is then reduced to a secondary amine.
Symptoms:
-
Presence of unreacted aldehyde/ketone and/or the starting diamine in the final product mixture.
-
Significant formation of an alcohol corresponding to the reduction of the starting carbonyl compound.
Causality and Optimization:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Unfavorable Imine Formation Equilibrium | Imine formation is a reversible reaction. The presence of water, a byproduct of the condensation, can shift the equilibrium back towards the starting materials.[3] | Protocol 3: Driving Imine Formation. 1. Perform the reaction in the presence of a dehydrating agent, such as molecular sieves (3Å or 4Å). 2. Alternatively, use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus), although this is less common with modern reducing agents. 3. A mildly acidic environment (pH 4-5) often catalyzes imine formation. This can be achieved by adding a small amount of acetic acid. |
| Premature Reduction of the Carbonyl | Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone faster than the imine is formed, leading to the alcohol byproduct.[3] | Protocol 4: Chemoselective Reduction. 1. Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this and is often used in a one-pot procedure.[1] 2. If using NaBH₄, ensure imine formation is complete before adding the reducing agent. This can be done by mixing the amine and carbonyl first and monitoring by NMR or IR for the disappearance of the carbonyl signal before adding the NaBH₄.[3] |
| Steric Hindrance Affecting Imine Formation | The steric bulk of the 2-methylpiperidine group, while not directly at the reaction center, can influence the overall conformation and reactivity of the molecule, potentially slowing down the initial condensation step, especially with hindered ketones. | Reaction Condition Optimization: 1. Increase the reaction time to allow for the sterically encumbered imine to form. 2. A slight increase in temperature might be beneficial, but this should be balanced with the stability of the reactants and the reducing agent. |
Troubleshooting Logic for Reductive Amination
Caption: A decision tree for troubleshooting reductive amination.
Frequently Asked Questions (FAQs)
Q1: Which amine in this compound is more reactive?
A1: The primary amine (-NH₂) is significantly more nucleophilic and reactive towards electrophiles like acylating agents or carbonyls compared to the tertiary amine.[4] The lone pair on the tertiary nitrogen is more sterically hindered by the piperidine ring and the methyl group, making it a poorer nucleophile. However, the tertiary amine is still basic and can influence the reaction environment.
Q2: I am having trouble purifying my product. The tertiary amine seems to be causing issues with chromatography. What can I do?
A2: The basic tertiary amine can cause streaking on silica gel chromatography. Here are a few strategies to improve purification:
-
Neutralize the column: Pre-treat the silica gel with a small amount of a volatile base like triethylamine (e.g., by including 0.5-1% triethylamine in your eluent system). This will neutralize the acidic sites on the silica, preventing the basic product from sticking.
-
Acid-base extraction: Before chromatography, you can perform an acid-base workup. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move to the aqueous layer. Then, basify the aqueous layer with a base like NaOH and extract your product back into an organic solvent. This can remove non-basic impurities.
-
Reverse-phase chromatography: If your compound is suitable, reverse-phase chromatography (C18) can be an excellent alternative as it is less sensitive to the basicity of the analyte.
Q3: Can I perform reactions on the tertiary amine of this molecule?
A3: While the primary amine is more reactive, reactions at the tertiary amine are possible under certain conditions. For instance, it can be quaternized with a reactive alkylating agent like methyl iodide. It can also be oxidized to an N-oxide. However, these reactions often require more forcing conditions than those needed for the primary amine, and chemoselectivity can be a challenge.
Q4: How should I store this compound?
A4: Like most amines, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric carbon dioxide and moisture. It is best stored in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and acids.[5]
Q5: Can this molecule be used in the synthesis of ureas or sulfonylureas?
A5: Yes, the primary amine is well-suited for reaction with isocyanates or sulfonyl isocyanates to form the corresponding ureas and sulfonylureas.[6] The general principle of the primary amine's higher reactivity applies here as well, allowing for selective formation of the desired product. The reaction is typically carried out in an aprotic solvent, and the addition of a base is usually not necessary as the reaction is generally fast.
References
-
Anonymous. Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. DergiPark. Available at: [Link].
- Bui, T. T., Ngo, D. Q., & Tran, V. L. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 61(4), 53-57.
- Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes. (2022). Inorganic Chemistry, 61(20), 7896-7904.
- Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). Molecules, 27(19), 6529.
- Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. (2016). Molecules, 21(11), 1484.
-
Green Chemistry - BORIS Portal. Available at: [Link].
-
Design, synthesis and SAR of novel sulfonylurea derivatives for the treatment of Diabetes mellitus in rats. ResearchGate. Available at: [Link].
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2015). The Journal of Organic Chemistry, 80(21), 10854-10861.
- Flow synthesis process for the production of sulfonylurea compounds. Google Patents.
-
Reductive Amination. Chemistry Steps. Available at: [Link].
-
Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and... ResearchGate. Available at: [Link].
- 8-(3-amino-piperidin-1-yl)-xanthines, their preparation, and their use as pharmaceuticals. Google Patents.
Sources
Technical Support Center: Synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine
Welcome to the technical support center for the synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key diamine intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction
This compound is a valuable building block in pharmaceutical synthesis, often utilized for the introduction of a substituted piperidine moiety with a flexible aminopropyl linker. The presence of impurities, even in trace amounts, can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide will focus on the two most common synthetic routes to this compound and provide a detailed analysis of potential impurities, along with actionable troubleshooting advice.
Two primary synthetic strategies are commonly employed for the synthesis of this compound:
-
Cyanoethylation of 2-Methylpiperidine followed by Nitrile Reduction: A two-step process involving the Michael addition of 2-methylpiperidine to acrylonitrile, followed by the reduction of the resulting nitrile.
-
Reductive Amination: A one-pot or two-step process involving the reaction of 2-methylpiperidine with a three-carbon aldehyde or ketone bearing a protected or latent amino group, in the presence of a reducing agent.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: The Cyanoethylation Route
This route is often favored for its cost-effectiveness and scalability. However, it is not without its challenges, particularly concerning the Michael addition and the subsequent nitrile reduction steps.
Diagram of the Cyanoethylation Route
Caption: Synthetic pathway via cyanoethylation.
Frequently Asked Questions & Troubleshooting
Question 1: My Michael addition of 2-methylpiperidine to acrylonitrile is low-yielding and I see several byproducts. What could be the cause?
Answer:
Low yields and the formation of byproducts in the cyanoethylation of 2-methylpiperidine are typically attributed to three main factors: steric hindrance, polymerization of acrylonitrile, and the formation of a bis-adduct.
-
Steric Hindrance: The methyl group at the 2-position of piperidine can sterically hinder the approach of the nitrogen nucleophile to the acrylonitrile acceptor. This can slow down the desired reaction, allowing side reactions to become more prominent.
-
Polymerization of Acrylonitrile: Acrylonitrile is prone to anionic polymerization, which can be initiated by the basic 2-methylpiperidine.[1] This results in the formation of polyacrylonitrile, a solid or viscous oil, which consumes the starting material and complicates purification.
-
Bis-Adduct Formation (Impurity A): Unreacted 2-methylpiperidine can act as a base to deprotonate the carbon alpha to the nitrile group of the product, 3-(2-methylpiperidin-1-yl)propanenitrile. The resulting carbanion can then react with another molecule of acrylonitrile, leading to the formation of a dinitrile impurity.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Steric hindrance, insufficient reaction time or temperature. | Slowly add acrylonitrile to an excess of 2-methylpiperidine to maintain a low concentration of the Michael acceptor. Consider a moderate increase in reaction temperature (e.g., 40-60 °C) with careful monitoring. The use of a protic solvent like methanol can help to protonate the intermediate carbanion and suppress side reactions. |
| Formation of a solid/viscous byproduct | Anionic polymerization of acrylonitrile. | Maintain a low reaction temperature (initially 0-10 °C) during the addition of acrylonitrile. The use of a slight excess of 2-methylpiperidine can also help to minimize this. Some literature suggests the use of a weak acid catalyst to temper the basicity, but this must be carefully controlled to avoid inhibiting the primary reaction.[2] |
| Presence of a higher molecular weight dinitrile impurity | Formation of the bis-adduct. | Use a molar excess of 2-methylpiperidine to acrylonitrile (e.g., 1.2-1.5 equivalents). This ensures that the acrylonitrile is consumed rapidly by the primary amine, minimizing its reaction with the product-derived carbanion. |
Question 2: During the reduction of 3-(2-methylpiperidin-1-yl)propanenitrile, I am observing incomplete conversion and the formation of secondary and tertiary amine impurities. How can I improve the selectivity for the primary amine?
Answer:
The reduction of the intermediate nitrile to the desired primary amine is a critical step where several impurities can arise. The choice of reducing agent and reaction conditions are paramount for achieving high selectivity.
-
Incomplete Reduction (Impurity B): Insufficient reducing agent or reaction time can lead to the presence of unreacted 3-(2-methylpiperidin-1-yl)propanenitrile in the final product.
-
Formation of Secondary Amine (Impurity C): During catalytic hydrogenation (e.g., with Raney Nickel), the initially formed primary amine can react with the intermediate imine, which is formed from the partial reduction of the nitrile. This subsequent reductive amination leads to the formation of a secondary amine dimer.[3]
-
Formation of Tertiary Amine: In some cases, further reaction of the secondary amine with another imine intermediate can lead to a tertiary amine.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Unreacted Nitrile in Product | Insufficient reducing agent or deactivation of the catalyst. | When using LiAlH₄, ensure anhydrous conditions and use a sufficient molar excess (e.g., 1.5-2.0 equivalents). For catalytic hydrogenation, ensure the catalyst is active and use appropriate hydrogen pressure and reaction time.[4] |
| Presence of Secondary Amine Dimer | Reaction of the primary amine product with the intermediate imine. | When using catalytic hydrogenation (e.g., H₂/Raney Ni), the addition of ammonia to the reaction mixture can suppress the formation of the secondary amine byproduct by competing for the reaction with the imine intermediate.[3] Alternatively, using a strong hydride reducing agent like LiAlH₄ in an aprotic solvent (e.g., THF, diethyl ether) generally avoids this issue as the reduction is rapid and does not proceed through a stable imine intermediate that can be intercepted.[4] |
Table of Common Impurities in the Cyanoethylation Route
| Impurity ID | Structure | IUPAC Name | Origin |
| A | Bis-adduct | 2-(2-(2-Methylpiperidin-1-yl)ethyl)succinonitrile | Michael addition of the product nitrile with another molecule of acrylonitrile. |
| B | Unreacted Intermediate | 3-(2-Methylpiperidin-1-yl)propanenitrile | Incomplete nitrile reduction. |
| C | Secondary Amine Dimer | N-(3-(2-Methylpiperidin-1-yl)propyl)-3-(2-methylpiperidin-1-yl)propan-1-amine | Reaction of the primary amine product with the intermediate imine during nitrile reduction. |
| D | Starting Material | 2-Methylpiperidine | Incomplete reaction or use of a large excess. |
Part 2: The Reductive Amination Route
Reductive amination offers a more convergent approach to this compound. A common strategy involves the reaction of 2-methylpiperidine with a suitable three-carbon electrophile, such as 3-aminopropanal or a protected equivalent, in the presence of a reducing agent.
Diagram of the Reductive Amination Route
Caption: Synthetic pathway via reductive amination.
Frequently Asked Questions & Troubleshooting
Question 3: My reductive amination reaction is sluggish and gives a poor yield of the desired product. What factors should I consider?
Answer:
The efficiency of reductive amination can be influenced by several factors, including the choice of reducing agent, pH of the reaction medium, and the nature of the carbonyl compound.[5][6]
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[7] Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting aldehyde or ketone, so the imine formation should be allowed to go to completion before its addition.[7]
-
Reaction pH: The formation of the iminium ion is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate both the protonation of the carbonyl group and the nucleophilic attack by the amine. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated.
-
Nature of the Carbonyl Compound: The reactivity of the aldehyde or ketone plays a significant role. Aldehydes are generally more reactive than ketones. If using a protected aldehyde, the deprotection conditions must be compatible with the other reagents.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Suboptimal pH, inappropriate reducing agent, or low reactivity of the carbonyl compound. | Optimize the pH of the reaction mixture, typically by the addition of a weak acid like acetic acid. If using NaBH₄, ensure imine formation is complete before addition. For less reactive carbonyls, consider using a more reactive reducing agent like NaBH(OAc)₃.[6] The use of a Lewis acid catalyst such as Ti(OiPr)₄ can also facilitate imine formation. |
| Formation of an alcohol byproduct | Reduction of the starting carbonyl compound. | Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN that preferentially reduces the iminium ion.[7] If using NaBH₄, add it portion-wise after confirming the formation of the imine. |
Question 4: I am observing an impurity with a mass corresponding to the starting 2-methylpiperidine and another with a mass corresponding to the homo-coupled product of my aldehyde. What is happening?
Answer:
These impurities suggest that the reductive amination is not proceeding efficiently, and side reactions of the starting materials are occurring.
-
Unreacted 2-Methylpiperidine (Impurity D): This is a common impurity if the reaction does not go to completion or if a large excess is used.
-
Aldol Condensation Product (Impurity E): If the carbonyl compound has enolizable protons, it can undergo self-condensation under the reaction conditions, especially if the pH is not well-controlled. This leads to the formation of α,β-unsaturated aldehydes or ketones, which can then undergo further reactions.
-
Over-alkylation (Impurity F): While less common with secondary amines, if the starting carbonyl compound is an amino-aldehyde, the product diamine can potentially react with another molecule of the aldehyde, leading to a more complex impurity.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Inefficient reaction conditions. | Re-evaluate the reaction parameters as described in the previous question (pH, reducing agent, temperature). Ensure the quality of the starting materials. |
| Aldol Condensation Byproducts | Self-condensation of the carbonyl starting material. | Maintain careful control over the reaction pH. Running the reaction at lower temperatures can also help to minimize this side reaction. The slow addition of the carbonyl compound to the mixture of the amine and reducing agent can also be beneficial. |
| Over-alkylation Products | Reaction of the product with the starting aldehyde. | Use a slight excess of the amine to ensure the aldehyde is consumed in the desired reaction. |
Table of Common Impurities in the Reductive Amination Route
| Impurity ID | Structure | IUPAC Name | Origin |
| D | Starting Material | 2-Methylpiperidine | Incomplete reaction or use of a large excess. |
| E | Aldol Product | Varies depending on the carbonyl starting material | Self-condensation of the enolizable carbonyl compound. |
| F | Over-alkylation Product | Varies depending on the carbonyl starting material | Reaction of the product amine with the starting carbonyl compound. |
| G | Alcohol Byproduct | 3-(2-Methylpiperidin-1-yl)propan-1-ol | Reduction of the starting 3-hydroxypropanal. |
Experimental Protocols
Protocol 1: General Procedure for Cyanoethylation of 2-Methylpiperidine
-
To a solution of 2-methylpiperidine (1.2 eq) in methanol, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acrylonitrile (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude 3-(2-methylpiperidin-1-yl)propanenitrile can be purified by vacuum distillation or column chromatography.
Protocol 2: General Procedure for Nitrile Reduction with LiAlH₄
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.
-
Slowly add a solution of 3-(2-methylpiperidin-1-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash with THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by vacuum distillation.
Protocol 3: General Procedure for Reductive Amination with NaBH(OAc)₃
-
To a stirred solution of 2-methylpiperidine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the carbonyl compound (1.0 eq) (e.g., 3-hydroxypropanal).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
References
- Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. RSC Publishing.
- Analysis of impurities in ethylene diamine. Agilent.
- Amines - Analysis of impurities in ethylene diamine. LabRulez GCMS.
- Anionic Polymerization and Copolymerization of Acrylonitrile Initiated by Systems Based on Bicyclic Tertiary Amines and Ethylene Oxide.
- Amines, C - Analysis of impurities in dimethylamine. Agilent.
- Investigation into the Use of 1,2-Diamines in Fused Heterocycle Synthesis. UCL Discovery.
- Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. PMC - NIH.
- Methods to Avoid Inactiv
- REDUCING NITRILES TO PRIMARY AMINES. Chemguide.
- Acrylated Amine Oligomers to Enhance Cure with UV LED Sources. UV+EB Technology.
- Compatibilization of poly(styrene- acrylonitrile) (SAN) / poly(ethylene)
- Cyanoethyl
- Nitrile reduction. Wikipedia.
- This compound. CymitQuimica.
- Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. PubMed.
- Nitrile to Amine - Common Conditions.
- 1-(2-Cyanoethyl)-2-methylpiperidine. Chem-Impex.
- Revision Notes - Reduction of Amides and Nitriles to Amines. Sparkl.
- Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and...
- Reduction of nitriles to amines using LiAlH4. YouTube.
- Recent Advances in Base-Assisted Michael Addition Reactions.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination - Common Conditions.
- Only one nitrile reduced to amine with LiAlH4. Reddit.
- Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile.
- 3-(2-Methylpiperidin-1-yl)propan-1-ol. Biosynth.
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
- 3-(2-Methylpiperidin-1-yl)propan-1-ol. J&K Scientific.
- Reductive Amin
- Show how to synthesize the following amines
- The reductive amination reaction.
- Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC - PubMed Central.
- Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. PMC - NIH.
- Nitrile reduction issues. Reddit.
- Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry.
- 2-Methylpiperidine. PubChem.
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
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- 1. Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
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- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Coupling Protocols with 3-(2-Methylpiperidin-1-yl)propan-1-amine
Welcome to the technical support resource for researchers utilizing 3-(2-Methylpiperidin-1-yl)propan-1-amine in their synthetic workflows. As a Senior Application Scientist, I've designed this guide to address the specific and often challenging side reactions encountered when coupling this sterically hindered diamine. This document moves beyond simple protocols to explain the mechanistic underpinnings of common issues, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Question 1: My amide coupling reaction with this compound is resulting in very low yields. What is the primary cause and how can I improve conversion?
Answer:
The primary challenge with this compound is the steric hindrance imposed by the 2-methyl group on the piperidine ring. This bulkiness can impede the approach of the primary amine to the activated carboxylic acid, slowing down the desired amide bond formation and allowing side reactions to become more competitive.
Causality: The nucleophilicity of the primary amine is sterically shielded. Standard coupling conditions, which may be sufficient for simpler primary amines, often fail because the rate of the desired reaction is too slow.[1][2] This necessitates either more reactive intermediates or reaction conditions that can overcome this steric barrier.
Troubleshooting & Optimization:
-
Choice of Coupling Reagent: For sterically hindered substrates, moving beyond standard carbodiimides like EDC is often necessary.
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, or COMU are generally more effective as they generate highly reactive OAt or Oxyma active esters.[3] The anchimeric assistance provided by the pyridine nitrogen in HOAt (from HATU) can accelerate the coupling.[3]
-
Phosphonium Salts: Reagents like PyBOP or PyAOP are also excellent choices. They are known to give cleaner reactions than some uronium salts and can be used in excess to drive slow reactions to completion.[3]
-
-
In Situ Acyl Fluoride Formation: Converting the carboxylic acid to its acyl fluoride in situ is a highly effective strategy for coupling with hindered amines. Acyl fluorides are small and highly reactive, minimizing steric clash during the coupling step.[1][2] Reagents like TFFH or the use of Deoxo-Fluor can be employed, though care must be taken as some fluorinating agents can introduce their own amine-related side products.[1]
-
Reaction Conditions:
-
Temperature: While low temperatures are often used to prevent epimerization, gentle heating (e.g., 40-50 °C) may be required to drive the coupling of hindered partners to completion.[2]
-
Concentration: Ensure the reaction is sufficiently concentrated (0.1 M to 0.5 M) to favor the bimolecular coupling reaction.
-
Workflow: Troubleshooting Low Yield
Caption: Decision tree for addressing low coupling yields.
Question 2: I am using HATU and DIPEA and observe a significant side product with a mass corresponding to my amine plus 99 Da. What is this impurity and how can it be avoided?
Answer:
This is a classic and often misunderstood side reaction associated with uronium/aminium-type coupling reagents like HATU and HBTU. The observed side product is the result of guanidinylation , where the primary amine of your substrate directly attacks the coupling reagent itself, rather than the activated carboxylic acid.[4] The resulting impurity is a stable tetramethylguanidinium derivative of your amine.
Mechanistic Insight: In the presence of a base (like DIPEA), HATU exists in equilibrium with its highly reactive carbodiimidium form. A primary amine, especially one whose coupling to the activated ester is slow due to sterics, can act as a nucleophile and attack this electrophilic species. This side reaction is particularly problematic when the concentration of the amine is high relative to the activated ester.[5][6]
Caption: Competing pathways: Amide formation vs. Guanidinylation.
Mitigation Strategies:
-
Order of Addition is Critical: The most effective way to prevent guanidinylation is to pre-activate the carboxylic acid before adding the amine. Allow the carboxylic acid, coupling reagent (HATU), and base (DIPEA/Collidine) to stir for 5-10 minutes to ensure the formation of the active ester. Only then should you add the this compound. This minimizes the time the free amine and free coupling reagent are present together.[7]
-
Use Phosphonium-Based Reagents: Phosphonium salts like PyBOP and PyAOP do not possess the same guanidinium core and are therefore not susceptible to this specific side reaction.[3] They are an excellent alternative if guanidinylation proves persistent.
-
Stoichiometry Control: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is usually sufficient. Using an excess of the amine component can also favor this side reaction.[5]
Protocol: Pre-activation to Minimize Guanidinylation
-
To a stirred solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.2 M), add the base, such as DIPEA (2.5 equiv.).
-
Add HATU (1.1 equiv.) to the solution.
-
Stir the mixture at room temperature for 10 minutes to allow for the formation of the OAt-active ester.
-
Add a solution of this compound (1.2 equiv.) in DMF dropwise.
-
Monitor the reaction by LC-MS until completion.
-
Proceed with standard aqueous workup and purification.
Question 3: When using EDC/HOBt, my reaction is incomplete and produces a byproduct that is difficult to remove by chromatography. What is happening?
Answer:
When using carbodiimide coupling reagents like EDC or DCC, the primary side reaction of concern is the formation of a stable N-acylurea .[8] This occurs when the initially formed O-acylisourea intermediate, which is the active species for the coupling, undergoes an intramolecular O-to-N acyl transfer. This rearrangement creates a very stable urea derivative that is no longer reactive towards your amine, effectively consuming your activated acid.[8][9]
Causality: This side reaction is competitive with the desired nucleophilic attack by the amine. For a sterically hindered amine like this compound, the rate of the desired coupling is slow, giving the O-acylisourea intermediate more time to rearrange into the unproductive N-acylurea. The resulting dicyclohexylurea (from DCC) or ethyl-(3-dimethylaminopropyl)urea (from EDC) can be challenging to separate from the desired product, especially the latter which is water-soluble.
Troubleshooting & Optimization:
-
Use of Additives: The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) is crucial.[10] These additives rapidly trap the O-acylisourea intermediate to form the corresponding OBt or OAt active esters. These esters are more stable towards rearrangement but still highly reactive towards the amine, thus minimizing N-acylurea formation.
-
Solvent Choice: The rearrangement to N-acylurea is often more pronounced in polar aprotic solvents like DMF. Running the reaction in a less polar solvent such as dichloromethane (DCM) can sometimes suppress this side reaction.[9]
-
Alternative Reagents: If N-acylurea formation remains a significant issue despite additives, switching to a phosphonium or uronium/aminium reagent is the most robust solution, as their activation mechanism bypasses the O-acylisourea intermediate entirely.
Caption: Mechanism of N-acylurea byproduct formation.
Question 4: My carboxylic acid has a chiral center, and I am observing significant epimerization during the coupling. How can I maintain stereochemical integrity?
Answer:
Epimerization, or racemization, at the α-carbon of a chiral carboxylic acid is a major risk during amide coupling.[11] It occurs via the formation of an intermediate 5(4H)-oxazolone (or azlactone), which can readily tautomerize to a planar, achiral form. Subsequent reaction with the amine can then occur from either face, leading to a loss of stereochemical purity.
Factors Increasing Epimerization Risk:
-
Steric Hindrance: Coupling reactions involving hindered components (either the acid or the amine) are slower, which provides more opportunity for the activated intermediate to epimerize before the amine attacks.[10]
-
Base: The choice and amount of base are critical. Strong, unhindered bases can directly deprotonate the α-carbon. Tertiary amines with high steric bulk, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, are preferred as they are less likely to cause direct enolization.[12]
-
Coupling Reagent: Certain coupling reagents are more prone to causing epimerization. Carbodiimides like EDC, when used without additives, are known offenders.[10]
-
Temperature: Higher reaction temperatures increase the rate of epimerization.[10]
Strategies for Suppression:
-
Use Additives: Additives like HOBt and especially HOAt are highly effective at suppressing epimerization.[10] They convert the initial activated species into active esters that are less prone to forming the oxazolone intermediate. OxymaPure is another excellent, modern alternative.[5]
-
Optimize Base: Use the weakest, most hindered base possible that still facilitates the reaction. N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices than DIPEA if epimerization is a concern. Use the minimum necessary amount of base.
-
Low Temperature: Conduct the reaction at low temperatures (e.g., 0 °C to room temperature). Avoid heating unless absolutely necessary for conversion.[10]
-
Reagent Choice: Uronium/aminium and phosphonium reagents that incorporate HOAt or Oxyma (e.g., HATU, COMU) are generally considered safer in terms of preserving stereochemistry.[13][14]
Comparative Table: Coupling Reagent Selection
| Reagent Class | Examples | Pros | Cons & Side Reactions | Best For |
| Carbodiimides | EDC, DCC | Inexpensive, widely available. | N-acylurea formation , high risk of epimerization without additives.[8] | Simple, non-chiral substrates where cost is a factor. |
| Uronium/Aminium | HATU, HBTU, HCTU, COMU | High reactivity, fast reactions, good for hindered couplings.[3] | Guanidinylation of the amine, potential for epimerization if not controlled.[4][5] | Overcoming steric hindrance; pre-activation is key. |
| Phosphonium | PyBOP, PyAOP | High reactivity, clean reactions, no guanidinylation risk.[3] | Higher cost, can be less soluble than uronium salts. | High-value couplings, avoiding guanidinylation, cyclizations. |
| Acyl Fluoride Precursors | TFFH, Deoxo-Fluor | Excellent for extremely hindered systems, small reactive intermediate.[1][2] | Reagents can be hazardous; potential for side reactions from the reagent itself. | Cases where all other methods fail due to extreme steric bulk. |
References
-
Watanabe, T. (n.d.). Epimerization of Peptide. [Online]. Available at: [Link]
- Carpino, L. A., Ionescu, D., & El-Faham, A. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 61(8), 2460–2465.
- Nore, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11466-11473.
- Ghosh, A. K., et al. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 7(19), 2929-2935.
- Ohmori, Y., et al. (2009). Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents.
- Ramlan, A., & Yusof, Y. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4988.
- Vrettos, E. I., et al. (2017).
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(58), 36348-36352.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Nore, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11466-11473.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Lyaskovskyy, V., et al. (2011). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, (1), 12-19.
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HepatoChem. (n.d.). Amide bond formation: beyond the myth of coupling reagents. [Online]. Available at: [Link]
-
Vrettos, E. I., et al. (2017). Suggested mechanism for the uronium side product formation. ResearchGate. [Online]. Available at: [Link]
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Reddit user discussion. (2021). Tips and tricks for difficult amide bond formation? [Online Forum]. Available at: [Link]
- van der Heijden, K. A., et al. (2020). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(15), 9534-9544.
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Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. [Online]. Available at: [Link]
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Reddit user discussion. (2022). Carbodiimide amide coupling reaction sideproduct. [Online Forum]. Available at: [Link]
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Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Online]. Available at: [Link]
- Kumar, A., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research, 3(8), 2634-2638.
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Reddit user discussion. (2023). How do I avoid side reactions while doing this peptide coupling reaction? [Online Forum]. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and.... [Online]. Available at: [Link]
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Nore, J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Online]. Available at: [Link]
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LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Online]. Available at: [Link]
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Reddit user discussion. (2024). Side reactions with HBTU amide coupling? [Online Forum]. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. [Online]. Available at: [Link]
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PubChem. (n.d.). 2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine. [Online]. Available at: [Link]
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Technical Support Center: Purification of 3-(2-Methylpiperidin-1-yl)propan-1-amine Derivatives
Welcome to the technical support center for the purification of 3-(2-Methylpiperidin-1-yl)propan-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this class of compounds. The inherent basicity of the piperidine nitrogen, coupled with the primary amine and potential steric hindrance from the methyl group, presents a unique set of purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: I'm observing significant tailing and poor separation of my this compound derivative on a standard silica gel column. What's causing this and how can I fix it?
Answer:
This is a classic issue when purifying basic amines on acidic silica gel. The problem stems from strong acid-base interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica. This interaction leads to irreversible adsorption, peak tailing, and often, low recovery of your compound.[1]
Here are several strategies to mitigate this issue, ranging from simple mobile phase modifications to changing your stationary phase:
Strategy 1: Mobile Phase Modification with a Competing Base
The most straightforward approach is to add a small amount of a volatile amine base to your mobile phase. This "competing base" will neutralize the acidic sites on the silica, minimizing the interaction with your target compound.
-
Recommended Bases: Triethylamine (TEA) or ammonia solution are common choices.
-
Typical Concentration: Start with 0.5-2% (v/v) of triethylamine in your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[2]
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Prepare the Slurry: Slurry your silica gel in your chosen non-polar solvent (e.g., hexanes) containing the basic modifier (e.g., 1% TEA).
-
Pack the Column: Pack the column with the slurry.
-
Equilibrate: Equilibrate the column by running several column volumes of your starting mobile phase (e.g., 99:1 hexanes:ethyl acetate with 1% TEA) through it until the baseline is stable.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute: Run your gradient, ensuring that the basic modifier is present in the mobile phase throughout the entire run.
Strategy 2: Switching to a Different Stationary Phase
If mobile phase modification doesn't provide the desired separation, consider using a different stationary phase.
-
Amine-Functionalized Silica: This is an excellent choice as the surface is already basic, which repels the basic analyte and prevents strong interactions.[1][3]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic or neutral alumina can be effective for the purification of basic compounds.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 column can be a powerful technique. In this case, you would use a polar mobile phase, such as acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amines.
| Stationary Phase | Mobile Phase System | Principle of Separation |
| Silica Gel | Hexanes/Ethyl Acetate + 1% TEA | Normal Phase with suppressed acid-base interactions |
| Amine-Functionalized Silica | Hexanes/Ethyl Acetate | Normal Phase on a basic surface |
| Alumina (Neutral/Basic) | Hexanes/Ethyl Acetate | Normal Phase on a less acidic surface |
| C18 (Reversed-Phase) | Acetonitrile/Water + 0.1% TFA | Reversed Phase based on hydrophobicity |
Question 2: My derivative is highly polar and water-soluble. How can I effectively extract it from an aqueous reaction mixture?
Answer:
The dual amine functionality in this compound derivatives makes them quite polar and potentially water-soluble, especially if they are in their protonated (salt) form. Standard liquid-liquid extraction with an organic solvent may be inefficient. The key is to manipulate the pH of the aqueous solution to ensure your compound is in its neutral, more organic-soluble "free base" form.
Experimental Protocol: Acid-Base Extraction for Purification
This protocol is designed to separate your basic amine product from acidic, neutral, and water-soluble impurities.
-
Initial Dissolution: Ensure your reaction mixture is in an aqueous solution. If it's in an organic solvent, you can add water and remove the organic solvent under reduced pressure.
-
Acidification (Optional - to remove basic impurities): If you suspect other, less basic amine impurities, you can carefully acidify the aqueous solution to a pH where your product remains in the organic phase while the more basic impurities are extracted into the aqueous phase. This is a more advanced technique requiring knowledge of the pKa values of the components.
-
Basification to Free Base: Add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, to the aqueous layer until the pH is greater than 10.[4] This will deprotonate the ammonium salts of your amine, converting them to the neutral free base.
-
Extraction: Extract the basified aqueous layer multiple times with an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether. The free base form of your amine will now preferentially partition into the organic layer.[5]
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude free base.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purifying amines via acid-base extraction.
Question 3: I'm struggling to crystallize my final product, it keeps "oiling out". What can I do?
Answer:
"Oiling out" is a common problem, especially with amines, which can be low-melting solids or even liquids at room temperature.[6] The presence of impurities can also inhibit crystallization. A highly effective strategy is to convert the amine into a salt. The ionic nature of the salt dramatically increases the melting point and crystallinity.
Strategy 1: Formation of a Hydrochloride Salt
The hydrochloride salt is often a well-behaved crystalline solid.
Experimental Protocol: Amine Salt Formation and Recrystallization
-
Dissolve the Free Base: Dissolve your purified free base amine in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Add HCl Solution: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in isopropanol) dropwise while stirring.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash it with a small amount of the solvent.
-
Recrystallization: Recrystallize the salt from a suitable solvent system. Common choices include ethanol, methanol, isopropanol, or mixtures with an anti-solvent like diethyl ether or hexanes.
Strategy 2: Exploring Other Salt Forms
If the hydrochloride salt is not ideal (e.g., it is hygroscopic), you can explore other acids to form different salts. The choice of the counter-ion can significantly impact the crystal properties.
-
Alternative Acids: Consider using sulfuric acid, tartaric acid, oxalic acid, or methanesulfonic acid.[6][7]
Solvent Selection for Recrystallization
| Salt Type | Common Recrystallization Solvents |
| Hydrochloride | Ethanol, Methanol, Isopropanol, Water |
| Sulfate | Water, Ethanol/Water mixtures |
| Tartrate | Ethanol, Methanol |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound derivatives that make their purification challenging?
A1: The primary challenges arise from a combination of factors:
-
Basicity: The presence of two basic nitrogen atoms (one tertiary in the piperidine ring and one primary in the aminopropyl chain) dominates their chemical behavior. This leads to strong interactions with acidic media like silica gel.[1][8]
-
Polarity: The two amine groups make these molecules relatively polar, which can increase their solubility in water and make extraction from aqueous solutions difficult without pH adjustment.
-
Steric Hindrance: The methyl group at the 2-position of the piperidine ring introduces steric hindrance.[9][10] This can influence the pKa of the piperidine nitrogen and may affect how it interacts with stationary phases or how easily it forms salts.
-
Potential for Hydrogen Bonding: The primary amine group is a hydrogen bond donor and acceptor, while the tertiary amine is an acceptor. This contributes to their polarity and can lead to self-association, which may complicate chromatography and crystallization.
Q2: What are some common impurities I should expect from the synthesis of these derivatives?
A2: The impurities will depend on the synthetic route, but common possibilities include:
-
Starting Materials: Unreacted 2-methylpiperidine or the aminopropanol/aminopropane precursor.
-
Byproducts of N-alkylation: If the synthesis involves alkylation of 2-methylpiperidine, you might see over-alkylation products or elimination byproducts.
-
Side-reaction Products: Depending on the reagents used, you could have impurities from side reactions. For example, if a reductive amination was performed, you might have the intermediate imine or unreacted aldehyde/ketone.
-
Reagent-derived Impurities: Excess reagents or their decomposition products.
Q3: How does the steric hindrance from the 2-methyl group affect purification?
A3: The steric bulk of the methyl group adjacent to the piperidine nitrogen can have several effects:
-
Reduced Basicity: Steric hindrance can slightly decrease the basicity of the piperidine nitrogen by making it more difficult for a proton to access the lone pair of electrons.[11][12] This might be advantageous in chromatography, as it could lessen the interaction with silica.
-
Impact on Salt Formation: The steric hindrance might affect the kinetics and thermodynamics of salt formation and could influence the crystal packing of the resulting salt.
-
Altered Chromatographic Behavior: The overall shape of the molecule is changed, which can alter its interaction with the stationary phase, potentially leading to better or worse separation from impurities compared to an un-substituted analogue.
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase chromatography is a viable and often powerful option, especially for more complex mixtures or for compounds that are challenging to purify by normal-phase.
-
When to Use It: It's particularly useful for derivatives that have some non-polar character, as retention on a C18 column is driven by hydrophobic interactions.
-
Mobile Phase Considerations: A mobile phase of acetonitrile or methanol with water is typical. It is crucial to add a modifier to control the ionization of the amines and achieve good peak shape.
-
Acidic Modifier (e.g., 0.1% TFA or Formic Acid): This will protonate the amines, and they will behave as cations. This is the most common approach.
-
Basic Modifier (e.g., 0.1% triethylamine or ammonium hydroxide): This will keep the amines in their neutral free base form. This can be useful for compounds that are unstable in acid or when a different selectivity is needed.[1]
-
References
-
Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
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Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]
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Wikipedia. (2023). Acid–base extraction. [Link]
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Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]
-
Reddit. (2022). Amine workup. r/Chempros. [Link]
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Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]
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LibreTexts. (2023). Basicity of Amines. [Link]
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University of California, Irvine. (n.d.). Liquid/liquid Extraction. [Link]
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Britton, J., Raston, C. L., & Weiss, J. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1834-1840. [Link]
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Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113–122. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
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Scribd. (n.d.). Troubleshooting of Amine Regn. [Link]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
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Reddit. (2022). Chromotography with free amines?. r/chemhelp. [Link]
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ResearchGate. (2025). A new measurement of amine steric hindrance – N exposure. [Link]
-
PubChem. (n.d.). 2-Methylpiperidine. [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). [Link]
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University of Alberta. (n.d.). Isolation (Recovery). Organic Web Chem. [Link]
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Alchemist-chem. (n.d.). 2-Methylpiperidine Chemical Properties, Uses, Safety, Manufacturers & SDS. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
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ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.... [Link]
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Reddit. (2021). steric hinderance and basicity. r/Mcat. [Link]
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ACS Publications. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.).
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IJPSR. (2012). Synthesis of some Amide derivatives and their Biological activity. [Link]
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Reddit. (2016). Purification issues. r/chemistry. [Link]
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ResearchGate. (2010). The Problems Associated with Enzyme Purification. [Link]
-
PMC. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
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ResearchGate. (2025). Evaluating Impurities in Drugs (Part I of III). [Link]
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Technical Support Center: Chiral Separation of 3-(2-Methylpiperidin-1-yl)propan-1-amine Enantiomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chiral separation of 3-(2-Methylpiperidin-1-yl)propan-1-amine. This document provides practical, in-depth guidance designed for researchers, chromatographers, and drug development professionals. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to develop robust, reproducible methods and effectively troubleshoot challenges.
The separation of this compound enantiomers presents a unique set of analytical challenges. The molecule possesses two basic nitrogen centers and a chiral center on the piperidine ring, but it crucially lacks a strong UV chromophore.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to directly address the issues you are most likely to encounter.
Frequently Asked Questions (FAQs)
Q1: Why is the enantiomeric separation of this compound critical in a pharmaceutical context?
Enantiomers of a chiral compound can have identical physical and chemical properties in an achiral environment, but they often exhibit profoundly different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body.[1] For regulatory approval and patient safety, it is imperative to study each enantiomer independently. One may be therapeutically active, while the other could be inactive or even cause adverse effects.[3][4] Therefore, a reliable analytical method to separate and quantify the enantiomers is a fundamental requirement in drug development and quality control.[5]
Q2: What are the two primary challenges when developing a separation method for this specific analyte?
-
Poor UV Detection: The analyte is a saturated amine structure with no inherent chromophore, making direct detection by standard UV-Vis detectors highly insensitive.[1][2] This necessitates either the use of alternative detection methods like mass spectrometry (MS) or derivatizing the molecule to introduce a UV-active group.
-
Strong Basic Nature: The presence of both a primary and a tertiary amine makes the molecule highly basic. These groups can interact strongly with acidic residual silanols on silica-based chiral stationary phases (CSPs), leading to severe peak tailing, poor efficiency, and sometimes irreversible adsorption.[5][6] This issue is managed by the careful selection of the mobile phase and the use of specific basic additives.
Q3: Which chromatographic technique is better for this separation: HPLC or SFC?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, and the best choice depends on your laboratory's instrumentation and goals.
-
HPLC is a robust and widely available technique. Polysaccharide-based CSPs in normal-phase or polar-organic mode are highly effective for amines.[1][6]
-
SFC often provides significant advantages for chiral separations of basic compounds.[7] It typically offers faster analysis times, reduced solvent consumption (replacing flammable organic solvents with CO₂), and can yield superior peak shapes for basic analytes.[7][8]
Table 1: Comparison of HPLC and SFC for Chiral Amine Separation
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic solvents (e.g., Hexane, Ethanol, Methanol) | Supercritical CO₂[7][8] |
| Analysis Speed | Typically 10-30 minutes | Often much faster, 2-10 minutes[9] |
| Peak Shape for Amines | Good, but highly dependent on basic additives. | Often superior due to properties of CO₂/modifier mix.[7] |
| Solvent Consumption | High | Low, significantly more environmentally friendly.[9] |
| Detector Compatibility | UV, MS, CAD, ELSD | UV, MS, CAD, ELSD |
| Method Development | Well-established, extensive literature available. | Rapid screening is possible due to fast equilibration. |
Q4: Should I use a direct injection method or an indirect method involving derivatization?
This is a critical decision in your method development strategy.
-
Choose a Direct Method if: You have access to a mass spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD). This is the most straightforward approach, as it analyzes the molecule in its native state, avoiding extra sample preparation steps and potential artifacts from derivatization.
-
Choose an Indirect (Derivatization) Method if: You are limited to UV detection. By reacting the primary amine with a reagent containing a strong chromophore, you significantly enhance detection sensitivity.[10] If you use a chiral derivatizing agent, you form diastereomers that can often be separated on a standard, less expensive achiral column (e.g., C18), which can be a cost-effective strategy.[10][11]
Part A: Direct Analysis Troubleshooting & Protocols
This approach is preferred for its simplicity and speed, provided a suitable detector is available.
Troubleshooting Q&A: Direct Analysis
-
Problem: I am using SFC/MS or HPLC/MS, but my peaks are broad and tailing significantly.
-
Cause & Solution: This is the classic issue of secondary interactions between the basic amine groups and the stationary phase. The solution is to add a basic modifier to your mobile phase to compete for active sites. For polysaccharide and cyclofructan CSPs, start by adding 0.1-0.3% diethylamine (DEA), triethylamine (TEA), or butylamine (BA) to your organic modifier (e.g., methanol or ethanol).[5][6] The choice and concentration of the amine additive can dramatically affect both peak shape and selectivity, so it should be optimized.
-
-
Problem: I can see two co-eluting peaks on my MS detector, but I have zero resolution (Rs = 0).
-
Cause & Solution: The chosen chiral stationary phase is not providing enantiorecognition under the current conditions. Chiral separations are highly specific.[12] You must screen different types of CSPs.
-
Switch CSP Type: If you are on a polysaccharide column (e.g., Chiralpak IA), try a completely different selector, such as a crown ether-based CSP (e.g., Crownpak CR-I(+)), which is specifically designed for primary amines.[13][14]
-
Change Mobile Phase/Modifier: The organic modifier (e.g., methanol vs. ethanol vs. isopropanol) can alter the chiral recognition mechanism. Screen different alcohols.
-
Adjust Additive: For crown ether columns, separation often requires an acidic mobile phase. Switch from a basic additive to ~0.5-0.8% trifluoroacetic acid (TFA) in the modifier.[13] Warning: Never switch between acidic and basic additives on the same column without extensive flushing, as this can create persistent memory effects.[12]
-
-
-
Problem: I have partial separation (e.g., Rs = 0.8). How can I improve it to baseline (Rs ≥ 1.5)?
-
Cause & Solution: You have achieved partial enantiorecognition, which is an excellent starting point. Optimization is now key.
-
Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C or 15°C) often increases the stability of the transient diastereomeric complexes formed on the CSP, enhancing selectivity and improving resolution.[15]
-
Reduce Flow Rate: Decreasing the flow rate can increase column efficiency and may improve resolution, though at the cost of longer analysis time.[15]
-
Fine-tune Modifier Percentage: Systematically vary the percentage of the alcohol co-solvent. A lower percentage of modifier generally increases retention and can sometimes improve the separation factor (α).
-
-
Workflow for Direct Method Development
Caption: Workflow for Direct Chiral Method Development.
Protocol 1: Universal Chiral SFC/MS Screening
This protocol is designed for rapid screening across multiple CSPs to identify a promising candidate for optimization.
-
Instrumentation: SFC system coupled with a Mass Spectrometer and a back-pressure regulator set to 150 bar.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in Methanol.
-
Screening Columns (4.6 x 150 mm):
-
Polysaccharide-based: e.g., Chiralpak IA, IB, IC
-
Crown Ether-based: e.g., Crownpak CR-I(+)
-
Cyclofructan-based: e.g., Larihc CF6-P
-
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B Screening Conditions:
-
Condition 1 (Basic): Methanol with 0.2% Diethylamine (DEA)
-
Condition 2 (Acidic): Methanol with 0.5% Trifluoroacetic Acid (TFA)
-
-
Screening Gradient:
-
Start at 5% Mobile Phase B.
-
Linearly increase to 50% B over 8 minutes.
-
Hold at 50% B for 1 minute.
-
Return to 5% B and equilibrate for 2 minutes.
-
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 35°C.
-
Procedure:
-
Self-Validation Check: A successful screening run will show at least partial separation on one CSP/mobile phase combination. If no separation is observed, verify system suitability and consider screening with ethanol as the modifier, as it can offer different selectivity.
Part B: Indirect (Derivatization) Analysis Troubleshooting & Protocols
This approach is necessary when only UV detection is available. The goal is to attach a UV-active tag to the primary amine.
Troubleshooting Q&A: Indirect Analysis
-
Problem: My derivatization reaction is incomplete, leading to a large peak for the unreacted amine.
-
Cause & Solution: Derivatization reactions can be sensitive to several factors.
-
Stoichiometry: Ensure the derivatizing agent is in molar excess (typically 1.5-2x) to drive the reaction to completion.
-
pH/Base: Most reactions, like sulfonylation, require a specific pH. The reaction between an amine and a sulfonyl chloride requires a base (e.g., triethylamine or aqueous sodium bicarbonate) to neutralize the HCl byproduct.[2] Ensure the base is fresh and added correctly.
-
Reaction Time/Temperature: The reaction may need more time or gentle heating. For example, derivatization with Marfey's reagent often requires incubation at 40-50°C for an hour.[11] Consult the literature for the specific agent you are using.
-
-
-
Problem: I used a chiral derivatizing agent (e.g., Mosher's acid chloride) and am trying to separate the resulting diastereomers on a C18 column, but I only see one peak.
-
Cause & Solution: While diastereomers have different physical properties, separation is not guaranteed.[10]
-
Insufficient Steric Difference: The chiral centers in the analyte and the derivatizing agent may be too far apart or may not create a molecule with a sufficiently different three-dimensional shape for the C18 phase to differentiate.
-
Optimize Achiral Separation: Before giving up, systematically optimize the achiral separation. Vary the mobile phase composition (e.g., acetonitrile vs. methanol, buffer pH) and temperature.
-
Try a Different Agent: Select a different chiral derivatizing agent that is bulkier or has a more rigid structure to maximize the physical differences between the resulting diastereomers.[16]
-
-
-
Problem: My chromatogram shows the two expected diastereomer peaks, but also several other small peaks.
-
Cause & Solution: These could be impurities from several sources.
-
Impurity in Analyte: The starting material may not be pure.
-
Impurity in Reagent: The derivatizing agent itself can degrade or contain impurities. Run a blank (reagent only) to check.
-
Side Reactions: The derivatization conditions might be too harsh, causing degradation of the analyte or the product.
-
Epimerization: If the reaction conditions are not optimized, the chiral center of the analyte could partially racemize, leading to additional diastereomers. This is less likely for the stable chiral center on the 2-methylpiperidine ring but is always a possibility to consider.
-
-
Workflow for Indirect (Derivatization) Method
Caption: Workflow for Indirect Chiral Analysis via Derivatization.
Protocol 2: Derivatization with p-Toluenesulfonyl Chloride (PTSC)
This protocol is adapted from a validated method for a similar piperidine amine and is designed to introduce a strong UV chromophore.[2]
-
Reagents:
-
This compound
-
p-Toluenesulfonyl Chloride (PTSC)
-
Acetonitrile (ACN)
-
Saturated Sodium Bicarbonate solution
-
-
Procedure:
-
Dissolve 10 mg of the racemic amine in 1 mL of ACN in a 4 mL vial.
-
Add 1 mL of saturated sodium bicarbonate solution.
-
In a separate vial, dissolve 15 mg of PTSC (approx. 1.2 molar equivalents) in 1 mL of ACN.
-
Add the PTSC solution dropwise to the stirring amine solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
-
Workup & Sample Prep:
-
After 2 hours, dilute the mixture with 2 mL of water.
-
Extract with 2 mL of Ethyl Acetate.
-
Evaporate the Ethyl Acetate layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase for injection.
-
-
Self-Validation Check: Analyze the crude reaction mixture by TLC or a fast LC gradient. A successful reaction will show the disappearance of the starting amine and the appearance of a new, less polar, UV-active spot/peak.
Protocol 3: HPLC-UV Analysis of PTSC-Derivatized Enantiomers
This method uses a chiral stationary phase to separate the now UV-active enantiomers.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Polysaccharide-based CSP, e.g., Chiralpak AD-H (5 µm, 4.6 x 250 mm).[2]
-
Mobile Phase: 0.1% Diethylamine in Ethanol.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 25°C.
-
Detection: UV at 228 nm.[2]
-
Injection Volume: 10 µL.
-
Expected Outcome: The derivatized enantiomers should be well-resolved (Rs > 2.0). If resolution is insufficient, screen other polysaccharide columns (e.g., Chiralcel OD, OJ) and other normal-phase eluents (e.g., Hexane/Isopropanol with 0.1% DEA).
References
- Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
- A Comparative Guide: HPLC vs.
- Chiral Derivatiz
- Chiral SFC-UV separation of amine and imine derivative using standard...
-
Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry. [Link]
- A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines. Benchchem.
- Chiral HPLC and SFC Columns. Columnex LLC.
-
Column Technology for Achiral SFC Separations. Chromatography Today. [Link]
-
Welton, T. et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
-
Chiral derivatizing agent. Wikipedia. [Link]
- A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Today. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Chiral HPLC Separations Guidebook. Phenomenex. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. [Link]
-
Importance of Chiral Separation. VTechWorks. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization [pubmed.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. columnex.com [columnex.com]
- 15. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 16. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Technical Support Center: Reductive Amination with 3-(2-Methylpiperidin-1-yl)propan-1-amine
Welcome to the technical support resource for researchers utilizing 3-(2-methylpiperidin-1-yl)propan-1-amine in reductive amination protocols. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and byproducts encountered during synthesis. My goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your experimental outcomes.
Introduction: The Nuances of a Diamine in Reductive Amination
Reductive amination is a robust and widely used transformation for the synthesis of secondary and tertiary amines from carbonyl precursors.[1][2] The reaction, which proceeds through an intermediate imine or iminium ion, is valued for its efficiency and selectivity, often avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[2][3]
The substrate, this compound, is a unique building block containing both a nucleophilic primary amine and a sterically hindered tertiary amine.[4] While the primary amine is the intended reactive site for imine formation, the specific nature of this molecule and the reaction conditions can lead to a distinct profile of byproducts. This guide will help you navigate these challenges.
Troubleshooting Guide & FAQs
Question 1: I'm observing a significant amount of my starting aldehyde/ketone being reduced to the corresponding alcohol. What's causing this and how can I prevent it?
Root Cause Analysis: This is a classic chemoselectivity problem in reductive amination.[1] It arises when the rate of carbonyl reduction by your hydride reagent is competitive with, or faster than, the rate of imine formation and subsequent reduction. This issue is particularly prevalent when using strong, less selective reducing agents like Sodium Borohydride (NaBH₄). While NaBH₄ can reduce imines, it is also highly effective at reducing aldehydes and ketones, especially at neutral or lower pH.[1][5]
Solutions & Scientific Rationale:
-
Switch to a More Selective Reducing Agent: The most effective solution is to use a hydride donor that is inherently more selective for the protonated imine (iminium ion) over the neutral carbonyl.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for modern reductive aminations.[6][7] The electron-withdrawing acetate groups and steric bulk attenuate the hydride's reactivity, making it slow to reduce aldehydes and ketones but highly reactive towards the electrophilic iminium ion intermediate.[7][8] This selectivity allows for a convenient one-pot procedure where all reagents can be mixed from the start.[7][9]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also more selective than NaBH₄ and is most effective under mildly acidic conditions (pH ~4-6), where iminium ion formation is favored. At this pH, the rate of carbonyl reduction is significantly suppressed, whereas the iminium ion is rapidly reduced.[3][6] However, NaBH₃CN is highly toxic and can generate hydrogen cyanide gas upon acidic workup, making STAB a safer alternative for most applications.[6][9]
-
-
Employ a Two-Step Protocol: If you must use a less selective reagent like NaBH₄, you can physically separate the imine formation and reduction steps.
-
First, condense the this compound with your carbonyl compound in a suitable solvent (e.g., methanol or ethanol) to form the imine. You can monitor this step by TLC, GC-MS, or ¹H NMR.
-
Once imine formation is complete, then add the NaBH₄. This ensures that the reducing agent primarily encounters the imine intermediate, not the starting carbonyl.[10]
-
Question 2: My desired secondary amine product seems to have reacted further to form a tertiary amine. How can I suppress this over-alkylation?
Root Cause Analysis: The product of your initial reaction is a secondary amine. This product is also nucleophilic and can compete with the starting primary amine to react with any remaining carbonyl compound, forming a new iminium ion that is subsequently reduced. This leads to a di-alkylated, tertiary amine byproduct. While reductive amination is generally less prone to this than direct alkylation, it can still occur, especially if the reaction is run with an excess of the carbonyl compound or for extended periods.[6]
Solutions & Scientific Rationale:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents of this compound) relative to the carbonyl compound. This ensures the carbonyl is consumed before significant amounts of the secondary amine product can react a second time.
-
Slow Addition of the Carbonyl: For particularly reactive aldehydes, a slow, controlled addition of the carbonyl compound to a mixture of the amine and the reducing agent can maintain a low concentration of the electrophile, favoring the reaction with the more abundant primary amine over the secondary amine product.
-
Utilize the Two-Step Protocol: As described in the previous question, forming and isolating the imine before reduction is a highly effective strategy.[6] This physically prevents the secondary amine product from ever being in the presence of the starting carbonyl compound.
Diagram 1: Key Reaction Pathways in Reductive Amination
The following diagram illustrates the desired reaction pathway versus the formation of the two most common byproducts discussed above.
Caption: Desired vs. undesired pathways in reductive amination.
Question 3: My reaction is sluggish and incomplete. What are the likely causes?
Root Cause Analysis: A slow or incomplete reaction can stem from several factors related to the formation and stability of the key imine/iminium ion intermediate.
Solutions & Scientific Rationale:
-
Optimize pH: Imine formation is general acid-catalyzed. The reaction requires protonation of the hemiaminal intermediate to facilitate the loss of water.[11] However, if the pH is too low, the starting amine will be fully protonated, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6. For reactions using STAB, adding 1-2 equivalents of acetic acid can be beneficial, especially with less reactive ketones.[7][10]
-
Remove Water: Imine formation is a reversible equilibrium reaction that produces water.[1][12] If water is allowed to accumulate, it can drive the reaction backward via hydrolysis of the imine. Running the reaction in a dry aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard practice.[7][10] For particularly stubborn cases, the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be effective, although this complicates the reaction setup.
-
Check Reagent Quality: Hydride reducing agents, particularly STAB, can decompose upon exposure to atmospheric moisture.[13] Ensure you are using a fresh bottle or a properly stored reagent. The quality of the amine and carbonyl is also critical; impurities can inhibit the reaction.
Data Summary & Protocols
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Low (Reduces C=O and C=N) | Moderate (Selective for C=N at pH 4-6) | High (Highly selective for C=N)[8] |
| Reactivity | High | Moderate | Mild[7] |
| Optimal Conditions | Two-step protocol recommended | One-pot at pH 4-6 | One-pot, often with catalytic AcOH[10] |
| Common Solvents | Alcohols (MeOH, EtOH) | Alcohols (MeOH), THF | Aprotic (DCE, DCM, THF)[7] |
| Safety Concerns | Flammable solid, generates H₂ with acid | Highly Toxic , generates HCN with acid[6] | Moisture sensitive |
| Best For | Cost-sensitive, two-step processes | One-pot reactions where toxicity is managed | Most one-pot applications, high selectivity needs[9] |
Experimental Protocol 1: Optimized One-Pot Reductive Amination using STAB
This protocol is recommended for most applications to maximize yield and minimize byproducts.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde or ketone (1.0 eq).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.5 M.
-
Amine Addition: Add this compound (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial hemiaminal formation.
-
Catalyst (Optional): For ketones or sterically hindered aldehydes, add glacial acetic acid (1.1 eq).
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Diagram 2: Troubleshooting Workflow
This decision tree provides a logical sequence for addressing common issues.
Caption: A logical workflow for troubleshooting common issues.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Igl-Chemical-Solutions. (n.d.). Reductive Amination. Wordpress. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2025). r/Chempros - What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential structures of imine dimers and oligomers formed in the.... Retrieved from [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
Leonard, M. S. (2013). Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of prochiral ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). 104610074 Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimizing Diastereoselectivity in Reactions with 3-(2-Methylpiperidin-1-yl)propan-1-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Methylpiperidin-1-yl)propan-1-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maximize diastereoselectivity in your synthetic transformations. The inherent chirality of the 2-methylpiperidine moiety provides a valuable tool for stereochemical control, but achieving high diastereomeric ratios often requires careful optimization. This document is designed to help you navigate those challenges.
Core Principles of Diastereoselection with this compound
The key to inducing diastereoselectivity with this chiral amine lies in leveraging the steric and electronic properties of the C2-methyl group on the piperidine ring. Although separated from the reactive primary amine by a three-carbon linker, this chiral center can effectively influence the facial selectivity of reactions at the nitrogen. This is typically achieved by converting the primary amine into a transient chiral controller, such as an imine or a metal-amide complex.
The most probable mechanism of stereochemical induction involves steric hindrance. The piperidine ring will adopt a preferred chair conformation, placing the C2-methyl group in a pseudo-equatorial position to minimize steric strain. When the primary amine reacts (for example, forming an imine with a prochiral aldehyde or ketone), the resulting structure's conformation is locked. The bulky 2-methylpiperidine group then acts as a steric shield, directing the incoming nucleophile to the less hindered face of the reactive center.
Caption: Steric shielding model for diastereoselective nucleophilic addition.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control diastereoselectivity when using this compound as a chiral auxiliary?
The diastereoselectivity is primarily governed by four factors:
-
Temperature: Lower reaction temperatures are almost always beneficial. This is because the energy difference between the diastereomeric transition states is often small. Lowering the temperature increases the kinetic preference for the lower-energy transition state, leading to a higher diastereomeric ratio (d.r.).[1]
-
Steric Bulk: The degree of selectivity is highly dependent on the difference in steric hindrance between the two faces of the reacting center. Increasing the steric bulk of either the substrate's substituents or the attacking reagent can amplify the directing effect of the chiral amine.
-
Solvent: The choice of solvent can influence the conformation and solvation of the transition state.[2] Non-coordinating solvents like toluene or hexane are often preferred as they minimize interference with the crucial interactions that dictate stereoselectivity. In contrast, coordinating solvents like THF can sometimes facilitate chelation control if a suitable metal is present.
-
Chelating Agents/Lewis Acids: The addition of a Lewis acid (e.g., TiCl₄, ZnCl₂) can enforce a more rigid, cyclic transition state. If the substrate has a nearby coordinating group, this can lock the conformation and dramatically improve facial selectivity, a principle known as chelation control.
Q2: I am forming an imine with my prochiral ketone, but the subsequent addition of an organometallic reagent gives a low d.r. Why?
This is a common issue. Low diastereoselectivity in this context can often be traced to:
-
Flexibility of the Imine: The three-carbon linker between the piperidine and the imine nitrogen allows for significant conformational freedom. This can dilute the directing effect of the chiral center.
-
Reactivity of the Reagent: Highly reactive organometallic reagents (like Grignard reagents) often react too quickly for the system to fully settle into the most stable transition state, leading to reduced selectivity.[3] Consider using less reactive organometallics or performing the reaction at a much lower temperature.
-
(E)/(Z) Isomerization of the Imine: Under certain conditions, the imine intermediate may exist as a mixture of (E) and (Z) isomers, each of which can lead to a different diastereomeric product, thus eroding the overall selectivity.
Q3: What analytical techniques are best for determining the diastereomeric ratio (d.r.) of my product mixture?
Accurate determination of the d.r. is critical for optimization. The most common and reliable methods are:
-
High-Resolution ¹H NMR Spectroscopy: In many cases, the diastereomers will have distinct signals for key protons (e.g., methine protons adjacent to the newly formed stereocenter). Integration of these non-overlapping peaks provides a direct measure of the ratio.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating diastereomers. It is particularly useful when NMR signals overlap or when one diastereomer is present in very low concentration.[4]
-
Gas Chromatography (GC) with a Chiral Column: For volatile compounds, chiral GC is an excellent alternative to HPLC for separating and quantifying diastereomers.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (d.r. < 2:1) in a Condensation/Addition Reaction
| Possible Cause | Underlying Rationale | Suggested Solution |
| High Reaction Temperature | The activation energy difference between the two diastereomeric transition states is small. At higher temperatures, there is enough thermal energy to overcome both barriers, leading to a mixture of products (thermodynamic control). | Perform the reaction at a significantly lower temperature (e.g., -78 °C). This favors the kinetically preferred pathway, which is usually the more selective one. |
| Incorrect Solvent Choice | The solvent may be interfering with the desired transition state geometry. Polar, coordinating solvents can disrupt weak hydrogen bonds or chelation that are essential for high selectivity. | Screen a range of solvents. Start with a non-polar, non-coordinating solvent like toluene or dichloromethane. If chelation is desired, switch to a more coordinating solvent like THF. |
| Insufficient Steric Differentiation | The chiral amine is too far from the reaction center to exert a strong influence, especially if the substituents on the electrophile are small (e.g., methyl vs. ethyl). | Redesign the electrophile to have larger, more sterically demanding groups. Alternatively, the primary amine can be derivatized with a bulky protecting group to bring the source of chirality "closer" to the reaction site. |
| Use of a Highly Reactive Nucleophile | Very reactive nucleophiles (e.g., organolithium reagents) can add to the substrate faster than the system can adopt the most ordered, low-energy transition state, resulting in poor selectivity. | Switch to a less reactive nucleophile (e.g., an organozinc or organocuprate reagent). Also, ensure the nucleophile is added slowly via syringe pump at low temperature to maintain kinetic control. |
Problem 2: Inconsistent Diastereoselectivity Between Batches
| Possible Cause | Underlying Rationale | Suggested Solution |
| Presence of Water or Impurities | Trace amounts of water can quench organometallic reagents, hydrolyze Lewis acids, or alter the catalytic cycle, leading to unpredictable results. | Rigorously dry all glassware. Use freshly distilled, anhydrous solvents. Purify reagents before use if their quality is suspect. |
| Inaccurate Temperature Control | Fluctuations in the reaction temperature, even by a few degrees, can significantly impact the d.r. An acetone/dry ice bath can warm as the CO₂ sublimes. | Use a cryostat for precise and stable temperature control, especially for long reactions. If using a cooling bath, ensure it is well-insulated and replenished. |
| Variable Reagent Addition Rate | Adding a reagent too quickly can create localized "hot spots" in the solution, leading to a loss of selectivity. This can happen if the addition is done manually. | Use a syringe pump to ensure a slow, constant, and reproducible rate of addition for critical reagents. This is crucial for maintaining a low temperature and steady reaction kinetics. |
Experimental Protocol: Optimization of a Diastereoselective Reductive Amination
This protocol provides a framework for optimizing the diastereoselectivity of the reductive amination between acetophenone and this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Possible factors influencing the separation mechanism of diastereomeric amino acid derivatives obtained from s-triazine type reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine
Welcome to the technical support resource for the synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important chemical intermediate. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounded in established chemical principles and practical, field-proven insights.
Overview of the Primary Synthetic Route
The most common and industrially viable route for synthesizing this compound involves a two-step process. First, a Michael addition (or cyanoethylation) is performed between 2-methylpiperidine and acrylonitrile to form the nitrile intermediate, 3-(2-Methylpiperidin-1-yl)propanenitrile. This is followed by the reduction of the nitrile group to yield the target primary amine.
Caption: Common two-step synthesis of this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter during synthesis and scale-up.
Part 1: Michael Addition (Cyanoethylation)
Question: My cyanoethylation reaction is showing low conversion of 2-methylpiperidine. What are the likely causes and solutions?
Answer: Low conversion in this Michael addition is a common hurdle, often related to the steric hindrance imposed by the methyl group at the 2-position of the piperidine ring. Here’s a breakdown of potential causes and corresponding corrective actions:
-
Causality—Steric Hindrance: The methyl group adjacent to the nitrogen nucleophile can slow down the rate of attack on the β-carbon of acrylonitrile compared to the unsubstituted piperidine.
-
Solution—Reaction Conditions:
-
Temperature Control: This reaction is exothermic. Insufficient cooling can lead to localized heating, promoting the polymerization of acrylonitrile, which consumes the reagent and complicates purification. Conversely, a temperature that is too low may result in an impractically slow reaction rate. A controlled temperature range, typically between 30-50°C, is recommended.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of acrylonitrile (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to minimize side reactions and residual acrylonitrile in the product.
-
Controlled Addition: Add the acrylonitrile dropwise to the 2-methylpiperidine (neat or in a suitable solvent) to maintain better temperature control and minimize polymerization.
-
Solvent Choice: While the reaction can be run neat, using a protic solvent like methanol or ethanol can catalyze the reaction by activating the acrylonitrile. However, ensure the solvent is anhydrous to prevent unwanted side reactions.
-
Question: I'm observing a significant amount of a viscous, polymeric byproduct. How can I prevent this?
Answer: The formation of a polymer is almost always due to the base-catalyzed anionic polymerization of acrylonitrile. The piperidine starting material itself acts as the base catalyst.
-
Causality—Uncontrolled Exotherm: The polymerization of acrylonitrile is highly exothermic. If the heat from the Michael addition is not adequately dissipated, it can initiate a runaway polymerization.
-
Preventative Measures:
-
Inhibitor Check: Ensure the acrylonitrile you are using contains a polymerization inhibitor (like MEHQ) and has not been stored for an extended period. For large-scale work, it is common to use uninhibited acrylonitrile, which requires stringent temperature control.
-
Strict Temperature Management: This is the most critical parameter. Use an efficient reactor cooling system and a controlled, slow addition rate of acrylonitrile.
-
Minimize Base Concentration: While not always feasible as the amine is the reactant, ensure no strong external base contaminants are present.
-
Part 2: Nitrile Reduction
Question: My nitrile reduction is incomplete, leaving residual nitrile intermediate. How can I improve the conversion to the desired primary amine?
Answer: Incomplete reduction is a frequent issue in large-scale operations. The choice of reducing agent and reaction conditions are paramount for success.[1]
-
Causality—Catalyst/Reagent Inefficiency: The efficiency of the reduction is highly dependent on the chosen method. Both catalytic hydrogenation and chemical reduction have unique challenges.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete nitrile reduction.
-
Detailed Protocol Insights:
-
Catalytic Hydrogenation (Raney Ni, Pd/C): This is often preferred for large-scale synthesis due to cost, safety, and workup simplicity.[2]
-
Catalyst Deactivation: Raney Nickel is susceptible to poisoning by sulfur compounds or other impurities. Ensure the nitrile intermediate is clean.
-
Ammonia Addition: Adding ammonia to the reaction mixture can help suppress the formation of secondary amine byproducts (where the product amine attacks the intermediate imine).
-
-
Lithium Aluminum Hydride (LiAlH₄): This is a very effective but more hazardous and expensive option.
-
Safety: LiAlH₄ reacts violently with water and protic solvents. All equipment must be scrupulously dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon). A controlled, reverse quench (adding the reaction mixture to the quenching agent) is mandatory on a large scale.
-
Workup: A Fieser or similar workup is required to manage the aluminum salts and produce a filterable solid.
-
-
| Parameter | Catalytic Hydrogenation (Raney Ni) | Chemical Reduction (LiAlH₄) |
| Solvent | Methanol or Ethanol (often with NH₃) | Anhydrous THF or Diethyl Ether |
| Temperature | 40 - 80 °C | 25 °C to reflux (66 °C for THF) |
| Pressure | 50 - 500 psi H₂ | Atmospheric |
| Safety | Flammable H₂ gas, pyrophoric catalyst | Pyrophoric solid, violent reaction with water |
| Workup | Filtration of catalyst | Careful quenching, filtration of Al salts |
| Cost | Generally lower | Higher |
| Byproducts | Potential for secondary amines | Generally cleaner if stoichiometry is correct |
Table 1. Comparison of common reduction methods.
Part 3: Purification & Isolation
Question: I'm struggling to purify the final product. Standard extraction seems to result in emulsions or poor separation. What is the best strategy for large-scale purification?
Answer: Purifying a diamine like this compound, which has both a tertiary and a primary amine, can be challenging due to its high boiling point and water solubility.
-
Causality—Physical Properties: The product is a polar, basic liquid, making it soluble in both organic and (to some extent) aqueous phases, especially under acidic or basic conditions. This can lead to difficult phase separations and emulsions.
-
Recommended Purification Strategy:
-
Initial Workup: After the reaction is complete (and quenched, if using LiAlH₄), filter off any solids (catalyst or salts). Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Acid-Base Extraction (for cleanup, not primary purification): While tricky, an acid-base extraction can remove non-basic impurities. Use a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase, wash the organic layer, then make the aqueous layer strongly basic (e.g., with 50% NaOH) and extract the product back into a solvent like dichloromethane or MTBE. Caution: This can be cumbersome on a large scale.
-
Vacuum Distillation: This is the most robust and scalable method for final purification. The product is a high-boiling liquid, so a good vacuum pump and a well-designed distillation setup are essential.
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to effectively separate the product from lower-boiling impurities (like residual solvent) and higher-boiling byproducts.
-
Critical Parameter: Collect fractions based on boiling point at a stable vacuum level. A typical specification for the final product would be >98% purity by GC analysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis at scale?
A1: Safety is paramount.[3] Key hazards include:
-
Acrylonitrile: Highly toxic, flammable, and a potential carcinogen. Handle in a closed system or a well-ventilated fume hood with appropriate PPE.
-
Reducing Agents: LiAlH₄ is pyrophoric and water-reactive.[4] Raney Nickel is pyrophoric when dry. Hydrogen gas is explosive.[5] All require specialized handling procedures, inert atmospheres, and proper engineering controls.[6][7]
-
Exothermic Reactions: Both the Michael addition and the quenching of LiAlH₄ are highly exothermic. Ensure reactors have adequate cooling capacity and emergency venting. Reaction calorimetry studies are highly recommended before scaling up.
Q2: Which analytical techniques are essential for monitoring the reaction and ensuring final product quality?
A2: A multi-technique approach is best:
-
Gas Chromatography (GC): The primary tool for monitoring reaction progress (disappearance of starting materials and appearance of intermediate/product) and determining the final purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the intermediate and the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the disappearance of the nitrile peak (~2240 cm⁻¹) and the appearance of the N-H stretch of the primary amine (~3300-3400 cm⁻¹).
Q3: Can side reactions in the nitrile reduction lead to other amine byproducts?
A3: Yes. The primary side reaction during nitrile reduction is the formation of a secondary amine. The initially formed primary amine product can react with the intermediate imine species, which, upon further reduction, leads to a dimeric secondary amine. As mentioned earlier, conducting the hydrogenation in the presence of ammonia can effectively suppress this side reaction by favoring the reaction of the imine intermediate with ammonia over the product amine.
References
- BenchChem. (2025).
- PMC. (n.d.).
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- BenchChem. (2025).
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- YouTube. (2024).
- ResearchGate. (n.d.). Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and...
- Reddit. (2025).
- Master Organic Chemistry. (2017).
- Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
- ResearchGate. (2020). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH₃) Reduction of a Nitrile Bearing a CF₃ Group.
- ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
Sources
Technical Support Center: Interpreting NMR Spectra of 3-(2-Methylpiperidin-1-yl)propan-1-amine Derivatives
Welcome to the technical support center for the analysis of 3-(2-Methylpiperidin-1-yl)propan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these compounds and need assistance with NMR data interpretation. We will address common challenges and provide expert insights to help you navigate the complexities of their spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing broad signals for my piperidine ring protons. What's causing this and how can I fix it?
Answer:
This is a classic issue when dealing with piperidine derivatives and is most often due to slow conformational exchange on the NMR timescale. The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this "ring flipping" is comparable to the NMR frequency difference between the axial and equatorial protons, it results in signal broadening. The 2-methyl group often exacerbates this by slowing the rate of inversion.
Troubleshooting Workflow:
-
Variable Temperature (VT) NMR: This is the most definitive way to diagnose and resolve the issue.
-
Heating: Increasing the sample temperature will increase the rate of ring inversion. As the exchange rate becomes much faster than the NMR timescale, the individual signals for the axial and equatorial protons will coalesce into a single, sharp, averaged signal.
-
Cooling: Decreasing the temperature will slow the exchange rate further. If you go to a low enough temperature (the "coalescence temperature"), you can "freeze out" the individual conformations, resulting in a spectrum that shows sharp signals for both the axial and equatorial protons of each conformer.
-
-
Solvent Choice: The polarity and viscosity of the solvent can influence the rate of conformational exchange. If VT-NMR is not an option, try acquiring spectra in different solvents (e.g., from CDCl₃ to DMSO-d₆ or Methanol-d₄) to see if the broadening is minimized.
-
Protonation State: The presence of the amine groups means the protonation state of your molecule is pH-dependent. Acidifying the sample (e.g., with a drop of DCl or TFA-d) can protonate the nitrogens. This can sometimes lock the conformation or at least significantly alter the exchange dynamics, potentially leading to sharper signals.
Question 2: Why is it difficult to assign the protons on the carbon adjacent to the piperidine nitrogen (C1') and the terminal amine nitrogen (C3)?
Answer:
The protons on the carbons alpha to a nitrogen atom (the C1' methylene and the C3 methylene) often present a challenge due to several overlapping factors:
-
Similar Electronic Environments: Both sets of protons are on a carbon adjacent to a nitrogen, placing them in a roughly similar chemical shift region (typically δ 2.5-3.5 ppm).
-
Variable Chemical Shifts: The exact chemical shift is highly sensitive to the solvent, concentration, and protonation state of the sample, leading to potential signal overlap.
-
Coupling Complexity: These protons are part of a propyl chain and will show coupling to their neighbors on C2, resulting in complex multiplets (often triplets of triplets, which can appear as quartets or more complex patterns if diastereotopic).
Strategies for Definitive Assignment:
-
2D NMR Spectroscopy is Essential:
-
COSY (Correlation Spectroscopy): This experiment will show you which protons are coupled to each other. You can "walk" along the propyl chain. Starting from the most downfield signal in this region, you can trace its correlation to the C2 protons, which in turn will correlate to the other terminal methylene group. .
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Since the C1' and C3 carbons will have distinct chemical shifts, this is a definitive way to assign the attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. You can look for a correlation from the C2'-methyl protons to the C1' carbon, or from the C2 protons to both the C1' and C3 carbons to confirm assignments.
-
Illustrative Workflow for 2D NMR Assignment:
Caption: 2D NMR correlation workflow for assigning the propyl chain.
Question 3: The integration of my amine (-NH₂) protons is less than expected, or the peak is very broad and almost invisible. What is happening?
Answer:
This is a very common occurrence for amine protons and is due to quadrupolar broadening from the nitrogen-14 nucleus and/or chemical exchange with residual water or other labile protons in the solvent.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation of both the nitrogen and any attached protons, leading to very broad signals.
-
Chemical Exchange: The -NH₂ protons are acidic and can rapidly exchange with protons from trace amounts of water (H₂O) or deuterated hydroxyl groups (e.g., -OD in methanol-d₄) in the NMR solvent. If this exchange is fast, the signal can broaden significantly or even disappear into the baseline.
Troubleshooting and Confirmation:
-
D₂O Shake: This is the definitive test for exchangeable protons.
-
Acquire your standard ¹H NMR spectrum.
-
Add a single drop of deuterium oxide (D₂O) to your NMR tube.
-
Shake the tube vigorously for about 30 seconds.
-
Re-acquire the ¹H NMR spectrum.
-
The signal corresponding to the -NH₂ protons will disappear because the protons have been replaced by deuterium (-ND₂), which is not observed in a standard ¹H NMR experiment.
-
-
Use a Dry Solvent: Ensure you are using a high-quality, dry NMR solvent (e.g., from a sealed ampoule) to minimize the amount of residual water.
-
Low Temperature: Cooling the sample can sometimes slow down the rate of chemical exchange enough to sharpen the -NH₂ signal.
Expected Chemical Shift Ranges:
The following table provides typical ¹H NMR chemical shift ranges for the key protons in a this compound scaffold. Note that these are approximate and can vary based on solvent, concentration, and protonation state.
| Proton Group | Typical Chemical Shift (δ ppm) | Multiplicity (Typical) | Notes |
| Amine (-NH₂) | 1.0 - 3.0 | Broad singlet (br s) | Highly variable, often exchanges with D₂O. |
| 2-Methyl (-CH₃) | 0.9 - 1.2 | Doublet (d) | Coupled to the H-2' proton. |
| Propyl C2 (-CH₂-) | 1.5 - 2.0 | Multiplet (m) or Quintet (quint) | Coupled to both C1' and C3 protons. |
| Piperidine Ring Protons (C3', C4', C5') | 1.2 - 1.9 | Complex multiplets (m) | Often overlap and can be broad due to conformational exchange. |
| Propyl C3 (-CH₂-NH₂) | 2.5 - 3.0 | Triplet (t) or Multiplet (m) | Alpha to the primary amine. |
| Propyl C1' (-CH₂-N-Pip) | 2.2 - 2.8 | Multiplet (m) | Alpha to the piperidine nitrogen. |
| Piperidine H-2' & H-6' (α to N) | 2.0 - 3.2 | Multiplets (m) | Often diastereotopic and can be broad. H-2' will be a more complex multiplet due to the methyl group. |
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Conformational Analysis
-
Sample Preparation: Prepare your sample as usual in a suitable deuterated solvent (e.g., Toluene-d₈ or CD₂Cl₂ are good for wide temperature ranges).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the broad signals of interest.
-
Heating: Increase the spectrometer temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Observe Coalescence: Continue increasing the temperature until the broad signals coalesce into sharp, averaged peaks.
-
Cooling (Optional): Return to room temperature. Then, decrease the temperature in increments of 10-15 K.
-
Observe "Freezing Out": Continue cooling until the broad signals resolve into two distinct sets of sharp signals, representing the individual axial and equatorial protons of the major and minor conformers.
Protocol 2: D₂O Shake for Identification of Labile Protons
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a solvent like CDCl₃ or DMSO-d₆.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one drop of D₂O.
-
Mix: Cap the tube and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The peak corresponding to the -NH₂ protons (and any other exchangeable protons like -OH) will have disappeared or significantly decreased in intensity in the second spectrum.
References
-
Introduction to NMR Spectroscopy, University of California, Davis. [Link]
Technical Support Center: Mass Spectrometry of 3-(2-Methylpiperidin-1-yl)propan-1-amine Analogs
Welcome to the technical support guide for the mass spectrometric analysis of 3-(2-Methylpiperidin-1-yl)propan-1-amine and its analogs. This document is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry (MS) for the structural elucidation and characterization of this important class of N-heterocyclic compounds. Here, we will address common questions, troubleshoot potential experimental issues, and provide a foundational understanding of their fragmentation behavior, grounded in established principles of mass spectrometry.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fragmentation
This section addresses the fundamental principles governing the fragmentation of this compound compounds under common ionization techniques like Electron Ionization (EI).
Q1: What is the primary fragmentation pathway for these piperidine-based compounds?
A1: The most dominant fragmentation pathway for aliphatic and cyclic amines is α-cleavage .[1][2][3] This process involves the cleavage of a carbon-carbon bond adjacent (in the alpha position) to the nitrogen atom. The ionization typically occurs by removing a lone pair electron from a nitrogen atom, creating a radical cation (M+•). The positive charge is stabilized by the nitrogen, which directs the subsequent fragmentation. The α-cleavage results in the formation of a stable, resonance-stabilized iminium cation and a neutral alkyl radical.[4][5] For cyclic amines like piperidine derivatives, this is a highly favorable process.[6]
Q2: How does the 2-methyl group on the piperidine ring influence the fragmentation pattern?
A2: The methyl group at the C2 position introduces a specific and predictable point of fragmentation. Following ionization, α-cleavage can occur in two primary locations on the ring: the C2-C3 bond and the C6-N bond. However, the most characteristic fragmentation is the loss of the methyl group itself (a radical, •CH₃) from the α-carbon (C2). This results in a prominent [M-15]⁺ ion. The base peak in the mass spectrum of 2-methylpiperidine is often observed at m/z 84, corresponding to the loss of a hydrogen radical ([M-H]⁺), another common α-cleavage pathway for cyclic amines.[7][8][9]
Q3: What characteristic fragments should I expect from the propan-1-amine side chain?
A3: The N-substituted propan-1-amine side chain provides additional, highly predictable fragmentation routes. The most significant is cleavage of the bond beta to the ring nitrogen (the C-C bond between the first and second carbon of the propyl chain). This β-cleavage is a form of α-cleavage relative to the ring nitrogen and leads to the expulsion of the side chain, typically resulting in a very stable piperidinium- or methylpiperidinium-based cation.
Specifically, you should look for:
-
Cleavage of the entire side chain: This involves breaking the N-C bond of the side chain, leading to a fragment corresponding to the 2-methylpiperidine cation.
-
Cleavage within the side chain: Fragmentation can occur along the propyl chain. A key fragment often arises from cleavage between the second and third carbons of the chain, leading to a prominent ion at m/z 127 for the parent compound, this compound.
Q4: What are the expected major fragment ions and their m/z values for this compound (MW: 156.28)?
A4: Based on the principles of α-cleavage and substituent effects, the following table summarizes the most probable and diagnostically significant ions you should expect to observe in an EI mass spectrum.
| m/z Value | Proposed Fragment Structure/Origin | Description of Loss |
| 156 | [C₉H₂₀N₂]⁺• | Molecular Ion (M⁺•) |
| 155 | [C₉H₁₉N₂]⁺ | Loss of H• radical from the ring ([M-H]⁺) |
| 141 | [C₈H₁₇N₂]⁺ | Loss of •CH₃ radical from C2 position ([M-15]⁺) |
| 127 | [C₇H₁₅N₂]⁺ | Cleavage of C-C bond in the side chain (loss of •C₂H₄NH₂) |
| 98 | [C₆H₁₂N]⁺ | α-cleavage with loss of the entire propanamine side chain |
| 84 | [C₅H₁₀N]⁺ | Often the base peak; loss of H• from the 2-methylpiperidine fragment after side-chain loss |
| 70 | [C₄H₈N]⁺ | Further fragmentation/rearrangement of the piperidine ring |
| 56 | [C₃H₆N]⁺ | Further fragmentation/rearrangement of the piperidine ring |
| 44 | [C₂H₆N]⁺ | Fragment from the propan-1-amine side chain |
| 30 | [CH₄N]⁺ | Characteristic ion for primary amines ([CH₂NH₂]⁺) from the side chain |
Part 2: Troubleshooting Common Experimental Issues
Q5: My molecular ion (M⁺•) peak is very weak or completely absent. Is this normal?
A5: Yes, this is a common observation for acyclic aliphatic amines and can sometimes occur with substituted cyclic amines, especially under standard 70 eV EI conditions.[2][7] The high energy of electron ionization can cause the newly formed molecular ion to be unstable, leading it to fragment almost instantaneously. If identifying the molecular weight is critical, consider the following:
-
Use a "soft" ionization technique: Chemical Ionization (CI) or Electrospray Ionization (ESI) are much gentler methods that typically produce an abundant protonated molecule ([M+H]⁺) with minimal fragmentation.[6]
-
Lower the ionization energy: If your instrument allows, reducing the electron energy in EI mode (e.g., from 70 eV to 15-20 eV) can increase the relative abundance of the molecular ion.
Q6: I am seeing an unexpected [M+H]⁺ peak in my EI spectrum. What could be the cause?
A6: While less common in EI, the appearance of a protonated molecule ([M+H]⁺) can occur under certain conditions, primarily through self-chemical ionization. This happens when the pressure inside the ion source is too high, leading to ion-molecule reactions where a fragment ion or another molecular ion protonates an intact neutral molecule. To troubleshoot this:
-
Check your vacuum: Ensure the vacuum in the mass analyzer and ion source is within the manufacturer's specifications.
-
Reduce sample concentration: Injecting a less concentrated sample can minimize the likelihood of these bimolecular reactions.
-
Ensure proper GC separation: If using GC-MS, poor chromatographic resolution can lead to co-elution and an effectively higher pressure of analyte in the ion source at a given moment.
Q7: My observed fragmentation pattern doesn't perfectly match the library spectrum or the predictions. What steps should I take to validate my results?
A7: Discrepancies can arise from instrumental variations, contamination, or isomerization. Follow this validation workflow:
-
Instrument Calibration: Confirm that your mass spectrometer is properly calibrated using a known standard (e.g., PFTBA).
-
Run a Standard: If available, analyze a certified reference standard of your compound or a closely related analog to obtain a benchmark spectrum on your specific instrument.
-
Check for Contaminants: Analyze a solvent blank to ensure that peaks are not arising from column bleed, contaminated solvent, or the sample matrix. Common contaminants like siloxanes (from GC columns) or plasticizers can interfere with your spectrum.
-
Consider Isomers: Structural isomers can produce very similar but distinct mass spectra. The substitution pattern on the piperidine ring or branching in the side chain will alter the fragmentation. For example, 3-(3-methylpiperidin-1-yl)propan-1-amine would yield a different set of fragment ions. Use chromatographic data (retention time) in conjunction with MS data to differentiate isomers.
Part 3: Recommended Experimental Workflow & Protocols
Workflow for GC-MS Analysis
The following diagram outlines a robust workflow for the analysis of these compounds.
Caption: A standard workflow for GC-MS analysis.
Step-by-Step Protocol for GC-MS
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create working solutions, typically in the range of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter if particulates are present.
-
-
Gas Chromatography (GC) Method:
-
Column: Use a standard non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split or Splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 450.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).
-
Part 4: Visualized Fragmentation Pathway
The following diagram illustrates the primary EI fragmentation pathways for the parent compound, this compound.
Caption: Key EI fragmentation pathways for the target compound.
References
-
Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
-
Mass Spectrometry of Amines. (2023). JoVE. [Link]
-
Alpha (α) Cleavage. (n.d.). Chemistry Steps. [Link]
-
GCMS Section 6.15: Fragmentation of Amines. (n.d.). Whitman College. [Link]
-
Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. (2023). YouTube. [Link]
-
Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]
-
2-Methylpiperidine. (n.d.). NIST WebBook. [Link]
-
Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. [Link]
-
2-Methylpiperidine. (n.d.). PubChem. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (2019). ResearchGate. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. (2022). YouTube. [Link]
-
2-Methylpiperidine. (n.d.). NIST WebBook. [Link]
-
2-Methylpiperidine. (n.d.). NIST WebBook. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Delaware. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Publishing. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). NIH National Library of Medicine. [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). Journal of Chinese Mass Spectrometry Society. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). ResearchGate. [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PMC - PubMed Central. [Link]
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- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
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- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Stability issues of 3-(2-Methylpiperidin-1-yl)propan-1-amine under reaction conditions
Technical Support Center: 3-(2-Methylpiperidin-1-yl)propan-1-amine
A Guide to Stability, Reactivity, and Troubleshooting for Research Professionals
Welcome to the technical support guide for this compound (CAS: 25560-00-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and handling of this versatile bifunctional building block. As Senior Application Scientists, we have compiled field-proven advice and troubleshooting protocols to help you anticipate challenges and ensure the success of your experiments.
The unique structure of this diamine, featuring both a primary and a tertiary amine, offers distinct synthetic opportunities but also presents specific stability challenges. This guide will explain the causality behind its reactivity and provide actionable solutions to common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the key structural features and reactive sites of this molecule?
A: this compound possesses two distinct basic nitrogen centers with different reactivity profiles:
-
Primary Amine (-CH₂-NH₂): This is the most reactive site for most nucleophilic reactions. It is unhindered and readily participates in acylation, amidation, reductive amination, and alkylation.[1][2]
-
Tertiary Amine (Piperidine Nitrogen): This nitrogen is part of the saturated piperidine ring. It is more sterically hindered and less nucleophilic than the primary amine. While it is basic and will be protonated by acids, it does not undergo acylation.[1] Its primary reactivity involves salt formation, N-oxide formation under oxidizing conditions, or potential quaternization with highly reactive alkylating agents.
Q2: What are the recommended storage conditions?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂ and moisture, which can lead to carbonate salt formation and hydrolysis, respectively.
Q3: Is this compound sensitive to air or strong acids?
A: Yes. Like many amines, it can absorb carbon dioxide from the air, forming a non-volatile carbonate salt, which can affect molarity and reactivity. It is also a strong base and will react exothermically with acids to form ammonium salts.[2] This is generally not a degradation pathway but will render the amine non-nucleophilic unless a sufficient amount of base is used in a subsequent reaction. The material is classified as corrosive and can cause severe skin burns and eye damage.[4]
Q4: What solvents are compatible with this reagent?
A: A wide range of aprotic solvents are compatible, including:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)[5]
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
Protic solvents like methanol and ethanol are also compatible for many reactions, such as reductive aminations. However, for reactions sensitive to protic sources, aprotic solvents are recommended.
Part 2: Troubleshooting Guide for Common Synthetic Issues
This section provides a problem-and-solution framework for issues that may arise during reactions involving this compound.
Issue 1: Low or No Yield in Acylation/Amidation Reactions
Q: I am reacting this compound with an acid chloride to form an amide, but my yield is consistently low. What is the likely cause?
A: This is a common issue that almost always relates to acid-base chemistry. The primary amine is an excellent nucleophile, but the reaction stoichiometry and conditions must be precise.
Root Causes & Solutions:
-
In-situ Protonation: The reaction of an amine with an acid chloride (R-COCl) produces one equivalent of hydrochloric acid (HCl). This HCl will immediately protonate a molecule of your starting amine, rendering it inactive as a nucleophile. If you use a 1:1 stoichiometry of the amine to the acid chloride, your theoretical maximum yield is only 50%.
-
Solution: Always include at least one equivalent of a non-nucleophilic "scavenger" base to neutralize the acid byproduct. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A slight excess (1.1-1.2 equivalents) of the scavenger base is recommended.[1]
-
-
Incorrect Stoichiometry: Using an insufficient amount of the acylating agent can lead to incomplete conversion.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the acid chloride or anhydride to ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS to track the consumption of the starting amine.
-
Troubleshooting Workflow for Acylation
A troubleshooting decision tree for low-yield acylation reactions.
Issue 2: Formation of Unexpected Byproducts
Q: My reaction is producing several unexpected side products, and I suspect the diamine is degrading. What are the likely degradation pathways?
A: While generally stable under typical amidation conditions, the molecule can degrade under oxidative or high-temperature conditions. The tertiary amine of the piperidine ring is a key site for oxidative instability.
Root Causes & Solutions:
-
Oxidative Degradation (Iminium Ion Formation): In the presence of certain metal catalysts (e.g., Pd, Cu, Ru), oxidizing agents, or even air over prolonged reaction times at elevated temperatures, the C-H bond alpha to the tertiary piperidine nitrogen can be oxidized. This forms a highly reactive endo-cyclic iminium ion intermediate.[6][7] This electrophilic species can be trapped by any nucleophile in the reaction mixture (including another molecule of the starting amine), leading to complex byproducts.
-
Solution:
-
Inert Atmosphere: If using metal catalysts or running reactions at high temperatures (>80 °C), ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT can mitigate oxidative degradation, although this should be tested for compatibility with your desired reaction.
-
-
-
Reaction with Carbonyl Solvents: At high temperatures, solvents like DMF can decompose to generate dimethylamine and carbon monoxide. The dimethylamine can potentially participate in side reactions. While less common, direct reaction with carbonyl-containing species is a possibility.
Potential Oxidative Degradation Pathway
Oxidative pathway via an iminium ion intermediate.[6][7]
Part 3: Key Experimental Protocols
To ensure reproducibility and minimize stability-related issues, we provide the following validated protocols.
Protocol 1: Standard N-Acylation of the Primary Amine
This protocol describes the reliable acylation of the primary amine using an acid chloride.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq.).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acylating Agent: Slowly add a solution of the acid chloride (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: Protective Boc-Group Strategy for Tertiary Amine Modification
If modification of the tertiary piperidine nitrogen is desired, the more reactive primary amine must first be protected.
-
Protection: Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in DCM. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at 0 °C. Allow to warm to room temperature and stir overnight. Purify to obtain the Boc-protected intermediate.
-
Tertiary Amine Reaction: Perform the desired reaction (e.g., quaternization) on the now-exposed tertiary amine.
-
Deprotection: Remove the Boc group by treating the product with an acid such as trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane.
Part 4: Chemical Compatibility and Data Summary
For quick reference, the following table summarizes known compatibilities and incompatibilities.
| Reagent/Condition Class | Compatibility | Rationale & Notes |
| Strong Mineral Acids | Incompatible | Forms ammonium salts, neutralizing nucleophilicity. Highly exothermic reaction.[2] |
| Strong Oxidizing Agents | Incompatible | Leads to uncontrolled oxidation and degradation of both amine groups and the alkyl backbone. |
| Acyl Halides/Anhydrides | Compatible (Primary Amine) | Selectively reacts with the primary amine in the presence of a scavenger base.[1][8][9] |
| Aldehydes & Ketones | Compatible (Primary Amine) | Forms imines (Schiff bases) with the primary amine, a key step in reductive amination. |
| Alkyl Halides | Caution | Preferentially alkylates the more nucleophilic primary amine. Protection is needed for tertiary amine alkylation.[10] |
| Metal Catalysts (Pd, Cu, Ru) | Caution | Can catalyze oxidation to form iminium ions, especially at elevated temperatures.[6][7] |
| Aprotic Solvents (DCM, THF, ACN) | Compatible | Generally inert and suitable for a wide range of reactions. |
| Elevated Temperatures (>100°C) | Caution | Increases the risk of oxidative degradation and side reactions. Use of an inert atmosphere is critical. |
References
-
Brancia, F. L. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. ACS Publications. Available at: [Link]
-
West, F.G. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo Scientific. Available at: [Link]
-
Kasper, F. (2007). Selective acylation of primary amines in peptides and proteins. PubMed. Available at: [Link]
-
Um, I. H. (N.A.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available at: [Link]
-
Dunbar, C. R., & West, F. G. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
Hari (2013). acylation of amines. Mastering Chemistry Help. Available at: [Link]
-
BYJU'S. (N.A.). Chemical Properties Of Amines Acylation Basicity. Available at: [Link]
-
PubChem. (N.A.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Available at: [Link]
-
Various Authors (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
Sources
- 1. acylation of amines [entrancechemistry.blogspot.com]
- 2. byjus.com [byjus.com]
- 3. echemi.com [echemi.com]
- 4. 3-(4-Methylpiperidin-1-yl)propan-1-amine | C9H20N2 | CID 3149264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 25560-00-3 | this compound | Amines | Ambeed.com [ambeed.com]
- 6. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection & Troubleshooting for Reactions Involving 3-(2-Methylpiperidin-1-yl)propan-1-amine
Welcome to the technical support guide for 3-(2-Methylpiperidin-1-yl)propan-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common catalytic challenges involving this versatile diamine. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during synthesis and subsequent reactions.
Section 1: Synthesis of this compound via Nitrile Hydrogenation
The most common and industrially relevant route to synthesizing this compound is through the catalytic hydrogenation of its nitrile precursor, 3-(2-methylpiperidin-1-yl)propanenitrile. The primary challenge in this transformation is achieving high selectivity for the primary amine product while avoiding the formation of secondary and tertiary amine impurities.
FAQ 1: What are the most effective catalysts for the selective hydrogenation of 3-(2-methylpiperidin-1-yl)propanenitrile?
Answer: The choice of catalyst is the most critical factor for achieving high selectivity in nitrile hydrogenation[1][2]. The reaction proceeds through a highly reactive imine intermediate. If this intermediate reacts with the newly formed primary amine product, it leads to the formation of secondary and, subsequently, tertiary amines[3][4]. Therefore, catalysts that favor the rapid hydrogenation of the imine over this condensation side reaction are preferred.
Commonly employed catalysts include:
-
Raney® Nickel: This is a cost-effective and highly active catalyst for nitrile reduction. Its high hydrogen storage capacity and active surface make it a workhorse for this transformation. However, selectivity can be an issue without proper optimization[4].
-
Palladium on Carbon (Pd/C): Pd/C is another effective catalyst, often used for its high activity. It can be particularly useful in continuous flow systems[5]. The choice of support and palladium loading can influence selectivity.
-
Platinum Group Metals (Pt, Rh): Platinum- and Rhodium-based catalysts, often on supports like alumina or carbon, can offer excellent activity. Rhodium catalysts, in particular, have shown good performance in related reductive amination reactions[1].
-
Cobalt-based Catalysts (e.g., Cobalt Boride): These catalysts are noted for their high regioselectivity in producing primary amines from nitriles[2].
The selection often depends on a balance of cost, activity, selectivity, and the specific equipment available (e.g., batch reactor vs. flow chemistry setup).
Troubleshooting Guide: Nitrile Hydrogenation
Question 1.1: My reaction is producing significant amounts of bis[3-(2-methylpiperidin-1-yl)propyl]amine (secondary amine byproduct). How can I improve selectivity for the desired primary amine?
Causality: The formation of secondary amines occurs when the primary amine product attacks the intermediate imine, forming a new imine that is then reduced. This is a common issue, especially at high conversions where the concentration of the primary amine product is high[1][2].
Solutions:
-
Addition of Ammonia: Introducing ammonia (aqueous or anhydrous) into the reaction medium is a widely used industrial strategy. Ammonia competes with the primary amine product for reaction with the imine intermediate, thereby suppressing the formation of secondary amines[1].
-
Use of Acidic or Basic Additives: The pH of the reaction can influence selectivity. The addition of a strong base like NaOH can sometimes improve the performance of Ni catalysts[4]. Conversely, trapping the primary amine product as an acid salt can prevent it from participating in side reactions[1].
-
Catalyst Choice: As mentioned, certain catalysts inherently favor primary amine formation. Atomically dispersed palladium cluster catalysts (Pd_n/ND@G) have shown high selectivity for primary amines, whereas single-atom palladium catalysts (Pd_1/ND@G) favor secondary amine formation, demonstrating the profound impact of catalyst structure[6].
-
Reaction Conditions:
-
Solvent: Using a protic solvent like ethanol or methanol can help stabilize intermediates and improve selectivity.
-
Temperature and Pressure: Lowering the reaction temperature can sometimes reduce the rate of the undesired condensation reaction relative to the hydrogenation. High hydrogen pressure generally favors the desired direct hydrogenation pathway.
-
Question 1.2: The hydrogenation is very slow or stalls before completion. What should I investigate?
Causality: Slow or incomplete reactions can be attributed to catalyst deactivation, insufficient hydrogen availability, or suboptimal reaction conditions.
Solutions:
-
Catalyst Activity & Loading: Ensure the catalyst is fresh and has not been improperly stored or handled, which can lead to oxidation or poisoning. If using a supported catalyst, verify the metal loading and dispersion. Consider increasing the catalyst loading if kinetics are the primary issue.
-
Catalyst Poisoning: The nitrile starting material or solvent may contain impurities (e.g., sulfur compounds) that can poison noble metal catalysts. Purifying the substrate or using a guard bed may be necessary.
-
Hydrogen Mass Transfer: In a batch reactor, ensure efficient stirring to overcome gas-liquid mass transfer limitations. The hydrogen supply must be sufficient to maintain the desired pressure throughout the reaction.
-
Catalyst Preparation: For supported nickel catalysts, the calcination and reduction procedures during preparation are critical. The reduction temperature, for instance, affects the final nickel particle size and dispersion, which directly impacts catalytic performance[4].
Protocol: Selective Hydrogenation of 3-(2-methylpiperidin-1-yl)propanenitrile
This protocol provides a general starting point for optimization.
Materials:
-
3-(2-methylpiperidin-1-yl)propanenitrile
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ammonia
-
Ethanol (anhydrous)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet.
Procedure:
-
To the autoclave, add the nitrile substrate (1.0 eq.) and ethanol to achieve a suitable concentration (e.g., 0.5 M).
-
Carefully add the Raney® Nickel slurry (5-10 wt% relative to the nitrile).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Introduce anhydrous ammonia to a partial pressure of 2-5 bar.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (GC/LC-MS).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure to isolate the crude product for purification.
Section 2: Using this compound in Further Reactions
This diamine, with its distinct primary and tertiary amine functionalities, is a valuable building block. A common subsequent reaction is the selective functionalization of the primary amine.
FAQ 2: How can I selectively N-alkylate the primary amine via reductive amination without affecting the tertiary piperidine nitrogen?
Answer: Reductive amination is the method of choice for controlled N-alkylation, as it avoids the over-alkylation problems associated with direct alkylation using alkyl halides[7]. The process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine[7][8]. The tertiary piperidine nitrogen is non-reactive under these conditions.
Catalyst and Reagent Selection:
-
Hydride Reducing Agents: For lab-scale synthesis, stoichiometric hydride reagents are common. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild and selective for imines over carbonyls, allowing for a one-pot procedure[7][9]. For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation[9].
-
Catalytic Transfer Hydrogenation: For greener and more scalable processes, catalytic methods are preferred. Iridium complexes, such as those with picolinamide ligands (Ir-PA series), are highly effective for reductive amination using formic acid or ammonium formate as the hydrogen source[10][11]. These catalysts operate under mild conditions and show broad substrate scope[10]. Ruthenium complexes have also demonstrated high efficiency in this transformation[12].
Troubleshooting Guide: Reductive Amination
Question 2.1: The reductive amination yield is low, and I recover mostly starting amine. What is the likely cause?
Causality: Low conversion points to an issue with the first step of the reaction: the formation of the imine/iminium ion intermediate.
Solutions:
-
Water Removal: The condensation reaction to form the imine releases water. If this water is not removed, the equilibrium may not favor imine formation. Adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus can be beneficial, although often unnecessary with powerful reducing agents like NaBH(OAc)₃.
-
Acid Catalysis: For sterically hindered or less reactive carbonyl compounds (especially ketones), the rate of iminium ion formation can be slow. Adding a catalytic amount of a weak acid like acetic acid (AcOH) can significantly accelerate this step[9].
-
Reaction Time: Allow sufficient time for the imine to form before the reduction is complete. This can be achieved by pre-stirring the amine and carbonyl component for a period (e.g., 20-30 minutes) before adding the reducing agent[9].
// Node Definitions start [label="Low Yield in Reductive Amination", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_conversion [label="Is Starting Amine Recovered?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_side_products [label="Are Side Products Observed?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
// Troubleshooting Paths imine_issue [label="Problem: Inefficient Imine/Iminium Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; reduction_issue [label="Problem: Inefficient Reduction or Side Reaction", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions add_acid [label="Solution:\nAdd catalytic AcOH to accelerate iminium formation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; pre_stir [label="Solution:\nPre-stir amine and carbonyl before adding reductant.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reductant [label="Solution:\nVerify activity/purity of reducing agent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_alcohol [label="Solution:\nIf alcohol from carbonyl reduction is seen, use a more imine-selective reductant (e.g., NaBH(OAc)₃ over NaBH₄).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_conversion; check_conversion -> imine_issue [label=" Yes "]; check_conversion -> check_side_products [label=" No "];
imine_issue -> add_acid; imine_issue -> pre_stir;
// Node Definitions start [label="Low Yield in Reductive Amination", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_conversion [label="Is Starting Amine Recovered?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3]; check_side_products [label="Are Side Products Observed?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3];
// Troubleshooting Paths imine_issue [label="Problem:\nInefficient Imine/Iminium Formation", fillcolor="#F1F3F4", fontcolor="#202124", width=3.5]; reduction_issue [label="Problem:\nInefficient Reduction or Side Reaction", fillcolor="#F1F3F4", fontcolor="#202124", width=3.5];
// Solutions add_acid [label="Solution:\nAdd catalytic AcOH to accelerate iminium formation.", fillcolor="#34A853", fontcolor="#FFFFFF", width=4]; pre_stir [label="Solution:\nPre-stir amine and carbonyl before adding reductant.", fillcolor="#34A853", fontcolor="#FFFFFF", width=4]; check_reductant [label="Solution:\nVerify activity/purity of reducing agent.", fillcolor="#34A853", fontcolor="#FFFFFF", width=4]; check_alcohol [label="Solution:\nIf alcohol from carbonyl reduction is seen,\nuse a more imine-selective reductant\n(e.g., NaBH(OAc)₃ over NaBH₄).", fillcolor="#34A853", fontcolor="#FFFFFF", width=4];
// Connections start -> check_conversion; check_conversion -> imine_issue [label=" Yes "]; check_conversion -> check_side_products [label=" No "];
imine_issue -> add_acid; imine_issue -> pre_stir;
check_side_products -> reduction_issue [label=" Yes "]; reduction_issue -> check_reductant; reduction_issue -> check_alcohol; } Caption: Troubleshooting workflow for low-yield reductive amination.
Section 3: Catalyst Selection Summary and Data
For ease of reference, the following table summarizes catalyst choices for the key transformations discussed.
| Reaction Type | Target Transformation | Catalyst System | Key Advantages | Potential Issues |
| Nitrile Hydrogenation | R-CN → R-CH₂NH₂ | Raney® Nickel + NH₃ | Cost-effective, high activity | Moderate selectivity, pyrophoric |
| Pd/C | High activity, good for flow | Can be expensive, poisoning | ||
| CoB | High selectivity for primary amines | Less common than Ni or Pd | ||
| Reductive Amination | R-NH₂ + R'CHO → R-NH-CH₂R' | NaBH(OAc)₃ / cat. AcOH | Mild, one-pot, high selectivity | Stoichiometric waste |
| Ir-Picolinamide Complexes | High catalytic efficiency, mild conditions | High cost of Iridium | ||
| Ru-Complexes / H₂ | Good activity, atom economical | Requires H₂ pressure equipment |
References
- Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
- Gawande, M. B., et al. (2016). Pt/C catalysed direct reductive amination of nitriles with primary amines in a continuous flow multichannel microreactor. Catalysis Science & Technology.
- Jagadeesh, R. V., & Beller, M. (2015). Catalytic Reduction of Nitriles. Science of Synthesis.
- Foubelo, F., & Yus, M. (2015). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Request PDF on ResearchGate.
- Wikipedia. (n.d.). Nitrile reduction.
- Askin, D. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Ghaffari, M., et al. (2025). Catalytic Reductive Amination and Tandem Amination-Alkylation of Esters Enabled by a Cationic Iridium Complex. PubMed.
- Verma, A. K., et al. (2005). Cu-Nanoparticles: A Chemoselective Catalyst for the Aza-Michael Reactions of N-Alkyl- and N-Arylpiperazines with Acrylonitrile. ResearchGate.
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 16(4), 1-2.
- Li, G., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications.
- Bernini, R., et al. (2012). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. NIH National Library of Medicine.
- Li, G., et al. (2018). Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pt/C catalysed direct reductive amination of nitriles with primary amines in a continuous flow multichannel microreactor - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kanto.co.jp [kanto.co.jp]
- 11. Catalytic Reductive Amination and Tandem Amination-Alkylation of Esters Enabled by a Cationic Iridium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Temperature Optimization for 3-(2-Methylpiperidin-1-yl)propan-1-amine Reactions
Welcome to the technical support center for the synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to temperature optimization in the synthesis of this key pharmaceutical intermediate. Our aim is to equip you with the scientific rationale behind experimental choices to ensure the integrity and reproducibility of your results.
Introduction: The Critical Role of Temperature
The synthesis of this compound typically proceeds via one of two primary routes: N-alkylation of 2-methylpiperidine or reductive amination. In both pathways, temperature is a critical parameter that profoundly influences reaction kinetics, product yield, purity, and the impurity profile. Inadequate temperature control can lead to a cascade of undesirable outcomes, including incomplete reactions, the formation of stubborn byproducts, and even degradation of the target molecule. This guide will provide a structured approach to diagnosing and resolving common temperature-related issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction to form this compound is sluggish and gives a low yield. How can I improve the reaction rate?
Answer:
A slow reaction rate is a common hurdle, often directly attributable to insufficient thermal energy. The synthesis of this compound, whether through N-alkylation or reductive amination, involves the formation of new carbon-nitrogen bonds, which requires overcoming a significant activation energy barrier.
Causality:
-
Low Kinetic Energy: At lower temperatures, reactant molecules possess less kinetic energy, leading to fewer effective collisions per unit of time.
-
Nucleophilicity: The nucleophilicity of the amine, a key factor in both synthetic routes, is temperature-dependent.
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature in 5-10 °C intervals. Monitor the reaction progress closely at each new setpoint using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Solvent Choice: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. For N-alkylation, polar aprotic solvents like DMF or DMSO are often preferred as they can stabilize charged intermediates and often require higher temperatures to achieve a reasonable reaction rate.[1]
-
Extended Reaction Time: If increasing the temperature is not feasible due to reactant or product instability, extending the reaction time may be a viable alternative.
Data-Driven Insights: Impact of Temperature on Reaction Time
| Reaction Pathway | Temperature (°C) | Observation | Impact on Yield & Purity |
| N-Alkylation | Room Temperature | Very slow to no reaction | Low yield, high starting material |
| 50-70 | Moderate reaction rate | Improved yield, manageable purity | |
| >80 | Faster reaction, potential for side reactions | Higher yield but risk of decreased purity | |
| Reductive Amination | Room Temperature | Often feasible but may be slow | Good purity, but may require long reaction times |
| 40-60 | Optimal for many reductive aminations | High yield and purity | |
| >70 | Risk of reductant decomposition and side reactions | Potential for decreased yield and purity |
Q2: I am observing significant byproduct formation in my reaction. Could temperature be the culprit?
Answer:
Yes, improper temperature control is a primary driver of byproduct formation. The nature of the byproducts can often provide clues as to whether the temperature is too high or too low.
Common Byproducts and Their Temperature Correlation:
-
Over-alkylation (N,N-dialkylation): In the N-alkylation of 2-methylpiperidine, the secondary amine of the piperidine ring is generally more nucleophilic than the primary amine of the incoming alkylating agent. However, at elevated temperatures, the reactivity of the newly formed primary amine in the product can increase, leading to a second alkylation event.
-
Mitigation:
-
Maintain a moderate reaction temperature (e.g., 50-70 °C).
-
Employ a slow, controlled addition of the alkylating agent to maintain a low instantaneous concentration.
-
Use a slight excess of 2-methylpiperidine.
-
-
-
Elimination Products: If you are using an alkyl halide with beta-hydrogens as your alkylating agent (e.g., 3-chloropropan-1-amine), higher temperatures can favor elimination reactions (E2) over the desired substitution (SN2), leading to the formation of alkenes.
-
Mitigation:
-
Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
-
-
-
Reduction of the Carbonyl Group (in Reductive Amination): In reductive amination, if the temperature is too high, the reducing agent may preferentially reduce the starting aldehyde or ketone to an alcohol before the imine/enamine formation can occur.
-
Mitigation:
-
Perform the reaction at or below room temperature if possible. Some reductive aminations proceed efficiently at 0 °C.
-
-
Q3: My final product, this compound, appears to be degrading during the workup or purification. What are the thermal stability considerations?
Answer:
While specific thermal degradation data for this compound is not extensively published, related amine compounds can be susceptible to degradation at elevated temperatures, especially in the presence of oxygen or other reactive species.[2][3]
Troubleshooting and Best Practices:
-
Minimize Heat Exposure During Workup:
-
When concentrating the reaction mixture, use a rotary evaporator at the lowest possible temperature and pressure.
-
Avoid prolonged heating during extractions or washes.
-
-
Purification Strategy:
-
Distillation: If purifying by distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. The boiling point of the related 2-methylpiperidine is approximately 117-119 °C, which can serve as a rough guide.[4]
-
Chromatography: Column chromatography at room temperature is a milder purification method that avoids high temperatures.
-
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) and at reduced temperatures (e.g., in a refrigerator) to prevent long-term degradation.
Experimental Protocols
Protocol 1: Temperature Optimization for N-Alkylation of 2-Methylpiperidine
This protocol outlines a systematic approach to optimizing the temperature for the N-alkylation of 2-methylpiperidine with a suitable 3-carbon alkylating agent (e.g., 3-chloropropan-1-amine or 3-bromopropan-1-amine).
Materials:
-
2-Methylpiperidine
-
3-Chloropropan-1-amine (or 3-bromopropan-1-amine)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates and developing chamber
-
GC-MS or LC-MS for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methylpiperidine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Initial Temperature: Begin the reaction at a moderate temperature, for example, 50 °C.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.05 eq) to the stirred reaction mixture.
-
Reaction Monitoring: After 1 hour, and at subsequent 1-2 hour intervals, withdraw a small aliquot of the reaction mixture, quench it with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC and GC-MS/LC-MS to determine the ratio of starting material, product, and any byproducts.
-
Temperature Titration: If the reaction is proceeding slowly, increase the temperature by 10 °C and continue monitoring.
-
Optimization: Repeat the temperature increase and monitoring until an optimal balance of reaction rate and purity is achieved. Note the temperature at which byproduct formation becomes significant.
Visualizing the Reaction Pathway and Temperature Influence
The following diagram illustrates the key decision points and potential outcomes in the synthesis of this compound, highlighting the influence of temperature.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Quenching and Workup Procedures for Reactions with 3-(2-Methylpiperidin-1-yl)propan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the effective quenching and workup of reactions involving 3-(2-Methylpiperidin-1-yl)propan-1-amine. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity of your experimental outcomes.
Introduction to the Chemistry of this compound
This compound is a bifunctional organic base containing both a primary amine and a tertiary amine. This unique structure presents specific challenges and considerations during the quenching and workup phases of a chemical reaction. Understanding the distinct basicity of each nitrogen atom is paramount to developing a robust and efficient purification strategy.
This guide will walk you through the principles and practical steps to effectively quench your reaction and isolate your desired product, free from residual amine.
Frequently Asked Questions (FAQs)
Q1: How do I effectively quench a reaction containing this compound?
A1: The primary goal of quenching is to neutralize any remaining reactive species. For reactions involving this diamine, which is often used as a basic catalyst or reagent, quenching typically involves neutralizing the amine itself to facilitate its removal. The most common and effective method is an acidic quench.
-
For acid-stable products: A dilute aqueous solution of a mineral acid, such as 1 M hydrochloric acid (HCl) or 1 M sulfuric acid (H₂SO₄), can be carefully added to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control any exotherm. The acid will protonate both the primary and tertiary amines, forming their corresponding water-soluble ammonium salts.[2][3]
-
For acid-sensitive products: A milder acidic quench using a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended. While less acidic than strong mineral acids, it is often sufficient to protonate the amine for extraction.
Q2: I've quenched my reaction with acid, but now I'm struggling to remove the amine salt. What are the next steps?
A2: Once the amine is protonated, the next step is a liquid-liquid extraction to separate your organic-soluble product from the water-soluble amine salt.[4]
-
Solvent Selection: Ensure your product is soluble in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add your chosen organic solvent and shake vigorously, venting frequently. Allow the layers to separate. The protonated amine salt will reside in the aqueous layer, while your neutral organic product should remain in the organic layer.
-
Multiple Washes: It is crucial to perform multiple washes with the acidic aqueous solution (e.g., 1 M HCl) to ensure complete removal of the amine.[2] Monitor the pH of the aqueous layer to ensure it remains acidic.
-
Brine Wash: After the acidic washes, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove any residual water from the organic layer and can aid in breaking emulsions.
Q3: I'm observing a persistent emulsion during my aqueous workup. How can I resolve this?
A3: Emulsion formation is a common challenge when working with amines, as they can act as surfactants.[5] Here are several techniques to break an emulsion:
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
-
Salting Out: Adding a significant amount of solid sodium chloride or a saturated brine solution to the separatory funnel increases the ionic strength of the aqueous phase, which can force the separation of the two layers.[6]
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite® can break up the emulsion.[6]
-
Gentle Swirling: Instead of vigorous shaking, gentle swirling or inversion of the separatory funnel can minimize emulsion formation.
Q4: My product has some basic functionality. How can I selectively remove the reaction amine without losing my product?
A4: This requires a careful consideration of the relative basicities (pKa values) of your product and this compound. If your product is significantly less basic, you may be able to use a buffered aqueous solution at a specific pH to selectively protonate and extract the more basic reaction amine. This often requires careful method development and is a more advanced technique.
Alternatively, if your product is not amenable to an acidic workup, consider using a quenching agent that forms a complex with the amine. A wash with a 10% aqueous copper(II) sulfate solution can be effective. The copper ions will complex with the amine, and this complex will be partitioned into the aqueous layer.[2][7][8] This method is particularly useful for acid-sensitive compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Product is found in the aqueous layer after extraction. | 1. Product is also basic and was protonated. 2. Insufficient organic solvent was used. 3. Product has high water solubility. | 1. Basify the aqueous layer with a base like NaOH or NaHCO₃ and back-extract with an organic solvent. 2. Increase the volume of the organic solvent during extraction. 3. Use a more nonpolar extraction solvent or perform multiple extractions. |
| Amine is still present in the organic layer after washing. | 1. Insufficient acid was used for quenching/washing. 2. Not enough aqueous washes were performed. 3. The amine was not fully protonated due to pH. | 1. Check the pH of the aqueous layer after each wash; it should be acidic. Add more acid if necessary. 2. Increase the number of acidic washes (e.g., from 2 to 4). 3. Ensure a sufficiently strong acid is used for the washes (e.g., 1 M HCl). |
| A solid precipitate forms at the interface of the organic and aqueous layers. | This can be the amine salt crashing out of solution, especially if the concentration is high. | Add more water to dissolve the salt. If that doesn't work, filtration of the entire mixture may be necessary. |
| The organic layer is a dark color that doesn't resolve. | Some reaction byproducts may be colored. | If the color is due to excess halogenated reagents, try washing with a sodium thiosulfate solution. If it's other impurities, they may be removed during subsequent purification steps like column chromatography. |
Detailed Experimental Protocols
Protocol 1: Standard Acidic Quench and Extraction
This protocol is suitable for reactions where the desired product is stable to dilute acid.
-
Cool the reaction mixture: Place the reaction vessel in an ice bath and cool to 0-5 °C.
-
Quench the reaction: Slowly add 1 M HCl (aq) to the stirred reaction mixture. Monitor the pH of the mixture to ensure it is acidic (pH 1-2). Be mindful of any exotherm.
-
Transfer to a separatory funnel: Once the quench is complete, transfer the mixture to a separatory funnel.
-
Dilute with organic solvent: Add an appropriate organic solvent (e.g., ethyl acetate) to dissolve your product.
-
Extract: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separate the layers: Drain the lower aqueous layer.
-
Wash the organic layer: Add a fresh portion of 1 M HCl (aq) to the separatory funnel and repeat the extraction. Perform at least two acidic washes.
-
Neutralize (optional but recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be careful of gas evolution (CO₂).
-
Brine wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Dry and concentrate: Drain the organic layer into a flask containing a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter and concentrate the solvent in vacuo to yield your crude product.
Protocol 2: Copper Sulfate Wash for Acid-Sensitive Compounds
This protocol is ideal when your product may degrade under acidic conditions.
-
Dilute the reaction mixture: Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer to a separatory funnel: Transfer the diluted mixture to a separatory funnel.
-
Wash with copper sulfate: Add a 10% aqueous solution of copper(II) sulfate. Shake the funnel. The aqueous layer should turn a deep blue or purple as it complexes with the amine.[2]
-
Repeat washes: Continue washing with fresh portions of the copper sulfate solution until the aqueous layer no longer changes color.
-
Water wash: Wash the organic layer with water to remove any residual copper sulfate.
-
Brine wash: Wash the organic layer with brine.
-
Dry and concentrate: Dry the organic layer over a drying agent, filter, and concentrate to obtain your crude product.
Visualizing the Workflow
Decision Tree for Quenching Strategy
Caption: Decision-making for quenching strategy.
Workflow for Acid-Base Extraction
Caption: Step-by-step acid-base extraction workflow.
References
- Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(31), 7755–7765.
- Jensen, J. H., & Jensen, F. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 3, e1127.
- Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
-
University of Rochester. (n.d.). Tips & Tricks: Emulsions. Department of Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
ResearchGate. (2017, May 9). How can I remove 1,3-PropaneDiamine from reaction mixture? Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. Retrieved from [Link]
-
Not Voodoo. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2016, January 27). Why are amines extracted using acids? Couldn't NaOH deprotonate an amine and allow it to be picked up in the aqueous layer? r/Mcat. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
ResearchGate. (2017, May 9). How can I remove 1,3-PropaneDiamine from reaction mixture? Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. Retrieved from [Link]
-
Not Voodoo. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
ResearchGate. (2014, April 18). What is the best NHS quenching agent? Retrieved from [Link]
-
Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ResearchGate. (2020, August). Does the quench stop our activation reaction? Retrieved from [Link]
-
Reddit. (2016, January 27). Why are amines extracted using acids? Couldn't NaOH deprotonate an amine and allow it to be picked up in the aqueous layer? r/Mcat. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, March 4). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Retrieved from [Link]
-
ResearchGate. (2023, May 31). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N′‐Dialkyl‐1,3‐propanedialdimines, and Lithium N,N′‐Dialkyl‐1,3‐propanedialdiminates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PubMed Central. Retrieved from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
- Google Patents. (n.d.). US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
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Validation & Comparative
A Medicinal Chemist's Guide: 3-(2-Methylpiperidin-1-yl)propan-1-amine vs. 3-(piperidin-1-yl)propan-1-amine in Drug Design
Introduction: The Strategic Value of a Single Methyl Group
In the landscape of medicinal chemistry, the piperidine ring is a quintessential scaffold, recognized as a "privileged structure" for its frequent appearance in clinically successful drugs.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block for engaging with biological targets. This guide delves into a direct comparison of two closely related piperidine-containing fragments: 3-(piperidin-1-yl)propan-1-amine and its alpha-methylated counterpart, 3-(2-methylpiperidin-1-yl)propan-1-amine .
While the difference appears to be a single, seemingly innocuous methyl group, this subtle structural modification has profound and predictable consequences for a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics. Understanding these consequences is paramount for researchers aiming to fine-tune a lead compound's profile, transforming a promising molecule into a viable drug candidate. We will dissect this comparison not as a simple choice between two reagents, but as a case study in strategic molecular design, exploring the trade-offs between metabolic stability, target affinity, synthetic complexity, and safety.
Part 1: Physicochemical and Structural Properties - The Foundation of Drug Action
The journey of a drug through the body is dictated by its fundamental physical and chemical properties. The addition of a methyl group at the C2 position of the piperidine ring initiates a cascade of changes that redefine the molecule's behavior.
| Property | 3-(piperidin-1-yl)propan-1-amine | This compound | Implication of the 2-Methyl Group |
| Structure | ![]() | ![]() | Introduces a chiral center and steric bulk. |
| Molecular Weight | 142.24 g/mol | 156.27 g/mol [4] | Minor increase. |
| cLogP (Lipophilicity) | ~1.1 | ~1.6 | Increased Lipophilicity: Potentially enhances membrane permeability but may increase off-target binding and metabolic clearance.[5][6] |
| pKa (Basicity) | ~10.4 (piperidine N) | ~10.8 (piperidine N) | Increased Basicity: The electron-donating methyl group strengthens the basicity of the piperidine nitrogen, increasing its degree of ionization at physiological pH. This can impact solubility and receptor interactions.[7] |
| Chirality | Achiral | Chiral (Racemic) | Introduces Stereoisomers: The compound exists as (R)- and (S)-enantiomers, which can have vastly different biological activities and must be separated and tested individually, adding significant complexity.[8][9][10] |
The Critical Implications of Chirality and Conformation
The most significant structural consequence of alpha-methylation is the introduction of a chiral center .[9] Regulatory agencies like the U.S. Food and Drug Administration (FDA) mandate that enantiomers of a chiral drug be treated as separate chemical entities.[10] This is because biological systems, being chiral themselves, often interact differently with each enantiomer. One may be highly active (the eutomer), while the other is inactive or even responsible for undesirable side effects (the distomer).[9][10] Therefore, choosing the 2-methylated fragment immediately commits a project to the added cost and complexity of asymmetric synthesis or chiral resolution.
Furthermore, the steric bulk of the methyl group imposes conformational restriction . It can influence the preferred chair conformation of the piperidine ring and hinder rotation around the N-C bond connecting the ring to the propylamino side chain.[11] This pre-organization can be highly advantageous, locking the molecule into a bioactive conformation that enhances binding affinity and selectivity for the intended target.[7]
Part 2: Pharmacokinetic Profile (ADME) - The Battle for Metabolic Stability
A primary challenge in drug development is engineering molecules that can withstand the body's metabolic machinery, particularly the cytochrome P450 (CYP) enzyme system in the liver.[12] The position alpha (adjacent) to a nitrogen atom is a common site of oxidative metabolism.
The key advantage of the 2-methyl group is its role as a metabolic shield . By occupying the C2 position, it sterically hinders CYP enzymes from accessing and oxidizing this vulnerable site.[2] This strategy is frequently employed to block N-dealkylation or ring hydroxylation, thereby increasing the metabolic stability and half-life of a drug.[13]
Hypothetical Performance Data: In Vitro Metabolic Stability
To illustrate this, consider the following representative data from a standard in vitro liver microsomal stability assay, which measures the rate at which a compound is metabolized by liver enzymes.[14][15]
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |
| 3-(piperidin-1-yl)propan-1-amine | 15 | 46.2 | High Clearance: Rapidly metabolized. |
| This compound | > 120 | < 5.8 | Low Clearance: Significantly more stable. |
This dramatic improvement in stability is a powerful driver for considering the 2-methylated analog, as it can lead to improved bioavailability and a longer duration of action in vivo.[13]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines the essential steps for determining a compound's metabolic stability using pooled liver microsomes.[14][15][16][17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (IS) for quenching
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the liver microsomes (final concentration 0.5 mg/mL) to the test compound solution. Pre-incubate for 5 minutes at 37°C to equilibrate.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point for a control sample, which is immediately quenched.
-
Incubation & Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[12]
-
Quenching: Immediately add the aliquot to a separate plate containing cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[15]
Workflow Diagram:
Caption: The 2-methyl group can pre-organize a ligand for optimal on-target binding and reduced off-target activity.
Safety and Off-Target Effects: The hERG Challenge
A critical safety hurdle in drug discovery is avoiding inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Blockade of this channel can prolong the QT interval of the cardiac action potential, leading to a potentially fatal arrhythmia. [18]Basic amines with moderate lipophilicity are a well-known structural alert for hERG liability.
Herein lies a crucial trade-off. The 2-methyl analog has increased lipophilicity and basicity, two properties that can increase the risk of hERG binding. However, the specific steric and conformational profile of the molecule may prevent it from effectively binding within the hERG channel pore. This risk cannot be predicted with certainty and must be evaluated experimentally.
Experimental Protocol: hERG Radioligand Binding Assay
This protocol describes a common method to assess a compound's potential to interact with the hERG channel by measuring its ability to displace a known radiolabeled hERG blocker. [19][20] Objective: To determine the IC₅₀ value of a test compound for the hERG channel.
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing the hERG channel.
-
[³H]dofetilide (a high-affinity radioligand for hERG).
-
Test compounds at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, combine the hERG-expressing cell membranes, [³H]dofetilide, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Counting: Place the filters into vials with scintillation fluid. Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]dofetilide displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of radioligand binding.
Workflow Diagram:
Caption: Workflow for a hERG radioligand displacement assay.
Conclusion: A Strategic Choice Based on Context
The decision between incorporating 3-(piperidin-1-yl)propan-1-amine or this compound into a drug candidate is a microcosm of the entire drug discovery process: a series of strategic trade-offs guided by experimental data. Neither fragment is inherently superior; their value is context-dependent.
| Feature | 3-(piperidin-1-yl)propan-1-amine | This compound |
| Primary Advantage | Simplicity, low cost, achiral. | Improved metabolic stability, potential for higher affinity/selectivity. |
| Primary Disadvantage | Potential for rapid metabolic clearance at C2. | Introduces chirality (cost/complexity), increased lipophilicity and potential hERG risk. |
| When to Use | In early-stage discovery where rapid synthesis of analogs is needed; when metabolic stability is not a primary concern for the lead series. | To address a known metabolic liability in a promising lead compound; to enhance selectivity or potency through conformational locking. |
Ultimately, the unsubstituted piperidine serves as an excellent starting point. If a lead compound containing this moiety demonstrates promising activity but suffers from poor metabolic stability, the introduction of the 2-methyl group is a classic, rational, and often highly effective medicinal chemistry strategy. However, this move must be accompanied by a rigorous evaluation of its stereoisomers and a careful assessment of its safety profile, particularly hERG liability.
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Mercell. Metabolic stability in liver microsomes. Available at: [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes. (2024). Available at: [Link]
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Evotec. Microsomal Stability. Available at: [Link]
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FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). Available at: [Link]
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National Institutes of Health. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Available at: [Link]
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National Institutes of Health. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). Available at: [Link]
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YouTube. hERG Assay (Methods for testing hERG antagonistic activity). (2023). Available at: [Link]
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Springer Nature Experiments. A High-Throughput Binding Assay for HERG. Available at: [Link]
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ION Biosciences. Thallium-free hERG Potassium Channel Assay. Available at: [Link]
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National Institutes of Health. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. (2018). Available at: [Link]
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Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Available at: [Link]
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Longdom Publishing. Clinical Importance of Chirality in Drug Design and Pharmaceutica. Available at: [Link]
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PubMed Central. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Available at: [Link]
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ResearchGate. Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and.... Available at: [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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National Institutes of Health. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]
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PubMed. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). Available at: [Link]
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ResearchGate. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]
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PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). Available at: [Link]
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A Comparative Guide to the Reactivity of 2-Methyl, 3-Methyl, and 4-Methyl Piperidine Propanamine Isomers
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the synthesis and properties of target molecules. Substituted piperidines are a cornerstone of medicinal chemistry, and understanding the nuanced reactivity of their isomers is paramount for efficient and predictable synthetic outcomes.[1] This guide provides an in-depth comparative analysis of the reactivity of three constitutional isomers: 2-methyl, 3-methyl, and 4-methyl piperidine propanamine.
This analysis is grounded in the fundamental principles of organic chemistry, exploring how the seemingly subtle difference in the position of a methyl group on the piperidine ring dictates the nucleophilicity and overall reactivity of the molecule. We will delve into the interplay of steric and electronic effects, supported by established chemical principles, and provide detailed experimental protocols for researchers to quantify these differences in their own laboratories.
Introduction: The Significance of Methylpiperidine Propanamine Isomers
Piperidine and its derivatives are ubiquitous scaffolds in pharmaceuticals and bioactive compounds.[1] The addition of a propanamine side chain introduces a primary amine, a versatile functional group for further elaboration in drug discovery programs. The methyl group on the piperidine ring, while small, can significantly impact the molecule's conformation, basicity, and steric environment, thereby influencing its reactivity in crucial bond-forming reactions such as acylation and alkylation.
A clear understanding of the relative reactivity of the 2-, 3-, and 4-methyl isomers is essential for:
-
Predictive Synthesis: Anticipating reaction rates and potential side products.
-
Reaction Optimization: Selecting appropriate reaction conditions to achieve desired outcomes.
-
Structure-Activity Relationship (SAR) Studies: Correlating structural changes with biological activity.
This guide will dissect the factors governing the reactivity of these three isomers, providing a framework for their strategic use in synthesis.
Theoretical Framework: Unraveling Steric and Electronic Effects
The reactivity of the 2-methyl, 3-methyl, and 4-methyl piperidine propanamine isomers is primarily governed by a delicate balance of two key factors:
-
Electronic Effects: The influence of the methyl group on the electron density of the nitrogen atoms.
-
Steric Effects: The spatial hindrance around the reactive centers.
Electronic Effects and Basicity
The methyl group is an electron-donating group through an inductive effect.[2] This effect increases the electron density on the nitrogen atoms of the piperidine ring, thereby increasing their basicity and nucleophilicity compared to unsubstituted piperidine propanamine.
-
4-Methylpiperidine Propanamine: The methyl group at the 4-position exerts a purely inductive effect, enhancing the basicity of the piperidine nitrogen without introducing significant steric hindrance around it.
-
3-Methylpiperidine Propanamine: The methyl group at the 3-position also has an inductive electron-donating effect, increasing the basicity of the piperidine nitrogen.
-
2-Methylpiperidine Propanamine: Similarly, the 2-methyl group inductively increases the basicity of the piperidine nitrogen.
Therefore, from an electronic standpoint, all three methyl-substituted isomers are expected to be more reactive than the unsubstituted parent compound. The differences in basicity among the three isomers are likely to be subtle.
Steric Hindrance: The Decisive Factor
Steric hindrance plays a more differentiating role in the reactivity of these isomers, particularly for reactions involving the piperidine nitrogen.
-
4-Methylpiperidine Propanamine: The methyl group is distant from the piperidine nitrogen, posing no steric impediment to its reaction with electrophiles.
-
3-Methylpiperidine Propanamine: The methyl group is closer to the nitrogen atom than in the 4-isomer, introducing a moderate level of steric hindrance.
-
2-Methylpiperidine Propanamine: The methyl group is directly adjacent to the piperidine nitrogen (an α-substituent). This proximity creates significant steric bulk, shielding the nitrogen's lone pair of electrons and impeding the approach of electrophiles. This effect is well-documented in studies of substituted piperidines.
The primary amine of the propanamine side chain is less affected by the methyl group's position on the ring in all three isomers, as it is attached to a flexible three-carbon chain. However, the overall conformation of the molecule can be influenced by the methyl group, which may have a minor, indirect effect on the reactivity of the primary amine.
Predicted Reactivity Order
Based on the interplay of these effects, the predicted order of reactivity for the piperidine nitrogen in reactions like acylation or alkylation is:
4-Methyl > 3-Methyl >> 2-Methyl
The 4-methyl isomer is expected to be the most reactive due to the combination of an activating electronic effect and minimal steric hindrance. The 3-methyl isomer will be slightly less reactive due to some steric hindrance. The 2-methyl isomer is predicted to be significantly less reactive due to the substantial steric hindrance imposed by the adjacent methyl group.
The reactivity of the primary amine on the propanamine chain is expected to be similar across the three isomers, although subtle differences may arise from conformational effects. In reactions where both the primary and secondary amines can react, the primary amine is generally more accessible and may react preferentially, especially in the case of the sterically hindered 2-methyl isomer.
Experimental Validation: A Protocol for Comparative Reactivity Analysis
To empirically validate the predicted reactivity order, a comparative kinetic study of the acylation of the three isomers can be performed. This experiment will provide quantitative data on the relative reaction rates.
Synthesis of Methylpiperidine Propanamine Isomers
The three isomers can be synthesized from their corresponding methylpiperidines. A general synthetic route involves the cyanoethylation of the methylpiperidine followed by reduction of the nitrile to the primary amine.
Experimental Workflow for Synthesis
Caption: General synthetic scheme for the preparation of methylpiperidine propanamine isomers.
Step-by-Step Protocol for Synthesis of 4-Methylpiperidine Propanamine:
-
Cyanoethylation: To a stirred solution of 4-methylpiperidine (1.0 eq) in a suitable solvent such as ethanol, slowly add acrylonitrile (1.1 eq). The reaction is typically exothermic and may require cooling to maintain a temperature of 20-30 °C. Stir the mixture at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure. The resulting crude 3-(4-methylpiperidin-1-yl)propanenitrile can be purified by vacuum distillation or column chromatography.
-
Nitrile Reduction: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Slowly add a solution of 3-(4-methylpiperidin-1-yl)propanenitrile (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with the reaction solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methylpiperidine propanamine.
-
Purification: Purify the product by vacuum distillation or column chromatography.
Repeat this procedure for 2-methylpiperidine and 3-methylpiperidine to obtain the corresponding propanamine derivatives.
Comparative Acylation Kinetics
A common method to assess nucleophilic reactivity is to monitor the rate of acylation with a suitable electrophile, such as an acyl chloride or an anhydride. The progress of the reaction can be followed using techniques like ¹H NMR spectroscopy, GC-MS, or HPLC.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of the acylation of methylpiperidine propanamine isomers.
Step-by-Step Protocol for Kinetic Analysis:
-
Preparation: In separate NMR tubes, prepare solutions of each isomer (2-methyl, 3-methyl, and 4-methyl piperidine propanamine) at a known concentration (e.g., 0.1 M) in a deuterated solvent (e.g., chloroform-d). Add a known amount of an internal standard (e.g., mesitylene) to each tube.
-
Acylating Agent: Prepare a solution of the acylating agent (e.g., acetic anhydride or benzoyl chloride) at the same concentration in the same deuterated solvent.
-
Reaction Initiation: Equilibrate the NMR tubes containing the amine solutions in the NMR spectrometer at a constant temperature (e.g., 25 °C). Initiate the reaction by adding an equimolar amount of the acylating agent solution to each tube.
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a period sufficient to observe significant conversion.
-
Data Analysis: For each time point, integrate the signals corresponding to a characteristic peak of the starting amine and a characteristic peak of the acylated product. Normalize these integrals to the integral of the internal standard.
-
Rate Determination: Plot the concentration of the starting material versus time and the concentration of the product versus time. Determine the initial rate of the reaction for each isomer from the initial slope of the concentration-time curve.
-
Comparison: Compare the initial rates of reaction for the three isomers to determine their relative reactivity.
Data Presentation and Interpretation
The results from the kinetic experiments can be summarized in a table for easy comparison.
Table 1: Relative Initial Rates of Acylation of Methylpiperidine Propanamine Isomers with Acetic Anhydride at 25 °C
| Isomer | Relative Initial Rate |
| 4-Methylpiperidine Propanamine | (Expected to be the highest) |
| 3-Methylpiperidine Propanamine | (Expected to be intermediate) |
| 2-Methylpiperidine Propanamine | (Expected to be the lowest) |
The expected trend in the data would show the 4-methyl isomer reacting the fastest, followed by the 3-methyl isomer, with the 2-methyl isomer being the slowest. This would provide strong experimental evidence for the dominant role of steric hindrance in controlling the reactivity of the piperidine nitrogen.
Conclusion
The reactivity of 2-methyl, 3-methyl, and 4-methyl piperidine propanamine is a classic example of how subtle structural changes can have a profound impact on chemical behavior. While the electron-donating methyl group enhances the basicity of all three isomers, steric hindrance is the overriding factor that dictates their relative nucleophilicity. The 4-methyl isomer emerges as the most reactive due to the absence of steric hindrance around the piperidine nitrogen. Conversely, the 2-methyl isomer is the least reactive due to significant steric shielding. The 3-methyl isomer presents an intermediate case.
For synthetic chemists, this understanding allows for the rational selection of isomers to either facilitate or temper reactivity at the piperidine nitrogen. The experimental protocols provided in this guide offer a robust framework for quantifying these differences and can be adapted for various electrophiles and reaction conditions. By leveraging this knowledge, researchers can design more efficient and predictable synthetic routes for the development of novel therapeutics and other advanced materials.
References
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Wanner, B.; Kreituss, I.; Gutierrez, O.; Kozlowski, M. C.; Bode, J. W. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. J. Am. Chem. Soc.2015 , 137 (35), 11491–11497. [Link]
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Mayr, H.; Bug, T.; Gotta, M. F.; Hering, N.; Irrgang, B.; Janker, B.; Kempf, B.; Loos, R.; Ofial, A. R.; Remennikov, G.; Schimmel, H. Reference Scales for the Classification of Nucleophilic and Electrophilic Reactivity. J. Am. Chem. Soc.2001 , 123 (39), 9500–9512. [Link]
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Rouden, J.; Lasne, M.-C.; Blanchet, J.; Baudoux, J. Synthesis of piperidines and their N-oxides: a review. Org. Process Res. Dev.2014 , 18 (7), 779–812. [Link]
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Comparative Analysis of the Biological Activities of 2-Methylpiperidine Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of derivatives based on the 2-methylpiperidine scaffold, a core structure found in numerous pharmacologically active compounds. While direct, publicly available comparative studies on derivatives of 3-(2-Methylpiperidin-1-yl)propan-1-amine are limited, the broader class of 2-methylpiperidine and related piperidine derivatives has been extensively investigated. This document synthesizes key findings from the scientific literature to offer insights into the structure-activity relationships (SAR) and potential therapeutic applications of this chemical family, with a focus on local anesthetic and cholinergic activities.
Introduction: The 2-Methylpiperidine Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged scaffold for interacting with biological targets. The introduction of a methyl group at the 2-position, as in 2-methylpiperidine, adds a chiral center and steric bulk, which can significantly influence receptor binding affinity, selectivity, and metabolic stability. This guide explores how modifications to this core structure impact biological function, providing a framework for the rational design of novel therapeutic agents.
Comparative Biological Activities
Local Anesthetic Properties
The piperidine ring is a key component in the molecular structure of widely used local anesthetics like bupivacaine and ropivacaine.[1][2] Research into novel piperidine derivatives continues to yield compounds with promising local anesthetic potential.
A common strategy for evaluating local anesthetic activity is the infiltration anesthesia model, often tested on animals like guinea pigs or rabbits.[2][3] The efficacy of new derivatives is typically compared against established local anesthetics such as procaine, lidocaine, and trimecaine.[1][4]
Table 1: Comparative Local Anesthetic Activity of Representative Piperidine Derivatives
| Compound | Animal Model | Concentration | Onset of Anesthesia | Duration of Anesthesia | Anesthesia Index | Reference |
| LAS-286 | Guinea Pig | 0.5% | Comparable to reference | Prolonged vs. reference | Higher than reference | [1][3] |
| LAS-294 | Guinea Pig | 0.5% | Longer latency period | Longer than procaine & lidocaine | Inferior to LAS-286 | [1] |
| LAS-251 | Guinea Pig | 0.5% | Not specified | Surpassed reference drugs | Highest activity | [2] |
| Ester of 4-(octyn-1-yl)piperidol-1-propionic acid | Not specified | Not specified | Not specified | Positive effect vs. reference | Positive effect vs. reference | [4] |
| Procaine | Guinea Pig | 0.5% | Standard | Standard | Standard | [1][2] |
| Lidocaine | Guinea Pig | 0.5% | Standard | Standard | Standard | [1][2] |
Structure-Activity Relationship Insights:
-
Acyl Moiety: Studies have shown that the nature of the acyl group can influence local anesthetic activity. For instance, in some series, benzoate esters have demonstrated greater activity than their propionate counterparts.[4]
-
Substituents on the Piperidine Ring: The presence of alkyl radicals, such as a hexyl group on a triple bond at the C4 position, has been shown to have a positive effect on both the anesthesia index and duration of action.[4]
-
Toxicity: A crucial aspect of local anesthetic development is low toxicity. Many of the studied piperidine derivatives have been found to be less toxic than reference drugs like procaine and lidocaine when administered subcutaneously.[2]
Cholinergic System Modulation
The cholinergic system, with its nicotinic and muscarinic receptors, is a key target for therapeutic intervention in a range of neurological and physiological processes. Piperidine derivatives have been explored as both antagonists (anticholinergics) and as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.
Anticholinergic Activity:
The central anticholinergic effects of piperidine derivatives are influenced by the nature of the substituents on both the piperidine ring and the acid moiety of ester derivatives.[5]
-
Amino Alcohol Group: The duration of psychotropic action can be influenced by the heterocyclic amino group, with quinuclidinyl and pyrrolidyl derivatives tending to be longer-acting than piperidyl derivatives.[5]
-
Acid Moiety: For central anticholinergic action, it is often required that one substituent on the acid moiety be an unsubstituted phenyl group, while the other can be a cycloalkyl, alkynyl, or another unsubstituted phenyl group.[5]
Acetylcholinesterase (AChE) Inhibition:
Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain.[6][7] Piperidine is a core scaffold in potent AChE inhibitors like donepezil.[6][8]
Table 2: Comparative AChE Inhibitory Activity of Representative Piperidine and Related Derivatives
| Compound | IC50 (nM) | Selectivity for AChE vs. BuChE | Reference |
| 13e (E2020) | 5.7 | 1250-fold | [8] |
| Donepezil | ~4.1 (converted from µM) | High | [6][7] |
| 4b (phthalimide-piperazine derivative) | 16,420 | Not specified | [6][7] |
Structure-Activity Relationship Insights:
-
Rigid Analogs: Creating more rigid analogs of initial lead compounds, such as replacing a flexible chain with a cyclic moiety, can lead to more potent AChE inhibitors.[8]
-
Bioisosteric Replacement: The piperidine ring can sometimes be replaced by other cyclic amines, like piperazine, as a bioisostere, although this can impact inhibitory potency.[7]
Experimental Protocols
Evaluation of Local Anesthetic Activity (Infiltration Anesthesia)
This protocol is based on the Bulbring & Wajda animal model, a standard method for assessing the local anesthetic effects of new chemical entities.[2][3]
Objective: To determine the onset, duration, and depth of local anesthesia of a test compound when infiltrated into the subcutaneous tissue.
Methodology:
-
Animal Model: Albino guinea pigs are typically used for this assay.
-
Preparation: The hair on the backs of the animals is clipped. The area is then marked for injection sites.
-
Procedure:
-
The test compound, a reference standard (e.g., lidocaine), and a control (saline) are prepared in sterile solutions.
-
A needle is inserted into the skin six times in quick succession within the marked area to assess the baseline pain response.
-
The test solution is injected subcutaneously into the marked area.
-
The pain response is then tested at regular intervals (e.g., every 5-10 minutes) by pricking the anesthetized area with a needle.
-
-
Data Analysis: The following parameters are recorded:
-
Onset of anesthesia: The time taken for the animal to show no response to the needle prick.
-
Duration of full anesthesia: The time for which the animal shows no response.
-
Total duration of anesthesia: The time taken for the pain sensation to return to baseline.
-
Anesthesia Index: A calculated value based on the depth and duration of anesthesia.[2]
-
Causality Behind Experimental Choices: The guinea pig model is chosen due to its well-characterized response to local anesthetics and the ease of observing the cutaneous reflexes. Using established reference drugs allows for a direct comparison of the potency and duration of action of the novel compounds.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a widely used, simple, and sensitive colorimetric method to determine the activity of AChE and the inhibitory potential of test compounds.[6][7]
Objective: To quantify the in vitro inhibitory potency (IC50) of a test compound against AChE.
Methodology:
-
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
AChE enzyme solution
-
Acetylthiocholine iodide (substrate)
-
DTNB solution
-
Test compound solutions at various concentrations
-
-
Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, test compound solution, and AChE enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Trustworthiness of the Protocol: This protocol is a self-validating system as it includes positive controls (known inhibitors like donepezil) and negative controls (no inhibitor). This allows for the normalization of the data and ensures the reliability of the calculated IC50 values.
Visualizations
Caption: General derivatization of the 2-methylpiperidine scaffold.
Caption: Workflow for infiltration anesthesia assay.
Caption: Mechanism of AChE inhibition by piperidine derivatives.
Conclusion
The 2-methylpiperidine scaffold is a versatile starting point for the development of novel therapeutic agents. The available literature strongly suggests that derivatives of this core structure are promising candidates for local anesthetics and modulators of the cholinergic system. Structure-activity relationship studies indicate that careful selection of substituents on the piperidine ring and associated side chains is crucial for optimizing potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the evaluation of new derivatives. Future research focusing on the synthesis and systematic biological screening of a library of this compound derivatives could uncover novel compounds with significant therapeutic potential.
References
-
Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC. [Link]
-
Local anesthetic activity of 1-(morpholino or piperidino)-2-propanol derivatives - PubMed. [Link]
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The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models - FABAD Journal of Pharmaceutical Sciences. [Link]
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Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. [Link]
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Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PubMed. [Link]
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Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists - PubMed. [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. [Link]
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Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ - PubMed. [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
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Synthesis of some Amide derivatives and their Biological activity. [Link]
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STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - NCBI. [Link]
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Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed. [Link]
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Structure–activity relationship of piperidine derivatives with... - ResearchGate. [Link]
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Structure activity relationship of piperidine derivatives - ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed. [Link]
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Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed. [Link]
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Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 3-(2-Methylpiperidin-1-yl)propan-1-amine
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Introduction: Beyond the Formula
In the landscape of pharmaceutical development and novel material synthesis, 3-(2-methylpiperidin-1-yl)propan-1-amine serves as a valuable and versatile building block. Its structure, featuring a chiral piperidine ring and a primary amine, offers a rich scaffold for creating complex molecular architectures. However, this same structural complexity presents a significant validation challenge. The potential for positional isomerism, where the methyl group could reside on the 3rd or 4th position of the piperidine ring, necessitates a rigorous, multi-technique approach to confirm the precise molecular structure.
This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to unambiguously validate the structure of this compound. We will move beyond simple confirmation and delve into comparative analysis, providing the experimental data needed to definitively distinguish the target molecule from its closely related isomers, ensuring the absolute integrity of your starting material.
The Isomeric Challenge: Why Orthogonal Methods are Non-Negotiable
The synthesis of this compound can theoretically yield several isomers with the identical molecular formula (C₉H₂₀N₂) and molecular weight (156.27 g/mol ).[1][2] This fact immediately renders single-technique analysis, such as low-resolution mass spectrometry, insufficient for definitive structural confirmation. The primary challenge lies in distinguishing the target compound from its key positional isomers:
-
Target Molecule: 3-(2-Methyl piperidin-1-yl)propan-1-amine
-
Isomer A: 3-(3-Methyl piperidin-1-yl)propan-1-amine
-
Isomer B: 3-(4-Methyl piperidin-1-yl)propan-1-amine
Each of these molecules will produce an identical molecular ion peak in a mass spectrum, creating a critical need for techniques that probe the specific connectivity of atoms within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR, is the cornerstone of this validation, providing an unambiguous map of the molecular framework.
Part 1: Foundational Analysis - Confirming Mass and Purity
Before delving into complex structural elucidation, the first step is to confirm the molecular weight and assess the bulk purity of the sample.
A. High-Resolution Mass Spectrometry (HRMS)
While isomers share a nominal mass, HRMS provides the elemental composition, confirming that no unexpected elements are present. This technique is foundational for verifying that the correct atoms are present in the correct quantities.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.[3]
-
Analysis: Perform a full scan from m/z 100-500. The expected protonated molecule [M+H]⁺ for C₉H₂₀N₂ is m/z 157.1705.
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₂₀N₂ | 157.1705 |
| 3-(3-Methylpiperidin-1-yl)propan-1-amine | C₉H₂₀N₂ | 157.1705 |
| 3-(4-Methylpiperidin-1-yl)propan-1-amine | C₉H₂₀N₂ | 157.1705 |
| Table 1: HRMS data confirms elemental composition but cannot differentiate isomers. |
B. Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the compound and separating it from any starting materials or side-products. Due to the basic nature of the amines, special considerations are needed to achieve good peak shape.
Experimental Protocol: Reversed-Phase HPLC for Amine Analysis
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (note: sensitivity is low as there is no strong chromophore) or, more effectively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[4]
-
Modifier: To improve peak shape, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can be effective in reducing peak tailing.[5]
The resulting chromatogram should ideally show a single major peak, allowing for the quantification of purity as a percentage of the total integrated peak area.
Part 2: Unambiguous Structure Elucidation with NMR Spectroscopy
NMR is the most powerful tool for distinguishing between the target molecule and its positional isomers. The chemical environment of each proton and carbon atom provides a unique fingerprint of the molecular structure.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a 400 MHz or higher spectrometer.
Comparative ¹H NMR Analysis: The Key Differentiators
The ¹H NMR spectrum provides the most direct evidence for the position of the methyl group. The key is to analyze the signals corresponding to the piperidine ring protons.
| Signal | This compound (Expected) | 3-(3-Methylpiperidin-1-yl)propan-1-amine (Expected) | 3-(4-Methylpiperidin-1-yl)propan-1-amine (Expected) |
| Methyl Doublet | ~1.0-1.1 ppm (d, 3H) | ~0.8-0.9 ppm (d, 3H) | ~0.8-0.9 ppm (d, 3H) |
| H2 (Piperidine) | Multiplet, coupled to methyl group | Two distinct multiplets (axial/equatorial) | Two distinct multiplets (axial/equatorial) |
| H6 (Piperidine) | Two distinct multiplets (axial/equatorial) | Two distinct multiplets (axial/equatorial) | Two distinct multiplets (axial/equatorial) |
| Propanamine Chain | Multiplets for CH₂ groups between ~1.5-2.8 ppm | Multiplets for CH₂ groups between ~1.5-2.8 ppm | Multiplets for CH₂ groups between ~1.5-2.8 ppm |
| **Primary Amine (NH₂) | Broad singlet (variable) | Broad singlet (variable) | Broad singlet (variable) |
| Table 2: Comparative ¹H NMR chemical shifts provide strong evidence for isomer identification. |
The most telling feature for This compound is the unique environment of the proton at the C2 position, which is directly adjacent to both the nitrogen and the methyl-bearing carbon. This results in a characteristic multiplet. In contrast, the 3- and 4-methyl isomers show more symmetry around the nitrogen, leading to different splitting patterns for the H2 and H6 protons.
Definitive Connectivity with 2D NMR (HMBC)
While ¹H NMR provides strong clues, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the definitive, irrefutable proof of connectivity by showing correlations between protons and carbons that are 2-3 bonds away.
For This compound , the critical correlation is between the methyl group protons and the carbons of the piperidine ring.
Key Differentiating HMBC Correlations:
-
Target (2-Methyl): The protons of the methyl group (at ~1.0 ppm) will show a correlation to the C2 and C3 carbons of the piperidine ring.
-
Isomer A (3-Methyl): The methyl protons will show correlations to C2, C3, and C4.
-
Isomer B (4-Methyl): The methyl protons will show correlations to C3, C4, and C5.
Caption: Key HMBC correlations differentiating the 2-methyl (target) from the 4-methyl isomer.
Part 3: Stereochemical Integrity - Chiral Analysis
The methyl group at the C2 position creates a chiral center. In drug development, different enantiomers can have vastly different pharmacological effects.[6] Therefore, it is often critical to determine if the sample is a racemic mixture or a single enantiomer.
Experimental Protocol: Chiral HPLC
-
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers.[5] Polysaccharide-based CSPs are often effective for piperidine derivatives.[5]
-
Column: Chiralpak® AD-H or similar polysaccharide-based column.
-
Mobile Phase: Typically a mixture of hexane/isopropanol or similar normal-phase solvents. A small amount of an amine modifier like diethylamine (DEA) is often required to achieve good peak shape and resolution.[5]
-
Detection: UV at 210 nm.
-
Analysis: An equal mixture of (R) and (S) enantiomers (a racemic standard) should be injected to confirm the retention times of each. The sample is then injected to determine the enantiomeric ratio or enantiomeric excess (ee).
| Retention Time (min) | Peak Area | Enantiomer Assignment |
| 8.5 | 498,500 | Enantiomer 1 |
| 10.2 | 501,200 | Enantiomer 2 |
| Table 3: Example data from a chiral HPLC analysis of a nearly racemic sample. |
Workflow Summary: A Self-Validating System
The entire validation process can be visualized as a logical workflow, where each step confirms a different aspect of the molecule's identity and purity.
Caption: Decision workflow for the complete structural validation of the product.
Conclusion
The rigorous validation of this compound is a clear example of the necessity for a multi-faceted analytical approach in modern chemical and pharmaceutical science. Relying on a single data point, such as molecular weight, is insufficient and poses a significant risk to the integrity of downstream research and development. By systematically combining high-resolution mass spectrometry for elemental confirmation, HPLC for purity assessment, and a suite of 1D and 2D NMR experiments for unambiguous structural and isomeric determination, researchers can possess absolute confidence in their material. Finally, chiral chromatography provides the crucial, final layer of characterization for this stereochemically important building block. This comprehensive, self-validating workflow ensures the quality, safety, and reliability of any subsequent application.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- SIELC Technologies. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns.
- CymitQuimica. This compound.
- PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine.
- BenchChem. (2025).
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
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A Comparative Guide to the Synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine: Benchmarking Efficiency and Practicality
Introduction
3-(2-Methylpiperidin-1-yl)propan-1-amine (CAS No. 25560-00-3) is a valuable diamine building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a chiral 2-methylpiperidine moiety and a primary aminopropyl chain, makes it a versatile scaffold for constructing complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this intermediate is paramount for researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will explore the mechanistic rationale behind two prevalent strategies: Cyanoethylation followed by Nitrile Reduction and Direct Reductive Amination . We will benchmark these routes against key performance indicators, including yield, reagent cost, safety, and scalability, providing researchers with the critical data needed to make informed decisions for their specific laboratory or process chemistry needs.
Overview of Key Synthetic Strategies
The construction of this compound fundamentally involves the formation of a C-N bond between the 2-methylpiperidine nitrogen and a three-carbon propyl-amine synthon. The two most logical and industrially relevant approaches to achieve this are detailed below.
Route 1: Cyanoethylation and Subsequent Nitrile Reduction
This is arguably the most common and well-documented approach. It is a robust, two-step sequence that begins with the conjugate addition of 2-methylpiperidine to acrylonitrile, a process known as cyanoethylation. The resulting propanenitrile intermediate is then reduced to the target primary amine using various established methods. A very similar synthesis starting from piperidine has been reported, highlighting the reliability of this pathway.[2]
Caption: Workflow for the Cyanoethylation/Reduction Route.
Mechanistic & Practical Insights:
-
Cyanoethylation: This is a classic Michael addition reaction where the nucleophilic secondary amine of 2-methylpiperidine attacks the β-carbon of the electron-deficient alkene in acrylonitrile. The reaction is typically high-yielding and can often be run neat or in a protic solvent like methanol or ethanol.
-
Nitrile Reduction: The conversion of the nitrile to a primary amine is a critical step. The choice of reducing agent is key to the success and safety of the synthesis.
-
Metal Hydrides: Reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective and provide clean, high-yield reductions.[3] However, LiAlH₄ is pyrophoric and reacts violently with water, requiring strict anhydrous conditions and careful handling.
-
Catalytic Hydrogenation: This method employs catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) under a hydrogen atmosphere.[4] While generally safer and more scalable than using LiAlH₄, this method can lead to the formation of secondary amine byproducts through the reaction of the intermediate imine with the final product.[4][5] This side reaction can often be suppressed by conducting the hydrogenation in the presence of ammonia.[6]
-
Route 2: One-Pot Reductive Amination
Reductive amination is a powerful and efficient method for forming C-N bonds, combining the formation of an imine or enamine intermediate and its reduction in a single pot. In this context, 2-methylpiperidine would be reacted with a suitable three-carbon carbonyl compound, such as 3-aminopropanal (or a protected equivalent), in the presence of a selective reducing agent.
Caption: Workflow for the One-Pot Reductive Amination Route.
Mechanistic & Practical Insights: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced by a hydride source present in the reaction mixture. The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough to not reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion.[7]
-
Selective Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this transformation.[7][8] STAB is particularly popular due to its mildness, selectivity, and the fact that it does not generate toxic cyanide byproducts.
-
Carbonyl Partner: The primary challenge for this route is the choice and availability of the three-carbon carbonyl partner. 3-Aminopropanal is unstable. Therefore, a protected version, like N-Boc-3-aminopropanal, or a precursor that generates the aldehyde in situ, would be required, adding steps and cost to the overall process.
Comparative Benchmarking
To facilitate a direct comparison, the key metrics for each synthetic route are summarized below.
| Metric | Route 1: Cyanoethylation/Reduction | Route 2: Reductive Amination |
| Number of Steps | 2 (isolated intermediate) | 1 (one-pot) or 2-3 (if precursor synthesis is needed) |
| Typical Overall Yield | Good to Excellent (70-90%) | Moderate to Good (60-85%) |
| Reagent Cost | Low (2-methylpiperidine and acrylonitrile are bulk chemicals) | Moderate to High (carbonyl synthon and selective reducing agents are more expensive) |
| Safety Concerns | High: Acrylonitrile is highly toxic and carcinogenic. LiAlH₄ is pyrophoric. Catalytic hydrogenation involves flammable H₂ gas under pressure. | Moderate: NaBH(OAc)₃ is relatively safe. NaBH₃CN is toxic. The primary hazard relates to the specific carbonyl compound used. |
| Scalability | Highly scalable, common in industrial processes. | Scalable, but cost of reagents can be a limiting factor on a large scale. |
| Key Advantages | High yields, low-cost starting materials, well-established procedures. | One-pot efficiency, milder conditions possible, avoids highly toxic acrylonitrile. |
| Key Disadvantages | Use of highly toxic/hazardous reagents, potential for byproduct formation in reduction step. | Cost and stability of the carbonyl starting material can be prohibitive. |
Recommended Experimental Protocols
Based on its reliability, cost-effectiveness, and extensive precedent, Route 1 is recommended for most standard laboratory applications . The following protocols are provided as a guide.
Protocol 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile
Materials:
-
2-Methylpiperidine (1.0 eq)
-
Acrylonitrile (1.1 eq)
-
Methanol (approx. 3 mL per gram of 2-methylpiperidine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylpiperidine in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acrylonitrile dropwise to the stirred solution over 15-20 minutes. Caution: Acrylonitrile is highly toxic. Perform this addition in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil, 3-(2-Methylpiperidin-1-yl)propanenitrile, is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by vacuum distillation.
Protocol 2: Reduction to this compound (LiAlH₄ Method)
Materials:
-
3-(2-Methylpiperidin-1-yl)propanenitrile (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.
-
In the flask, carefully suspend LiAlH₄ in anhydrous diethyl ether. Caution: LiAlH₄ is pyrophoric and reacts violently with moisture. Handle with extreme care.
-
Dissolve the crude 3-(2-Methylpiperidin-1-yl)propanenitrile in anhydrous diethyl ether and add it to the addition funnel.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Add the nitrile solution dropwise from the addition funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0 °C. Quench the reaction very carefully by the sequential, dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the final product, this compound, by vacuum distillation.
Troubleshooting and Optimization
-
Incomplete Cyanoethylation: If the initial addition reaction is sluggish, a catalytic amount of a mild acid (e.g., acetic acid) can be added to protonate the nitrile, making it more electrophilic.
-
Secondary Amine Byproduct in Hydrogenation: As discussed, the formation of bis[3-(2-methylpiperidin-1-yl)propyl]amine is a common issue during catalytic reduction.[4] To mitigate this, add 5-10% (by volume) of aqueous ammonia to the solvent (e.g., methanol or ethanol) before adding the catalyst and substrate. Alternatively, using Raney Nickel in an ammonia-saturated solvent is a classic method to promote primary amine formation.[5]
Conclusion and Future Outlook
For the synthesis of this compound, the two-step sequence of cyanoethylation followed by nitrile reduction remains the most practical and cost-effective method for typical laboratory scales. Its use of inexpensive starting materials outweighs the hazards associated with acrylonitrile and powerful reducing agents, provided appropriate safety measures are implemented.
While reductive amination presents an elegant one-pot alternative, its utility is currently limited by the cost and availability of a suitable three-carbon carbonyl synthon. However, as new synthetic methods for producing functionalized aldehydes emerge, this route may become more competitive.
Looking forward, the development of "green" alternatives is of high interest. Catalytic transfer hydrogenation could replace the use of high-pressure hydrogen gas, and the exploration of biocatalytic methods, using enzymes like imine reductases (IREDs) or reductive aminases (RedAms), offers a promising future for the asymmetric and environmentally benign synthesis of such chiral amines.[9]
References
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Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
-
Reductive amination . Wikipedia. [Link]
-
Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and... . ResearchGate. [Link]
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Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
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Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides . MDPI. [Link]
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The Regioselective 3-Alkylation of Piperidine . ODU Digital Commons. [Link]
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How to prevent secondary amine formation in nitrile reduction? . ResearchGate. [Link]
-
Nitrile reduction . Wikipedia. [Link]
- US3372195A - Reduction of nitriles to primary amines.
-
Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine . ResearchGate. [Link]
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Reactions of Nitriles . Chemistry Steps. [Link]
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol . Semantic Scholar. [Link]
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Amine synthesis by nitrile reduction . Organic Chemistry Portal. [Link]
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Various synthetic routes for the synthesis of amine 1 Comparison of the... . ResearchGate. [Link]
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A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine
Introduction: The Significance of 3-(2-Methylpiperidin-1-yl)propan-1-amine in Drug Discovery
This compound is a key structural motif and a valuable building block in medicinal chemistry. Its presence in a molecule can significantly influence physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity, which in turn modulate pharmacokinetic and pharmacodynamic profiles. The efficient and scalable synthesis of this diamine is therefore of considerable interest to researchers and professionals in drug development. This guide provides a head-to-head comparison of the primary catalytic strategies for the synthesis of this compound, offering insights into the mechanistic nuances and practical considerations for catalyst selection. While direct comparative studies on this specific molecule are limited, this analysis draws upon established chemical principles and data from the synthesis of closely related structures to provide a robust comparative framework.
Catalytic Strategy 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its high yields and control over the degree of alkylation.[1] This one-pot reaction combines the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[2][3] This method elegantly avoids the common pitfall of overalkylation often encountered in direct alkylation with alkyl halides.
For the synthesis of this compound, the most logical precursors for a reductive amination approach would be 3-hydroxypropanal and 2-methylpiperidine. The reaction proceeds via the initial formation of an enamine intermediate, which is then protonated to form an iminium ion. This electrophilic intermediate is subsequently reduced by a hydride source.
Mechanism of Reductive Amination
The catalytic cycle of reductive amination is a well-understood process. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.
Caption: Reductive amination workflow for amine synthesis.
Catalyst (Reducing Agent) Comparison for Reductive Amination
The "catalyst" in this context refers to the reducing agent that facilitates the conversion of the iminium ion intermediate to the final amine product. The choice of reducing agent is paramount for achieving high selectivity and yield.
| Reducing Agent | Key Characteristics |
| Sodium Borohydride (NaBH₄) | A strong reducing agent that can reduce both the iminium ion and the starting aldehyde.[2] Its lack of selectivity can lead to the formation of 3-hydroxypropanol as a byproduct, reducing the overall yield of the desired amine. |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the reduction of iminium ions over carbonyls at neutral or slightly acidic pH.[2][4] However, it is highly toxic and generates cyanide waste, posing significant safety and environmental concerns. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and highly selective reducing agent for iminium ions.[2] It is less toxic than NaBH₃CN and generally provides high yields. Its bulky nature can sometimes lead to slower reaction rates with sterically hindered substrates. |
Senior Application Scientist's Insights on Reductive Amination
For the synthesis of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent. Its high selectivity for the iminium ion minimizes the formation of alcohol byproducts from the starting 3-hydroxypropanal. While potentially slower than stronger reducing agents, the cleaner reaction profile and higher yield of the desired product often outweigh the longer reaction time. The toxicity of sodium cyanoborohydride makes it a less desirable option, particularly for process development and scale-up.
Experimental Protocol: Reductive Amination
-
To a solution of 3-hydroxypropanal (1.0 eq) and 2-methylpiperidine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Catalytic Strategy 2: Michael Addition followed by Nitrile Reduction
An alternative and robust two-step approach involves an initial Michael addition of 2-methylpiperidine to an α,β-unsaturated nitrile, such as acrylonitrile, followed by the catalytic reduction of the resulting nitrile to the primary amine. This method is particularly advantageous due to the high reactivity of acrylonitrile as a Michael acceptor and the well-established protocols for nitrile reduction. A similar synthetic route has been successfully employed for the synthesis of the closely related 3-(piperidin-1-yl)propan-1-amine.[5]
Mechanism of Michael Addition and Nitrile Reduction
This two-step sequence first involves the conjugate addition of the secondary amine to the activated alkene, followed by the reduction of the nitrile functional group.
Caption: Michael addition and nitrile reduction workflow.
Catalyst Comparison for Nitrile Reduction
The critical catalytic step in this sequence is the reduction of the nitrile intermediate. Several catalysts are effective for this transformation, each with its own set of advantages and disadvantages.
| Catalyst/Reducing Agent | Key Characteristics |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective reducing agent capable of reducing nitriles to primary amines in high yields.[5] However, it is highly reactive with protic solvents and requires anhydrous conditions. Its pyrophoric nature also presents handling challenges, especially on a larger scale. |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C) | A widely used industrial method for nitrile reduction. Raney Nickel is a common and cost-effective catalyst. This method is generally considered "greener" than using metal hydrides. However, it requires specialized high-pressure hydrogenation equipment. Catalyst poisoning can also be an issue. |
| Borane Complexes (e.g., BH₃·THF) | A milder alternative to LiAlH₄ that can effectively reduce nitriles. It is more tolerant of certain functional groups but can be more expensive and may require a stoichiometric amount of the reagent. |
Senior Application Scientist's Insights on Nitrile Reduction
For laboratory-scale synthesis, Lithium Aluminum Hydride (LiAlH₄) is often the reagent of choice due to its high efficiency and the straightforward workup procedure.[5] However, for process development and scale-up, catalytic hydrogenation is the more attractive option from a safety, cost, and environmental perspective. The choice between Raney Nickel and Palladium on carbon will depend on cost considerations and the presence of other functional groups in the molecule that could be sensitive to the specific catalyst.
Experimental Protocol: Michael Addition and Nitrile Reduction
Step 1: Michael Addition
-
To a solution of 2-methylpiperidine (1.0 eq) in a suitable solvent (e.g., methanol), add acrylonitrile (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude 3-(2-Methylpiperidin-1-yl)propanenitrile, which can often be used in the next step without further purification.
Step 2: Nitrile Reduction (using LiAlH₄)
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether or THF at 0 °C, add a solution of the crude nitrile (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation to obtain pure this compound.
Head-to-Head Comparison Summary
| Feature | Reductive Amination | Michael Addition & Nitrile Reduction |
| Number of Steps | One-pot reaction | Two distinct steps |
| Precursors | 3-Hydroxypropanal, 2-Methylpiperidine | Acrylonitrile, 2-Methylpiperidine |
| Key Catalyst | Reducing agent (e.g., NaBH(OAc)₃) | Reduction catalyst (e.g., LiAlH₄, H₂/Raney Ni) |
| Process Complexity | Simpler, one-pot procedure | Requires isolation of an intermediate (though can sometimes be used crude) |
| Scalability | Readily scalable, especially with NaBH(OAc)₃ | Scalable, with catalytic hydrogenation being preferred for large-scale industrial synthesis. |
| Safety & Environmental | NaBH(OAc)₃ is relatively safe. NaBH₃CN is highly toxic. | LiAlH₄ is pyrophoric. Catalytic hydrogenation is greener but requires specialized equipment. |
| Potential Yield | Generally high, dependent on the selectivity of the reducing agent. | High yields are typically achievable for both steps. |
Conclusion and Recommendations
Both reductive amination and the two-step Michael addition-nitrile reduction pathway are viable and effective strategies for the synthesis of this compound.
-
For exploratory, lab-scale synthesis , the reductive amination using sodium triacetoxyborohydride offers a more streamlined and efficient one-pot procedure. Its simplicity and high selectivity make it an excellent choice for rapid analog synthesis.
-
For process development and large-scale manufacturing , the Michael addition followed by catalytic hydrogenation presents a more robust, cost-effective, and environmentally benign route. The avoidance of pyrophoric metal hydrides and the potential for a more atom-economical process are significant advantages at scale.
The ultimate choice of catalyst and synthetic strategy will depend on the specific project goals, available resources, and the scale of the synthesis. Researchers and drug development professionals are encouraged to consider these factors carefully to select the most appropriate method for their needs.
References
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A Comparative Pharmacokinetic Profile of Local Anesthetics Derived from the 2-Methylpiperidine Scaffold
For researchers and professionals in drug development, understanding the pharmacokinetic profile of a drug candidate is paramount to predicting its efficacy and safety. The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous pharmaceuticals.[1] This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of three prominent local anesthetics derived from a 2-methylpiperidine core: Mepivacaine, Ropivacaine, and Bupivacaine. While not direct derivatives of 3-(2-Methylpiperidin-1-yl)propan-1-amine, these drugs share the critical 2-methylpiperidine moiety, offering valuable insights into the structure-pharmacokinetic relationships of this chemical class.
This guide will delve into their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data. We will also explore the causality behind the experimental choices for determining these pharmacokinetic parameters, ensuring a thorough understanding for the discerning scientific audience.
The 2-Methylpiperidine Scaffold: A Privileged Structure in Anesthetics
The 2-methylpiperidine moiety, a saturated six-membered heterocycle with a methyl group at the 2-position, is a key structural feature in several amide-type local anesthetics. This includes Mepivacaine, which is an N-methyl derivative of 2',6'-pipecoloxylidide.[2] Ropivacaine and Bupivacaine are also closely related, with N-propyl and N-butyl substitutions on the piperidine ring, respectively. The presence and substitution on the 2-methylpiperidine ring significantly influence the physicochemical properties of these molecules, such as lipophilicity and pKa, which in turn dictate their pharmacokinetic behavior.[3]
Comparative Pharmacokinetic Profiles
The clinical utility of local anesthetics is intrinsically linked to their pharmacokinetic properties. A rapid onset and a duration of action tailored to the surgical procedure are desirable, as are predictable absorption and clearance to minimize systemic toxicity. Below is a comparative summary of the key pharmacokinetic parameters for Mepivacaine, Ropivacaine, and Bupivacaine.
| Parameter | Mepivacaine | Ropivacaine | Bupivacaine |
| Absorption | |||
| Onset of Action | Rapid (30-120s upper jaw, 1-4 min lower jaw)[4] | 10-30 min (epidural)[5] | 1-17 min (route dependent)[1] |
| Time to Peak Plasma Conc. (Tmax) | 20 +/- 7 min (epidural)[6] | 34-54 min (epidural/brachial plexus)[5] | 30-45 min (peripheral/epidural)[1] |
| Distribution | |||
| Plasma Protein Binding | ~75%[7] | ~94% (mainly to α1-acid glycoprotein)[8] | ~95%[1] |
| Volume of Distribution (Vd) | 0.9 +/- 0.7 L/kg[6] | 41 ± 7 L[8] | 134 L (central compartment)[9] |
| Metabolism | |||
| Site of Metabolism | Liver (extensive)[4][10] | Liver (extensive)[8] | Liver[1] |
| Primary Metabolic Pathways | Hydroxylation and N-demethylation[2][4] | Aromatic hydroxylation (CYP1A2) and N-dealkylation (CYP3A4)[8] | Hepatic metabolism[1] |
| Excretion | |||
| Elimination Half-life (t½) | 1.9-3.2 hours (adults)[2] | 1.8 ± 0.7 hrs (IV), 4.2 ± 1 hrs (epidural)[8] | 2.7 hours (adults)[1] |
| Route of Excretion | Primarily renal (5-10% unchanged)[2][4] | Renal (86% of dose, ~1% unchanged)[8] | Renal (6% unchanged)[1] |
Causality in Experimental Design for Pharmacokinetic Profiling
The determination of the pharmacokinetic parameters listed above relies on a suite of well-established in vitro and in vivo assays. The choice of these assays is driven by the need to model the physiological processes a drug undergoes from administration to elimination.
In Vitro Assays: Early Indicators of In Vivo Performance
In vitro assays are crucial in early drug development for high-throughput screening and for providing mechanistic insights into a drug's ADME properties.[11]
3.1.1. Permeability Assays for Absorption Prediction
To predict the oral absorption of a drug, its ability to permeate the intestinal epithelium must be assessed. The Caco-2 cell permeability assay is a widely used model for this purpose.[12][13]
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts.
-
Cell Culture: The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal barrier.[12]
-
Compound Addition: The test compound is added to the apical (donor) compartment to assess absorption (A-to-B permeability). To assess efflux, the compound is added to the basolateral (donor) compartment (B-to-A permeability).
-
Incubation: The plate is incubated at 37°C.
-
Sampling: Aliquots are taken from the receiver compartment at various time points.
-
Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.[14]
3.1.2. Microsomal Stability Assay for Metabolism Prediction
The liver is the primary site of metabolism for many drugs.[15] The microsomal stability assay provides an early indication of a compound's metabolic fate.[16][17]
Detailed Protocol: Microsomal Stability Assay
-
Preparation: A reaction mixture containing liver microsomes (human or animal) and the test compound is prepared in a buffer.[16][18]
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[19]
-
Incubation: The mixture is incubated at 37°C.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.[15]
-
Analysis: The samples are analyzed by LC-MS/MS to determine the concentration of the parent drug remaining.
-
Calculation: The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance.[15]
3.1.3. Plasma Protein Binding Assay
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[20][21] The Rapid Equilibrium Dialysis (RED) method is a common technique to determine the unbound fraction of a drug.[21]
Detailed Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
-
Preparation: The RED device consists of two chambers separated by a semi-permeable membrane. One chamber is filled with plasma containing the test compound, and the other with buffer.[21]
-
Incubation: The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[20]
-
Sampling: Samples are taken from both chambers.
-
Analysis: The concentration of the drug in both the plasma and buffer chambers is determined by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[21]
In Vivo Studies: The Whole-System Perspective
In vivo studies in animal models are essential to understand the complex interplay of ADME processes in a living organism.[22][23]
3.2.1. In Vivo Pharmacokinetic Study in Rats
A typical in vivo pharmacokinetic study in rats involves administering the drug and collecting blood samples over time to determine its concentration profile.[24][25]
Detailed Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Preparation: Rats are cannulated (e.g., in the jugular vein) to facilitate blood sampling.
-
Drug Administration: The drug is administered via the intended clinical route (e.g., intravenous bolus, oral gavage).
-
Blood Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[24]
-
Plasma Separation: The blood samples are centrifuged to separate the plasma.
-
Sample Analysis: The drug concentration in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Conclusion
The 2-methylpiperidine scaffold is a valuable component in the design of effective local anesthetics. As demonstrated by the comparative analysis of Mepivacaine, Ropivacaine, and Bupivacaine, subtle structural modifications to this core can significantly impact the pharmacokinetic profile of a drug. A thorough understanding of the ADME properties, derived from a combination of robust in vitro and in vivo experimental methodologies, is critical for the successful development of new therapeutic agents. The protocols and data presented in this guide provide a framework for researchers to evaluate and compare the pharmacokinetic profiles of novel drug candidates containing the 2-methylpiperidine moiety.
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Population pharmacokinetics of bupivacaine in combined lumbar and sciatic nerve block. (n.d.). Retrieved from [Link]
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Pharmacokinetic and clinical pharmacological studies with mepivacaine and prilocaine. (1979). British Journal of Anaesthesia, 51(6), 481-485. Retrieved from [Link]
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Ropivacaine (Local) Monograph for Professionals. (n.d.). Drugs.com. Retrieved from [Link]
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Bupivacaine: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]
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Highlights of prescribing information - CARBOCAINE (mepivacaine hydrochloride injection, USP). (n.d.). Pfizer. Retrieved from [Link]
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Advanced drug permeability & transporter assays | In vitro DMPK services. (n.d.). Nuvisan. Retrieved from [Link]
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In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Eurofins. Retrieved from [Link]
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Mepivacaine: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from [Link]
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[Pharmacokinetics of mepivacaine and lidocaine after epidural administration]. (1990). Revista Espanola de Anestesiologia y Reanimacion, 37(5), 269-272. Retrieved from [Link]
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Ropivacaine: A review of its pharmacology and clinical use. (2000). Journal of Anaesthesiology Clinical Pharmacology, 16(4), 317-332. Retrieved from [Link]
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Pharmacokinetics of Bupivacaine during Postoperative Epidural Infusion. (n.d.). ResearchGate. Retrieved from [Link]
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New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. (2023). Analytical Chemistry, 95(8), 3895-3902. Retrieved from [Link]
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In Vitro Permeability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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A Comparison of the Pharmacodynamics and Pharmacokinetics of Bupivacaine, Ropivacaine (with Epinephrine) and Their Equal Volume. (2005). Anesthesia & Analgesia, 100(4), 1079-1085. Retrieved from [Link]
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What is the mechanism of Mepivacaine Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
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CARBOCAINE™ (mepivacaine Hydrochloride Injection, USP) Clinical Pharmacology. (n.d.). Pfizer Medical - US. Retrieved from [Link]
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What is Mepivacaine Hydrochloride used for? (2024). Patsnap Synapse. Retrieved from [Link]
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Pharmacokinetic Comparison of Drugs Used in the Three Common Anesthesia Methods. (2025). ResearchGate. Retrieved from [Link]
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Time to Analgesia Onset and Pharmacokinetics After Separate and Combined Administration of Liposome Bupivacaine and Bupivacaine HCl: Considerations for Clinicians. (2016). The Open Orthopaedics Journal, 10, 14-25. Retrieved from [Link]
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Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). Pharmaceutics, 14(3), 633. Retrieved from [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Off-Target Effects of 3-(2-Methylpiperidin-1-yl)propan-1-amine Analogs
In the intricate world of drug discovery, the piperidine scaffold is a privileged structure, celebrated for its versatility and presence in numerous approved therapeutics.[1] Analogs of 3-(2-methylpiperidin-1-yl)propan-1-amine, a molecule combining a chiral piperidine with a flexible aminopropane linker, represent a promising area for the development of novel chemical entities targeting a range of biological targets, from G protein-coupled receptors (GPCRs) to enzymes and ion channels. However, this structural versatility comes with a critical challenge: the potential for off-target interactions, which can lead to unforeseen side effects and late-stage clinical failures.[2][3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively assess the off-target profiles of novel this compound analogs. We will move beyond a simple listing of potential effects to provide actionable, in-depth experimental protocols and the strategic rationale behind their deployment. Our focus is on building a self-validating system of inquiry to ensure the scientific integrity of your findings.
The Imperative of Early Off-Target Profiling
The introduction of chiral centers and varied substituents to the this compound core can significantly alter not only potency at the intended target but also the molecule's affinity for a host of other proteins.[5] Early and systematic screening for off-target liabilities is not merely a regulatory hurdle but a cornerstone of efficient drug development.[3][6] By identifying and mitigating potential safety issues at the lead optimization stage, resources can be focused on candidates with the highest probability of clinical success.
A typical screening cascade for assessing the off-target profile of a new chemical entity (NCE) should be hierarchical, starting with broad, cost-effective assays and progressing to more specific and complex evaluations for promising candidates.
Caption: A tiered experimental workflow for off-target liability assessment.
Comparative Data Framework
While specific off-target data for a wide range of this compound analogs is not extensively published, a systematic in-house evaluation would populate a comparative table similar to the one below. This structure allows for at-a-glance comparison of key liability metrics.
| Analog ID | Primary Target IC50 (nM) | Cytotoxicity (CC50, µM) | hERG IC50 (µM) | CYP3A4 Inhibition (IC50, µM) | Top Kinase Off-Target (% Inhibition @ 1µM) |
| Parent-001 | 15 | > 50 | 12.5 | 8.2 | EGFR (35%) |
| Analog-A01 | 8 | 45 | > 30 | 22.1 | EGFR (12%) |
| Analog-B02 | 22 | 28 | 5.1 | 6.5 | SRC (58%) |
| Analog-C03 | 12 | > 50 | 25.0 | > 50 | None < 50% |
This table is illustrative. Researchers should populate it with their own experimental data.
Experimental Protocols for Off-Target Assessment
The following section provides detailed, step-by-step methodologies for key experiments to generate the comparative data outlined above. The causality behind experimental choices is explained to ensure robust and reproducible results.
General Cytotoxicity Assessment: The MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to quickly assess a compound's effect on cell viability and proliferation.[7] It measures the metabolic activity of cells, providing a rapid screen for compounds that are broadly cytotoxic, a critical first step before more specific off-target assays are conducted.
Protocol:
-
Cell Preparation:
-
Culture a relevant human cell line (e.g., HEK293 or HepG2) in appropriate media until approximately 80% confluent.
-
Trypsinize, count, and resuspend cells to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each this compound analog in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.[8]
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Measurement:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).
-
Kinase Selectivity Profiling: Kinome Scanning
Rationale: Due to the conserved nature of the ATP-binding pocket, kinase inhibitors often exhibit off-target activity.[9] A broad kinase screen is essential to identify unintended interactions that could lead to toxicity or provide opportunities for drug repurposing. Services like KINOMEscan® offer a competition binding assay that measures the affinity (Kd) of a compound against a large panel of kinases, providing a comprehensive selectivity profile.[10][11]
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Comparing the cost-effectiveness of different synthetic routes to 3-(2-Methylpiperidin-1-yl)propan-1-amine derivatives
A Comparative Guide to the Cost-Effective Synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine Derivatives
Introduction: The Strategic Importance of Piperidinepropanamine Scaffolds
This compound and its derivatives are valuable building blocks in modern medicinal chemistry and materials science. Their unique structural motif, featuring a chiral piperidine ring linked to a flexible propanamine chain, imparts desirable physicochemical properties for applications ranging from novel pharmaceutical agents to specialized polymers. The economic viability of any large-scale endeavor utilizing these compounds hinges on the cost-effectiveness of their synthesis.
This guide provides an in-depth, comparative analysis of two prevalent synthetic routes to the core this compound scaffold. We will dissect each pathway, moving beyond simple procedural descriptions to evaluate the critical factors that dictate overall cost-effectiveness: starting material accessibility, process efficiency (yield, step count), scalability, safety, and environmental impact. The objective is to equip researchers, process chemists, and drug development professionals with the necessary data and insights to make informed decisions tailored to their specific production goals, whether for bench-scale research or industrial-scale manufacturing.
Overview of Primary Synthetic Strategies
Two dominant strategies have emerged for the synthesis of this compound:
-
Route A: The Cyanoethylation Pathway. This two-step approach involves the Michael addition of 2-methylpiperidine to acrylonitrile, followed by the chemical or catalytic reduction of the resulting nitrile intermediate.
-
Route B: The Reductive Amination Pathway. This strategy involves the direct reaction of 2-methylpiperidine with a suitable three-carbon aldehyde or ketone, such as 3-hydroxypropanal or acrolein, under reductive conditions to form the target amine in a single pot.
This guide will now delve into the technical specifics and comparative merits of each route.
Route A: The Cyanoethylation Pathway
This is arguably the most common and well-documented method for the preparation of N-substituted 3-aminopropanenitriles and their subsequent amine derivatives.[1] The pathway consists of two distinct chemical transformations.
Overall Reaction Scheme
Caption: Workflow for the Cyanoethylation Pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpiperidine (1.0 equiv.).
-
Solvent: Add methanol (or another suitable protic solvent) to dissolve the amine.
-
Reagent Addition: Slowly add acrylonitrile (1.1 equiv.) to the stirred solution. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40°C.
-
Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product, 1-(2-Cyanoethyl)-2-methylpiperidine, is often of sufficient purity for the next step.[2] If necessary, purification can be achieved by vacuum distillation.
Step 2: Reduction of 3-(2-Methylpiperidin-1-yl)propanenitrile
Two common reduction methods are presented below, each with distinct cost and safety implications.
Method 2A: Catalytic Hydrogenation (Preferred for Scale-up)
-
Setup: Charge a high-pressure hydrogenation vessel (Parr apparatus or similar) with the crude nitrile from Step 1, a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst. Raney Nickel is a classic, cost-effective choice, though palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are also effective.[3][4]
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi, but conditions vary based on catalyst). Heat the mixture (e.g., to 50-80°C) with vigorous stirring.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Work-up: After cooling and venting the hydrogen, the catalyst is carefully filtered off. The filtrate is concentrated under reduced pressure to yield the crude this compound. Purification is typically achieved by vacuum distillation.
Method 2B: Chemical Reduction with LiAlH₄ (Common for Lab-Scale)
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-4.0 equiv.) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Reagent Addition: Cool the suspension to 0°C and add a solution of the crude nitrile (1.0 equiv.) in the same anhydrous solvent dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.[1]
-
Work-up (Fieser method): Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is critical for safety and to produce a granular precipitate that is easily filtered.
-
Isolation: Filter the solid aluminum salts and wash thoroughly with the ether solvent. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.[3]
Cost-Effectiveness Analysis
| Factor | Analysis of Cyanoethylation Pathway |
| Starting Materials | Favorable. 2-Methylpiperidine and acrylonitrile are bulk industrial chemicals, making them relatively inexpensive. Acrylonitrile is produced on a massive scale via the Sohio process.[5] |
| Yield & Purity | Generally High. The Michael addition step typically proceeds in high yield (>90%) with high purity. The reduction step yield is also high, though catalytic hydrogenation is often cleaner and avoids aqueous work-up losses. |
| Process & Scalability | Mixed. The two-step nature adds to processing time and labor. The Michael addition is highly scalable. The reduction step's scalability depends on the method. Catalytic hydrogenation is the most economical and scalable method for industrial production of primary amines from nitriles.[3][4] LiAlH₄ reduction is less suitable for large scale due to cost, safety concerns (pyrophoric reagent, hydrogen gas evolution during quench), and the generation of significant aluminum salt waste. |
| Safety & EHS | Significant Concerns. Acrylonitrile is a major hazard; it is toxic, flammable, a suspected carcinogen, and can undergo violent polymerization.[6][7][8][9] Strict engineering controls (fume hoods, closed systems) are mandatory. LiAlH₄ is highly reactive and requires expert handling. Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure, requiring specialized equipment. |
| Atom Economy | Moderate. The Michael addition has 100% atom economy. The reduction step's atom economy is poor for LiAlH₄ (large amounts of inorganic waste) but excellent for catalytic hydrogenation (only H₂ is consumed). |
Route B: The Reductive Amination Pathway
Reductive amination is a powerful one-pot method for forming C-N bonds, combining the formation of an imine or enamine intermediate with its immediate reduction.[10] This avoids the isolation of potentially unstable intermediates and can significantly shorten the overall synthesis time.
Overall Reaction Scheme
Caption: Workflow for the Reductive Amination Pathway.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask, add 2-methylpiperidine (1.0 equiv.), a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), and the carbonyl compound (e.g., 3-hydroxypropanal, 1.0-1.2 equiv.).
-
pH Adjustment (Optional but Recommended): Add a mild acid catalyst, such as acetic acid, to facilitate iminium ion formation.
-
Reducing Agent Addition: Add a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice as it is mild, tolerant of acidic conditions, and selectively reduces the iminium ion in the presence of the starting aldehyde.[10] Add the NaBH(OAc)₃ portion-wise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, in this case, would be the corresponding amino alcohol, 3-(2-methylpiperidin-1-yl)propan-1-ol, which would then require conversion to the target amine via a separate set of reactions (e.g., tosylation/mesylation followed by substitution with azide and reduction, or via a Mitsunobu reaction), adding steps and complexity. To directly form the target amine, a starting material like 3-aminopropanal (suitably protected) would be needed, which is less commercially available.
Note: For the direct synthesis of the target amine, a more direct but challenging carbonyl partner would be required, such as a protected 3-aminopropanal. The cost and availability of such a starting material are significant drawbacks.
Cost-Effectiveness Analysis
| Factor | Analysis of Reductive Amination Pathway |
| Starting Materials | Less Favorable. While 2-methylpiperidine is common, the required three-carbon carbonyl component is a major cost driver. Simple, inexpensive C3 aldehydes like acrolein are highly reactive and difficult to control. More functionalized starting materials like 3-hydroxypropanal or protected 3-aminopropanal are significantly more expensive than acrylonitrile. |
| Yield & Purity | Variable. Yields can be good to excellent, but are highly dependent on the specific substrates and conditions. Side reactions, such as self-condensation of the aldehyde or reduction of the starting carbonyl, can occur. Purification can be more complex due to the presence of unreacted starting materials and byproducts. |
| Process & Scalability | Favorable in Principle. The one-pot nature is highly advantageous, reducing operational time and vessel occupancy.[11] However, the cost of specialized reducing agents like NaBH(OAc)₃ can be prohibitive on a large scale. Catalytic transfer hydrogenation offers a more scalable alternative but requires careful optimization.[12] |
| Safety & EHS | Generally Favorable. This route avoids the use of highly toxic acrylonitrile and pyrophoric LiAlH₄. The borohydride reagents are easier and safer to handle. The main hazards are associated with the solvents used. |
| Atom Economy | Moderate to Poor. The use of stoichiometric hydride reagents like NaBH(OAc)₃ results in poor atom economy due to the generation of borate salts as waste. |
Comparative Summary and Recommendations
| Metric | Route A: Cyanoethylation | Route B: Reductive Amination |
| Overall Step Count | 2 Steps | 1 Pot (but may require more steps depending on C3 source) |
| Starting Material Cost | Low (Acrylonitrile is a cheap commodity chemical) | High (Specialized C3 carbonyls are expensive) |
| Typical Overall Yield | High (>80%) | Moderate to High (60-90%) |
| Scalability | Excellent (with catalytic hydrogenation) | Moderate (limited by reagent cost) |
| Key Safety Hazard | High (Extremely toxic acrylonitrile) | Low to Moderate (Standard chemical handling) |
| Waste Generation | Low (Catalytic) to High (LiAlH₄) | Moderate (Borate waste) |
| Primary Application | Large-Scale & Industrial Production | Lab-Scale & Medicinal Chemistry (Diversity) |
Conclusion and Expert Recommendation
Route B (Reductive Amination) , while elegant in its one-pot approach, is hampered by the high cost of suitable three-carbon carbonyl starting materials. Its value lies primarily in laboratory-scale synthesis, particularly for creating diverse libraries of derivatives where a variety of aldehydes or ketones can be readily employed. The milder conditions and improved safety profile make it an attractive option for research and discovery settings where material cost is less critical than speed and flexibility.
Ultimately, the choice of synthetic route is a strategic decision that must balance economic constraints, scale of operation, available equipment, and safety infrastructure. For bulk production, the economic advantages of the cyanoethylation pathway are difficult to overcome.
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A Comparative Guide to In Silico Modeling of 3-(2-Methylpiperidin-1-yl)propan-1-amine Derivatives: From Target Binding to Predictive Activity
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. The 3-(2-methylpiperidin-1-yl)propan-1-amine framework, a privileged structure in medicinal chemistry, presents a compelling starting point for the design of novel therapeutics. Its inherent structural features suggest potential interactions with a range of biological targets. However, synthesizing and testing every conceivable derivative is an inefficient and resource-intensive endeavor. This is where in silico modeling emerges as an indispensable tool, enabling the rational design and prioritization of candidates with the highest probability of success.
This guide provides an in-depth, objective comparison of key in silico modeling techniques for predicting the binding of this compound derivatives to their biological targets. We will move beyond a mere listing of methods to explain the causality behind experimental choices, ensuring a scientifically rigorous and practically applicable resource.
The this compound Scaffold: A Versatile Pharmacophore
The this compound core (Figure 1) possesses several key features that make it an attractive scaffold for drug design. The piperidine ring is a common motif in many approved drugs, known to interact with a variety of receptors and enzymes. The presence of a basic nitrogen in the piperidine ring and a primary amine at the terminus of the propane chain allows for crucial ionic and hydrogen bond interactions with biological targets. The methyl group on the piperidine ring introduces a chiral center and can influence binding affinity and selectivity.
While direct experimental data for a wide range of derivatives of this specific scaffold is not abundant in publicly accessible literature, the broader class of piperidine-containing molecules has demonstrated activity against several important target families, including:
-
G-Protein Coupled Receptors (GPCRs): Notably the C-C chemokine receptor type 5 (CCR5), a co-receptor for HIV-1 entry, and opioid receptors (μ, κ, δ) involved in pain modulation.[1][2][3]
-
Sigma Receptors (σ1 and σ2): These enigmatic proteins are implicated in a variety of central nervous system (CNS) disorders and are a target for novel analgesics and antipsychotics.[4][5][6]
-
Kinases: Such as Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase involved in certain cancers.[7][8][9][10]
Given this landscape, we will use these target classes as representative examples to compare and contrast different in silico modeling approaches.
A Comparative Analysis of In Silico Modeling Techniques
The choice of computational methodology is dictated by the specific research question, the available computational resources, and the desired level of accuracy. Here, we compare three of the most powerful and widely used techniques: Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantitative Structure-Activity Relationship (QSAR) Modeling.
| Technique | Primary Objective | Strengths | Limitations | Computational Cost |
| Molecular Docking | Predict the preferred binding orientation and affinity of a ligand to a receptor. | Fast, suitable for high-throughput virtual screening. | Scoring functions are approximations; receptor is often treated as rigid. | Low to Moderate |
| Molecular Dynamics (MD) | Simulate the time-dependent behavior of a molecular system, providing insights into binding stability and conformational changes. | Accounts for receptor flexibility and solvent effects; provides a more realistic representation of the binding event. | Computationally expensive; requires significant expertise to set up and analyze. | High |
| QSAR Modeling | Develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. | Can predict the activity of novel compounds without a known receptor structure; useful for lead optimization. | Requires a dataset of compounds with known activities; predictive power is limited to the chemical space of the training set. | Moderate |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, we will now detail the experimental protocols for each of these techniques, using a hypothetical derivative of our core scaffold and a relevant biological target.
Protocol 1: Molecular Docking with AutoDock Vina
Objective: To predict the binding mode and estimate the binding affinity of a hypothetical derivative, N-benzyl-3-(2-methylpiperidin-1-yl)propan-1-amine, to the human CCR5 chemokine receptor.
Rationale: Molecular docking is an excellent first-pass technique to quickly screen a library of virtual compounds and prioritize those with the highest predicted affinity for a given target.[11] We choose AutoDock Vina for its accuracy, speed, and open-source availability.[11]
Methodology:
-
Receptor Preparation:
-
Download the crystal structure of human CCR5 from the Protein Data Bank (PDB ID: 4MBS).[4]
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Draw the 3D structure of N-benzyl-3-(2-methylpiperidin-1-yl)propan-1-amine using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Generate a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the known binding site of CCR5. For GPCRs, this is typically within the transmembrane helical bundle. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely.
-
-
Docking Simulation:
-
Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.
-
The program will generate a set of predicted binding poses, ranked by their docking scores (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked binding poses in the context of the receptor's binding site.
-
Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between the ligand and the receptor residues.
-
Protocol 2: Molecular Dynamics (MD) Simulation with GROMACS
Objective: To assess the stability of the predicted binding pose of N-benzyl-3-(2-methylpiperidin-1-yl)propan-1-amine in the CCR5 binding pocket and to characterize its dynamic behavior over time.
Rationale: MD simulations provide a more realistic and dynamic view of the ligand-receptor complex, accounting for the flexibility of both the protein and the ligand, as well as the explicit presence of solvent.[12] This allows for a more rigorous evaluation of the stability of the docked pose.
Methodology:
-
System Preparation:
-
Use the top-ranked docked complex from Protocol 1 as the starting structure.
-
Choose a suitable force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).
-
Place the complex in a periodic box of appropriate dimensions and solvate it with a water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the positions of the protein and ligand heavy atoms. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Gradually release the restraints on the protein and ligand to allow them to relax in the simulated environment.
-
-
Production MD Simulation:
-
Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) without any restraints. Trajectory data (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the simulation.
-
Analyze the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Monitor key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation to evaluate the stability of the binding mode.
-
Protocol 3: QSAR Modeling
Objective: To build a predictive model for the CCR5 antagonist activity of a series of this compound derivatives.
Rationale: QSAR modeling is a powerful tool for lead optimization when a dataset of compounds with experimentally determined biological activities is available.[13] It allows for the identification of key molecular descriptors that correlate with activity and the prediction of the activity of new, untested compounds.
Methodology:
-
Data Collection and Curation:
-
Compile a dataset of this compound derivatives with their experimentally determined CCR5 binding affinities (e.g., IC50 or Ki values).
-
Ensure the data is consistent and from a reliable source. Convert the biological activity data to a logarithmic scale (e.g., pIC50).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. Software such as PaDEL-Descriptor or Mordred can be used for this purpose.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set is used to build the QSAR model, while the test set is used to validate its predictive performance.
-
-
Model Building and Validation:
-
Using the training set, apply a statistical method to build a model that relates the molecular descriptors to the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) or Random Forest.
-
Perform internal validation (e.g., leave-one-out cross-validation) on the training set to assess the model's robustness.
-
Use the test set to perform external validation and evaluate the model's predictive power on new data.
-
-
Model Interpretation and Application:
-
Analyze the QSAR model to identify the most important descriptors that influence the biological activity. This can provide insights into the structure-activity relationship.
-
Use the validated model to predict the activity of new, virtual derivatives of this compound.
-
Visualizing Workflows and Relationships
To further clarify the interconnectedness of these methodologies, the following diagrams, generated using the DOT language, illustrate the typical workflows.
Caption: A generalized workflow for the in silico modeling of small molecule binders.
Caption: Logic for selecting potential biological targets for the scaffold.
Conclusion: An Integrated Approach for Accelerated Drug Discovery
This guide has provided a comparative overview of three powerful in silico modeling techniques for investigating the binding of this compound derivatives to their biological targets. Molecular docking offers a rapid initial assessment, molecular dynamics simulations provide a more detailed and dynamic picture of the binding event, and QSAR modeling enables the prediction of activity for novel compounds.
It is crucial to recognize that these methods are not mutually exclusive but are most powerful when used in an integrated fashion. The output of one technique can serve as the input for another, creating a synergistic workflow that can significantly accelerate the drug discovery process. By leveraging these computational tools, researchers can make more informed decisions, prioritize the synthesis of the most promising candidates, and ultimately increase the efficiency and success rate of their drug development programs.
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Tan, Q., Zhu, Y., Li, J., Chen, Z., Han, G. W., Kufareva, I., ... & Wu, B. (2013). Structure of the CCR5 chemokine receptor-HIV entry inhibitor maraviroc complex. Science, 341(6152), 1387-1390. [Link]
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Berardi, F., Caccia, C., Colabufo, N. A., Corbo, F., Lattanzio, F., Perrone, R., & Leopoldo, M. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central nervous system agents in medicinal chemistry, 9(3), 205-217. [Link]
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Structure-activity relationship of 3-(2-Methylpiperidin-1-yl)propan-1-amine analogs
An In-depth Guide to the Structure-Activity Relationship of Substituted Piperidine Analogs in Drug Discovery
A Note to the Reader: The initial focus of this guide was the structure-activity relationship (SAR) of 3-(2-Methylpiperidin-1-yl)propan-1-amine analogs. However, a comprehensive literature search revealed a scarcity of specific published data for this particular chemical series. To provide a valuable and well-supported technical resource, this guide has been broadened to address the well-documented and highly relevant topic of SAR in substituted piperidine analogs, a cornerstone of modern medicinal chemistry. The principles and methodologies discussed herein are directly applicable to the evaluation of novel scaffolds, including the initially proposed series.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in pharmaceutical sciences.[1][2] Its prevalence in a vast array of clinically approved drugs and bioactive natural products underscores its importance in drug design and development.[2][3][4] From anticancer agents to treatments for central nervous system disorders, the piperidine moiety often serves as a key pharmacophoric element, influencing a molecule's potency, selectivity, and pharmacokinetic properties.[3][5] Understanding the structure-activity relationship of piperidine derivatives is therefore crucial for medicinal chemists aiming to optimize lead compounds and design novel therapeutics.[5][6]
This guide provides a comprehensive comparison of substituted piperidine analogs, delving into the nuances of their SAR. We will explore synthetic strategies, methods for biological evaluation, and the impact of structural modifications on pharmacological activity, supported by experimental data from the scientific literature.
Synthetic Strategies for Substituted Piperidine Analogs
The synthesis of piperidine derivatives is a well-established field in organic chemistry, with numerous methods available for accessing a wide range of substitution patterns. A common and versatile approach involves the reduction of corresponding pyridine precursors.[2]
Representative Experimental Protocol: Synthesis of Substituted Piperidines via Catalytic Hydrogenation of Pyridines
This protocol describes a general procedure for the synthesis of substituted piperidines from their pyridine analogs, a widely used method in medicinal chemistry.[2]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%) or other suitable catalyst (e.g., rhodium on carbon)
-
Methanol or ethanol as solvent
-
Hydrogen gas (H₂)
-
Pressurized reaction vessel (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reaction vessel, dissolve the substituted pyridine in the chosen solvent.
-
Carefully add the catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude piperidine derivative.
-
Purify the product by column chromatography or recrystallization as needed.
Causality Behind Experimental Choices:
-
Catalyst: Platinum(IV) oxide is a highly effective catalyst for the hydrogenation of aromatic rings. The choice of catalyst can influence the stereoselectivity of the reduction for certain substituted pyridines.
-
Solvent: Protic solvents like methanol or ethanol are typically used as they are good solvents for pyridines and do not interfere with the catalytic process.
-
Pressure: High pressure of hydrogen gas increases the rate of reaction by increasing the concentration of dissolved hydrogen.
This synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of piperidine derivatives.
Biological Evaluation of Piperidine Analogs
The biological activity of newly synthesized piperidine analogs is assessed through a variety of in vitro and in vivo assays, depending on the therapeutic target. For instance, if the compounds are designed as enzyme inhibitors, enzymatic assays are employed to determine their inhibitory potency (e.g., IC₅₀ values).
Representative Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific enzyme.
Materials:
-
Test compounds (piperidine analogs) dissolved in DMSO
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme and the test compound dilutions.
-
Incubate for a specific period to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a microplate reader (e.g., by measuring absorbance or fluorescence).
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Self-Validating System:
-
Positive Control: A known inhibitor of the enzyme is included to ensure the assay is working correctly.
-
Negative Control: A vehicle control (e.g., DMSO) is used to determine the baseline enzyme activity.
-
Z'-factor: This statistical parameter is often calculated to assess the quality and reliability of the assay.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections provide a comparative analysis of how structural modifications to the piperidine scaffold influence biological activity, with data summarized from various studies.
Effect of Ring Substitution
The position, number, and nature of substituents on the piperidine ring have a profound impact on a compound's pharmacological profile.
| Modification | General Effect on Activity | Example | Reference |
| 2-Methyl Substitution | Can increase potency and/or selectivity by providing a key binding interaction or by influencing the conformation of the ring. | The 2-methyl group is a common feature in various pharmaceutical compounds.[7] | [7] |
| 3-Substitution | Often used to introduce functional groups that can interact with specific residues in the target protein. Can also impact stereochemistry and binding. | 3,4,5-trisubstituted piperidines have been synthesized and evaluated for antioxidant activity.[1] | [1] |
| 4-Substitution | A common point for modification to extend a substituent into a binding pocket without significantly altering the core scaffold's interaction. | 1-Benzyl-4-substituted piperidines are potent acetylcholinesterase inhibitors.[6] | [6] |
Influence of the Piperidine Nitrogen
The basicity and substitution of the piperidine nitrogen are critical for activity. The nitrogen atom is often involved in a key salt-bridge interaction with an acidic residue in the binding site of the target protein.
| Modification | General Effect on Activity | Example | Reference |
| N-Alkylation | Can modulate lipophilicity and basicity, affecting cell permeability and target engagement. | N-benzyl moiety in cholinesterase inhibitors was found to be superior for activity.[3] | [3] |
| N-Acylation | Reduces the basicity of the nitrogen, which can be beneficial for reducing off-target effects or improving oral bioavailability. | N-acyl substituted piperidines have been explored for various biological activities.[1] | [1] |
Bioisosteric Replacement of the Piperidine Ring
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design.[8][9] Replacing the piperidine ring with other cyclic structures can improve properties such as metabolic stability, solubility, and selectivity.[10][11]
| Bioisostere | Rationale for Replacement | Observed Outcome | Reference |
| Pyrrolidine | Smaller ring size, can provide a better fit for some binding pockets. | Used as a bioisosteric replacement in various drug discovery programs. | [12] |
| Azepane | Larger ring size, offers different conformational possibilities. | Synthesis of azepan-4-ones from 2-methylpiperidine has been reported. | |
| Spirocyclic and Bridged Analogs | Introduce conformational rigidity, which can increase potency and reduce off-target binding. | Bicyclic bioisosteres of piperidine have been developed to improve properties.[11] | [11] |
The logical relationship of SAR can be visualized as follows:
Caption: Logical flow of a structure-activity relationship study.
Conclusion and Future Perspectives
The piperidine scaffold remains a highly versatile and valuable starting point for the design of new therapeutic agents. The structure-activity relationships of piperidine derivatives are complex, with subtle changes in substitution and stereochemistry often leading to significant differences in biological activity. Future research in this area will likely focus on the development of novel synthetic methodologies to access more diverse and complex piperidine analogs. Furthermore, the use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in guiding the rational design of the next generation of piperidine-based drugs.
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A Comparative Guide to the Cellular Efficacy of Novel Piperidine Derivatives: Focus on 3-(2-Methylpiperidin-1-yl)propan-1-amine Scaffolds
In the landscape of modern drug discovery, the piperidine moiety stands as a privileged scaffold, forming the backbone of numerous pharmaceuticals and bioactive compounds.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to confer potent and selective biological activity. This guide provides a comprehensive overview of the potential cellular efficacy of a specific subclass, 3-(2-Methylpiperidin-1-yl)propan-1-amine derivatives, by drawing comparisons with structurally related compounds and outlining robust experimental methodologies for their evaluation. While direct extensive research on this exact chemical family is emerging, this document serves as an in-depth, technically-grounded framework for researchers and drug development professionals venturing into this promising chemical space.
The Therapeutic Promise of Piperidine-Containing Molecules
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:
-
Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of piperidine derivatives against various cancer cell lines.[3] For instance, certain novel piperidine derivatives have been shown to target both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells by inducing apoptosis through the downregulation of key signaling pathways like PI3K/Akt.[4]
-
Neurological Applications: The piperidine scaffold is instrumental in the design of agents targeting the central nervous system. Derivatives have been developed as dual 5-HT1A receptor antagonists and serotonin reuptake inhibitors, offering potential for new antidepressant therapies.[5] The stereochemistry of substituents on the piperidine ring, such as a methyl group, can significantly influence binding affinity and functional activity at these neurological targets.[5][6]
-
Anti-inflammatory Effects: Recent research has demonstrated that certain piperidine derivatives can reduce classical markers of cellular inflammation in cellular models, suggesting their potential in treating inflammatory conditions.[7]
-
Antidiabetic Potential: Novel piperidine derivatives have been investigated for their antidiabetic properties, with some compounds exhibiting significant inhibition of enzymes like α-amylase and α-glucosidase, crucial for glucose homeostasis.[8]
The this compound core combines the established piperidine scaffold with a flexible propan-1-amine side chain. This structural motif suggests a high potential for interaction with a variety of biological targets, and its evaluation in cellular models is a logical and compelling step in drug discovery.
Comparative Efficacy: A Framework for Evaluation
Given the novelty of the this compound class, a direct comparative table of efficacy is not yet available in the literature. However, we can establish a framework for comparison based on the evaluation of related piperidine and propan-1-amine derivatives. Researchers synthesizing novel derivatives of this class should aim to generate data that can be benchmarked against existing compounds with similar therapeutic aims.
Table 1: Hypothetical Comparative Efficacy Data for Novel Piperidine Derivatives
| Derivative | Target Cell Line | Assay Type | IC50 / EC50 (µM) | Therapeutic Area | Reference Compound |
| Compound A | MCF-7 (Breast Cancer) | MTT Assay | 5.2 | Oncology | Doxorubicin |
| Compound B | SH-SY5Y (Neuroblastoma) | [³H]Serotonin Uptake | 0.8 | Neuroscience | Fluoxetine |
| Compound C | RAW 264.7 (Macrophage) | Griess Assay (NO) | 12.5 | Inflammation | Dexamethasone |
| Compound D | Caco-2 (Intestinal) | α-Glucosidase Inhibition | 25.1 | Metabolic Disease | Acarbose |
This table is illustrative and provides a template for organizing experimental data for novel this compound derivatives.
Key Experimental Workflows for Cellular Efficacy Assessment
To rigorously assess the therapeutic potential of novel this compound derivatives, a multi-pronged approach employing a suite of well-validated cellular assays is essential. The choice of assays should be guided by the hypothesized therapeutic application.
Workflow for Anticancer Activity Screening
The evaluation of anticancer potential is a primary avenue for this class of compounds. A systematic workflow ensures the robust characterization of a derivative's cytotoxic and mechanistic properties.
Caption: Workflow for neurotransmitter reuptake assay.
Potential Signaling Pathways to Investigate
Based on the activities of related piperidine derivatives, several key signaling pathways are pertinent for investigation when characterizing novel this compound compounds.
PI3K/Akt/mTOR Pathway in Cancer
This pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the established biological activities of the broader piperidine class and employing rigorous, well-defined experimental workflows, researchers can effectively elucidate the efficacy and mechanism of action of new derivatives. The systematic approach outlined in this guide, from initial cell viability screening to the investigation of specific signaling pathways, provides a robust framework for advancing these compounds through the drug discovery pipeline. Future studies should focus on establishing structure-activity relationships (SAR) to optimize potency and selectivity, as well as in vivo studies to validate the therapeutic potential identified in cellular models.
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A Researcher's Guide to Elucidating the Mechanism of Action of Novel Piperidine-Based Compounds: A Case Study with 3-(2-Methylpiperidin-1-yl)propan-1-amine
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MOA) is both critical and complex. This guide provides a comprehensive, technically detailed framework for elucidating the MOA of novel compounds, using the uncharacterized molecule, 3-(2-Methylpiperidin-1-yl)propan-1-amine, as a case study. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmaceuticals targeting cancer, CNS disorders, and infectious diseases, underscoring the importance of robust MOA studies for new derivatives[1].
This document is not a rigid template but rather a dynamic guide, designed to be adapted based on emerging experimental data. We will explore a logical, multi-pronged approach, integrating established methodologies to build a robust and validated understanding of how a novel compound exerts its biological effects.
Part 1: Initial Characterization and Hypothesis Generation
Before delving into complex target identification, a foundational understanding of the compound's general biological activity is paramount. This initial phase aims to generate preliminary hypotheses about the compound's potential MOA.
Phenotypic Screening: Casting a Wide Net
Phenotypic screening is a powerful, unbiased approach to uncover the functional effects of a compound in a cellular or organismal context without a preconceived target.[2][3]
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116) to identify potential anti-proliferative effects.
-
Compound Treatment: Seed cells in 96- or 384-well plates and treat with a concentration range of this compound (e.g., 0.1 µM to 100 µM).
-
Staining: After a 48-72 hour incubation, fix and stain the cells with a cocktail of fluorescent dyes targeting the nucleus (e.g., Hoechst 33342), cytoplasm, and specific organelles like mitochondria (e.g., MitoTracker Red CMXRos) and the cytoskeleton (e.g., Phalloidin-iFluor 488).
-
Image Acquisition: Utilize a high-content imaging system to automatically capture multi-channel fluorescence images of the treated cells.
-
Image Analysis: Employ image analysis software to quantify a wide range of cellular features, including cell count, nuclear size and morphology, mitochondrial integrity, and cytoskeletal organization.
Data Presentation: Hypothetical Phenotypic Screening Results
| Cell Line | IC50 (µM) | Predominant Phenotypic Change |
| MCF-7 | 5.2 | Cell cycle arrest at G2/M phase, nuclear condensation |
| MDA-MB-231 | 8.1 | Increased mitochondrial membrane potential, apoptosis |
| A549 | > 100 | No significant effect |
| HCT116 | 12.5 | Disruption of microtubule network |
Interpretation and Next Steps: The hypothetical data above suggests that our compound exhibits anti-proliferative activity in specific breast and colon cancer cell lines, with potential effects on the cell cycle, apoptosis, and the cytoskeleton. These initial observations allow us to refine our subsequent experiments.
Part 2: Direct Target Identification Strategies
With a clearer understanding of the compound's cellular effects, the next crucial step is to identify its direct molecular target(s). Several robust methods can be employed, each with its own advantages and limitations.[4][5]
Affinity-Based Pull-Down Assays
This classical biochemical technique utilizes an immobilized version of the small molecule to "pull down" its binding partners from a complex protein mixture, such as a cell lysate.[6]
Experimental Workflow: Affinity-Based Pull-Down
dot graph TD { A[Synthesize an analog of this compound with a linker and an affinity tag e.g., biotin] --> B{Incubate the biotinylated compound with cell lysate}; B --> C{Add streptavidin-coated beads to capture the compound-protein complexes}; C --> D{Wash away non-specifically bound proteins}; D --> E{Elute the specifically bound proteins}; E --> F[Separate eluted proteins by SDS-PAGE]; F --> G[Excise protein bands and identify by mass spectrometry]; }
Caption: Workflow for identifying protein targets using an affinity-based pull-down assay.
Detailed Protocol: Biotin-Streptavidin Pull-Down
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm terminating in a biotin molecule. It is crucial to ensure that the modification does not abrogate the compound's biological activity.
-
Lysate Preparation: Prepare a native protein lysate from a responsive cell line (e.g., MCF-7).
-
Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to its target protein(s).
-
Capture: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated compound along with its binding partners.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, visualize with a protein stain (e.g., Coomassie Blue or silver stain), and excise unique bands for identification by mass spectrometry (LC-MS/MS).
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[6][7]
Experimental Workflow: DARTS
dot graph TD { A[Treat cell lysate with varying concentrations of this compound] --> B{Add a protease e.g., thermolysin to the treated lysates}; B --> C{Incubate to allow for protein digestion}; C --> D{Stop the digestion and separate the remaining proteins by SDS-PAGE}; D --> E[Visualize protein bands and identify those protected from digestion in a compound-dependent manner]; E --> F[Confirm target identity by Western blot or mass spectrometry]; }
Caption: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) method.
Detailed Protocol: DARTS
-
Lysate Preparation: Prepare a native protein lysate from a responsive cell line.
-
Compound Treatment: Aliquot the lysate and treat with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Protease Digestion: Add a protease, such as thermolysin or pronase, to each aliquot and incubate for a defined period.
-
Quenching and Denaturation: Stop the digestion by adding a protease inhibitor and denaturing the proteins with SDS-PAGE sample buffer.
-
Analysis: Run the samples on an SDS-PAGE gel. Look for protein bands that are present at higher levels in the compound-treated lanes compared to the vehicle control, indicating protection from proteolysis.
-
Target Identification: Excise the protected bands for identification by mass spectrometry. The identity of the target can be further validated by Western blotting if a specific antibody is available.
Part 3: Target Validation and Pathway Analysis
Identifying a potential target is a significant milestone, but it must be followed by rigorous validation to confirm that it is indeed responsible for the observed biological effects.[2]
Target Engagement Assays in Live Cells
Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target in a physiological context. CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blotting.
-
Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the compound-treated cells compared to the control.
Genetic Approaches for Target Validation
Genetic manipulation techniques are invaluable for confirming the role of a candidate target protein.
-
RNA interference (RNAi) or CRISPR-Cas9-mediated knockout: If silencing or knocking out the gene encoding the putative target protein phenocopies the effects of the compound, it provides strong evidence for a direct link. Conversely, if cells lacking the target protein are resistant to the compound, this also validates the target.
-
Overexpression: Overexpressing the target protein may lead to increased resistance to the compound, further solidifying the target's role.
Part 4: Comparative Analysis with Alternative Compounds
To position this compound within the existing landscape of chemical biology and drug discovery, it is essential to compare its MOA with that of known compounds.
Hypothetical Scenario: Let's assume that our comprehensive experimental workflow has identified the direct target of this compound as Tubulin , and that it disrupts microtubule dynamics, leading to the observed G2/M cell cycle arrest.
Comparative Table: this compound vs. Known Microtubule-Targeting Agents
| Feature | This compound (Hypothetical) | Paclitaxel (Taxol) | Vincristine |
| Binding Site | Putative novel site on β-tubulin | Taxol binding site on β-tubulin | Vinca alkaloid binding site on β-tubulin |
| Effect on Microtubules | Destabilization of microtubules | Stabilization of microtubules | Inhibition of tubulin polymerization |
| Cell Cycle Effect | G2/M arrest | G2/M arrest | G2/M arrest |
| Resistance Mechanisms | To be determined | P-glycoprotein efflux, tubulin mutations | P-glycoprotein efflux, tubulin mutations |
This comparative analysis not only helps in understanding the novelty of the compound's MOA but also provides insights into potential mechanisms of resistance and opportunities for combination therapies.
Conclusion
The process of elucidating the mechanism of action of a novel compound like this compound is a systematic and iterative process. It begins with broad phenotypic observations and progressively narrows down to the identification and validation of a specific molecular target. By employing a combination of biochemical, biophysical, and genetic approaches, researchers can build a comprehensive and well-supported model of a compound's MOA. This detailed understanding is fundamental for the continued development of new and effective therapeutic agents.
References
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Al-Mokadem, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Drug Targeting, 31(9), 949-964. [Link][4][8]
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UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link][2]
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745-757. [Link][6]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute of MIT and Harvard. [Link][5]
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Hughes, C. C., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e03706-21. [Link][3]
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Zhang, Y., et al. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. Education for Chemical Engineers, 45, 1-8. [Link][7]
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Serafin, K., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113653. [Link][1]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Methylpiperidin-1-yl)propan-1-amine
As laboratory professionals dedicated to advancing research and development, our commitment to safety is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and environmental stewardship. This guide provides a comprehensive, field-proven framework for the safe handling and disposal of 3-(2-Methylpiperidin-1-yl)propan-1-amine, ensuring the protection of personnel, the integrity of research, and compliance with environmental regulations.
Hazard Identification and Essential Safety Profile
This compound is a substituted aliphatic amine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural class informs a robust risk assessment. Aliphatic amines are characteristically corrosive and can cause severe skin and eye damage.[1][2] Data for the closely related isomer, 3-(4-Methylpiperidin-1-yl)propan-1-amine, classifies it as causing severe skin burns and eye damage, and potentially causing respiratory irritation.[3] Therefore, it is imperative to handle this compound with the assumption that it shares these hazardous properties.
This proactive approach ensures that safety protocols are built on a conservative and protective foundation. The primary hazards involve direct contact, which can lead to chemical burns, and inhalation of vapors, which can irritate the respiratory system.[3]
Table 1: Hazard Profile and Incompatibilities | Hazard Classification (Anticipated) | GHS Pictogram | Precautionary Statement Codes (Representative) | Incompatible Materials | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation, Category 1B |
| P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338[3] | Strong Oxidizing Agents[4][5] | | Serious Eye Damage/Eye Irritation, Category 1 | | | Strong Acids[4][5] | | Specific target organ toxicity — Single exposure, Category 3, Respiratory tract irritation | | P261, P271, P304+P340[3] | Carbon Dioxide (CO2)[4] | | | | | Acid Chlorides[4] |Personnel Protection: Your First Line of Defense
Before handling this compound, a pre-operational check of engineering controls and Personal Protective Equipment (PPE) is mandatory. The causality is clear: preventing exposure is vastly superior to treating it.
-
Engineering Controls : Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation and capture any vapors at the source.[6] The laboratory should be equipped with an accessible eyewash station and safety shower.[4]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble for handling corrosive amines includes:
-
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.[6][7]
-
Hand Protection : Use nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of as hazardous waste.
-
Body Protection : A chemically resistant lab coat or apron is required to prevent skin contact.[7]
-
Respiratory Protection : If there is a risk of exceeding exposure limits or if working outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[6]
-
Waste Management: Segregation and Containment
The foundation of proper chemical disposal is rigorous segregation and robust containment. Mixing incompatible waste streams can trigger violent chemical reactions.[8] Amines, being basic, will react exothermically with acidic waste.[4]
Protocol for Waste Containment:
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container designated specifically for halogen-free organic base waste. Never use metal containers for corrosive materials.[8]
-
Ensure Proper Closure : The container must have a tightly sealing screw cap to prevent the release of fumes.[7][9] Keep the container closed at all times except when adding waste.[8]
-
Label Immediately and Clearly : From the moment the first drop of waste is added, the container must be labeled. The label must include:
-
Store in a Satellite Accumulation Area (SAA) : The designated waste container should be stored in a laboratory's SAA, which is a location at or near the point of waste generation.[9][10] The SAA must be under the control of the operator and should be in a secondary containment tray to capture any potential leaks.
Spill Management Protocol
Even with meticulous handling, spills can occur. A prepared response is critical to mitigate exposure and environmental release.
Procedure for Small Spills ( <100 mL) inside a Fume Hood:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Ensure PPE : Don the appropriate PPE as described in Section 2.
-
Contain the Spill : Use a commercial spill kit or an inert absorbent material (e.g., vermiculite, sand, or special absorbent pads) to dike the spill and prevent it from spreading.[7]
-
Neutralize (with caution) : For an amine spill, a weak acid neutralizer can be used, but this should only be done by trained personnel as the reaction can generate heat. In most laboratory settings, direct absorption is the preferred and safer method.
-
Collect Absorbent Material : Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area : Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose of Waste : The container with the spill cleanup materials must be sealed, labeled as hazardous waste, and moved to the SAA for disposal.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.
Formal Disposal Procedures: From Lab to Licensed Facility
Disposal of this compound waste must be conducted through your institution's hazardous waste management program, which partners with licensed disposal facilities.[7][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash, as it can harm aquatic life and ecosystems.[7]
The disposal pathway is a regulated, multi-step process designed to ensure safety and compliance.
Caption: Waste Disposal Workflow from Generation to Final Disposition.
Step-by-Step Disposal Protocol:
-
Accumulate Waste : Collect waste in the properly labeled container within the SAA as described in Section 3.
-
Request Pickup : Once the container is full, or the project generating the waste is complete, submit a hazardous material pickup request to your institution's EH&S department.[8]
-
Await Collection : Trained EH&S professionals will collect the waste from your laboratory. They will ensure it is properly packaged and logged for transport.
-
Off-Site Treatment : The waste is ultimately transported by a licensed contractor to a treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for organic amine waste is high-temperature incineration, which safely destroys the compound.[12]
Regulatory Compliance
All hazardous waste generation, storage, and disposal is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as by state and local authorities.[8][13] While this specific compound may not be a "listed" hazardous waste, it would likely be classified as a "characteristic" hazardous waste due to its corrosivity (EPA Waste Code D002).[9] Adhering to the procedures outlined in this guide and your institution's specific policies will ensure compliance with these regulations.
By integrating these safety and disposal protocols into your daily workflow, you contribute to a culture of safety, protect our environment, and uphold the rigorous standards of the scientific community.
References
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Amine Disposal For Businesses . Collect and Recycle. Available at: [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. Available at: [Link]
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Material Safety Data Sheet (for 2,4-D Amine Weed Killer) . UCPA LLC. Available at: [Link]
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Hazardous Waste Disposal Guide . Northwestern University Research Safety. (2023-02-27). Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Methylpiperidin-1-yl)propan-1-amine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards. The compound 3-(2-Methylpiperidin-1-yl)propan-1-amine, a substituted diamine, requires meticulous handling protocols. This guide moves beyond a simple checklist to provide a risk-based, operational framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the causal logic behind each safety recommendation, ensuring that every procedure is a self-validating system of protection.
Hazard Profile: Understanding the "Why"
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not broadly published, its structure—a primary amine coupled with a substituted piperidine ring—allows us to extrapolate its hazard profile from analogous amines. Amines as a class are known for their corrosivity, potential for skin sensitization, and toxicity.[1][2] The primary amine group, in particular, often imparts a corrosive nature.
Based on SDS information for structurally similar compounds like N,N-Dimethyl-1,3-propanediamine and other substituted amines, we can anticipate the following hazards.[3][4]
| Hazard Classification | GHS Hazard Statement | Potential Impact on Researcher | Source |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Rapid tissue damage upon contact, potentially leading to permanent scarring. | [3][5][6] |
| Serious Eye Damage | H318: Causes serious eye damage. | Can cause irreversible corneal injury and blindness upon splash contact. | [6][7] |
| Acute Toxicity (Dermal/Oral) | H312/H302: Harmful in contact with skin or if swallowed. | Systemic toxic effects may occur if absorbed through the skin or ingested. | [3][5] |
| Skin Sensitization | H317: May cause an allergic skin reaction. | Repeated exposure can lead to an allergic response (dermatitis) even at low concentrations. | [3][5] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled. | Vapors or mists can damage the respiratory system. | [5] |
This hazard profile dictates that our primary lines of defense must prevent all routes of exposure: dermal (skin), ocular (eye), and inhalation.
Core PPE Requirements: Your First Line of Defense
Every interaction with this compound, regardless of scale, necessitates a baseline of robust PPE. All PPE should be selected based on its ability to resist chemical breakthrough from corrosive amines.
-
Eye and Face Protection : Due to the severe risk of permanent eye damage, standard safety glasses are insufficient.
-
Minimum Requirement : Chemical splash goggles that form a seal around the eyes are mandatory.[1][2]
-
Enhanced Protection : When handling quantities greater than a few milliliters or during procedures with a high splash potential (e.g., transfers, heating, pressure reactions), a full-face shield must be worn over the chemical splash goggles.[8] This provides a secondary barrier protecting the entire face.
-
-
Skin and Body Protection : The compound's potential to cause severe burns and be absorbed through the skin requires comprehensive body coverage.[3][5]
-
Gloves : Standard lightweight nitrile gloves may offer initial splash protection but are not suitable for prolonged contact.
-
Material : Select gloves made of neoprene or PVC for better chemical resistance against amines.[8] For extended work, consider heavier-duty butyl rubber gloves.
-
Practice : Always inspect gloves for pinholes or degradation before use. For tasks involving significant immersion or contact, double-gloving is a prudent measure. Contaminated gloves must be removed and disposed of immediately using proper technique to avoid cross-contamination.[9]
-
-
Laboratory Coat/Apron : A flame-resistant lab coat is the minimum requirement. For transfers of larger volumes (>50 mL) or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is essential.[5]
-
Full Body and Footwear : Full-length pants and closed-toe shoes made of a non-absorbent material are required at all times in the laboratory.[10]
-
-
Respiratory Protection : The necessity for respiratory protection is dictated by the specific procedure and the quality of ventilation.[1][8]
-
Baseline Operation : All handling of this compound should occur within a certified chemical fume hood to control vapor exposure.[11]
-
When Respirators are Required : If work must be performed outside of a fume hood, if there is a spill, or if the substance is heated or aerosolized, respiratory protection is mandatory. A half-face or full-face air-purifying respirator equipped with ammonia/methylamine cartridges is the appropriate choice.[8][10] The fit of the respirator must be tested prior to use.
-
Operational Plan: Scaling Protection with Risk
The level of PPE must be dynamically adjusted based on the scale and nature of the work. A risk assessment should precede any new or modified procedure. The following workflow provides a logical framework for this decision-making process.
Caption: PPE selection is a dynamic process based on operational risk factors.
Procedural Guidance: Donning, Doffing, and Disposal
Donning Sequence:
-
Outer Garments : Put on lab coat and any required apron or coveralls.
-
Respirator : If required, perform a fit check and don the respirator.
-
Eye/Face Protection : Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves : Don gloves last. If double-gloving, don the inner pair first, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing and Decontamination: The principle is to remove the most contaminated items first.
-
Outer Gloves : Remove the outer pair of gloves, turning them inside out.
-
Face Shield/Apron : Remove face shield and/or apron without touching the front surfaces.
-
Goggles and Lab Coat : Remove goggles and lab coat.
-
Inner Gloves : Remove the inner pair of gloves.
-
Respirator : Remove respirator last.
-
Hygiene : Wash hands and face thoroughly with soap and water after removing all PPE.[3][12]
Disposal Plan: All disposable PPE contaminated with this compound is considered hazardous waste.
-
Collection : Place all used gloves, aprons, and other contaminated disposable items into a designated, clearly labeled hazardous waste container.[13][14] The container must be sealed when not in use.[13]
-
Labeling : The waste container must be labeled with the words "HAZARDOUS WASTE" and list the chemical constituents.[13]
-
Disposal : Follow your institution's specific procedures for the pickup and disposal of chemical waste. Do not mix with regular trash.[15]
Emergency Response Plan
In the event of an exposure, immediate and decisive action is critical to mitigate harm.
-
Eye Contact :
-
Immediately proceed to the nearest emergency eyewash station. Do not delay.
-
Forcibly hold the eyelids open and flush the eyes with copious amounts of water for a minimum of 15 minutes.[5][11][16]
-
Remove contact lenses after the first few minutes of flushing, if present and easy to do so.[5][16]
-
Seek immediate medical attention from a physician, preferably an ophthalmologist.[17]
-
-
Skin Contact :
-
Go to the nearest safety shower immediately.
-
Remove all contaminated clothing while under the shower.[5][16] Do not attempt to pull tight clothing over the head; cut it off if necessary.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.[1]
-
Seek immediate medical attention.[11]
-
-
Inhalation :
-
Spill Response :
-
Alert all personnel in the immediate area and evacuate.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small, manageable spills, and only if you are wearing the appropriate Level 3 PPE (including a respirator), contain the spill with an inert absorbent material like vermiculite or sand.[11]
-
Sweep up the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[11][18]
-
By integrating this comprehensive PPE strategy into your daily workflow, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


